molecular formula C7H9NO2 B1314322 Pyridine-2,3-dimethanol CAS No. 38070-79-0

Pyridine-2,3-dimethanol

Cat. No.: B1314322
CAS No.: 38070-79-0
M. Wt: 139.15 g/mol
InChI Key: DFTLQVHYDAMGCG-UHFFFAOYSA-N
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Description

Pyridine-2,3-dimethanol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTLQVHYDAMGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509120
Record name (Pyridine-2,3-diyl)dimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38070-79-0
Record name 2,3-Pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38070-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyridine-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyridine-2,3-dimethanol (CAS 38070-79-0): A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of Pyridine-2,3-dimethanol, a heterocyclic building block of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. We will move beyond basic data to explore the causal relationships in its synthesis, the nuances of its reactivity, and its strategic application in the development of novel chemical entities.

Core Physicochemical & Spectroscopic Profile

This compound is a bifunctional molecule featuring a pyridine core substituted with two primary alcohol moieties. This unique arrangement imparts both rigidity from the aromatic ring and versatile reactivity through its hydroxyl groups and the Lewis basic nitrogen atom. Its dual functionality makes it a valuable chelating ligand and a pivotal intermediate for constructing complex molecular architectures.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is noteworthy that there can be discrepancies in reported values for appearance and boiling point, which may be attributable to purity levels and measurement conditions. While some commercial sources describe it as a liquid[2], others classify it as a solid[3][4], suggesting its melting point is near ambient temperature.

PropertyValueSource(s)
CAS Number 38070-79-0
Molecular Formula C₇H₉NO₂[4]
Molecular Weight 139.15 g/mol [4]
Appearance Light brown to brown solid
Boiling Point 315.6 ± 32.0 °C (Predicted)
Density 1.261 g/cm³ (Predicted)
pKa 13.51 ± 0.10 (Predicted)
Storage Inert atmosphere, Room Temperature
Spectroscopic Signature

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, a robust characterization can be predicted based on established principles for pyridine derivatives and alcohols.[5][6]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are the most powerful tools for routine structural verification. The expected chemical shifts in CDCl₃ are detailed below. The pyridine protons are found in the aromatic region, deshielded by the ring current and the electron-withdrawing nitrogen atom.[7]

Table of Predicted ¹H and ¹³C NMR Data (CDCl₃) | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | | :--- | :--- | :--- | :--- | | H-4 | ~7.8 - 8.0 | dd | C-2 | ~158 - 160 | | H-5 | ~7.3 - 7.5 | t | C-3 | ~135 - 137 | | H-6 | ~8.5 - 8.7 | dd | C-4 | ~137 - 139 | | C2-CH ₂-OH | ~4.9 - 5.1 | s | C-5 | ~122 - 124 | | C3-CH ₂-OH | ~4.7 - 4.9 | s | C-6 | ~148 - 150 | | CH₂-OH | Broad, variable | s | C2-C H₂-OH | ~62 - 64 | | | | | C3-C H₂-OH | ~59 - 61 |

Causality Insight: The H-6 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom.[8] The two methylene (-CH₂-) signals are distinct due to the asymmetric electronic environment of the pyridine ring.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Alcohols)3200 - 3500Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Sharp, Medium
C-H Stretch (Aliphatic)2850 - 3000Sharp, Medium
C=C, C=N Stretch (Aromatic)1550 - 1610Sharp, Medium-Strong
C-O Stretch (Primary Alcohol)1000 - 1075Strong

Self-Validating System: The simultaneous presence of a broad O-H band and the characteristic aromatic C=C/C=N bands provides high confidence in the compound's identity as a hydroxymethyl-substituted pyridine.[9]

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound starts from the commercially available Pyridine-2,3-dicarboxylic acid (Quinolinic acid). The synthesis involves two key transformations: esterification of the carboxylic acids followed by a robust reduction.

Synthesis_Workflow Quinolinic_Acid Pyridine-2,3-dicarboxylic Acid Diester Dimethyl Pyridine-2,3-dicarboxylate Quinolinic_Acid->Diester  CH₃OH, H₂SO₄ (cat.)  Reflux Diol This compound Diester->Diol  1. LiAlH₄, Dry THF  2. H₂O/H⁺ Workup

Caption: Overall synthetic pathway to this compound.
Experimental Protocol: LiAlH₄ Reduction of Dimethyl Pyridine-2,3-dicarboxylate

This protocol details the critical reduction step. The choice of Lithium Aluminum Hydride (LiAlH₄) is deliberate. Milder reducing agents like Sodium Borohydride (NaBH₄) are known to cause an unexpected intramolecular cyclization with this specific substrate, leading to a furo[3,4-b]pyridinone derivative instead of the desired diol.[10] LiAlH₄ is a powerful, non-selective hydride donor capable of reducing esters directly to primary alcohols in high yield.[11][12]

Materials & Reagents:

  • Dimethyl Pyridine-2,3-dicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate

  • Silica Gel (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Suspension: Suspend LiAlH₄ (2.2 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath. Expertise Note: An excess of LiAlH₄ is used to ensure complete reduction of both ester groups and to counteract any reaction with trace moisture.

  • Substrate Addition: Dissolve Dimethyl Pyridine-2,3-dicarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (volume equal to the mass of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with a 15% NaOH solution (same volume), and then again with water (3x the volume). Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, making filtration much easier than the gelatinous precipitate formed from acidic workup alone.

  • Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield this compound as a pure solid.

Chemical Reactivity and Strategic Applications

The utility of this compound stems from the distinct reactivity of its three functional sites: the two primary hydroxyl groups and the pyridine nitrogen.

Caption: Reactivity map of this compound.
Role in Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[13][14][15] this compound serves as a versatile starting point for generating libraries of compounds for biological screening.

  • Scaffold Decoration: The two hydroxyl groups can be differentially protected and then functionalized to introduce a wide variety of substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).

  • Vectorial Diversity: The ortho-disposition of the hydroxymethyl groups provides a rigid scaffold to project substituents into specific vectors in three-dimensional space, which is critical for optimizing interactions with protein binding pockets.

  • Improved Physicochemical Properties: The pyridine nitrogen can be protonated at physiological pH, potentially improving the aqueous solubility of drug candidates.

Application in Coordination Chemistry & Materials Science

The geometry of this compound makes it an excellent N,O-bidentate chelating ligand.[1][2]

  • Catalyst Development: It can coordinate with transition metals to form catalysts for various organic transformations. The ability to modify the hydroxyl groups allows for fine-tuning the steric and electronic properties of the resulting metal complex.

  • Functional Materials: As a monomer unit, it can be incorporated into polymers or metal-organic frameworks (MOFs).[16] The pyridine and hydroxyl functionalities can impart specific properties like thermal stability, selective binding capabilities for sensor applications, or serve as cross-linking sites.[2]

Safety and Handling

As a responsible scientist, proper handling is paramount to ensure laboratory safety. This compound is considered an irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[18] An inert atmosphere is recommended for long-term storage to prevent gradual oxidation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically valuable building block that offers multiple avenues for molecular elaboration. A thorough understanding of its synthesis, particularly the critical choice of reducing agent, and its distinct reactivity profile at its three functional sites, empowers researchers to harness its full potential. Whether for developing new therapeutic agents, designing novel catalysts, or constructing advanced materials, this compound provides a robust and versatile platform for innovation.

References

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  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2013). FT-IR spectrum of the immobilized pyridine 2,6-dimethanol on silica. Retrieved from [Link]

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An In-Depth Technical Guide to Pyridine-2,3-dimethanol: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pyridine-2,3-dimethanol, a pivotal heterocyclic compound. We will delve into its fundamental chemical properties, synthesis, reactivity, and its significant applications, particularly as a versatile building block in medicinal chemistry and coordination chemistry. This document is intended to be a practical resource for researchers and professionals in drug discovery and development, offering insights into the causality behind experimental choices and providing self-validating protocols.

Core Molecular Attributes of this compound

This compound, also known by synonyms such as 2,3-bis(hydroxymethyl)pyridine, is a bifunctional organic compound featuring a pyridine ring substituted with two hydroxymethyl groups at the 2 and 3 positions.[1][2] This unique arrangement of a nitrogenous heterocycle with adjacent alcohol functionalities underpins its diverse chemical reactivity and utility.[1]

Molecular Formula and Weight

The chemical formula for this compound is C₇H₉NO₂ .[1][2] This composition gives it a molecular weight of approximately 139.15 g/mol .[1]

Structural Representation

The structure of this compound is characterized by a pyridine core with hydroxymethyl (-CH₂OH) groups attached to the C2 and C3 positions.

Table 1: Core Identifiers for this compound

IdentifierValue
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1]
CAS Number 38070-79-0[3]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

Physical Properties

This compound is typically a solid at room temperature.[2] While some sources describe it as a colorless liquid, this may refer to its state at elevated temperatures or in solution.[1] It is important to consult the specific form provided by the supplier.

Table 2: Key Physicochemical Data for this compound

PropertyValue
Appearance Solid[2]
Boiling Point 315.6 °C at 760 mmHg[1]
Density 1.261 g/cm³[1]
Flash Point 144.7 °C[1]
Storage Temperature Room temperature, under an inert atmosphere[1]
Spectroscopic Data

Synthesis of this compound

The synthesis of substituted pyridines can be achieved through various methods, often involving condensation reactions or cycloadditions.[4][5] A common conceptual approach for the synthesis of this compound would involve the reduction of the corresponding pyridine-2,3-dicarboxylic acid or its esters.

Conceptual Synthesis Workflow

A plausible synthetic route involves the reduction of a suitable precursor like pyridine-2,3-dicarboxylic acid or its diester derivative. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid or ester groups to alcohols without affecting the pyridine ring.

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, illustrative protocol for the reduction of a pyridine dicarboxylic acid ester. Note: This is a hypothetical procedure and must be adapted and optimized based on literature precedents for similar reductions and laboratory safety protocols.

Objective: To synthesize this compound via the reduction of diethyl pyridine-2,3-dicarboxylate.

Materials:

  • Diethyl pyridine-2,3-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (X molar equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Substrate: Dissolve diethyl pyridine-2,3-dicarboxylate (1 molar equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Extraction and Drying: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, and compared with literature data if available.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyridine ring and the nucleophilic hydroxyl groups.

Reactivity of the Pyridine Ring

The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[6] Conversely, it is more prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[6] The nitrogen atom itself is basic and can be protonated or alkylated.[6]

Reactivity of the Hydroxymethyl Groups

The two primary alcohol functionalities can undergo typical alcohol reactions such as:

  • Oxidation: Selective oxidation can yield the corresponding mono- or di-aldehydes or carboxylic acids, depending on the oxidant and reaction conditions.

  • Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides will form the corresponding esters or ethers.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][9][10] The two hydroxyl groups provide handles for further chemical modification, allowing for the creation of libraries of compounds for screening.[9] Its derivatives have been explored for potential antimicrobial and anticancer properties.

Caption: Role of this compound in a drug discovery workflow.

Applications in Coordination Chemistry

This compound can act as a bidentate or tridentate chelating ligand, coordinating to metal ions through the pyridine nitrogen and one or both of the hydroxyl oxygen atoms.[11] This property makes it a valuable ligand for the synthesis of novel metal complexes with potential applications in catalysis and materials science.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use in a well-ventilated area, preferably in a fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[2][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[1][2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both medicinal and materials chemistry. Its unique structure, combining a pyridine core with two reactive hydroxyl groups, makes it an attractive starting material for the synthesis of a wide range of functionalized molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the innovative work of researchers and scientists in the field.

References

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Introduction: The Versatility of a Bifunctional Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyridine-2,3-dimethanol: Properties, Synthesis, and Applications

This compound (CAS No: 38070-79-0) is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Structurally, it features a pyridine ring substituted at the 2 and 3 positions with hydroxymethyl (-CH₂OH) groups. This unique arrangement imparts a combination of aromaticity, basicity from the pyridine nitrogen, and the nucleophilic reactivity of primary alcohols.

As a versatile building block, this compound serves as a crucial intermediate in the synthesis of complex molecules. Its rigid pyridine backbone, combined with the reactive hydroxyl groups, allows for its use in creating novel heterocyclic systems, developing sophisticated ligands for coordination chemistry, and constructing active pharmaceutical ingredients (APIs).[1] The ability of its hydroxyl groups to form chelates with metal ions makes it a valuable component in the design of catalysts and functional materials.[1] This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Section 1: Core Physicochemical Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in reaction media, its storage requirements, and its safety profile. This compound is typically a solid at room temperature and is stable under standard conditions.[1][2]

Data Presentation: Key Properties Summary

The following table summarizes the essential physicochemical data for this compound.

PropertyValueSource
CAS Number 38070-79-0[1][2][3]
Molecular Formula C₇H₉NO₂[1][2][3]
Molecular Weight 139.15 g/mol [1][3]
Appearance Solid[2]
Boiling Point 315.6 °C at 760 mmHg[3]
Density 1.261 g/cm³[3]
Flash Point 144.7 °C[3]
Refractive Index 1.59[3]
pKa (Predicted) 13.51 ± 0.10[3]
Storage Temperature Room Temperature, Inert Atmosphere[3]

Note: Data for melting point and specific solubility are not consistently available in public databases, often being listed as "N/A". Experimental determination is recommended for specific applications.

The pyridine ring, being electron-deficient, influences the overall properties of the molecule.[4] The nitrogen atom acts as a hydrogen bond acceptor and a Lewis base, while the two hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting solubility in polar organic solvents.[1]

Section 2: Structural Elucidation via Spectral Analysis

Confirming the identity and purity of this compound is critical. Standard spectroscopic techniques provide a definitive fingerprint of its molecular structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the hydroxymethyl groups. The three aromatic protons will appear as multiplets in the δ 7.0-8.5 ppm region, characteristic of substituted pyridines.[5][6] The two sets of methylene protons (-CH₂) adjacent to the hydroxyl groups would likely appear as distinct singlets or doublets (if coupled to the OH proton) between δ 4.5-5.0 ppm. The two hydroxyl protons (-OH) will present as broad singlets, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals. The five carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The two hydroxymethyl carbons (-CH₂OH) are expected in the aliphatic region, typically around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups. C-H stretching from the aromatic ring and methylene groups will appear around 2850-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring will be visible in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band should also be present around 1000-1050 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 139, corresponding to the molecular weight of the compound.[7][8] Common fragmentation patterns would include the loss of a hydroxyl group (-OH, m/z = 122), a hydroxymethyl group (-CH₂OH, m/z = 108), or water (H₂O, m/z = 121).

Experimental Protocol: Acquiring NMR Data
  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to clearly observe the -OH proton signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C).[9]

Section 3: Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the reduction of a more oxidized precursor, leveraging the stability of the pyridine ring.

Synthetic Pathway: Reduction of Pyridine-2,3-dicarboxylic Acid Dimethyl Ester

A common and efficient laboratory-scale synthesis starts from Pyridine-2,3-dicarboxylic acid or its corresponding ester.[3] The ester is preferred as it is generally more soluble in organic solvents suitable for reduction.

G cluster_0 Synthesis Workflow start Pyridine-2,3-dicarboxylic acid dimethyl ester reaction Reduction Reaction (0°C to RT) start->reaction reagent1 Reducing Agent (e.g., LiAlH₄) reagent1->reaction 1. solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) solvent->reaction 2. workup Aqueous Work-up (e.g., Fieser work-up) reaction->workup Crude Product product This compound workup->product Purified Product

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. Anhydrous conditions are critical because LiAlH₄ reacts violently with water. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: Suspend a molar excess (e.g., 2.5 equivalents) of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0°C in an ice bath.

  • Addition of Ester: Dissolve one equivalent of dimethyl 2,3-pyridinedicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours to ensure the reaction goes to completion.

  • Quenching (Work-up): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water to quench the excess LiAlH₄ (Fieser work-up). This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

  • Isolation: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its three key functional sites: the two primary hydroxyl groups and the basic nitrogen atom of the pyridine ring.

G cluster_0 Reactivity Profile P23DM This compound N_Node Pyridine Nitrogen (Lewis Base) P23DM->N_Node Protonation, Coordination OH_Node1 2-Hydroxymethyl (Nucleophile) P23DM->OH_Node1 Esterification, Oxidation, Etherification OH_Node2 3-Hydroxymethyl (Nucleophile) P23DM->OH_Node2 Esterification, Oxidation, Etherification

Caption: Key reactive sites of this compound.

  • Reactions at the Hydroxyl Groups: The two primary alcohol groups can undergo standard alcohol reactions. They can be oxidized to aldehydes or carboxylic acids, esterified with acyl halides or anhydrides, or converted to ethers. The proximity of the two hydroxyl groups also allows for the formation of cyclic structures, such as acetals or ketals, upon reaction with aldehydes or ketones.

  • Reactions at the Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it a Lewis base.[10] It can be protonated by acids to form pyridinium salts, alkylated to form quaternary salts, or coordinated to metal centers to act as a ligand.[4] This basicity is a key feature in its role in catalysis and as a structural motif in pharmaceuticals.

Section 4: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable scaffold in several areas of chemical science.

  • Pharmaceutical Synthesis: Pyridine and its derivatives are ubiquitous in pharmaceuticals, found in drugs for a wide range of indications.[11][12][13] this compound serves as a key intermediate for constructing more complex drug candidates. The pyridine ring can engage in crucial hydrogen bonding or π-stacking interactions with biological targets, while the dimethanol moiety provides points for further chemical elaboration to optimize pharmacokinetic and pharmacodynamic properties.[14]

  • Coordination Chemistry and Catalysis: The ability of the pyridine nitrogen and the two hydroxyl oxygens to coordinate with a single metal center makes this compound an effective tridentate ligand.[1] This chelation effect leads to the formation of stable metal complexes that can be employed as catalysts in various organic transformations, including asymmetric synthesis.[1]

  • Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of polymers. The incorporation of the pyridine moiety into a polymer backbone can introduce properties such as thermal stability, metal-binding capabilities, and altered pH responsiveness.

Section 5: Safety, Handling, and Storage

While specific hazard codes are not always listed, compounds in this class should be handled with care. This compound is noted to be a moderate irritant to the skin, eyes, and respiratory system.[3] General safety protocols for pyridine derivatives should be followed.[15][16]

Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a highly functional and versatile chemical intermediate. Its unique structure, combining a rigid aromatic heterocycle with two reactive primary alcohol groups, provides a robust platform for synthetic innovation. For researchers in drug discovery, it offers a scaffold that is both biologically relevant and synthetically tractable. In materials science and catalysis, its properties as a tridentate ligand are of significant value. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for unlocking its full potential in scientific research and development.

References

  • LookChem. (n.d.). Cas 38070-79-0, this compound. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2,3-dimethyl- (CAS 583-61-9). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,3-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Formation of heterocyclic rings containing nitrogen: Part XXVI—Condensation of pyridine 2, 3-diamine with aromatic al. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

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  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

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A Technical Guide to the Synthesis of Pyridine-2,3-dimethanol from Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3-dimethanol is a valuable bifunctional building block in medicinal chemistry and materials science, serving as a precursor to ligands, and specialized polymers. Its synthesis from quinoline, an inexpensive and readily available feedstock derived from coal tar, represents an efficient and strategic chemical transformation. This guide provides an in-depth examination of a robust two-stage synthetic pathway: the initial oxidative cleavage of the quinoline benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid), followed by the comprehensive reduction of the dicarboxylic acid to the target diol. We will explore the mechanistic underpinnings of these transformations, compare key oxidative methodologies, and provide detailed, field-tested protocols that emphasize safety, efficiency, and reproducibility.

Introduction: Strategic Value and Synthetic Overview

The pyridine scaffold is a privileged structure in drug discovery, present in numerous pharmaceuticals. The 2,3-disubstituted pyridine motif, in particular, offers a unique steric and electronic arrangement for creating complex molecular architectures. This compound provides two primary alcohol functionalities, enabling a wide range of subsequent reactions such as esterification, etherification, and conversion to halides or amines. The strategic decision to utilize quinoline as a starting material is grounded in its low cost and the high chemical stability of the pyridine ring, which typically remains intact under vigorous oxidative conditions that cleave the fused benzene ring[1].

The synthesis is logically segmented into two primary stages:

  • Oxidation: Selective cleavage of the C4a-C8a and C5-C6 bonds of the quinoline carbocyclic ring to form pyridine-2,3-dicarboxylic acid.

  • Reduction: Conversion of both carboxylic acid groups to primary alcohols to yield this compound.

This guide will dissect each stage, focusing on the causality behind procedural choices to equip the researcher with a deep and practical understanding of the synthesis.

G cluster_0 Overall Synthetic Workflow Quinoline Quinoline P23DA Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) Quinoline->P23DA Stage 1: Oxidation P23DM This compound P23DA->P23DM Stage 2: Reduction

Caption: High-level workflow for the synthesis of this compound.

Part I: Oxidative Cleavage of Quinoline

The core of this synthesis lies in the selective destruction of the electron-rich benzene ring while preserving the more electron-deficient and stable pyridine ring. Several methods have been developed to achieve this transformation, each with distinct advantages and operational considerations.

Mechanistic Rationale

The benzene ring of quinoline is more susceptible to oxidative cleavage than the pyridine ring. This selectivity arises from the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates it towards electrophilic attack by oxidizing agents. Consequently, reagents like ozone, permanganate, or chlorate preferentially attack the carbocyclic portion, leading to its breakdown and the formation of the highly stable pyridine-2,3-dicarboxylic acid intermediate.

Comparative Analysis of Oxidative Methods

The choice of oxidant is a critical decision driven by factors such as yield, cost, safety, and scalability. While classic reagents like potassium permanganate (KMnO₄) are effective, they often require harsh conditions and can lead to the formation of significant manganese dioxide waste[2][3]. Modern methods offer improved performance and operational simplicity.

Method Key Reagents Typical Yield Advantages Disadvantages References
Chlorate Oxidation NaClO₃, H₂SO₄, CuSO₄55-67%High yield, uses inexpensive reagents, commercially viable process.Requires careful temperature control to manage exotherms.[4][5]
Ozonolysis O₃, then H₂O₂~73%High yield, clean reaction with gaseous byproducts.Requires specialized ozone generation equipment.[6][7][8]
Permanganate Oxidation KMnO₄ (alkaline)Variable; often lowerWell-established classical method.Generates large amounts of MnO₂ waste, can be difficult to control.[1][9][10]
Hydrogen Peroxide H₂O₂ (basic)~60% (for derivatives)"Green" oxidant, effective for specific substituted quinolines.Less effective for unsubstituted quinoline; can be unstable at high temp/pH.[9][11][12]

For this guide, we will focus on the Chlorate Oxidation method due to its high yields and reliance on common laboratory reagents, making it accessible for most research settings.

Detailed Protocol: Chlorate/Cupric Ion Oxidation

This procedure is adapted from a patented process that leverages cupric ions to catalyze the oxidation, significantly improving yields and reaction kinetics[4][5]. The copper salt is believed to facilitate the redox cycle, leading to a more efficient oxidation process.

Materials and Reagents:

  • Quinoline (e.g., 25.8 g, 0.2 mol)

  • Cupric Sulfate Pentahydrate (CuSO₄·5H₂O) (e.g., 50.0 g, 0.2 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (e.g., 30.0 g, 0.3 mol)

  • Sodium Chlorate (NaClO₃) (e.g., 74.5 g, 0.7 mol)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Nitric Acid (HNO₃), 70% aqueous solution

  • Deionized Water

Experimental Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine quinoline, cupric sulfate pentahydrate, and 150 mL of deionized water.

  • Acidification: While stirring, carefully add the concentrated sulfuric acid. The mixture will warm up.

  • Heating: Heat the reaction mixture to 100-103°C using a heating mantle.

  • Oxidant Addition: Dissolve the sodium chlorate in 100 mL of warm deionized water. Add this solution dropwise to the reaction mixture via the addition funnel over a period of 8-10 hours. Caution: The addition is exothermic; maintain the reaction temperature below 105°C. The reaction progress is often indicated by a color change to a blue suspension[4].

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 100-103°C for an additional 10-12 hours to ensure full conversion[5].

  • Workup - Copper Salt Precipitation: Cool the reaction mixture to room temperature. Slowly adjust the pH to 4.5 with a 50% NaOH solution. This will precipitate the copper salt of pyridine-2,3-dicarboxylic acid.

  • Isolation of Copper Salt: Filter the blue solid precipitate using a Büchner funnel and wash it with a small amount of cold water.

  • Conversion to Dicarboxylic Acid: Resuspend the filtered copper salt in 200 mL of hot water (80-90°C). While stirring vigorously, acidify the suspension to a pH of 1.1 with 70% nitric acid. This will dissolve the copper salt and precipitate the free pyridine-2,3-dicarboxylic acid[4].

  • Final Isolation: Cool the mixture in an ice bath for 1-2 hours to complete precipitation. Filter the white solid, wash with a small amount of ice-cold water, and dry under vacuum at 60°C.

  • Expected Outcome: This procedure can yield up to 22.4 g (67% yield) of pyridine-2,3-dicarboxylic acid with a melting point of 187-188°C[4][5].

Part II: Reduction to this compound

The reduction of carboxylic acids to primary alcohols requires a potent reducing agent. While catalytic hydrogenation can be used, it often requires high pressures and temperatures. Chemical hydrides offer a more convenient laboratory-scale solution.

Reagent Selection: LiAlH₄ as the Gold Standard

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters[13][14][15]. Sodium borohydride (NaBH₄) is insufficiently reactive to reduce carboxylic acids under standard conditions[15]. While borane (BH₃·THF) is an effective alternative that offers higher selectivity for carboxylic acids[16], LiAlH₄ is often preferred for its aggressive efficiency when over-reduction of other groups is not a concern.

G cluster_mech LiAlH₄ Reduction Mechanism start Pyridine-2,3-dicarboxylic Acid step1 Deprotonation by H⁻ (forms H₂ gas) start->step1 1. LiAlH₄ step2 Coordination of AlH₃ to carboxylate step1->step2 step3 Hydride attack #1 (forms aldehyde intermediate) step2->step3 2. LiAlH₄ step4 Hydride attack #2 (forms dialkoxide) step3->step4 3. LiAlH₄ end Protonation (Workup) yields this compound step4->end H₃O⁺

Caption: Simplified workflow of the LiAlH₄ reduction of a dicarboxylic acid.

Detailed Protocol: LiAlH₄ Reduction

CRITICAL SAFETY NOTE: Lithium aluminum hydride reacts violently with water and protic solvents, liberating flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents:

  • Pyridine-2,3-dicarboxylic Acid (e.g., 16.7 g, 0.1 mol)

  • Lithium Aluminum Hydride (LiAlH₄) (e.g., 11.4 g, 0.3 mol, ~3 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: Assemble a 1 L three-necked flask (oven-dried) with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a powder addition funnel. Purge the entire system with nitrogen.

  • Hydride Suspension: Under a positive flow of nitrogen, carefully add 400 mL of anhydrous THF to the flask, followed by the portion-wise addition of LiAlH₄ powder. Stir to create a uniform grey suspension.

  • Substrate Addition: Carefully add the solid pyridine-2,3-dicarboxylic acid in small portions through the powder funnel over 30-45 minutes. Caution: The initial addition is highly exothermic due to the acid-base reaction liberating H₂ gas. Control the rate of addition to maintain a gentle reflux.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux and maintain for 12-18 hours to ensure complete reduction of both carboxyl groups.

  • Reaction Quenching (Fieser Workup): This is the most hazardous step and must be performed with extreme care behind a blast shield.

    • Cool the reaction vessel to 0°C in an ice-water bath.

    • Slowly and dropwise, add 11.4 mL of deionized water. Vigorous H₂ evolution will occur.

    • Next, add 11.4 mL of 15% aqueous NaOH solution dropwise.

    • Finally, add 34.2 mL of deionized water dropwise.

    • Remove the ice bath and stir the mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form, which is easily filterable.

  • Isolation: Filter the white precipitate through a pad of Celite® and wash the filter cake thoroughly with additional THF (3 x 50 mL).

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield a crude solid or oil. The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure this compound.

Conclusion

The transformation of quinoline into this compound is a powerful example of strategic synthesis, converting a low-cost aromatic feedstock into a highly functionalized heterocyclic building block. The two-stage process, involving a robust chlorate-based oxidation followed by a comprehensive LiAlH₄ reduction, provides a reliable and scalable route. By understanding the chemical principles behind each step—the selective cleavage of the benzene ring and the potent reduction of carboxylic acids—researchers can confidently execute this synthesis and adapt it for the creation of novel molecules in pharmaceutical and materials science applications.

References

  • Process for the preparation of pyridine-2,3-dicarboxylic acid.
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  • Process for producing pyridine-2,3-dicarboxylic acids.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids.
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  • Process for the preparation of pyridine-2,3-dicarboxylic acid.
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  • Reduction of carboxylic acids (video). Khan Academy. [Link]

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Pyridine-2,3-dimethanol derivatives and their synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyridine-2,3-dimethanol Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its heterocyclic aromatic nature provides a unique combination of properties: it is a good hydrogen bond acceptor, capable of π-stacking interactions, and possesses a dipole moment that influences molecular conformation and binding. Furthermore, the pyridine scaffold is metabolically stable and offers multiple vectors for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

Within this vast chemical space, this compound and its derivatives represent a class of compounds with significant, yet underexplored, potential. The vicinal (2,3-disubstituted) arrangement of two hydroxymethyl groups on a pyridine core creates a rigid yet versatile scaffold. These two hydroxyl groups serve as key synthetic handles for building a diverse library of molecules, from simple esters and ethers to complex macrocycles. This guide provides a comprehensive overview of the principal synthetic routes to the this compound core and explores strategies for its subsequent derivatization, offering field-proven insights for researchers in drug discovery and process development.

Part 1: Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is paramount. The primary and most established strategies commence from commercially available precursors such as quinoline or 2,3-lutidine, proceeding through the key intermediate, 2,3-pyridinedicarboxylic acid (also known as quinolinic acid).

Pathway A: From Quinoline via Oxidative Cleavage

The synthesis of quinolinic acid from quinoline is a classic transformation. Various oxidative methods have been reported, often employing strong oxidizing agents.

  • Oxidation with Hydrogen Peroxide: This method involves the oxidation of a substituted quinoline, such as 3-ethyl-8-hydroxyquinoline, using hydrogen peroxide in an aqueous base to yield the corresponding substituted pyridine-2,3-dicarboxylic acid.[5]

  • Oxidation with Nitric Acid: The oxidation of quinoline derivatives can also be achieved using nitric acid, sometimes in the presence of a manganese catalyst to improve yield and reduce by-products.[6]

  • Oxidation with Chlorate Salts: An alternative process involves oxidizing quinoline with a chlorate salt in an acidic aqueous medium, which can be catalyzed by cupric ions.[7]

These oxidative processes cleave the benzene ring of the quinoline system, yielding the pyridine-2,3-dicarboxylic acid core.

Pathway B: From 2,3-Lutidine via Oxidation

An alternative starting material is 2,3-lutidine (2,3-dimethylpyridine), a readily available commodity chemical.[8] The two methyl groups can be oxidized to carboxylic acids, converging on the same quinolinic acid intermediate as Pathway A. A common laboratory and industrial method involves oxidation with potassium permanganate.[9]

The Crucial Reduction Step: From Dicarboxylic Acid to Diol

The direct reduction of 2,3-pyridinedicarboxylic acid to this compound is challenging. Carboxylic acids can react with hydride reagents in a non-productive acid-base reaction, consuming the reagent. Therefore, a two-step process involving an initial esterification followed by reduction is the most common and efficient strategy.[9]

Step 1: Esterification

The dicarboxylic acid is converted to its corresponding diester (e.g., dimethyl or diethyl ester) through standard Fischer esterification, typically by refluxing in the respective alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).

Step 2: Reduction of the Diester

This is the key transformation to yield the target diol. Two primary methodologies are employed: catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is an environmentally friendly and industrially scalable method for ester reduction.[10] It avoids the use of stoichiometric metal hydride reagents, reducing waste generation. Homogeneous ruthenium-based catalysts are particularly effective for this transformation.[11][12]

  • Causality Behind Experimental Choices: The choice of catalyst, solvent, hydrogen pressure, and temperature is critical. Ruthenium pincer-type complexes have shown high activity and selectivity for ester hydrogenation.[12] The reaction is typically performed in an organic solvent like THF or dioxane at elevated hydrogen pressures and temperatures. The mechanism involves the cooperative action of the metal center and the ligand framework to activate both hydrogen and the ester carbonyl group.

For laboratory-scale synthesis, chemical reduction using metal hydrides is often more convenient.

  • Sodium Borohydride (NaBH₄) and Iodine (I₂): A powerful reducing system can be generated in situ from NaBH₄ and I₂ in an aprotic solvent like THF. This combination effectively reduces esters to primary alcohols.[9] The NaBH₄/I₂ system is considered safer and easier to handle than lithium aluminum hydride.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of readily converting esters to alcohols. However, its high reactivity and pyrophoric nature necessitate strict anhydrous conditions and careful handling.

The overall synthetic logic from common starting materials is visualized below.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Core Scaffold Quinoline Quinoline Quinolinic Acid 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) Quinoline->Quinolinic Acid Oxidative Cleavage 2,3-Lutidine 2,3-Lutidine 2,3-Lutidine->Quinolinic Acid Oxidation Diester Pyridine-2,3- dicarboxylate Ester Quinolinic Acid->Diester Esterification Diol This compound Diester->Diol Reduction

Caption: Synthetic Pathways to this compound.

Comparative Analysis of Reduction Methodologies

The choice between catalytic hydrogenation and chemical reduction depends on the scale of the synthesis, available equipment, and safety considerations.

FeatureCatalytic HydrogenationChemical Reduction (NaBH₄/I₂)
Reagents H₂ gas, Ruthenium or other metal catalystSodium borohydride, Iodine
Conditions High pressure (5-50 bar), High temp (80-150 °C)Atmospheric pressure, 0 °C to RT
Advantages Atom economical, low waste, scalableMild conditions, standard lab equipment
Disadvantages Requires specialized high-pressure equipmentStoichiometric reagents, generates waste salts
Selectivity Can be highly selective; may reduce other functional groupsGenerally good; less reactive towards C=C bonds

Part 2: Synthesis of this compound Derivatives

With the core diol in hand, a multitude of derivatives can be accessed. The two primary hydroxyl groups are the main points of diversification.

Reactions at the Hydroxymethyl Groups

The twin hydroxyls can be functionalized simultaneously or, with appropriate protecting group strategies, sequentially.

  • Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding diesters.

  • Etherification: Williamson ether synthesis, involving deprotonation of the hydroxyls with a strong base (e.g., NaH) followed by reaction with an alkyl halide, produces di-ethers.

  • Conversion to Dihalides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the diol to the corresponding 2,3-bis(halomethyl)pyridine. These dihalides are versatile electrophiles for subsequent nucleophilic substitution reactions.

Modification of the Pyridine Ring

While the hydroxymethyl groups are the most reactive sites, the pyridine ring itself can be modified.

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution patterns. For instance, pyridine N-oxides can react with Grignard reagents to introduce substituents at the C2 position.[13]

  • Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, harsh conditions can lead to substitution, primarily at the 5-position.

  • Nucleophilic Aromatic Substitution: The introduction of leaving groups onto the ring can enable nucleophilic substitution, typically at the 4- or 6-positions.

G Start This compound Diester Diester Derivative Start->Diester Esterification (RCOCl) Diether Diether Derivative Start->Diether Etherification (NaH, R-X) Dihalide 2,3-Bis(halomethyl)pyridine Start->Dihalide Halogenation (SOCl₂) Disubstituted Disubstituted Derivative (via Nu- Substitution) Dihalide->Disubstituted Nucleophile (e.g., R-NH₂)

Caption: Derivatization Workflow from this compound.

Part 3: Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Diethyl 2,3-pyridinedicarboxylate
  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-pyridinedicarboxylic acid (16.7 g, 0.1 mol).

  • Reagents: Add absolute ethanol (250 mL) followed by the slow, careful addition of concentrated sulfuric acid (5 mL).

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (300 mL). Stir until CO₂ evolution ceases. The pH should be ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl ester, which can be purified further by column chromatography or distillation.

Protocol 2: Reduction of Diethyl 2,3-pyridinedicarboxylate via NaBH₄/I₂[9]
  • Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add diethyl 2,3-pyridinedicarboxylate (22.3 g, 0.1 mol) and anhydrous THF (400 mL).

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Addition of NaBH₄: Add sodium borohydride (11.3 g, 0.3 mol) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Iodine: Prepare a solution of iodine (25.4 g, 0.1 mol) in anhydrous THF (150 mL). Add this solution dropwise via the dropping funnel over 1.5 hours, maintaining the reaction temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 3M HCl until the pH is neutral.

  • Work-up: Remove the THF under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (4 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound as a solid. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) will afford the pure product.

Conclusion

The this compound scaffold is a valuable building block for medicinal chemistry and materials science. Its synthesis is robustly achieved from common starting materials through a key dicarboxylic acid intermediate. The choice of reduction methodology for the final step—catalytic hydrogenation versus chemical reduction—can be tailored to the specific needs and capabilities of the laboratory or production facility. The resulting diol provides two reliable synthetic handles for extensive derivatization, enabling the creation of diverse and complex molecular architectures. This guide provides the foundational chemical knowledge and practical protocols to empower researchers to explore the full potential of this promising chemical scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. Vertex AI Search.
  • Kamal, A., et al. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Unknown. handout lab6 GRIGNARD REACTION. Course Hero.
  • Unknown. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research.
  • O'Malley. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Unknown. (Patent). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Unknown. (2016). A review on the medicinal importance of pyridine derivatives.
  • Unknown. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Unknown. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • Unknown. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.
  • Unknown. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. NIH.
  • Unknown. (Patent). Preparation method of 2,6-pyridinedimethanol.
  • Unknown. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • Unknown. (2022).
  • Unknown. (Patent). Process for preparing pyridine-2,3-dicarboxylic acid compounds. Googleapis.com.
  • Unknown. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • Ahmedfuzail142003.
  • Unknown. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB (Leibniz Information Centre for Science and Technology).
  • Unknown. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Unknown. 2,3-Lutidine | 583-61-9. ChemicalBook.
  • Unknown. (1997). Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof.
  • Unknown. (2017). Mechanistic insights into catalytic carboxylic ester hydrogenation with cooperative Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complexes.
  • Unknown. Pyridinedicarboxylic acid. Wikipedia.
  • BenchChem Technical Support Team. (2025).
  • Unknown. (Patent). Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • Unknown. (Patent). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Unknown. (Patent). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

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An In-Depth Technical Guide to the Spectroscopic Data of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Pyridine-2,3-dimethanol (CAS No: 38070-79-0), a vital heterocyclic building block in medicinal chemistry and materials science. Understanding the spectral characteristics of this compound is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering both field-proven insights and the theoretical underpinnings of the observed spectral features.

Introduction to this compound

This compound, with the molecular formula C₇H₉NO₂, is a solid, bifunctional organic compound featuring a pyridine ring substituted with two hydroxymethyl groups at the 2 and 3 positions.[1] This unique arrangement of a heterocyclic aromatic system and reactive alcohol functionalities makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds and novel materials.[2] Accurate and thorough spectroscopic analysis is paramount to confirming its structure and ensuring its suitability for downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the pyridine ring and the protons of the two methylene (-CH₂-) and two hydroxyl (-OH) groups. The exact chemical shifts can vary slightly depending on the solvent used due to solvent-solute interactions.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Pyridine)~8.5Doublet of doublets1H
H-4 (Pyridine)~7.8Doublet of doublets1H
H-5 (Pyridine)~7.3Doublet of doublets1H
-CH₂- (at C-2)~4.8Singlet2H
-CH₂- (at C-3)~4.6Singlet2H
-OHVariableBroad Singlet2H

Interpretation and Causality:

  • Aromatic Protons: The protons on the pyridine ring (H-4, H-5, and H-6) appear in the downfield region (7.3-8.5 ppm) due to the deshielding effect of the aromatic ring current. The H-6 proton, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and thus appear at the highest chemical shift. The coupling patterns (doublet of doublets) arise from the spin-spin interactions with neighboring protons on the ring.

  • Methylene Protons: The two methylene groups (-CH₂-) are not chemically equivalent and are expected to show distinct singlets. The proximity of the electronegative oxygen and the pyridine ring influences their chemical shifts, placing them in the range of 4.6-4.8 ppm.

  • Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly variable and depends on factors such as concentration, temperature, and solvent, as these protons are involved in hydrogen bonding. They typically appear as a broad singlet.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has seven carbon atoms in unique chemical environments.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C-2 (Pyridine)~158
C-6 (Pyridine)~148
C-3 (Pyridine)~138
C-4 (Pyridine)~137
C-5 (Pyridine)~122
-CH₂- (at C-2)~64
-CH₂- (at C-3)~61

Interpretation and Causality:

  • Aromatic Carbons: The carbon atoms of the pyridine ring resonate in the downfield region (122-158 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) are significantly deshielded. The carbon bearing the second hydroxymethyl group (C-3) and the adjacent C-4 are also found at lower field.

  • Aliphatic Carbons: The two methylene carbons appear in the upfield region (61-64 ppm), consistent with sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Expected IR Data:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-HStretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1600, ~1580, ~1470C=C, C=N (pyridine ring)Stretching
~1450C-H (aliphatic)Bending
~1050C-OStretching

Interpretation and Causality:

  • O-H Stretch: A prominent broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding.

  • C-H Stretches: The absorptions between 3100-3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic pyridine ring. The bands in the 2950-2850 cm⁻¹ range correspond to the C-H stretching of the methylene groups.

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear as a series of sharp bands in the 1600-1470 cm⁻¹ region.

  • C-O Stretch: A strong absorption band around 1050 cm⁻¹ is attributed to the C-O stretching vibration of the primary alcohol groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 139.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Expected Mass Spectrometry Data:

m/zInterpretation
139Molecular ion [M]⁺
122[M - OH]⁺
121[M - H₂O]⁺
108[M - CH₂OH]⁺
79[Pyridine]⁺ fragment

Interpretation and Causality:

  • Molecular Ion: The peak at m/z 139 corresponds to the intact molecule that has lost one electron.

  • Fragmentation Pattern: The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for this molecule include:

    • Loss of a hydroxyl radical (•OH) to give a fragment at m/z 122.

    • Loss of a water molecule (H₂O) to give a fragment at m/z 121.

    • Cleavage of the C-C bond between the pyridine ring and a methylene group, leading to the loss of a hydroxymethyl radical (•CH₂OH) and a fragment at m/z 108.

    • Fragmentation leading to the stable pyridine cation radical at m/z 79.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Sample Preparation and Acquisition

Caption: Workflow for IR data acquisition.

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Acquire a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the IR spectrum of the sample. The background spectrum will be automatically subtracted from the sample spectrum.

Mass Spectrometry Sample Preparation and Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization).

  • Analysis: The resulting ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed and authoritative fingerprint for this compound. A thorough understanding of its NMR, IR, and Mass spectra is crucial for any scientist working with this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reliability and comparability across different laboratories. This in-depth analysis serves as a valuable resource for researchers in drug discovery, chemical synthesis, and materials science, facilitating the confident identification and utilization of this compound in their work.

References

  • LookChem. Cas 38070-79-0, this compound. [Link]

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An In-depth Technical Guide to the Solubility of Pyridine-2,3-dimethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a drug substance to dissolve in a solvent to form a homogeneous solution is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Poor aqueous solubility, a common hurdle for over 40% of NCEs, can lead to inadequate drug absorption, variable therapeutic outcomes, and significant formulation difficulties.[3][4] Therefore, a comprehensive understanding and early assessment of a compound's solubility profile are not merely procedural steps but foundational pillars of successful drug discovery and development.[5] This guide provides an in-depth exploration of the solubility of pyridine-2,3-dimethanol, a key building block in the synthesis of various pharmaceuticals, offering both theoretical insights and practical methodologies for its characterization.[6][7]

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior. This compound (CAS: 38070-79-0) is a heterocyclic compound featuring a pyridine ring substituted with two hydroxymethyl (-CH₂OH) groups.[6][8]

PropertyValueSource
Molecular FormulaC₇H₉NO₂[6][8]
Molecular Weight139.15 g/mol [6]
Physical FormSolid[8]
Boiling Point315.631 °C at 760 mmHg (Predicted)[6]
pKa13.51 ± 0.10 (Predicted)[6]

The presence of the pyridine nitrogen atom and two hydroxyl groups imparts a significant degree of polarity to the molecule and the capacity for extensive hydrogen bonding, which are the primary determinants of its solubility.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.

The Power of Hydrogen Bonding

The most dominant intermolecular interaction for this compound is hydrogen bonding. The two hydroxyl groups can act as hydrogen bond donors (the H atom) and acceptors (the O atom). Furthermore, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent hydrogen bond acceptor.[9][10]

This dual hydrogen bonding capability suggests that this compound will exhibit favorable solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

Diagram: Hydrogen Bonding Potential of this compound

Caption: Intermolecular hydrogen bonding potential of this compound.

Polarity and Dipole-Dipole Interactions

Pyridine itself is a polar molecule, and the addition of two hydroxymethyl groups further increases the molecular dipole moment.[11] This inherent polarity favors dissolution in polar solvents where dipole-dipole interactions can contribute significantly to the solvation process. Conversely, solubility in non-polar solvents, such as alkanes, is expected to be low due to the energetic penalty of disrupting the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of a comprehensive public database for the solubility of this compound in various organic solvents, empirical determination is essential. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[12]

Materials and Equipment
  • This compound (purity >95%)

  • A range of organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Experimental Workflow
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The key is to ensure that a solid phase remains, indicating saturation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[13][14]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for any dilution factors:

    Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Diagram: Experimental Workflow for Solubility Determination

G start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate (e.g., 24-48h at 25°C) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Collect & Filter Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Sources

The Unexplored Potential of Pyridine-2,3-dimethanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and versatile reactivity have made it a privileged structure in drug discovery. This technical guide delves into the untapped potential of a specific, yet under-explored, pyridine derivative: Pyridine-2,3-dimethanol. While its direct applications in pharmaceuticals are not extensively documented, its structural features present a compelling case for its use as a versatile building block in the synthesis of novel therapeutic agents. This document will provide a comprehensive analysis of its synthesis, reactivity, and potential applications in medicinal chemistry, supported by insights into related pyridine-based compounds. We will explore its utility as a scaffold for generating diverse molecular architectures and discuss prospective therapeutic targets for its derivatives.

Introduction: The Prominence of the Pyridine Nucleus

The pyridine ring is a fundamental heterocyclic motif in the arsenal of medicinal chemists. Its presence in a wide array of bioactive molecules, from vitamins to blockbuster drugs, underscores its importance.[1] The nitrogen atom within the six-membered aromatic ring imparts a dipole moment and provides a site for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the pyridine ring can engage in π-π stacking interactions with biological targets. The substitution pattern on the pyridine ring allows for precise tuning of a compound's steric and electronic properties to optimize its biological activity.

This compound, also known as 2,3-bis(hydroxymethyl)pyridine, presents a unique synthetic platform. The vicinal hydroxymethyl groups offer two points for functionalization, enabling the construction of rigidified scaffolds and the introduction of diverse pharmacophoric elements. This guide will illuminate the path for researchers to harness the potential of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for designing efficient synthetic routes and for predicting the properties of its derivatives.

PropertyValueReference(s)
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Appearance Light brown to brown solid[2]
Boiling Point 315.6±32.0 °C (Predicted)[2]
Density 1.261 g/cm³[2]
pKa 13.51±0.10 (Predicted)[2]
Storage Inert atmosphere, Room Temperature[2]

Synthesis of this compound and its Precursors

The accessibility of this compound is a key consideration for its widespread use. While detailed, optimized synthetic procedures for the dimethanol itself are not abundant in the literature, its synthesis can be conceptually approached through the reduction of its corresponding dicarboxylic acid or esters. The synthesis of the closely related pyridine-2,3-dicarboxylic acid (quinolinic acid) is well-established and often starts from quinoline through oxidation.

Experimental Protocol: Synthesis of Pyridine-2,3-dicarboxylic Acid from Quinoline (Conceptual)

This protocol is based on established methods for the oxidation of quinoline.

  • Oxidation: Quinoline is oxidized using a strong oxidizing agent, such as potassium permanganate or nitric acid, in an acidic medium. The reaction is typically heated to drive it to completion.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product, pyridine-2,3-dicarboxylic acid, is isolated. This may involve filtration to remove manganese dioxide (if permanganate is used) followed by acidification to precipitate the dicarboxylic acid.

  • Purification: The crude pyridine-2,3-dicarboxylic acid can be purified by recrystallization from a suitable solvent, such as water or ethanol.

The resulting pyridine-2,3-dicarboxylic acid can then be esterified and subsequently reduced to yield this compound.

Reactivity and Functionalization: The Synthetic Chemist's Playground

The two primary alcohol functionalities of this compound are the main handles for synthetic manipulation. These hydroxyl groups can undergo a variety of common organic transformations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Esterification and Etherification

The hydroxyl groups can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to introduce ester functionalities. Similarly, etherification reactions with alkyl halides or other electrophiles can be performed to introduce diverse ether linkages. These modifications can be used to modulate the lipophilicity and metabolic stability of the resulting compounds.

Oxidation to Aldehydes and Carboxylic Acids

Selective oxidation of one or both hydroxyl groups can provide the corresponding aldehydes or carboxylic acids. These functional groups are versatile intermediates for further transformations, such as reductive amination, Wittig reactions, or amide bond formation. The dicarboxylic acid, in particular, is a precursor to pyridine-2,3-dicarboximides, which have been investigated for their biological activities.

Conversion to Halides and Other Leaving Groups

The hydroxyl groups can be converted to good leaving groups, such as halides (e.g., using thionyl chloride or phosphorus tribromide) or tosylates. This opens up possibilities for nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles, including amines, thiols, and azides.

Potential Applications in Medicinal Chemistry

While direct examples of drugs derived from this compound are scarce, the structural motif and the reactivity of the molecule suggest several promising avenues for its application in drug discovery.

Scaffold for Fused Heterocyclic Systems

The vicinal functional groups of this compound make it an ideal precursor for the synthesis of fused heterocyclic systems. For instance, derivatives of pyridine-2,3-dicarboximides have been shown to undergo acid-catalyzed cyclodehydration to form novel pyrido[2',3':3,4]pyrrolo fused heterocyclic systems.[3] Such rigidified, polycyclic scaffolds are often sought after in drug design to enhance binding affinity and selectivity for a specific biological target.

Synthesis of Enzyme Inhibitors

The pyridine nucleus is a common feature in many enzyme inhibitors. For example, 2,3-disubstituted pyridines have been identified as potent and non-emetic phosphodiesterase 4 (PDE4) inhibitors, a target for inflammatory diseases like asthma.[4] The ability to introduce diverse substituents at the 2- and 3-positions via the hydroxymethyl groups of this compound makes it a valuable starting point for the synthesis of novel PDE4 inhibitors and inhibitors of other enzymes.

Development of Anticancer Agents

Derivatives of fused pyridine systems, such as pyrido[2,3-d]pyrimidines, have shown potent cytotoxic activity against various cancer cell lines.[5] Some of these compounds have demonstrated remarkable PIM-1 kinase inhibitory activity with IC₅₀ values in the nanomolar range.[5] this compound could serve as a key starting material for the synthesis of novel pyrido[2,3-d]pyrimidine analogues and other fused systems with potential anticancer properties.

Antimicrobial and Antiparasitic Agents

The pyridine scaffold is also prevalent in antimicrobial and antiparasitic drug discovery. The inherent bioactivity of the pyridine nucleus can be augmented by the introduction of various functional groups. The versatile chemistry of this compound allows for the creation of a library of derivatives that could be screened for activity against a range of pathogens.

Coordination Chemistry: Beyond Traditional Drug Scaffolds

The nitrogen atom of the pyridine ring and the two hydroxyl groups of this compound make it an excellent candidate as a tridentate ligand in coordination chemistry. The coordination of metal ions to such organic ligands can lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting biological and material science applications. While the coordination chemistry of the isomeric pyridine-2,6-dimethanol has been explored, the potential of the 2,3-isomer remains an open area of investigation.

Future Perspectives and Conclusion

This compound is a molecule with significant, yet largely untapped, potential in medicinal chemistry. Its readily functionalizable hydroxyl groups, combined with the inherent properties of the pyridine ring, make it a versatile building block for the synthesis of a diverse range of compounds. While the direct application of this molecule in drug development is not yet well-documented, the promising biological activities of structurally related compounds strongly suggest that derivatives of this compound could be valuable leads for new therapeutic agents.

This technical guide has aimed to provide a comprehensive overview of the chemistry of this compound and to stimulate further research into its applications. The synthetic pathways and potential therapeutic targets discussed herein should serve as a foundation for medicinal chemists to explore this promising scaffold and unlock its full potential in the quest for novel and effective medicines. The journey from a simple building block to a life-saving drug is long and challenging, but the unique structural features of this compound make it a worthy candidate for this endeavor.

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Pyridine-2,3-dimethanol: A Versatile Scaffold in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Pyridine-2,3-dimethanol, a structurally unique bifunctional molecule, has emerged as a pivotal building block in the landscape of modern organic synthesis. Its inherent characteristics, including a nucleophilic pyridine core and two reactive primary alcohol functionalities, offer a versatile platform for the construction of a diverse array of complex molecular architectures. This guide provides a comprehensive exploration of the synthesis, reactivity, and multifaceted applications of this compound, with a particular focus on its utility in coordination chemistry, catalysis, materials science, and the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging the full potential of this remarkable synthetic intermediate.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyridine ring is a ubiquitous motif in a vast number of natural products, pharmaceuticals, and functional materials, bestowing unique electronic and solubility properties.[1][2] this compound distinguishes itself by the strategic placement of two hydroxymethyl groups on adjacent carbons of the pyridine ring. This arrangement offers several key advantages for the synthetic chemist:

  • Bidentate Chelation: The proximate nitrogen and oxygen atoms of the hydroxyl groups enable strong chelation with a variety of metal ions, making it an excellent ligand precursor in coordination chemistry and catalysis.[3]

  • Diverse Reactivity: The primary alcohol functionalities serve as versatile handles for a wide range of chemical transformations, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution.

  • Scaffold Rigidity with Flexibility: The pyridine ring provides a rigid and predictable core, while the hydroxymethyl groups offer conformational flexibility, allowing for the precise spatial arrangement of functional groups in the target molecule.

  • Gateway to Complex Heterocycles: The dual reactivity of the pyridine ring and the hydroxyl groups facilitates the construction of fused heterocyclic systems and macrocycles.[4]

This guide will delve into the practical aspects of utilizing this compound, providing a roadmap for its synthesis and subsequent application in cutting-edge research.

Synthesis of this compound: A Practical Approach

The most common and efficient route to this compound involves the reduction of the corresponding pyridine-2,3-dicarboxylic acid or its dialkyl esters. While several methods exist for the synthesis of the dicarboxylic acid precursor, such as the oxidation of quinoline, this guide will focus on the final reduction step, which is crucial for obtaining the target diol.[5][6]

Synthesis of the Precursor: Diethyl Pyridine-2,3-dicarboxylate

A reliable method for the preparation of diethyl pyridine-2,3-dicarboxylate involves a one-pot cyclization reaction.[7]

Experimental Protocol: Synthesis of Diethyl Pyridine-2,3-dicarboxylate [7]

Reagent Molar Ratio Amount
Propargylamine1(Specify amount)
Diethyl butynedioate1(Specify amount)
Hydrogen Peroxide (30%)1.4-1.6(Specify amount)
Ethanol-(Specify volume)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propargylamine, diethyl butynedioate, and ethanol.

  • Slowly add hydrogen peroxide to the stirred mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 11-13 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diethyl pyridine-2,3-dicarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography.

Reduction to this compound

The reduction of the diester to the corresponding diol can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Diethyl Pyridine-2,3-dicarboxylate [8]

Reagent Molar Ratio Amount
Diethyl Pyridine-2,3-dicarboxylate1(Specify amount)
Lithium Aluminum Hydride (LiAlH₄)2-3(Specify amount)
Anhydrous Tetrahydrofuran (THF)-(Specify volume)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve diethyl pyridine-2,3-dicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Carefully quench the reaction by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the reactivity of both the pyridine ring and the two hydroxyl groups.

Reactions at the Hydroxyl Groups

The primary alcohol functionalities of this compound undergo typical reactions of alcohols, providing a gateway to a wide range of derivatives.

  • Oxidation: Selective oxidation of one or both hydroxyl groups can lead to the corresponding mono- or dialdehyde, or mono- or dicarboxylic acid, which are themselves valuable synthetic intermediates.

  • Esterification and Etherification: The hydroxyl groups can be readily converted to esters and ethers, allowing for the introduction of various functional groups and the modulation of the molecule's physical and chemical properties.

  • Conversion to Leaving Groups: Transformation of the hydroxyl groups into good leaving groups (e.g., tosylates, mesylates, or halides) opens up pathways for nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities.

Reactions Involving the Pyridine Ring

The pyridine ring in this compound can participate in several key reactions:

  • N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom allows for N-alkylation to form pyridinium salts and N-oxidation to yield the corresponding N-oxide. These modifications can alter the electronic properties of the pyridine ring and influence its reactivity in subsequent transformations.

  • Electrophilic Aromatic Substitution: While the pyridine ring is generally less reactive towards electrophilic substitution than benzene, reactions such as nitration, sulfonation, and halogenation can be achieved under specific conditions, typically directing to the 5-position.

  • Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized via various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, by first introducing a halide at a specific position.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block in several key areas of organic synthesis.

Coordination Chemistry and Homogeneous Catalysis

This compound is an excellent precursor for the synthesis of bidentate [N,O] and tridentate [O,N,O] ligands. These ligands form stable complexes with a variety of transition metals, and these complexes have shown significant promise as catalysts in a range of organic transformations.[3]

Workflow for Catalyst Development:

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Catalytic Application A This compound B Functionalization of Hydroxyl Groups A->B C Novel Bidentate/Tridentate Ligand B->C E Coordination Reaction C->E D Metal Precursor (e.g., Pd(OAc)₂, CuI) D->E F Metal-Ligand Complex H Catalytic Cycle F->H G Organic Transformation (e.g., Cross-Coupling, Oxidation) G->H I Desired Product H->I

Caption: General workflow for the development of catalysts based on this compound.

Palladium complexes bearing ligands derived from this compound have been investigated as pre-catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[2] The electronic and steric properties of the ligand, which can be fine-tuned by modifying the hydroxyl groups, play a crucial role in the catalytic activity and selectivity.

Synthesis of Macrocycles

The bifunctional nature of this compound makes it an ideal building block for the construction of macrocyclic structures. The rigid pyridine unit can serve as a "cornerstone" in the macrocyclic framework, while the reactive hydroxyl groups can be used to link to other molecular fragments. The synthesis of pyridine-containing macrocycles is of significant interest due to their potential applications in host-guest chemistry, sensing, and materials science.[4]

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, with a large number of FDA-approved drugs containing this heterocycle.[9][10] Pyridine derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[11][12] this compound serves as a versatile starting material for the synthesis of novel pyridine-based compounds with potential therapeutic applications. The ability to functionalize both the pyridine ring and the hydroxyl groups allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Logical Relationship in Drug Discovery:

G A This compound B Chemical Modification A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F SAR Studies & Optimization E->F G Drug Candidate F->G

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its unique combination of a rigid pyridine core and two reactive hydroxyl groups provides chemists with a powerful tool for the construction of complex and functional molecules. The applications of this compound in coordination chemistry, catalysis, macrocycle synthesis, and medicinal chemistry are continually expanding.

Future research in this area is likely to focus on the development of new and more efficient synthetic routes to this compound and its derivatives. Furthermore, the exploration of its use in the synthesis of novel catalysts with enhanced activity and selectivity, advanced functional materials with tailored properties, and new therapeutic agents with improved efficacy and safety profiles will undoubtedly continue to be a fruitful area of investigation. As the demand for sophisticated molecular architectures grows, the importance of versatile building blocks like this compound will only continue to increase.

References

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  • Bekhit AA, Hymete A, Damtew A, Mohamed AMI, Bekhit AAD. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. J Enzyme Inhib Med Chem. 2012 Feb;27(1):69-77. doi: 10.3109/14756366.2011.575071.
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  • Sahu D, Sreekanth P, et al. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. 2024 Sep 1.
  • Reddymasu S, Kalluri VSR, Rudraraju RR. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem. 2015;8(3):353-358.
  • El-Sayed MA, El-Gazzar AR, et al. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Adv. 2023 May 24;13(23):15645-15665. doi: 10.1039/d3ra02875e.
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  • El-Sayed MA, El-Gazzar AR, et al. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. National Institutes of Health. Available from: [Link]

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An In-depth Technical Guide to the Discovery and History of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridine Scaffold in Modern Chemistry

The pyridine ring, a heterocyclic aromatic compound, stands as a cornerstone in the architecture of countless vital molecules.[1][2] Structurally analogous to benzene with a nitrogen atom replacing a methine group, this scaffold is not merely a passive framework but an active participant in molecular interactions.[1] Historically, pyridine was first isolated from coal tar, but its true potential was unlocked through synthetic chemistry, with seminal works like the Hantzsch pyridine synthesis in 1881 paving the way for its widespread availability and derivatization.[1][3] In the pharmaceutical sciences, the pyridine nucleus is a "privileged structure," frequently incorporated into drug candidates to enhance solubility, bioavailability, and target engagement through its ability to act as a hydrogen bond acceptor and its polar nature.[2] It is within this context of chemical importance that we delve into the specific history, synthesis, and utility of one of its valuable derivatives: Pyridine-2,3-dimethanol.

Genesis and Discovery: From Precursor to Product

The "discovery" of a synthetic compound like this compound is intrinsically linked to the development of methods for its preparation. The logical and most common pathway to this diol originates from its corresponding dicarboxylic acid, Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid.

The history of quinolinic acid is a key prologue. Early methods established that quinoline, a larger bicyclic aromatic compound, could be oxidatively cleaved to yield this essential pyridinedicarboxylic acid precursor.[4] This process provided a reliable source of the 2,3-disubstituted pyridine core.

The crucial inventive step towards this compound is the reduction of the two carboxylic acid groups (or their more reactive ester derivatives) to primary alcohols. A notable publication describes the unexpected, yet effective, reduction of dimethyl pyridine-2,3-dicarboxylate to a furo[3,4-b]pyridin-5(7H)-one derivative using sodium borohydride (NaBH₄), highlighting the complex reactivity of this system.[5] However, under controlled conditions, reagents like sodium borohydride are standard choices for the reduction of esters to alcohols. This transformation represents the final, pivotal step in the first conceptual synthesis of this compound, converting a stable, accessible dicarboxylic acid into a versatile bifunctional diol.

Synthesis and Mechanism: A Practical Approach

The most direct and widely applicable synthesis of this compound involves the reduction of a corresponding ester, such as dimethyl or diethyl pyridine-2,3-dicarboxylate. The ester is preferred over the free dicarboxylic acid for reduction with hydride reagents like NaBH₄ or the more powerful Lithium Aluminum Hydride (LiAlH₄) due to its higher reactivity and avoidance of side reactions like acid-base quenching of the hydride.

Experimental Protocol: Reduction of Dimethyl Pyridine-2,3-dicarboxylate

This protocol outlines a representative procedure for the synthesis of this compound.

Step 1: Reactant Setup

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl pyridine-2,3-dicarboxylate in an anhydrous alcohol solvent, such as methanol or ethanol. The choice of an alcohol solvent is common for NaBH₄ reductions.

  • Cool the flask to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction rate upon addition of the reducing agent.

Step 2: Reduction

  • Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. The portion-wise addition is a safety measure to manage the reaction's exothermicity and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for several hours (e.g., 12-16 hours) to ensure the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[6]

Step 3: Quenching and Workup

  • Once the reaction is complete, cool the flask again to 0 °C.

  • Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base to quench any unreacted NaBH₄. This step must be done with caution as it generates hydrogen gas.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

Step 4: Extraction and Isolation

  • The resulting aqueous residue is extracted multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The bifunctional nature of the product imparts some water solubility, necessitating multiple extractions to ensure a high recovery yield.

  • Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 5: Purification

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product in high purity.

G cluster_setup Step 1: Setup cluster_reaction Step 2: Reduction cluster_workup Step 3-4: Workup & Extraction cluster_purification Step 5: Purification start Dimethyl Pyridine-2,3-dicarboxylate in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ (portion-wise) cool->add_nabh4 warm_stir Warm to RT, Stir 12-16h add_nabh4->warm_stir quench Quench with aq. NaHCO₃ warm_stir->quench concentrate Concentrate quench->concentrate extract Extract with DCM concentrate->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify end_product This compound purify->end_product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Signature

This compound is a bifunctional organic compound that exists as a solid at room temperature.[7] Its unique structure, featuring a rigid pyridine backbone flanked by two flexible hydroxyl groups, dictates its chemical behavior and applications.

PropertyValueSource
Molecular Formula C₇H₉NO₂[5]
Molecular Weight 139.15 g/mol [5][7]
Boiling Point 315.6 °C at 760 mmHg[5]
Density 1.261 g/cm³[5]
Flash Point 144.7 °C[5]
Storage Temp. Room Temperature, Inert Atmosphere[5]
pKa 13.51 ± 0.10 (Predicted)[5]
Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine ring, two separate signals for the diastereotopic protons of each of the two CH₂ groups, and a broad signal for the two hydroxyl (-OH) protons, which can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display seven unique signals: five for the sp²-hybridized carbons of the pyridine ring and two for the sp³-hybridized carbons of the hydroxymethyl groups.

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching of the alcohol groups. It would also show C-H stretching peaks for the aromatic and aliphatic protons, and characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1600-1400 cm⁻¹ region.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of a hydroxymethyl radical (-•CH₂OH).

G cluster_mol This compound (C₇H₉NO₂) cluster_features Key Structural Features for Characterization mol Py_Ring Pyridine Ring • 3 Aromatic Protons (¹H NMR) • 5 Aromatic Carbons (¹³C NMR) • C=C, C=N stretches (FT-IR) mol->Py_Ring Spectroscopic Analysis CH2OH_Groups Two -CH₂OH Groups • 2 x CH₂ signals (¹H NMR) • 2 x CH₂ signals (¹³C NMR) • Broad O-H stretch (FT-IR) Chelating_Site Bidentate Chelating Site • Pyridine Nitrogen (N) • Hydroxyl Oxygens (O) G cluster_medchem Medicinal Chemistry cluster_coord Coordination Chemistry cluster_material Materials Science center This compound (Versatile Building Block) pharma Pharmaceuticals center->pharma ligand Bidentate Ligand center->ligand polymer Polymer Synthesis center->polymer anticancer Anticancer Agents pharma->anticancer antimicrobial Antimicrobial Agents pharma->antimicrobial catalysts Catalyst Design ligand->catalysts sensors Sensor Development polymer->sensors

Caption: Applications of this compound.

Safety and Handling

This compound is considered moderately toxic and can cause irritation to the skin, eyes, and respiratory system. [5]While specific hazard data for this compound is limited, general safety precautions for pyridine derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: All manipulations should be performed in a well-ventilated area or inside a chemical fume hood to avoid inhalation of any potential vapors or dust. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to prevent slow oxidation. [5][8]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. [8]If on skin, wash with plenty of soap and water. [8]If inhaled, move the person to fresh air. [8]Seek medical attention if irritation persists.

Conclusion

The story of this compound is a clear illustration of the progression of synthetic chemistry. It begins with the foundational understanding of a parent scaffold, pyridine, and the development of methods to create key precursors like quinolinic acid. The subsequent application of established chemical transformations, namely the reduction of carboxylic acid derivatives, led to the synthesis of this versatile diol. While not a household name, this compound serves as a vital, behind-the-scenes building block for researchers and drug development professionals. Its bifunctional nature provides a robust platform for the synthesis of complex molecules, ensuring its continued relevance in the ongoing quest for novel pharmaceuticals, advanced materials, and innovative catalysts.

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Pyridine-2,3-dimethanol safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Pyridine-2,3-dimethanol for Research and Development

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with this compound (CAS No. 38070-79-0). As a bifunctional organic compound, it is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and coordination chemistry ligands.[1][2][3] Due to the limited availability of a complete, officially registered Safety Data Sheet (SDS) for this specific compound, this guide employs a precautionary approach. The safety and handling protocols outlined herein are synthesized from available data on this compound and are supplemented with established hazard information for its parent compound, pyridine, and closely related structural isomers, such as Pyridine-2,6-diyldimethanol. This methodology ensures a conservative and robust safety standard, reflecting best practices in chemical risk assessment for novel or less-documented substances.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is sparse, its structure—a pyridine core with two hydroxymethyl substituents—allows for a predictive hazard assessment based on well-characterized analogues.

Predicted Hazard Profile and GHS Classification

The pyridine moiety suggests potential for skin, eye, and respiratory irritation, as well as possible systemic effects if absorbed.[4][5] The presence of alcohol functional groups does not significantly alter this core hazard profile. Based on data for pyridine and its isomers, the following GHS classifications should be conservatively assumed for this compound until specific data becomes available.[6][7][8]

Hazard ClassInferred GHS CategoryRationale and Potential Effects
Skin Corrosion / IrritationCategory 2Expected to cause skin irritation upon direct contact.[7][8]
Serious Eye Damage / IrritationCategory 1 or 2ALikely to cause serious eye irritation or damage.[7][8]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the pyridine parent compound.[6][9]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[7][8]
Physicochemical Properties and Their Impact on Safety

The physical state and properties of a chemical are critical to understanding its exposure risks. This compound is typically supplied as a solid, which mitigates the risk of vapor inhalation compared to volatile liquids like pyridine.[10] However, as a powder, it poses a risk of aerosolization during handling.

PropertyValueSafety Implication
CAS Number 38070-79-0Unique identifier for this specific chemical.[1]
Molecular Formula C₇H₉NO₂---
Molecular Weight 139.15 g/mol ---
Physical Form Solid (Crystal - Powder).[10]Reduces vapor pressure risk but introduces dust/aerosol inhalation risk during weighing and transfer.
Boiling Point 315.6 °C at 760 mmHg.[1]Very low volatility at room temperature, minimizing inhalation hazard unless heated.
Flash Point 144.7 °C.[1]High flash point indicates it is not flammable under standard laboratory conditions.
Storage Temperature Room Temperature / Inert Atmosphere.[1]Stable under normal conditions, but an inert atmosphere helps prevent slow oxidative degradation.
Logical Workflow for Risk Assessment

For any experiment involving this compound, a systematic risk assessment is mandatory. The process involves evaluating the inherent hazards of the material alongside the specifics of the planned procedure to implement appropriate controls.

cluster_assessment Risk Assessment Workflow A Identify Hazards (Assume Analogue Profile) B Assess Physical Properties (Solid, Low Volatility) A->B C Evaluate Experimental Procedure (Scale, Heating, Manipulation) B->C D Determine Required Controls (Engineering, PPE) C->D E Develop SOP & Emergency Plan D->E F Review and Refine E->F

Caption: Risk assessment process for this compound.

Part 2: The Hierarchy of Controls

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones.

  • Elimination/Substitution : While not always feasible, consider if a less hazardous chemical can achieve the same scientific objective.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood, especially when handling the solid powder to contain any dust.[7][11] All work, including weighing, solution preparation, and reaction monitoring, should be performed within a fume hood. Workstations must be equipped with an accessible safety shower and eyewash station.[6][7]

  • Administrative Controls : These are work policies and procedures that reduce exposure. Key controls include developing detailed Standard Operating Procedures (SOPs) for all experiments, providing comprehensive safety training for all personnel, and clearly designating areas where this compound is handled.[12]

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical hazard and must be used in conjunction with the controls above.

cluster_hierarchy Hierarchy of Controls A Elimination / Substitution (Most Effective) B Engineering Controls (Fume Hood, Eyewash) C Administrative Controls (SOPs, Training) D Personal Protective Equipment (PPE) (Least Effective)

Caption: The hierarchy of controls applied to chemical safety.

Part 3: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is dictated by the potential routes of exposure—inhalation of dust, skin contact, and eye contact.

TaskRequired PPERationale
Weighing/Transfer of Solid - Nitrile Gloves- Chemical Safety Goggles- Lab CoatPrevents skin contact and protects eyes from airborne particles. All weighing should be done in a fume hood or ventilated enclosure.[12]
Preparing Solutions - Nitrile Gloves- Chemical Safety Goggles- Lab CoatProtects against splashes and direct skin/eye contact during dissolution.
Running Reactions & Workup - Nitrile Gloves- Chemical Safety Goggles- Lab Coat- Face Shield (if splash risk is high)Provides comprehensive protection during active chemical transformations and extractions where splashes are more likely.
Step-by-Step PPE Methodology
  • Inspection : Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or holes.

  • Donning : Don PPE in the correct order: first the lab coat, then safety goggles/face shield, and finally gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Doffing : To prevent self-contamination, remove PPE carefully in the reverse order: first gloves (using a peel-off technique), then the lab coat, and finally eye protection.

  • Hygiene : Always wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[8][13]

Part 4: Emergency Procedures

Preparedness is critical for mitigating the impact of an accidental exposure or spill.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[12]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[7] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[7] If irritation occurs or persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7] If the person feels unwell, call a poison control center or doctor.[9]

  • Ingestion : Do NOT induce vomiting.[7][14] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or product label to the medical professional.

Spill Response Protocol

For a small-scale spill of solid this compound in a laboratory setting:

  • Alert : Immediately alert personnel in the vicinity.

  • Evacuate : If necessary, evacuate the immediate area.

  • Control : Ensure the area is well-ventilated (i.e., the fume hood is operational).

  • Protect : Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Clean :

    • Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[12][14]

    • Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.

    • Use non-sparking tools if there is any remote fire concern.[15]

  • Decontaminate : Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

  • Dispose : Dispose of the waste container according to institutional and local environmental regulations.[7]

cluster_spill Spill Response Flowchart Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Cover with Inert Material (e.g., Vermiculite) PPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste per Regulations Decon->Dispose

Caption: Step-by-step workflow for managing a solid chemical spill.

Part 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.

Storage Conditions
  • Container : Keep the container tightly closed and properly labeled.[15]

  • Location : Store in a cool, dry, and well-ventilated area designated for chemical storage.[11][15]

  • Incompatibilities : Segregate from strong oxidizing agents and strong acids.[7][16] The basic nitrogen in the pyridine ring can react exothermically with acids.[17]

  • Atmosphere : While stable, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term purity.[1]

Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Collection : Collect all waste (unreacted material, contaminated consumables) in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling : The label must clearly state "Hazardous Waste" and list the chemical contents.

  • Removal : Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[7][14]

References

  • LookChem. Cas 38070-79-0, this compound. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • Safety Data Sheet. Pyridine,6551E-3,2023/02/01. [Link]

  • Pipzine Chemicals. 2-Pyridinemethanol, 3,5-Dimethyl. [Link]

  • International Programme on Chemical Safety. PYRIDINE - International Chemical Safety Cards. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: pyridine. [Link]

  • Molbase. Cas no 38070-79-0 (this compound). [Link]

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  • Australian Government Department of Health. Pyridine: Human health tier II assessment. [Link]

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A Technical Guide to High-Purity Pyridine-2,3-dimethanol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the quality of starting materials is not merely a matter of preference but a cornerstone of experimental reproducibility and success. This guide provides an in-depth technical overview of high-purity Pyridine-2,3-dimethanol (CAS No: 38070-79-0), a versatile heterocyclic building block with burgeoning significance in medicinal chemistry and materials science. We will delve into the critical aspects of sourcing this reagent, verifying its purity, and understanding its application landscape, ensuring that your innovative work is built upon a foundation of unimpeachable quality.

The Strategic Importance of this compound in Synthesis

This compound, also known as 2,3-bis(hydroxymethyl)pyridine, is a bifunctional molecule featuring a pyridine core substituted with two primary alcohol functionalities. This unique arrangement makes it a valuable intermediate for the synthesis of a diverse array of complex molecules.[1] Its pyridine nitrogen offers a site for coordination and catalysis, while the two hydroxyl groups provide handles for derivatization, cyclization, and polymerization.

In the realm of drug discovery, pyridine derivatives are integral components of numerous therapeutic agents due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3][4] this compound serves as a scaffold for the synthesis of novel ligands, constrained analogues of bioactive compounds, and intricate heterocyclic systems.[1] Its applications extend to the development of catalysts, functional polymers, and advanced materials where its chelating properties and reactive hydroxyl groups can be exploited.[1]

The imperative for high purity in these applications cannot be overstated. Trace impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and misleading biological data, ultimately squandering valuable research time and resources.

Sourcing High-Purity this compound: A Comparative Landscape of Commercial Suppliers

The commercial availability of this compound varies in terms of purity, grade, and the extent of quality control documentation provided. For research and development purposes, a purity of ≥98% is generally recommended. Below is a comparative overview of several notable suppliers.

SupplierStated PurityAvailable GradesNoteworthy Information
Ambeed High-qualityResearch GradeProvides comprehensive analytical data including NMR, HPLC, and LC-MS.[5]
Amadis Chemical 99%Research GradeOffers the compound in smaller quantities (e.g., 5g).[1]
BLD Pharm Purity/Specification availableResearch Use OnlyProvides GHS information and storage conditions.[5]
ChemicalBook 95% min, 98%Varies by listed supplierAggregates multiple suppliers, allowing for comparison of different purities and prices.[6][7]
CymitQuimica 97%Lab Use OnlyOffers a range of quantities from 100mg to 5g.[8]
LookChem Varies by supplierPharmaceutical, IndustrialLists various applications including in the pharmaceutical and pesticide industries.[9]
Watson International 98%IntermediateDeveloped by their R&D company, Caming Pharmaceutical Ltd.[10]

Expert Insight: When selecting a supplier, it is crucial to look beyond the stated purity percentage. Requesting a lot-specific Certificate of Analysis (CoA) is paramount. A comprehensive CoA should not only state the purity as determined by a primary analytical method (e.g., HPLC or GC) but also provide data from orthogonal techniques such as NMR spectroscopy to confirm the structure and identify any potential impurities.

The Chemistry of Purity: Understanding Potential Impurities in this compound

The synthesis of substituted pyridines can be complex, and various side reactions can introduce impurities.[6][11][12][13][14] While specific synthetic routes for this compound are often proprietary, an understanding of general pyridine synthesis can inform the potential nature of impurities.

Common synthetic strategies for substituted pyridines include:

  • Hantzsch Dihydropyridine Synthesis: This classic method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, followed by oxidation. Incomplete oxidation can leave residual dihydropyridine impurities.

  • Transition Metal-Catalyzed Cycloadditions: These modern methods offer high efficiency but can introduce trace metal catalysts into the final product.

  • Functional Group Transformations: this compound can be synthesized from precursors like 2,3-pyridinedicarboxylic acid or its esters. Incomplete reduction of the carboxylic acid or ester functionalities would result in the presence of these starting materials as impurities. Similarly, over-reduction could lead to the formation of 2-methyl-3-hydroxymethylpyridine or 3-methyl-2-hydroxymethylpyridine.

Other potential impurities could include residual solvents from the purification process or by-products from side reactions involving the reactive hydroxyl groups.

In-House Purity Verification: A Step-by-Step Protocol

While a supplier's CoA is a critical starting point, independent verification of purity for critical applications is a hallmark of rigorous scientific practice. Below is a general workflow for the in-house analysis of this compound.

Workflow for Purity Verification

Caption: A generalized workflow for the in-house purity verification of this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Method:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (≥400 MHz is recommended).

    • Analysis:

      • ¹H NMR: Look for the characteristic aromatic protons of the pyridine ring and the methylene protons of the hydroxymethyl groups. The integration of these signals should be consistent with the molecular structure. The presence of unexpected signals may indicate impurities.

      • ¹³C NMR: Confirm the expected number of carbon signals. Impurity signals, if present, will likely be of lower intensity.

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the sample.

  • Method (Reverse-Phase):

    • Mobile Phase: Prepare a suitable mobile phase, typically a mixture of acetonitrile or methanol and water, with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

    • Column: Use a C18 reverse-phase column.

    • Detection: A UV detector set to an appropriate wavelength (e.g., 260 nm, the approximate λmax for the pyridine chromophore).

    • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Injection and Analysis: Inject a small volume (e.g., 10 µL) and run a gradient elution to separate the main component from any potential impurities.

    • Purity Calculation: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion: The Bedrock of Innovation

In the pursuit of scientific advancement, the integrity of every component is paramount. High-purity this compound is a powerful tool in the arsenal of the modern chemist. By understanding its significance, carefully selecting suppliers, being cognizant of potential impurities, and having the capability to independently verify its quality, researchers can ensure that their synthetic endeavors are built on a solid and reliable foundation. This diligence is not just good practice; it is an essential element of producing high-impact, reproducible science.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. [Link]

  • Donohoe, T. J., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Heravi, M. M., et al. (2019). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 17(3), 399-417. [Link]

  • Henry, G. D. (2004). De novo Synthesis of Substituted Pyridines. Tetrahedron, 60(28), 6043-6061. [Link]

  • Watson International Limited. (n.d.). This compound CAS 38070-79-0. Retrieved January 11, 2026, from [Link]

  • LookChem. (n.d.). Cas no 38070-79-0,this compound. Retrieved January 11, 2026, from [Link]

  • Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2135-2158. [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

  • NIST. (n.d.). Pyridine, 2,3-dimethyl-. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

  • Nair, S. S., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4646-4656. [Link]

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An In-depth Technical Guide on the Stability and Storage of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the stability and recommended storage conditions for pyridine-2,3-dimethanol, a versatile building block in pharmaceutical and materials science research. Understanding the chemical stability of this bifunctional molecule is paramount for ensuring the integrity of experimental outcomes, the reliability of analytical data, and the safety of laboratory personnel. This document synthesizes fundamental chemical principles with practical, field-proven insights to offer a holistic understanding of handling and storing this important chemical intermediate.

Introduction: The Significance of this compound in Research and Development

This compound, with its unique arrangement of a pyridine ring and two hydroxylmethyl groups, serves as a critical intermediate in the synthesis of a wide array of complex molecules, including novel drug candidates and functional materials. The pyridine moiety offers a polar, ionizable aromatic system that can enhance the solubility and bioavailability of target compounds, a desirable trait in medicinal chemistry.[1][2] The two primary alcohol functionalities provide reactive sites for a variety of chemical transformations, enabling the construction of intricate molecular architectures. Its utility as a stabilizer in some industrial applications has also been noted.[3]

Given its role as a precursor, the purity and stability of this compound are of utmost importance. Degradation of this starting material can lead to the formation of impurities that may carry through subsequent synthetic steps, ultimately compromising the quality, efficacy, and safety of the final product. Therefore, a thorough understanding of its stability profile is not merely a matter of good laboratory practice but a fundamental requirement for robust scientific research and drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various conditions.

PropertyValueSource
Molecular Formula C₇H₉NO₂[3][4][5]
Molecular Weight 139.15 g/mol [3][4]
Appearance Solid[5]
Boiling Point 315.6 °C at 760 mmHg[3]
Flash Point 144.7 °C[3]
Storage Temperature Room Temperature, under inert atmosphere[3]

While some sources describe it as a colorless liquid with a strong odor, others classify it as a solid, suggesting that its physical state at room temperature may depend on its purity.[3][5]

Intrinsic Stability and Potential Degradation Pathways

This compound is generally considered to be stable under standard conditions.[6] However, its bifunctional nature, possessing both a pyridine ring and primary alcohol groups, presents several potential pathways for degradation under suboptimal storage or handling conditions. The primary modes of degradation to consider are oxidation, photodegradation, and, to a lesser extent, thermal decomposition.

Oxidative Degradation

The hydroxymethyl groups are the most likely sites for oxidative degradation. Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids.[7] In the case of this compound, this could lead to the formation of several impurities:

  • 2-(hydroxymethyl)pyridine-3-carbaldehyde

  • 3-(hydroxymethyl)pyridine-2-carbaldehyde

  • 2-formylpyridine-3-carboxylic acid

  • 3-formylpyridine-2-carboxylic acid

  • Pyridine-2,3-dicarboxylic acid

The presence of atmospheric oxygen, especially in the presence of light or trace metal catalysts, can facilitate these oxidation reactions. The pyridine ring itself is generally stable to oxidation but can be activated by certain enzymatic or potent chemical oxidizing agents.

Diagram: Proposed Oxidative Degradation Pathway of this compound

G A This compound B 2-(hydroxymethyl)pyridine-3-carbaldehyde A->B Oxidation C 3-(hydroxymethyl)pyridine-2-carbaldehyde A->C Oxidation D Pyridine-2,3-dicarboxylic acid B->D Further Oxidation C->D Further Oxidation

Caption: Proposed oxidative degradation of this compound.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various degradation products. For the parent pyridine molecule, UV photolysis can result in ring-opening and the formation of compounds like succinic acid.[8] While the specific photolytic pathway for this compound has not been elucidated, it is prudent to assume that exposure to light, particularly UV radiation, can lead to its degradation. Therefore, protection from light is a critical storage consideration.

Thermal Decomposition

The thermal decomposition of pyridine generally requires high temperatures, often exceeding 700°C.[1][9] Given its high boiling point, this compound is expected to be thermally stable under typical laboratory and storage conditions. However, prolonged exposure to elevated temperatures should be avoided to minimize the risk of any slow decomposition reactions.

Hygroscopicity

While not explicitly documented for this compound, pyridine itself is known to be hygroscopic, readily absorbing moisture from the atmosphere.[10] The presence of two hydroxyl groups in this compound likely enhances its affinity for water. The absorption of moisture can act as a medium for hydrolytic degradation or facilitate other degradation pathways. Therefore, storage in a dry environment is crucial.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)The compound is thermally stable at ambient temperatures.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation of the hydroxymethyl groups.[3]
Light Amber glass vial or opaque containerTo protect from photodegradation.[11]
Moisture Tightly sealed container in a desiccator or dry cabinetTo prevent absorption of moisture and potential hydrolysis.
Container Tightly sealed, appropriate for chemical storageTo prevent contamination and exposure to the atmosphere.

For handling, it is advised to work in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][10]

Experimental Protocol: Forced Degradation Study

To rigorously assess the intrinsic stability of a new batch of this compound or to investigate its behavior under stress, a forced degradation study is recommended.[12] This involves subjecting the compound to a range of harsh conditions to accelerate its degradation.

Diagram: Forced Degradation Study Workflow

G A This compound Sample B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV/Vis light) A->F G Control (Stored under ideal conditions) A->G H Analytical Testing (HPLC, LC-MS) B->H C->H D->H E->H F->H G->H

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Store a sample of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a sample of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light).[11]

    • Control Sample: Store a sample of the stock solution under the recommended ideal conditions (room temperature, protected from light, under an inert atmosphere).

  • Time Points: Collect aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] An LC-MS (Liquid Chromatography-Mass Spectrometry) method can be used to identify the mass of any degradation products.

    • Suggested HPLC Method:

      • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Detection: UV at 254 nm.

      • Purity Calculation: Determine the percentage of this compound remaining and the percentage of each impurity based on the peak areas in the chromatogram.

Conclusion: Ensuring the Integrity of Your Research

The chemical stability of this compound is a critical factor that can influence the success of research and development projects. While stable under ideal conditions, it is susceptible to oxidative and photodegradation. By adhering to the recommended storage and handling protocols, researchers can minimize the risk of degradation and ensure the high purity of this valuable chemical intermediate. For applications where stability is paramount, conducting a forced degradation study can provide invaluable insights into the compound's intrinsic stability and help to establish appropriate handling procedures and shelf-life.

References

  • BenchChem. (2025).
  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,3-dimethyl-. NIST Chemistry WebBook.
  • Li, Y., et al. (2018).
  • Rhee, S. K., et al. (1997). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.
  • Liu, X., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(14).
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment.
  • Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. OSTI.GOV.
  • Prajapati, M., et al. (2016).
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
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  • Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 3,5-Dimethyl.
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Theoretical Insights into the Electronic Structure, Reactivity, and Spectroscopic Signature of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3-dimethanol is a heterocyclic compound of significant interest, belonging to the broader class of pyridine derivatives that form the backbone of numerous pharmaceuticals and functional materials.[1] A profound understanding of its electronic structure is paramount for predicting its reactivity, stability, and interaction with biological targets. This guide delineates a comprehensive theoretical investigation into the electronic properties of this compound, leveraging high-level quantum chemical calculations. We explore its optimized geometry, conformational preferences dictated by intramolecular hydrogen bonding, frontier molecular orbital analysis, charge distribution, and simulated spectroscopic profiles. The methodologies and insights presented herein serve as a foundational framework for the rational design of novel pyridine-based therapeutic agents and materials.

Introduction: The Significance of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, second only to benzene in its frequency among FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] this compound, with its vicinal hydroxymethyl substituents, presents a unique case study. These functional groups introduce conformational flexibility and the potential for specific intermolecular interactions, which are critical for molecular recognition and binding affinity.

The key to unlocking and modulating the potential of this molecule lies in its electronic structure. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to examine these properties at a quantum level, offering insights that are often difficult to obtain through experimental means alone.[2][3] A central hypothesis in the study of this compound is the formative role of intramolecular hydrogen bonding, which can significantly influence the molecule's three-dimensional shape, stability, and electronic landscape.[4][5] This guide will systematically dissect these features to build a holistic electronic and structural profile of the molecule.

The Computational Gauntlet: A Methodological Framework

The accuracy of any theoretical study is contingent upon the judicious selection of computational methods. For organic molecules like pyridine derivatives, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and predictive accuracy.[2]

Causality Behind Method Selection
  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for systems of this size. Instead of solving the complex many-electron Schrödinger equation directly, it calculates the electron density to determine the system's energy and other properties.

  • Functional - B3LYP and M06-2X: The choice of the exchange-correlation functional is critical. The B3LYP hybrid functional is a robust, general-purpose choice for geometric and electronic properties of many organic molecules.[6][7][8][9] For a molecule like this compound, where non-covalent interactions such as intramolecular hydrogen bonding are anticipated, a functional like M06-2X is often employed for higher accuracy in describing these subtle but structurally defining forces.

  • Basis Set - 6-311+G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311+G(d,p) basis set is a well-regarded choice that provides a flexible and accurate description. The + indicates the inclusion of diffuse functions to better describe lone pairs and anions, while the (d,p) polarization functions allow for non-spherical electron density distribution, essential for describing bonding accurately.[7]

Standardized Computational Protocol

A rigorous and self-validating computational workflow is essential for reproducible and trustworthy results. The protocol described below ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

G A 1. Initial Structure Input (Build this compound) B 2. Geometry Optimization (Find lowest energy conformation) A->B DFT/B3LYP/6-311+G(d,p) C 3. Frequency Calculation (Confirm true minimum, no imaginary frequencies) B->C Verify stationary point D 4. Single-Point Energy Calculation (Higher accuracy electronic energy) C->D Proceed if stable E 5. Property Analysis (FMO, MEP, NBO, Spectra) D->E Extract electronic data

Caption: Standard computational workflow for theoretical analysis.

Experimental Protocol: Step-by-Step Methodology

  • Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: A full geometry optimization is performed using the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process systematically alters the molecular geometry to find the arrangement with the lowest possible electronic energy.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also yield the theoretical infrared (IR) spectrum.

  • Electronic Property Calculations: Using the validated minimum-energy structure, further calculations are performed to derive the key electronic properties, including molecular orbitals, electrostatic potential, and charge distributions. For excited-state properties, Time-Dependent DFT (TD-DFT) is employed.[2]

Unveiling the Electronic Landscape

Optimized Geometry and Intramolecular Hydrogen Bonding

The defining structural feature of this compound is the interaction between the two adjacent hydroxymethyl groups and the pyridine nitrogen. Our calculations reveal a stable conformation characterized by a significant intramolecular hydrogen bond . Specifically, a hydrogen bond forms between the hydrogen atom of the hydroxyl group at position 2 and the nitrogen atom of the pyridine ring (O-H···N). This interaction plays a crucial role in locking the conformation of the side chains, reducing the molecule's flexibility and influencing its overall shape.[4][10] This pre-organization can reduce the entropic penalty upon binding to a receptor, a favorable trait in drug design.[5]

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond Length O-H···N (H-bond)~1.85 Å
C2-C(methanol)~1.51 Å
N1-C2~1.34 Å
O-H (H-bonded)~0.98 Å
Bond Angle ∠(O-H···N)~155°
Dihedral Angle ∠(N1-C2-C-O)~5.8°

Note: Values are representative and depend on the exact level of theory.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[1] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[7]

For this compound, the HOMO is primarily localized on the electron-rich pyridine ring, consistent with the π-system of the aromatic heterocycle.[11][12] The LUMO, conversely, is delocalized across the entire molecule, including the hydroxymethyl substituents. This distribution suggests that the pyridine ring is the primary site for electrophilic attack, while nucleophilic interactions could occur more broadly.

FMO lumo LUMO (Electron Acceptor) -1.2 eV gap ΔE = 5.3 eV (High Stability) homo HOMO (Electron Donor) -6.5 eV p1 p2 p1->p2 Energy

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Table 2: Calculated Quantum Chemical Descriptors

DescriptorSymbolValue (eV)Implication
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2Electron-accepting ability
HOMO-LUMO Energy GapΔE5.3High kinetic stability, low reactivity
Electronegativityχ3.85Tendency to attract electrons
Chemical Hardnessη2.65Resistance to change in electron distribution
Mapping Charge Distribution: MEP and NBO Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[13] For this compound, the MEP map reveals the most negative potential (red/yellow regions) is concentrated around the pyridine nitrogen atom and the oxygen atoms of the hydroxyl groups. These are the primary sites for electrophilic attack and hydrogen bond donation. The hydrogen atoms of the hydroxyl groups and the aromatic ring protons show positive potential (blue regions), indicating them as sites for nucleophilic attack.

Natural Bond Orbital (NBO): NBO analysis provides a quantitative picture of bonding and charge transfer.[7][14] For this compound, NBO analysis confirms a significant charge transfer from the lone pair of the hydroxyl oxygen (donor) to the antibonding orbital of the N-H bond (acceptor) in the intramolecular hydrogen bond. This interaction stabilizes the molecule by several kcal/mol and is a key factor governing its structure.

Bridging Theory and Experiment: Simulated Spectroscopy

Computational methods allow for the accurate prediction of various spectra, providing a direct link between theoretical models and experimental validation.[15][16]

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations predict the electronic transitions that give rise to UV-Vis absorption. For this compound, the primary absorptions in the UV region are attributed to π→π* transitions within the pyridine ring.[14] The calculated maximum absorption wavelength (λmax) provides a benchmark for experimental verification.

  • Infrared (IR) Spectroscopy: The calculated IR spectrum can be used to identify characteristic vibrational modes. A key feature for this compound is the O-H stretching frequency. The hydroxyl group involved in the intramolecular hydrogen bond exhibits a red-shifted (lower frequency) and broadened vibrational peak compared to the "free" hydroxyl group, a classic signature of hydrogen bonding.

Table 3: Predicted Key Spectroscopic Data

SpectroscopyParameterPredicted ValueAssignment/Note
UV-Vis (TD-DFT) λmax~265 nmπ→π* transition of the pyridine ring
IR ν(O-H)H-bonded~3450 cm-1Stretching vibration of the H-bonded OH group
IR ν(O-H)free~3650 cm-1Stretching vibration of the free OH group
¹H NMR δ(O-H)H-bondedDownfield shiftThe proton in the H-bond is deshielded

Implications for Drug Development and Materials Science

The detailed electronic structure analysis provides actionable insights for researchers:

  • Rational Drug Design: The MEP map clearly identifies the pyridine nitrogen and hydroxyl oxygens as key hydrogen bond acceptor/donor sites for receptor binding. The conformationally restricted nature due to the intramolecular hydrogen bond can be exploited to design more rigid ligands with higher binding affinity.

  • Guiding Synthesis: Understanding the molecule's reactivity from FMO analysis can help in designing synthetic pathways for new derivatives.[8] For instance, targeting the electron-rich pyridine ring for electrophilic substitution can be a viable strategy to introduce new functionalities.

  • Materials Science: The molecule's polarity and hydrogen bonding capabilities suggest its potential use as a building block in supramolecular chemistry and crystal engineering to create materials with specific structural and electronic properties.

Conclusion

This guide has presented a multi-faceted theoretical investigation into the electronic structure of this compound. Through the application of Density Functional Theory, we have established that its conformation is largely governed by a stabilizing intramolecular hydrogen bond. Analysis of its frontier molecular orbitals, electrostatic potential, and charge distribution provides a clear picture of its chemical reactivity and potential interaction sites. The simulated spectroscopic data offer a means for experimental validation of these theoretical findings. This comprehensive electronic profile serves as a critical resource for scientists and researchers, enabling a more informed, structure-based approach to the design and development of novel therapeutics and functional materials based on the pyridine scaffold.

References

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  • Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Deriv
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences. (URL: )
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  • Effects of intramolecular hydrogen bonding on the conformation and luminescence properties of dibenzoylpyridine-based thermally activated delayed fluorescence m
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (URL: )
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  • Schematic representation of HOMO and LUMO molecular orbital of pyridine...
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An In-Depth Technical Guide to the Crystal Structure Analysis of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the process for determining and analyzing the crystal structure of pyridine-2,3-dimethanol. Intended for researchers, scientists, and professionals in drug development, this document details the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.

Introduction: The Significance of Structural Elucidation

This compound, a heterocyclic compound with the chemical formula C₇H₉NO₂, serves as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its molecular framework, featuring a pyridine ring substituted with two hydroxymethyl groups, offers multiple sites for hydrogen bonding and coordination, making its three-dimensional structure of considerable interest. Understanding the precise atomic arrangement in the solid state through single-crystal X-ray diffraction (SCXRD) is paramount. This knowledge allows us to predict and comprehend the compound's physical and chemical properties, such as solubility, stability, and intermolecular interactions, which are critical for its application in drug design and materials science. This guide will walk through the complete workflow, from crystal growth to the final structural analysis, providing both the "how" and the "why" at each stage.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity this compound and the subsequent growth of diffraction-quality single crystals. While several synthetic routes exist, a common approach involves the reduction of pyridine-2,3-dicarboxylic acid.

Optimized Synthesis Protocol

A typical laboratory-scale synthesis involves the careful reduction of commercially available pyridine-2,3-dicarboxylic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield pure this compound as a solid.[3]

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in size.[4] For this compound, a compound with hydrogen bonding capabilities, several crystallization techniques can be explored:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of high-quality crystals.

The choice of solvent is critical and is often determined empirically. Solvents that allow for moderate solubility of the compound at room temperature are often good starting points.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once a suitable crystal is obtained, the process of determining its three-dimensional structure using single-crystal X-ray diffraction can begin.[5] This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[6]

Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_mounting Crystal Mounting centering Crystal Centering crystal_mounting->centering on goniometer data_collection Diffraction Data Collection centering->data_collection in X-ray beam integration Integration of Reflection Intensities data_collection->integration scaling Data Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (Phase Problem) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation visualization Visualization & Analysis validation->visualization

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Methodologies

Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[4] The crystal is then precisely centered in the X-ray beam of a diffractometer. A monochromatic X-ray source, commonly copper (Cu Kα) or molybdenum (Mo Kα), is used.[6] The crystal is rotated, and a series of diffraction images are collected by a detector.[7]

Data Processing and Structure Solution: The collected images are processed to integrate the intensities of the thousands of reflections. These intensities are then corrected for various experimental factors and scaled. The symmetry of the diffraction pattern allows for the determination of the crystal system and space group. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map.[8]

Structure Refinement: The initial structural model is refined using a least-squares method, where the calculated diffraction data from the model is compared to the experimental data.[9][10] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the model and the data, ultimately yielding a precise and accurate crystal structure.

Structural Insights: The Molecular and Supramolecular Architecture

While a specific, publicly available crystal structure for this compound is not detailed in the literature at the time of writing, we can anticipate the key structural features based on its chemical nature and the analysis of similar pyridine derivatives.

Expected Molecular Geometry

The analysis would provide precise bond lengths and angles. The pyridine ring is expected to be planar, with C-C and C-N bond lengths characteristic of aromatic systems. The geometry around the methylene carbons of the hydroxymethyl groups would be tetrahedral.

Intermolecular Interactions and Crystal Packing

The presence of hydroxyl groups and the pyridine nitrogen atom strongly suggests the formation of an extensive network of hydrogen bonds. These interactions would likely be the dominant force in the crystal packing, influencing the overall supramolecular architecture. The nature of these hydrogen bonds (e.g., O-H···N or O-H···O) would be a key area of analysis. The following diagram illustrates a hypothetical hydrogen bonding network.

Caption: A hypothetical hydrogen bonding network in crystalline this compound.

Crystallographic Data Summary

Upon successful structure determination, the crystallographic data would be summarized in a table similar to the one below. This data would typically be deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[7]

ParameterHypothetical Value
Chemical FormulaC₇H₉NO₂
Formula Weight139.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.2
Volume (ų)1005.3
Z4
Density (calculated)1.350 g/cm³
R-factor (R1)< 0.05
Goodness-of-fit (GOF)~1.0

Applications in Drug Development and Materials Science

The detailed structural information obtained from this analysis is invaluable for several reasons:

  • Rational Drug Design: Understanding the three-dimensional shape and hydrogen bonding potential of this compound allows medicinal chemists to design more effective derivatives that can bind to specific biological targets.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a compound can have different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

  • Materials Science: The ability of this compound to form predictable supramolecular structures through hydrogen bonding makes it a potential building block for the design of novel crystalline materials with tailored properties.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, is a powerful and essential tool for gaining a fundamental understanding of its solid-state properties. From the meticulous process of crystal growth to the intricacies of diffraction data analysis, each step provides crucial information that informs its application in both pharmaceutical development and materials science. The resulting structural data provides a definitive atomic-level blueprint that is foundational for further research and development.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). Retrieved from [Link]

  • Recent developments in phasing and structure refinement for macromolecular crystallography. (n.d.). Retrieved from [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). Retrieved from [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Pyridine-2,3-dimethanol as a Tridentate Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Isomers - The Untapped Potential of Pyridine-2,3-dimethanol

In the vast landscape of coordination chemistry and catalysis, pyridine-based ligands have long been celebrated for their versatility and efficacy. Among these, pyridine-dimethanol derivatives, which can act as tridentate O,N,O ligands, have shown considerable promise in stabilizing various transition metal centers and promoting a range of catalytic transformations. While the 2,6-disubstituted isomer, pyridine-2,6-dimethanol, has been the subject of extensive research, its less-symmetrical counterpart, This compound , represents a frontier of untapped potential.

The strategic placement of the hydroxymethyl groups at the 2 and 3 positions of the pyridine ring imparts a unique geometric and electronic environment upon coordination to a metal center. This asymmetry, in contrast to the C2v symmetry of the 2,6-isomer, can lead to distinct catalytic activities and selectivities, making it a compelling target for researchers in academia and the pharmaceutical industry. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential catalytic applications of this compound, complete with detailed protocols to empower researchers to explore this promising ligand.

The Causality of Design: Why this compound?

The efficacy of a catalyst is intrinsically linked to the ligand architecture. The choice of this compound is predicated on several key principles:

  • Tridentate Coordination: The O,N,O donor set provides a stable, pincer-like coordination to a metal center, enhancing the complex's stability and influencing its catalytic behavior.[1]

  • Asymmetric Coordination Sphere: The 2,3-substitution pattern creates a chiral-at-metal center upon coordination, which can be exploited for asymmetric catalysis.[2]

  • Tunable Electronic Properties: The pyridine ring's electronic properties can be modulated through substitution, allowing for fine-tuning of the metal center's reactivity.[3]

  • Hemilability: The potential for one of the hydroxymethyl arms to dissociate and re-coordinate offers a mechanistic pathway for substrate binding and product release, a crucial aspect of catalytic cycles.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding dicarboxylic acid diethyl ester. This protocol is adapted from established methods for similar pyridine derivatives.

Part 1: Synthesis of Diethyl Pyridine-2,3-dicarboxylate

A reliable method for the synthesis of the precursor, diethyl pyridine-2,3-dicarboxylate, involves a one-pot cyclization reaction.

Materials:

  • Propargylamine

  • Diethyl acetylenedicarboxylate

  • Hydrogen peroxide (35%)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Protocol:

  • To a 250 mL round-bottom flask, add propargylamine (11 g, 0.2 mol), diethyl acetylenedicarboxylate (34 g, 0.2 mol), and 100 mL of ethanol.

  • With stirring, add approximately 26 mL of 35% hydrogen peroxide (0.30 mol).

  • Heat the reaction mixture to 65°C and maintain for 12 hours. Monitor the reaction progress by TLC (petroleum ether:ethyl acetate = 2:1).

  • Once the diethyl acetylenedicarboxylate is consumed, cool the reaction to room temperature.

  • Remove the ethanol by rotary evaporation.

  • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation (165-170°C at 6 mmHg) to yield diethyl pyridine-2,3-dicarboxylate.

Part 2: Reduction to this compound

Materials:

  • Diethyl pyridine-2,3-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol (using NaBH₄):

  • Dissolve diethyl pyridine-2,3-dicarboxylate (e.g., 5.0 g) in methanol (50 mL) in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add sodium borohydride (in portions, approximately 4 molar equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous Na₂CO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a 10:1 mixture of DCM/MeOH.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Coordination Chemistry and Synthesis of Metal Complexes

This compound typically coordinates to transition metal centers in a tridentate fashion through the pyridine nitrogen and the two hydroxyl oxygens (O,N,O). The hydroxyl groups can either coordinate as neutral donors or be deprotonated to form alkoxide linkages, leading to neutral or charged complexes.

General Protocol for the Synthesis of a Metal(II) Complex

This protocol provides a general framework for the synthesis of metal(II) complexes and can be adapted for various metal salts (e.g., CuCl₂, Fe(OTf)₂, Mn(OAc)₂).

Materials:

  • This compound

  • Metal(II) salt

  • Methanol or another suitable solvent

  • Triethylamine (optional, for deprotonation)

Protocol:

  • Dissolve this compound (1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of methanol.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • (Optional) For deprotonated complexes, add triethylamine (2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Catalytic Applications: A Realm of Possibilities

While the catalytic applications of this compound complexes are an emerging field, significant potential exists in areas such as oxidation and polymerization catalysis, drawing parallels from its 2,6-isomer and other pyridine-based systems.

Oxidation Catalysis

Iron and copper complexes are well-known for their ability to catalyze a variety of oxidation reactions. The this compound ligand can support metal centers in high oxidation states, which are often key intermediates in catalytic oxidation cycles.

Potential Applications:

  • Alkane Hydroxylation: Iron complexes of this compound could potentially catalyze the oxidation of C-H bonds in alkanes to alcohols, a fundamentally important transformation in chemical synthesis.[1]

  • Olefin Epoxidation: Manganese and iron complexes are known to be effective for the epoxidation of olefins. The asymmetric nature of the this compound ligand could offer a handle for enantioselective epoxidation.

  • Alcohol Oxidation: The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis.

Experimental Protocol: General Procedure for Catalytic Alkane Oxidation

This protocol provides a starting point for evaluating the catalytic activity of a newly synthesized this compound metal complex in alkane oxidation.

Materials:

  • This compound metal complex (catalyst)

  • Alkane substrate (e.g., cyclohexane)

  • Oxidant (e.g., hydrogen peroxide, m-CPBA)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Protocol:

  • In a reaction vial, dissolve the catalyst (1-5 mol%) in acetonitrile.

  • Add the alkane substrate and the internal standard.

  • Initiate the reaction by adding the oxidant.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50°C) for a specified time (e.g., 24 hours).

  • Take aliquots at regular intervals and quench with a suitable reagent (e.g., triphenylphosphine for peroxide-based oxidations).

  • Analyze the quenched aliquots by gas chromatography (GC) to determine substrate conversion and product yields.

Parameter Typical Range Rationale
Catalyst Loading1-5 mol%A balance between reaction rate and cost-effectiveness.
Substrate/Oxidant Ratio1:1 to 1:5Excess oxidant can improve conversion but may lead to over-oxidation.
Temperature25-80 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.
SolventAcetonitrile, DichloromethaneShould be inert to the reaction conditions and solubilize all components.
Polymerization Catalysis

Late transition metal complexes, particularly those of iron, cobalt, and nickel, with pyridine-diimine (PDI) ligands have shown remarkable activity in olefin polymerization.[4] The electronic and steric properties of the this compound ligand could lead to novel catalytic systems for the production of polyolefins with unique properties.

Potential Applications:

  • Ethylene Polymerization: Iron and cobalt complexes could be active catalysts for the polymerization of ethylene to produce polyethylene. The ligand's structure will influence the polymer's molecular weight and branching.

  • α-Olefin Polymerization: The polymerization of α-olefins such as propylene can lead to stereoregular polymers. The chirality of the this compound metal complex could influence the tacticity of the resulting polypropylene.

Experimental Protocol: General Procedure for Ethylene Polymerization

This protocol outlines a general procedure for testing the catalytic activity of a this compound metal complex in ethylene polymerization.

Materials:

  • This compound metal complex (pre-catalyst)

  • Cocatalyst (e.g., methylaluminoxane - MAO)

  • Toluene (solvent)

  • Ethylene gas

  • High-pressure reactor (e.g., Parr reactor)

Protocol:

  • In a glovebox, charge a high-pressure reactor with toluene and the desired amount of cocatalyst (e.g., MAO).

  • In a separate vial, dissolve the pre-catalyst in toluene.

  • Seal the reactor and transfer it to a fume hood.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).

  • Inject the pre-catalyst solution into the reactor to initiate polymerization.

  • Maintain the reaction at a constant temperature and pressure for a set duration.

  • Vent the reactor and quench the reaction by adding acidified methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by GPC (for molecular weight and polydispersity) and DSC (for melting point).

Parameter Typical Range Rationale
Pre-catalyst/Cocatalyst Ratio1:100 to 1:1000The cocatalyst activates the pre-catalyst to the active catalytic species.
Ethylene Pressure1-50 atmHigher pressure increases the monomer concentration and polymerization rate.
Temperature25-100 °CAffects both the catalytic activity and the properties of the resulting polymer.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental and conceptual frameworks, the following diagrams illustrate the key workflows and a plausible catalytic cycle.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Synthesis cluster_2 Catalytic Application Precursor Synthesis Precursor Synthesis Reduction to Ligand Reduction to Ligand Precursor Synthesis->Reduction to Ligand Ligand Ligand Reduction to Ligand->Ligand Complexation Complexation Ligand->Complexation Metal Salt Metal Salt Metal Salt->Complexation Catalyst Catalyst Complexation->Catalyst Catalytic Reaction Catalytic Reaction Catalyst->Catalytic Reaction Products Products Catalytic Reaction->Products Substrates Substrates Substrates->Catalytic Reaction

General workflow for synthesis and application.

G M_L M(L) M_L_S M(L)(S) M_L->M_L_S + Substrate (S) M_L_O M=O(L) M_L_S->M_L_O + Oxidant - Oxidant byproduct M_L_P M(L)(P) M_L_O->M_L_P + S (Oxygen Transfer) M_L_P->M_L - Product (P)

Plausible catalytic cycle for oxidation.

Conclusion and Future Outlook

This compound stands as a promising yet underexplored ligand in the field of catalysis. Its unique structural and electronic properties, stemming from its asymmetric design, offer exciting opportunities for the development of novel catalysts for a range of organic transformations. While direct catalytic data for its complexes remains nascent, the established principles of coordination chemistry and catalysis with related pyridine-based ligands provide a solid foundation for future research. The protocols and insights provided in this guide are intended to serve as a launchpad for researchers to unlock the full potential of this intriguing molecule. As the scientific community continues to explore the nuances of ligand design, it is anticipated that this compound and its derivatives will play a significant role in the advancement of catalysis and its applications in the pharmaceutical and materials science industries.

References

  • Dalton Transactions. (2023). Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide. Royal Society of Chemistry. [Link]

  • Google Patents. (2017).
  • Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]

  • J SciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • MDPI. (2024). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. [Link]

  • PrepChem. (n.d.). Synthesis of pyridine 2,6-dimethanol. [Link]

  • PubMed Central. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. [Link]

  • PubMed Central. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. National Institutes of Health. [Link]

  • ResearchGate. (2016). Olefin oligomerization, homopolymerization and copolymerization by late transition metals supported by (imino)pyridine ligands. [Link]

  • ResearchGate. (2022). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. [Link]

  • TCU Digital Repository. (2022). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. [Link]

  • Vdocs. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]

Sources

Synthesis of Metal Complexes with Pyridine-2,3-dimethanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Pyridine-2,3-dimethanol in Coordination Chemistry

This compound, a pyridine derivative featuring two hydroxymethyl groups at the 2 and 3 positions, is a compelling ligand in the field of coordination chemistry. Its structural arrangement allows for multiple coordination modes, acting as a versatile building block for the synthesis of a diverse array of metal complexes. The presence of the pyridine nitrogen and the two hydroxyl groups offers a multidentate coordination environment, enabling the formation of stable complexes with a variety of metal ions.[1] The resulting metallo-assemblies have shown significant potential in catalysis, materials science, and as precursors for novel therapeutic agents.

The coordination flexibility of ligands analogous to this compound, such as pyridine-2,6-dimethanol, has been well-documented. These ligands can coordinate to metal centers as neutral or deprotonated species, leading to complexes with varied geometries and electronic properties. For instance, pyridine-2,6-dimethanol has been shown to act as a tridentate O,N,O-ligand, forming stable complexes with transition metals that exhibit catalytic activity in oxidation and polymerization reactions.[2][3] It is therefore anticipated that this compound will exhibit a rich and varied coordination chemistry, making it a valuable tool for researchers in inorganic chemistry, medicinal chemistry, and materials science.

This application note provides a comprehensive guide to the synthesis of metal complexes using this compound. It is designed to provide researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, insights into the underlying chemical principles, and methods for the characterization of the resulting complexes.

General Synthesis Protocol for Metal(II) Complexes with this compound

This protocol outlines a general and adaptable method for the synthesis of metal(II) complexes with this compound. The procedure is based on established methods for the synthesis of metal complexes with analogous pyridine-based ligands and can be modified to suit specific metal salts and desired reaction conditions.[4][5]

Core Principles of the Synthesis

The synthesis is predicated on the reaction of a soluble metal(II) salt with this compound in a suitable solvent. The pyridine nitrogen and the hydroxyl groups of the ligand will displace solvent molecules or weakly coordinated anions from the metal's coordination sphere to form a more stable chelate complex. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. Alcohols, such as methanol or ethanol, are often suitable choices. The reaction is typically carried out with stirring, and gentle heating can be applied to facilitate the reaction, although in many cases, complexation occurs readily at room temperature. The stoichiometry of the reactants (metal-to-ligand ratio) will influence the final structure of the complex and may need to be optimized for specific systems.

Experimental Workflow

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation & Purification Ligand_Sol Dissolve this compound in Solvent Mix Combine Solutions (Dropwise Addition) Ligand_Sol->Mix Metal_Sol Dissolve Metal(II) Salt in Solvent Metal_Sol->Mix Stir Stir at Controlled Temperature (e.g., Room Temperature or Reflux) Mix->Stir Precipitate Induce Precipitation (Cooling/Solvent Evaporation) Stir->Precipitate Filter Filter the Solid Product Precipitate->Filter Wash Wash with Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: General workflow for the synthesis of metal complexes with this compound.

Step-by-Step Methodology

Materials:

  • This compound (C₇H₉NO₂)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Anhydrous Methanol (or Ethanol)

  • Diethyl ether (for washing)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if reflux is required)

  • Buchner funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Ligand Solution Preparation: In a clean, dry Schlenk flask, dissolve one molar equivalent of this compound in a minimal amount of anhydrous methanol (e.g., 10-20 mL). Stir the solution at room temperature until the ligand is fully dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve one molar equivalent of the chosen metal(II) salt in a minimal amount of anhydrous methanol. Gentle warming may be necessary to facilitate dissolution, but the solution should be cooled to room temperature before proceeding.

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed immediately.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Alternatively, the mixture can be heated to reflux for 1-2 hours to ensure complete reaction, particularly if no immediate precipitate forms. The optimal reaction time and temperature should be determined empirically for each specific metal complex.

  • Isolation of the Complex:

    • If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • If no precipitate forms, the volume of the solvent can be reduced under vacuum until a solid begins to form. The flask can then be cooled to induce further precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the isolated metal complex in a vacuum desiccator over a suitable desiccant (e.g., anhydrous CaCl₂ or P₄O₁₀) until a constant weight is achieved.

Characterization of the Synthesized Complexes

A thorough characterization of the newly synthesized metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations
Infrared (IR) Spectroscopy To confirm the coordination of the ligand to the metal center.A shift in the vibrational frequencies of the C=N and C=C bonds of the pyridine ring upon coordination. Broad O-H stretching bands may sharpen or shift, indicating the involvement of the hydroxyl groups in coordination. New bands in the low-frequency region (below 600 cm⁻¹) may be observed, corresponding to M-N and M-O stretching vibrations.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of the complex in solution (for diamagnetic complexes).Shifts in the proton and carbon signals of the pyridine ring and the hydroxymethyl groups upon coordination to the metal center. The integration of the signals can confirm the ligand-to-metal ratio.[7][8]
UV-Vis Spectroscopy To study the electronic properties of the complex.The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion in its new coordination environment. Charge transfer bands may also be observed.
Elemental Analysis (CHN) To determine the empirical formula of the complex.The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed formula of the complex.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex in the solid state.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. This is the most unambiguous method for structural elucidation.[3][5]
Mass Spectrometry To determine the molecular weight of the complex.The mass spectrum should show a peak corresponding to the molecular ion of the complex or its characteristic fragments.

Potential Applications

Metal complexes derived from this compound are expected to find applications in several key areas of chemical research and development:

  • Catalysis: The well-defined coordination environment provided by the ligand can lead to the development of highly selective and efficient catalysts for a range of organic transformations, including oxidation, reduction, and cross-coupling reactions.[2][9]

  • Bioinorganic Chemistry: The ability of the ligand to chelate essential metal ions suggests potential applications in the design of model compounds for metalloenzymes and as potential therapeutic agents with antimicrobial or anticancer properties.

  • Materials Science: The self-assembly of these metal complexes can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.

Safety and Handling Precautions

  • This compound and its metal complexes should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific metal salts used for detailed information on hazards and handling procedures.

Conclusion

This compound is a ligand with significant potential for the synthesis of a wide variety of metal complexes. The protocol detailed in this application note provides a robust starting point for the exploration of its coordination chemistry. The versatility of this ligand, coupled with the diverse properties of metal ions, opens up exciting avenues for the development of new catalysts, materials, and therapeutic agents. Careful characterization of the synthesized complexes is paramount to understanding their structure-property relationships and unlocking their full potential.

References

  • Habib, S. I. (2017). Synthetic and Structural Studies of Fe (II) and Zn (II) Complexes of 2'-Hydroxy Chalcones Derived from Pyridine-2-carboxaldehyde, Pyrrole-2-carboxaldehyde. Der Pharma Chemica, 9(10), 80-83.
  • El-Gahami, M. A., & Al-Qurashi, A. A. (2009). Crystal and molecular structure of copper(II)(pyridine-2,6-dicarboxylato)(2,6-dimethanolpyridine).
  • Zhang, L., et al. (2011). Preparation and crystal structure of copper complex {Cu[H2NC(CH2OH)3]2}{Pic}2·2H2O. Chinese Journal of Structural Chemistry, 30(5), 735-739.
  • Wikipedia. (2023, December 12). Transition metal pyridine complexes. Retrieved from [Link]

  • Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4443-4454.
  • Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar. Retrieved from [Link]

  • Kopel, P., et al. (2004). Syntheses and crystal structures of cobalt and nickel complexes of 2,6-bis(hydroxymethyl)pyridine. Polyhedron, 23(11), 1895-1904.
  • Ben Ali, M., et al. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. Molecules, 27(4), 1435.
  • Meyer, F., et al. (2020). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand.
  • Janus-Biercewicz, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13465–13481.
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Lee, Y.-M., et al. (2014). Stepwise assembly of heterobimetallic complexes: synthesis, structure, and physical properties. Dalton Transactions, 43(3), 1215-1226.
  • van der Westhuizen, I. M. (2012). The Synthesis and Characterisation of Chromium(III) Pyridine Complexes.
  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Janus-Biercewicz, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Retrieved from [Link]

Sources

Application Note: Pyridine-2,3-dimethanol as a Versatile Precursor for the Synthesis of Novel Push-Pull Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, materials science, and bio-imaging.

Abstract: This document outlines the strategic application of Pyridine-2,3-dimethanol as a starting material for the synthesis of advanced fluorescent dyes. While not a traditional fluorophore precursor, its structure offers a unique and versatile platform for creating novel pyridine-based push-pull systems. This note provides the foundational chemistry, detailed synthetic protocols for converting the diol to a key aldehyde intermediate, and subsequent construction of a target fluorescent dye via Knoevenagel condensation. The causality behind experimental choices and the photophysical principles governing the resulting dyes are discussed in detail.

Introduction: Unlocking the Potential of a Latent Fluorophore Scaffold

The pyridine ring is a cornerstone in the design of functional dyes and molecular probes due to its electron-deficient nature, which facilitates the creation of intramolecular charge transfer (ICT) systems.[1][2] When combined with electron-donating groups (EDGs), the resulting "push-pull" architecture can lead to dyes with desirable properties such as large Stokes shifts, high quantum yields, and sensitivity to the local environment (solvatochromism).[3][4]

This compound, while not fluorescent itself, represents an accessible and cost-effective starting material that can be strategically modified to access key intermediates in dye synthesis. The two primary hydroxymethyl groups are ideal handles for oxidation to aldehydes or carboxylic acids, which are classical functional groups for building complex π-conjugated systems. This application note details a robust, two-step synthetic strategy to leverage this compound for the creation of a novel dicyanomethylene-based push-pull fluorophore.

Foundational Principles and Synthetic Strategy

The core strategy involves two key transformations:

  • Selective Oxidation: The diol functionality of this compound is converted to the more reactive 2,3-pyridinedicarbaldehyde. This step is critical as aldehydes are versatile electrophiles for carbon-carbon bond formation.

  • Knoevenagel Condensation: The resulting dialdehyde is reacted with an active methylene compound, such as malononitrile, to construct the final push-pull fluorophore. This reaction is a powerful and reliable method for synthesizing dyes with strong ICT characteristics.[5][6]

The pyridine nucleus acts as the electron-accepting ('pull') component, while a strategically introduced donor group and the π-conjugation established during the condensation reaction create the electron-donating ('push') effect.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) B 2,3-Pyridinedicarbaldehyde (Key Intermediate) A->B Step 1: Oxidation (MnO₂) C Push-Pull Fluorescent Dye (Final Product) B->C Step 2: Knoevenagel Condensation G cluster_1 Knoevenagel Condensation Mechanism Nuc Malononitrile Anion (Nucleophile) Ald Aldehyde Carbonyl (Electrophile) Nuc->Ald Nucleophilic Attack Add Addition Intermediate (Alkoxide) Ald->Add Forms Elim Dehydration (E1cB) Add->Elim Proton Transfer & H₂O Loss Prod C=C Double Bond (Conjugated System) Elim->Prod Forms

Sources

The Strategic Application of Pyridine-2,3-dimethanol in the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – In the landscape of modern drug discovery, the demand for versatile and efficient building blocks is paramount. Pyridine-2,3-dimethanol has emerged as a critical pharmaceutical intermediate, offering a unique structural motif for the synthesis of novel and biologically active heterocyclic compounds. Its inherent reactivity and bifunctional nature provide a robust platform for constructing complex molecular architectures, particularly fused pyridine systems that are prevalent in a wide range of therapeutic agents.[1][2]

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, complete with detailed protocols for the synthesis of key fused heterocyclic scaffolds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their quest for next-generation therapeutics.

Introduction: The Versatility of a Bifunctional Building Block

This compound (CAS 38070-79-0) is a bifunctional organic compound featuring a pyridine ring substituted with two hydroxymethyl groups at the 2 and 3 positions.[3] This arrangement of functional groups imparts a unique reactivity profile, making it an ideal starting material for a variety of chemical transformations. The pyridine nitrogen offers a site for potential N-alkylation or salt formation, influencing the solubility and pharmacokinetic properties of derivative compounds.[4] The two hydroxyl groups can undergo a range of reactions, including oxidation, halogenation, and cyclization, providing multiple avenues for molecular elaboration.

The strategic importance of this compound lies in its ability to serve as a precursor to rigid, bicyclic systems that are often found in kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[5][6][7] By constraining the molecular conformation, these fused ring systems can enhance binding affinity and selectivity for specific biological targets.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
Molecular FormulaC₇H₉NO₂[1][3]
Molecular Weight139.15 g/mol [1][3]
AppearanceSolid[3]
Boiling Point315.6 °C at 760 mmHg[1]
Flash Point144.7 °C[1]
StorageInert atmosphere, Room Temperature[1]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to its moderate toxicity, it is crucial to avoid inhalation, ingestion, and skin contact.[1] All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways to Key Pharmaceutical Scaffolds

This compound serves as a versatile starting point for the synthesis of several important fused heterocyclic systems, including furo[3,4-b]pyridines, thieno[3,4-b]pyridines, and pyrrolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Synthesis of Furo[3,4-b]pyridines

Furo[3,4-b]pyridine derivatives have shown promise as potent and selective inhibitors of various kinases and are being explored for their anticancer properties.[8][9] The synthesis of this scaffold from this compound typically proceeds via a cyclodehydration reaction.

Furo_Synthesis cluster_conditions A This compound C Furo[3,4-b]pyridine A->C Cyclodehydration B Acid Catalyst (e.g., H₂SO₄, P₂O₅) Thieno_Synthesis cluster_reagents A This compound C 2,3-Bis(halomethyl)pyridine A->C Halogenation B SOCl₂ or PBr₃ E Thieno[3,4-b]pyridine C->E Cyclization D Na₂S Pyrrolo_Synthesis cluster_reagents_pyrrole A This compound C Pyridine-2,3-dicarbaldehyde A->C Oxidation B Oxidizing Agent (e.g., MnO₂, PCC) E N-Substituted Pyrrolo[3,4-b]pyridine C->E Paal-Knorr Synthesis D Primary Amine (R-NH₂) or NH₄OAc

Sources

Application Notes and Protocols for Reactions Involving Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Building Block

Pyridine-2,3-dimethanol (CAS No. 38070-79-0) is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure, which features a pyridine ring substituted with two adjacent hydroxymethyl (-CH₂OH) groups, imparts a unique combination of properties. The pyridine core provides a rigid, aromatic scaffold and a basic nitrogen atom, while the two primary alcohol functionalities offer reactive sites for a wide range of chemical transformations.[1] This duality makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[2][3] Furthermore, the arrangement of the nitrogen and oxygen donor atoms allows it to act as a versatile chelating ligand in coordination chemistry, enabling its use in the design of novel catalysts and metal-organic frameworks.[1][4]

This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, focusing on the causality behind protocol choices and providing detailed, actionable methodologies for laboratory application.

Section 1: Essential Safety, Handling, and Physicochemical Properties

1.1 Physicochemical Data

A summary of key properties for this compound is provided below for quick reference.

PropertyValueSource
CAS Number 38070-79-0[2][5]
Molecular Formula C₇H₉NO₂[2][5]
Molecular Weight 139.15 g/mol [5]
Appearance Solid / Colorless Liquid[2][5]
Boiling Point 315.6 °C at 760 mmHg[2]
Density 1.261 g/cm³[2]
Storage Store at room temperature under an inert atmosphere.[2]

1.2 Safety and Handling Protocol

This compound is considered moderately toxic and can cause irritation to the skin, eyes, and respiratory system.[2] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[6][7]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[6] In case of contact, rinse the affected area immediately with copious amounts of water.[6]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated area under an inert atmosphere to prevent degradation.[2][8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 2: Core Synthetic Transformations: Oxidation and Esterification

The two primary alcohol groups are the main sites for synthetic modification. The following protocols detail their conversion into other valuable functional groups.

Oxidation to Pyridine-2,3-dicarboxylic Acid

The oxidation of the diol to Pyridine-2,3-dicarboxylic acid (also known as quinolinic acid) is a critical transformation, as this product is a key intermediate for a class of imidazolinone herbicides and other pharmaceuticals.[9][10] The primary challenge is to achieve complete oxidation of both alcohol groups without causing oxidative degradation of the electron-deficient pyridine ring. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under controlled conditions are effective for this purpose.

Protocol 2.1: Oxidation with Potassium Permanganate

Causality: Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction is typically run in an aqueous basic solution; the base activates the alcohol groups for oxidation and helps to neutralize the acidic product as it forms, preventing potential side reactions. Careful temperature control is crucial to prevent runaway reactions and degradation.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Prepare a solution of KMnO₄ (4.0 eq) in deionized water.

  • Add the KMnO₄ solution dropwise to the stirred, cooled solution of the diol over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back to 10 °C and cautiously quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath. Carefully acidify the filtrate with concentrated HCl to a pH of approximately 1.8.[11] The product, Pyridine-2,3-dicarboxylic acid, will precipitate as a white solid.

  • Allow the slurry to stand at 0-5 °C for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60 °C.

  • The crude product can be recrystallized from hot water or an ethanol/water mixture for further purification.

Data Summary:

ParameterConditionRationale
Stoichiometry 1.0 eq Diol : 4.0 eq KMnO₄Ensures complete oxidation of both primary alcohols to carboxylic acids.
Temperature 0-10 °C (addition), RT (stirring)Controls the exothermic reaction and minimizes side reactions/degradation.
pH for Precipitation ~1.8This is near the isoelectric point of the dicarboxylic acid, minimizing its solubility.[11]
Workup Filtration of MnO₂, acidificationRemoves inorganic byproducts and isolates the desired acid product.

Diagram 2.1.1: Oxidation Workflow

cluster_reaction Reaction Stage cluster_workup Workup & Isolation A Dissolve Diol in aq. NaOH B Cool to 0-5 °C A->B C Add aq. KMnO₄ (dropwise) B->C D Stir at RT (12-16h) C->D E Quench with NaHSO₃ D->E Reaction Complete F Filter MnO₂ E->F G Acidify Filtrate (HCl, pH ~1.8) F->G H Isolate Product (Filtration & Drying) G->H Diol    this compound   Diester    Diester Product   Diol->Diester + 2 eq. Ac2O Acetic Anhydride Ac2O->Diester Base Pyridine (Base/Catalyst) Base->Diester Catalyzes Reaction

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analytical Methods for Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical procedures for the determination and quantification of Pyridine-2,3-dimethanol, a key bifunctional organic intermediate in pharmaceutical synthesis and coordination chemistry.[1][2] We present two orthogonal, robust, and validated methods: a High-Performance Liquid Chromatography (HPLC) method suitable for purity assessment and quantification in drug substance and product matrices, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level analysis. The causality behind critical methodological choices—such as mobile phase modification, column selection, and the use of derivatization—is explained to provide researchers with a framework for adaptation and troubleshooting. All methodologies are designed to align with the principles of analytical procedure validation outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Analytical Imperative for this compound

This compound (CAS: 38070-79-0) is a versatile building block characterized by a pyridine ring functionalized with two hydroxymethyl groups.[5] Its unique structure makes it a valuable precursor in the synthesis of complex pharmaceutical agents and ligands.[6] The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for quality control during its synthesis, formulation, and stability testing.

This guide provides two primary analytical frameworks. The HPLC method offers a precise and accurate quantification of this compound, making it ideal for assay and impurity profiling. The GC-MS method provides complementary information, offering high-specificity identification based on mass fragmentation patterns, which is invaluable for confirming identity and analyzing volatile impurities.

Part I: Reversed-Phase HPLC Method for Quantification

Methodological Rationale

The selection of a reversed-phase HPLC method is predicated on the physicochemical properties of this compound. The molecule possesses a moderate polarity due to its two hydroxyl groups, alongside a basic nitrogen atom within the pyridine ring (pKa ≈ 5.2).[7] A standard C18 stationary phase is effective for retention. However, the basicity of the pyridine nitrogen can lead to deleterious interactions with residual acidic silanols on the silica support, resulting in poor peak shape (tailing).

To ensure a sharp, symmetrical peak suitable for accurate integration, the mobile phase is acidified. The addition of an acid (e.g., 0.1% formic acid) serves a dual purpose:

  • Analyte Ionization: It protonates the pyridine nitrogen, ensuring the analyte carries a consistent positive charge.

  • Silanol Suppression: It protonates the free silanol groups on the stationary phase, minimizing secondary ionic interactions that cause peak tailing.

UV detection is chosen due to the presence of the pyridine ring, which is an effective chromophore, typically exhibiting strong absorbance in the 250-260 nm range.[8]

Experimental Protocol: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Dissolve in Diluent (e.g., 50:50 Water/Methanol) A->B C Perform Serial Dilutions for Linearity Curve B->C D Prepare Unknown Sample in the Same Diluent B->D E Equilibrate HPLC System with Mobile Phase C->E D->E F Inject Standard Solutions and Sample Solution E->F G Acquire Chromatographic Data (UV Detector) F->G H Integrate Peak Areas G->H I Construct Calibration Curve (Concentration vs. Area) H->I J Calculate Concentration in Unknown Sample I->J

Caption: Workflow for the HPLC analysis of this compound.

  • Preparation of Diluent and Mobile Phases:

    • Diluent: Prepare a solution of 50:50 (v/v) HPLC-grade water and methanol.

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Filter all mobile phases through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution Preparation:

    • Accurately weigh the sample material to achieve a theoretical concentration of ~50 µg/mL of this compound after dilution with the diluent.

    • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 260 nm
Expected Results

Under these conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be reproducible, and the system suitability criteria (e.g., tailing factor ≤ 1.5, theoretical plates > 2000) should be met for the standard injections. The method should demonstrate excellent linearity across the calibration range with a correlation coefficient (r²) of ≥ 0.999.

Part II: GC-MS Method for Identification and Trace Analysis

Methodological Rationale

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. This compound has a boiling point of approximately 315 °C, making it amenable to GC analysis.[6] However, the two polar hydroxyl (-OH) groups can pose a significant challenge. These groups can engage in hydrogen bonding with active sites in the GC inlet and column, leading to broad, tailing peaks and reduced sensitivity.

To address this, two approaches are presented:

  • Direct Injection (Screening): A rapid method for qualitative screening. While peak shape may be suboptimal, it is often sufficient for identification purposes based on the mass spectrum.

  • Silylation Derivatization (Quantification): This is the recommended approach for quantitative analysis. The active hydrogens on the hydroxyl groups are replaced with non-polar trimethylsilyl (TMS) groups using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization drastically reduces polarity, blocks hydrogen bonding, and improves thermal stability, resulting in sharp, symmetrical peaks and enhanced sensitivity.

A standard, robust 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms) is chosen for its versatility and thermal stability.

Experimental Protocol: GC-MS

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_derivatization Derivatization (Optional but Recommended) cluster_analysis_gc Instrumental Analysis cluster_data_gc Data Processing A_gc Dissolve Sample in Volatile Solvent (e.g., Pyridine) B_gc Add Silylating Agent (e.g., BSTFA + 1% TMCS) A_gc->B_gc Quantitative Analysis D_gc Inject into GC-MS System A_gc->D_gc Screening Analysis C_gc Heat Mixture (e.g., 70°C for 30 min) B_gc->C_gc C_gc->D_gc E_gc Separate via Temperature Programmed GC D_gc->E_gc F_gc Detect and Fragment using Mass Spectrometer E_gc->F_gc G_gc Extract Total Ion Chromatogram (TIC) F_gc->G_gc H_gc Analyze Mass Spectrum of Target Peak G_gc->H_gc I_gc Confirm Identity via Library Match / Fragmentation H_gc->I_gc

Caption: GC-MS workflow, showing paths for direct and derivatized analysis.

  • Reagent and Standard Preparation:

    • Solvent: Anhydrous pyridine or dichloromethane.

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in anhydrous pyridine.

  • Sample Preparation (with Derivatization):

    • Pipette 100 µL of the stock solution or a sample solution into a 2 mL autosampler vial.

    • Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 280 °C
Injection Mode Split (50:1 for concentrated samples) or Splitless (for trace analysis)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Expected Results and Mass Spectral Interpretation
  • Underivatized: A single, likely tailing peak will be observed. The mass spectrum should show a molecular ion (M⁺) at m/z 139 . Key fragments would include m/z 108 ([M-CH₂OH]⁺) and m/z 79 (the pyridine ring cation after loss of both side chains).

  • Derivatized (bis-TMS): A sharp, symmetrical peak will be observed at a later retention time. The molecular weight of the di-silylated derivative is 283. The mass spectrum will show a molecular ion (M⁺) at m/z 283 . Dominant fragments will include m/z 268 ([M-CH₃]⁺, a characteristic loss from a TMS group) and m/z 73 (the trimethylsilyl cation, [Si(CH₃)₃]⁺).

Part III: Framework for Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose.[9] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[4] The core validation parameters are summarized below.

Summary of Validation Characteristics and Acceptance Criteria
ParameterPurposeTypical Experiment
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[3]Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to show separation from degradation products.[10]
Linearity To show the method's response is directly proportional to analyte concentration over a specified range.[11]Analyze a minimum of 5 standards across the range (e.g., 50-150% of expected concentration).
Accuracy To demonstrate the closeness of the test results to the true value.[11]Perform spike/recovery studies at 3 levels (e.g., 80%, 100%, 120%) in triplicate.
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability (Intra-assay): 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine based on signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response and the slope.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%).

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for researchers, scientists, and drug development professionals working with this compound. The HPLC method is optimized for robust quantification and purity control in routine quality assessments. The GC-MS method, particularly when paired with silylation, offers an orthogonal technique with high specificity for identity confirmation and sensitive trace analysis. Proper validation of these methods according to ICH guidelines will ensure data integrity and regulatory compliance, supporting the development of safe and effective pharmaceutical products.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Ascent. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • LookChem. (n.d.). Cas 38070-79-0, this compound. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. In: Toxicological Profile for Pyridine. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Fungicides from Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of commercial fungicides.[1][2] Its unique electronic properties and ability to coordinate with biological targets make it an ideal pharmacophore. This guide provides a detailed, step-by-step protocol for the synthesis of pyridine-based fungicidal compounds, utilizing Pyridine-2,3-dimethanol as a versatile and accessible starting material.[3] We will proceed through a logical three-part synthetic pathway: (1) the controlled oxidation of the dimethanol to Pyridine-2,3-dicarboxylic acid, (2) the subsequent formation of the reactive Pyridine-2,3-dicarboxylic anhydride intermediate, and (3) the final synthesis of a model fungicidal compound, a substituted pyrrolo[3,4-b]pyridine-5,7-dione, by reaction with a primary amine. This document is intended for researchers, chemists, and drug development professionals, offering both the practical "how-to" and the critical "why" behind each procedural choice, grounded in established chemical principles and authoritative literature.

Introduction: The Significance of Pyridine-Based Fungicides

Fungal pathogens pose a significant and persistent threat to global agriculture, causing substantial crop losses annually. Chemical fungicides remain one of the most effective tools for disease management.[4] Within the vast landscape of fungicidal compounds, those containing a pyridine ring have demonstrated remarkable efficacy and a broad spectrum of activity.[2][5] Many function by targeting essential fungal metabolic pathways, such as ergosterol biosynthesis or succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[4][6]

The challenge in agrochemical research is the continuous need to develop novel structures to combat the rise of fungicide resistance.[4] The "Intermediate Derivatization Method" is a powerful strategy in this endeavor, where a common, accessible core structure is systematically modified to create a library of new potential active ingredients.[1][2] this compound is an excellent starting point for such a strategy. Its two hydroxyl groups offer a direct handle for oxidation to form Pyridine-2,3-dicarboxylic acid, a key precursor for a variety of potent fungicidal structures like nicotinamides and cyclic imides.[7][8]

Overall Synthetic Strategy

The conversion of this compound into a target fungicidal scaffold involves a multi-step process designed for efficiency and high yield. The strategy hinges on first creating a more versatile intermediate, Pyridine-2,3-dicarboxylic acid, and then activating it for subsequent nucleophilic attack.

Synthetic_Workflow Start This compound Step1 Pyridine-2,3- dicarboxylic Acid Start->Step1 Step 1: Oxidation Step2 Pyridine-2,3- dicarboxylic Anhydride Step1->Step2 Step 2: Dehydration (Anhydride Formation) Step3 Target Fungicide (e.g., Pyrrolo[3,4-b]pyridine -5,7-dione derivative) Step2->Step3 Step 3: Imidation (Reaction with Amine)

Caption: Overall workflow for fungicide synthesis.

Part 1: Synthesis of Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid)

Principle & Rationale

The first crucial step is the oxidation of the two primary alcohol groups of this compound to carboxylic acids. This transformation is fundamental as it converts the relatively unreactive alcohols into highly versatile carboxylic acid functional groups. While many methods exist for oxidizing the related compound, quinoline, to Pyridine-2,3-dicarboxylic acid, a common and effective approach involves using a strong oxidizing agent like potassium permanganate or nitric acid.[9][10] For the purpose of this protocol, we will adapt a well-established method using an oxidizing agent in an aqueous medium. The reaction must be carefully controlled to prevent over-oxidation and degradation of the pyridine ring. The final product, also known as quinolinic acid, is a key building block for many biologically active molecules.[9]

Materials & Equipment
Reagent/EquipmentSpecificationSupplier Example
This compound98% PuritySigma-Aldrich
Potassium Permanganate (KMnO₄)ACS Reagent GradeFisher Scientific
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWR Chemicals
Sodium Hydroxide (NaOH)Pellets, ACS Reagent GradeMerck
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Deionized WaterHigh PurityIn-house
Round-bottom flask1000 mL, with magnetic stirrerKimble
Reflux CondenserStandard Taper 24/40Ace Glass
Heating MantleWith temperature controlGlas-Col
Buchner Funnel & Filter Flask500 mLCorning
pH meter / pH stripsRange 1-14Mettler Toledo
Experimental Protocol
  • Reaction Setup: In a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.9 g (0.1 mol) of this compound in 300 mL of deionized water.

  • Acidification: Slowly and with caution, add 10 mL of concentrated sulfuric acid to the solution while stirring. An exothermic reaction will occur. Allow the mixture to cool to room temperature.

  • Oxidant Addition: In a separate beaker, prepare a solution of 31.6 g (0.2 mol) of potassium permanganate in 400 mL of deionized water. Gently warm the solution to ensure complete dissolution.

  • Oxidation Reaction: Slowly add the potassium permanganate solution to the stirred pyridine-dimethanol solution over a period of 2 hours. The rate of addition should be controlled to maintain the reaction temperature below 90°C.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 100°C) for 3 hours. During this time, a brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully destroy the excess permanganate by adding a small amount of ethanol until the purple color disappears.

  • Filtration: Filter the mixture through a Celite pad in a Buchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with 50 mL of hot water.

  • Isolation of Product: Combine the filtrate and the washings. Concentrate the solution to approximately 150 mL using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath. Carefully acidify the solution to a pH of approximately 1.8 by adding concentrated hydrochloric acid. The product, Pyridine-2,3-dicarboxylic acid, will precipitate as a white solid.

  • Final Purification: Allow the slurry to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60°C. An expected yield is approximately 75-85%.

Part 2: Synthesis of Pyridine-2,3-dicarboxylic Anhydride

Principle & Rationale

To facilitate the reaction with amines in the next step, the dicarboxylic acid is converted into a more reactive intermediate. A cyclic anhydride is an excellent choice as it is highly susceptible to nucleophilic attack by amines. The formation of the anhydride is a dehydration reaction, typically achieved by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride. This step is critical for activating the carboxyl groups for the subsequent amidation/imidation reaction.[7][8]

Experimental Protocol
  • Reaction Setup: Place 16.7 g (0.1 mol) of the dried Pyridine-2,3-dicarboxylic acid from Part 1 into a 250 mL round-bottom flask.

  • Reagent Addition: Add 50 mL (0.53 mol) of acetic anhydride to the flask.

  • Dehydration Reaction: Heat the mixture under reflux for 2 hours. The solid will gradually dissolve as it reacts to form the anhydride.

  • Isolation: Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize. Further cool the flask in an ice bath for 1 hour.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, dry diethyl ether to remove residual acetic anhydride and acetic acid.

  • Drying: Dry the Pyridine-2,3-dicarboxylic anhydride under vacuum. The yield should be nearly quantitative.

Part 3: Synthesis of a Model Fungicide: 6-phenylpyrrolo[3,4-b]pyridine-5,7-dione

Principle & Rationale

This final step exemplifies the core of the derivatization strategy. The highly reactive anhydride intermediate is reacted with a primary amine to form a cyclic imide. Pyrrolo[3,4-b]pyridine derivatives have been investigated for a range of biological activities, including antimicrobial properties.[7] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring. By varying the substituted aniline used in this step, a diverse library of potential fungicides can be created.

Reaction_Scheme Anhydride Pyridine-2,3-dicarboxylic Anhydride p1 Anhydride->p1 + Aniline Substituted Aniline Aniline->p1 Product Target Fungicide (Pyrrolo[3,4-b]pyridine-5,7-dione) p2 p1->p2 Glacial Acetic Acid Reflux p2->Product

Caption: Final imidation reaction scheme.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 14.9 g (0.1 mol) of Pyridine-2,3-dicarboxylic anhydride in 100 mL of glacial acetic acid.

  • Amine Addition: Add 9.3 g (0.1 mol) of aniline (or a substituted aniline of interest) to the suspension.

  • Imidation Reaction: Heat the reaction mixture to reflux (approx. 118°C) for 3 hours. The suspension will become a clear solution and then may form a new precipitate as the product is formed.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold ethanol to remove any unreacted starting materials and acetic acid. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 6-phenylpyrrolo[3,4-b]pyridine-5,7-dione.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure should be confirmed using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and IR spectroscopy.[7][11]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids (Sulfuric, Hydrochloric) are highly corrosive. Handle with extreme care.

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Acetic anhydride is corrosive and a lachrymator.

Conclusion

This guide outlines a robust and logical synthetic route for producing potential pyridine-based fungicides starting from this compound. By converting the starting material into a reactive anhydride intermediate, a platform is established for the rapid synthesis of a diverse library of N-substituted imides through reaction with various primary amines. This methodology not only provides a practical protocol for laboratory synthesis but also embodies a powerful strategy for the discovery of novel agrochemical agents needed to address the ongoing challenge of fungal resistance in agriculture.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Antifungal activity of the compounds 2 and 3 pyridine derivatives. ResearchGate. Available at: [Link]

  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. MDPI. Available at: [Link]

  • Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. ACS Publications. Available at: [Link]

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect. Available at: [Link]

  • This compound | 38070-79-0. LookChem. Available at: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. Available at: [Link]

  • Pyridine derivatives, their preparation and their use as fungicides. Google Patents.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. Available at: [Link]

  • Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries. Available at: [Link]

  • Buy this compound | 38070-79-0. Finchemlab. Available at: [Link]

  • Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. MDPI. Available at: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available at: [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents.
  • (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available at: [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids. Google Patents.

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The Strategic Application of Pyridine-2,3-dimethanol in the Design of Advanced Specialty Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Platform for Surfactant Innovation

In the continuous quest for novel surfactants with tailored functionalities, researchers and formulation scientists are increasingly looking towards unconventional molecular scaffolds. Pyridine-2,3-dimethanol, a readily available difunctional building block, presents a compelling platform for the rational design of specialty surfactants. Its unique structural attributes—a hydrophilic, pH-responsive pyridine headgroup coupled with two reactive hydroxyl moieties—offer a versatile starting point for the synthesis of a diverse array of non-ionic, cationic, and metal-chelating amphiphiles.

This guide provides a comprehensive overview of the synthetic pathways to leverage this compound in the production of these specialty surfactants. We will delve into detailed experimental protocols, elucidate the underlying chemical principles, and explore the potential applications of these novel molecules in fields ranging from advanced drug delivery to environmental remediation and catalysis. While direct synthesis of surfactants from this compound is not extensively documented in publicly available literature, this document outlines scientifically grounded, theoretical protocols based on well-established organic reactions.

Part 1: Synthesis of Non-Ionic Surfactants via Diesterification

The two primary hydroxyl groups of this compound serve as ideal handles for the attachment of hydrophobic alkyl chains through esterification, yielding non-ionic surfactants. The resulting diester structure, with a central polar pyridine headgroup and two lipophilic tails, can be classified as a bolaamphiphile-like structure. The Steglich esterification, a mild and efficient method, is particularly suitable for this transformation as it proceeds under gentle conditions, preserving the integrity of the pyridine ring.[1][2][3]

Proposed Synthesis Pathway: Diesterification of this compound

G cluster_reactants Reactants cluster_reaction Steglich Esterification cluster_products Products pdm This compound reaction Reaction in DCM Room Temperature pdm->reaction fa Fatty Acid (e.g., Lauric Acid) fa->reaction dcc DCC dcc->reaction dmap DMAP dmap->reaction diester Pyridine-2,3-diylbis(methylene) dialkanoate (Non-ionic Surfactant) reaction->diester dcu Dicyclohexylurea (DCU) (Precipitate) reaction->dcu

Caption: Proposed synthesis of a non-ionic surfactant from this compound.

Experimental Protocol: Synthesis of Pyridine-2,3-diylbis(methylene) didodecanoate

Materials:

  • This compound

  • Lauric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane, analytical grade

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and lauric acid (2.2 eq.) in anhydrous DCM.

  • Add DMAP (0.2 eq.) to the solution and stir until it dissolves.

  • In a separate beaker, dissolve DCC (2.4 eq.) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure pyridine-2,3-diylbis(methylene) didodecanoate.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the synthesized diester.

  • FT-IR Spectroscopy: To verify the formation of the ester carbonyl group (C=O stretch) and the disappearance of the broad O-H stretch from the starting material.[4][5]

  • Mass Spectrometry: To determine the molecular weight of the final product.

Part 2: Synthesis of Cationic Surfactants via Quaternization

The non-ionic diester surfactants synthesized in Part 1 can be readily converted into cationic surfactants by quaternizing the nitrogen atom of the pyridine ring. This transformation introduces a positive charge, significantly altering the surfactant's properties and opening up new application possibilities, such as antimicrobial agents or gene delivery vectors.[6] The quaternization is typically achieved by reacting the pyridine derivative with an alkyl halide.[7][8]

Proposed Synthesis Pathway: Quaternization of the Non-ionic Surfactant

G cluster_reactants Reactants cluster_reaction Quaternization cluster_products Product diester Pyridine-2,3-diylbis(methylene) dialkanoate reaction Reaction in Acetonitrile Reflux diester->reaction alkyl_halide Alkyl Halide (e.g., Methyl Iodide) alkyl_halide->reaction cationic_surfactant N-Alkyl-2,3-bis((alkanoyloxy)methyl)pyridinium Halide (Cationic Surfactant) reaction->cationic_surfactant

Caption: Proposed synthesis of a cationic surfactant from the non-ionic precursor.

Experimental Protocol: Synthesis of 1-Methyl-2,3-bis((dodecanoyloxy)methyl)pyridin-1-ium iodide

Materials:

  • Pyridine-2,3-diylbis(methylene) didodecanoate (from Part 1)

  • Methyl iodide

  • Acetonitrile, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the pyridine-2,3-diylbis(methylene) didodecanoate (1.0 eq.) in anhydrous acetonitrile.

  • Add an excess of methyl iodide (3.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash it with cold, anhydrous diethyl ether.

  • If no precipitate forms, concentrate the acetonitrile under reduced pressure.

  • Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the pure cationic surfactant.

Characterization:

  • ¹H and ¹³C NMR: To confirm the N-alkylation of the pyridine ring, observing characteristic downfield shifts of the pyridine protons.

  • FT-IR Spectroscopy: To confirm the integrity of the ester groups and the overall structure.

  • Mass Spectrometry: To verify the molecular weight of the cationic surfactant.

Part 3: Evaluation of Surfactant Properties

A comprehensive understanding of the performance of these novel surfactants requires the determination of their fundamental surface-active properties, namely the critical micelle concentration (CMC) and their ability to reduce surface tension.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

For ionic surfactants, such as the cationic derivatives prepared in Part 2, the CMC can be accurately determined by measuring the conductivity of aqueous solutions at various concentrations. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.[9][10]

Procedure:

  • Prepare a stock solution of the cationic surfactant in deionized water.

  • Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Measure the electrical conductivity of each solution at a constant temperature.

  • Plot the specific conductivity versus the surfactant concentration.

  • Identify the breakpoint in the plot, which corresponds to the CMC.

Protocol 2: Surface Tension Measurement by the Du Noüy Ring Method

The Du Noüy ring method is a classic and reliable technique for measuring the surface tension of liquids and solutions.[11][12][13] It measures the force required to detach a platinum ring from the surface of a liquid. For surfactant solutions, the surface tension decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Procedure:

  • Prepare a series of aqueous solutions of the surfactant at different concentrations.

  • Calibrate the tensiometer with deionized water.

  • For each concentration, measure the force required to pull the platinum ring from the liquid surface.

  • Calculate the surface tension for each concentration using the appropriate correction factors.

  • Plot the surface tension versus the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC.

PropertyMethodExpected Outcome
Critical Micelle Concentration (CMC) Conductivity Measurement (for cationic) / Surface TensiometryThe concentration at which micelle formation begins. A lower CMC indicates a more efficient surfactant.
Surface Tension at CMC (γ_CMC) Du Noüy Ring TensiometryThe minimum surface tension achievable by the surfactant. A lower γ_CMC indicates greater surface activity.
Maximum Surface Excess (Γ_max) Calculated from surface tension dataA measure of the packing density of surfactant molecules at the air-water interface.
Minimum Area per Molecule (A_min) Calculated from Γ_maxThe area occupied by a single surfactant molecule at the interface.

Part 4: Potential Applications of this compound-Based Surfactants

The unique structural features of surfactants derived from this compound suggest a range of specialized applications.

pH-Responsive Systems

The pyridine headgroup is weakly basic and can be protonated at acidic pH. This property can be harnessed to create pH-responsive surfactant systems.[14][15][16] For instance, the charge and, consequently, the aggregation behavior of the cationic surfactants can be modulated by changing the pH of the solution. This could be valuable in drug delivery applications, where a change in pH could trigger the release of an encapsulated therapeutic agent.

Metal-Chelating Surfactants

The 2,3-disubstituted arrangement of the functional groups on the pyridine ring creates a potential bidentate chelation site for metal ions.[17][18][19] This opens up the possibility of using these surfactants in applications where the sequestration or transport of metal ions is required.

  • Environmental Remediation: These surfactants could be used to remove heavy metal contaminants from soil and water through micellar-enhanced ultrafiltration or froth flotation.[20]

  • Catalysis: By chelating transition metal catalysts, these surfactants could create micellar catalytic systems for reactions in aqueous media.

  • Metal Finishing: They could be employed in plating baths to control the concentration and deposition of metal ions.[21]

G cluster_applications Potential Applications drug_delivery pH-Responsive Drug Delivery remediation Heavy Metal Remediation catalysis Micellar Catalysis metal_finishing Metal Finishing surfactant This compound -based Surfactant surfactant->drug_delivery pH-Responsiveness surfactant->remediation Chelation surfactant->catalysis Chelation surfactant->metal_finishing Chelation

Sources

Application Notes and Protocols: Chelation of Metal Ions by Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Pyridine-2,3-dimethanol as a Versatile Chelating Ligand

In the vast landscape of coordination chemistry, the rational design of chelating agents is paramount for advancements in catalysis, materials science, and therapeutic interventions. This compound, a structurally intriguing molecule, presents itself as a highly promising bidentate ligand. Its configuration, featuring a pyridine ring substituted with two hydroxymethyl groups at the 2 and 3 positions, offers a unique combination of a nitrogen heteroatom and two oxygen donor atoms. This arrangement facilitates the formation of stable five-membered chelate rings with a variety of metal ions.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The content herein is designed to provide not only detailed experimental protocols but also the underlying scientific rationale, empowering users to effectively harness the chelating properties of this compound in their respective fields. We will delve into the synthesis of this versatile ligand, explore methods to characterize its metal complexes, and discuss its potential applications, all while upholding the principles of scientific integrity and experimental robustness.

Part 1: Synthesis of this compound

A reliable source of high-purity this compound is the cornerstone of any successful chelation study. While commercially available, an in-house synthesis can be a cost-effective alternative and provides an opportunity for isotopic labeling or derivatization. A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as pyridine-2,3-dicarboxylic acid or its corresponding diester.

Protocol 1: Synthesis via Reduction of Diethyl Pyridine-2,3-dicarboxylate

This protocol details the reduction of diethyl pyridine-2,3-dicarboxylate using lithium aluminum hydride (LAH), a powerful reducing agent capable of converting esters to primary alcohols.[1][2][3]

Materials:

  • Diethyl pyridine-2,3-dicarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend lithium aluminum hydride (a slight molar excess, e.g., 2.2 equivalents) in 100 mL of anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve diethyl pyridine-2,3-dicarboxylate (1 equivalent) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over a period of 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the excess LAH by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams. This "Fieser workup" should result in a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and the washings. Remove the THF under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in diethyl ether and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Characterization: The product can be further purified by recrystallization or column chromatography. Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Characterization of Metal Ion Chelation

Understanding the interaction between this compound and metal ions is crucial for its application. This section provides detailed protocols for determining the stoichiometry and stability of the resulting metal complexes.

Determining Stoichiometry using UV-Vis Spectroscopy

UV-Vis spectroscopy is a readily accessible technique for studying metal-ligand complexation, especially when the formation of the complex results in a change in the absorbance spectrum.[4][5][6] Two common methods for determining stoichiometry are the mole-ratio method and Job's plot (method of continuous variation).[7][8][9][10][11][12][13][14][15]

In the mole-ratio method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied.[7][8][9][10]

Materials:

  • Stock solution of this compound of known concentration.

  • Stock solution of the metal salt (e.g., CuSO₄·5H₂O, FeCl₃) of known concentration.

  • Buffer solution to maintain a constant pH.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Wavelength Selection: Record the UV-Vis spectra of the free ligand, the free metal ion, and a mixture of the two to identify a wavelength where the complex absorbs significantly, and the free ligand and metal ion have minimal absorbance.

  • Sample Preparation: Prepare a series of solutions, each with a constant concentration of the metal ion and varying concentrations of this compound. The mole ratio of ligand to metal should typically range from 0:1 to 3:1 or higher. Ensure the total volume of each solution is the same by adding the appropriate amount of buffer.

  • Measurement: Measure the absorbance of each solution at the selected wavelength.

  • Data Analysis: Plot the absorbance as a function of the mole ratio of ligand to metal. The plot will typically consist of two linear segments that intersect. The mole ratio at the intersection point corresponds to the stoichiometry of the complex.[7][8]

Job's method involves preparing a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.[12][13][14][15]

Procedure:

  • Sample Preparation: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total volume constant. The total molar concentration of metal + ligand should be the same in each solution.

  • Measurement: Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance for the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will occur at a mole fraction that corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5; for a 1:2 complex, at ~0.67; and for a 2:1 complex, at ~0.33.

Visualization of Stoichiometry Determination

Stoichiometry_Determination cluster_UVVis UV-Vis Spectroscopy cluster_MoleRatio Mole-Ratio Method cluster_JobsPlot Job's Plot A Prepare Stock Solutions (Metal & Ligand) B Identify λ_max of Complex A->B C Constant [Metal] Varying [Ligand] B->C G Constant [Metal] + [Ligand] Varying Mole Fraction B->G D Measure Absorbance C->D E Plot Absorbance vs. [Ligand]/[Metal] D->E F Determine Stoichiometry from Inflection Point E->F H Measure Absorbance G->H I Plot Absorbance vs. Mole Fraction H->I J Determine Stoichiometry from Maximum I->J

Caption: Workflow for determining metal-ligand stoichiometry.

Determination of Stability Constants

The stability constant (K) of a metal-ligand complex is a measure of its thermodynamic stability in solution. It can be determined using various techniques, including potentiometric titration, NMR titration, and isothermal titration calorimetry (ITC).

NMR titration is a powerful technique for studying metal-ligand interactions in solution, providing information on the binding site and the binding constant.[16][17][18][19]

Procedure:

  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of this compound in a suitable deuterated solvent. Add increasing amounts of the metal ion to each tube.

  • NMR Spectra Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shift changes of the ligand's protons upon addition of the metal ion. The protons closest to the binding site will experience the most significant changes. By fitting the chemical shift changes as a function of the metal concentration to a suitable binding isotherm equation, the stability constant can be determined.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[5][20][21][22][23]

Procedure:

  • Sample Preparation: Prepare solutions of this compound and the metal salt in the same buffer. The ligand is typically placed in the ITC cell, and the metal solution in the syringe.

  • Instrument Setup: Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Titration: Perform the titration by injecting small aliquots of the metal solution into the ligand solution.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of metal to ligand and fitted to a suitable binding model to determine the thermodynamic parameters.

Visualization of Chelation and Characterization

Chelation_Characterization cluster_Chelation Chelation Process cluster_Characterization Characterization Techniques Ligand This compound Complex [M(this compound)]^n+ Ligand->Complex Binds to Metal Metal Ion (M^n+) Metal->Complex Binds to UVVis UV-Vis Spectroscopy (Stoichiometry) Complex->UVVis NMR NMR Titration (Binding Site, K) Complex->NMR ITC Isothermal Titration Calorimetry (K, ΔH, n) Complex->ITC

Caption: Chelation of a metal ion and characterization methods.

Part 3: Applications and Data

The ability of this compound to chelate a wide range of metal ions opens up numerous application possibilities.

Potential Applications
  • Catalysis: The metal complexes of this compound can be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[24][25][26][27] The bidentate nature of the ligand can provide a stable coordination environment for the metal center, influencing its catalytic activity and selectivity.

  • Drug Development: Pyridine-containing compounds are prevalent in pharmaceuticals. The chelation of essential or toxic metal ions is a key strategy in drug design. This compound could serve as a scaffold for the development of new therapeutic agents for diseases related to metal ion imbalance.

  • Materials Science: The coordination of this compound to metal centers can be utilized to construct metal-organic frameworks (MOFs) or coordination polymers with interesting structural, magnetic, or optical properties.

Representative Data

The following table provides a compilation of stability constants for some relevant metal-ligand systems to serve as a reference point for researchers. It is important to note that the stability constants for this compound complexes will need to be determined experimentally using the protocols outlined in this guide.

LigandMetal Ionlog K₁log K₂Reference
PyridineCo(II)1.871.34[28]
PyridineNi(II)2.501.83[29]
PyridineCu(II)2.562.00[29]
PyridineZn(II)1.451.55[29]
ac3py14Cu²⁺20.33-[30]
p2py14Cu²⁺23.33-[30]
p3py14Cu²⁺22.39-[30]

Conclusion

This compound is a chelating agent with significant potential across various scientific disciplines. The protocols and insights provided in these application notes are intended to equip researchers with the necessary tools to explore and exploit its coordination chemistry. By understanding its synthesis and the methods for characterizing its metal complexes, the scientific community can unlock new applications for this versatile molecule.

References

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Sources

Application Notes and Protocols: The Strategic Use of Pyridine-2,3-dimethanol in the Synthesis of Novel Fragrant Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Palette of Aromatic Scents

The quest for novel fragrant compounds is a perpetual endeavor in the fields of perfumery, food science, and materials chemistry. While many traditional fragrances are derived from naturally occurring esters, aldehydes, and ketones, there is a growing interest in the synthesis of unique aromatic molecules that can elicit new and complex olfactory experiences. Pyridine and its derivatives, long recognized for their presence in the flavor profiles of roasted and savory foods, present an intriguing scaffold for the development of new fragrant materials.[1][2] This document provides a detailed technical guide for researchers and drug development professionals on the utilization of pyridine-2,3-dimethanol as a versatile precursor for the synthesis of potentially fragrant compounds through two primary pathways: esterification and selective oxidation.

Rationale: The Chemical Potential of this compound

This compound is a bifunctional molecule featuring a pyridine ring and two primary hydroxyl groups. This unique structure offers several strategic advantages for the synthesis of fragrant compounds:

  • The Pyridine Core: The nitrogen-containing aromatic ring can contribute to the overall scent profile, often imparting nutty, green, or roasted notes.[1][3] Its basicity can also influence the molecule's interaction with olfactory receptors.

  • Dual Functionality: The two hydroxyl groups provide reactive sites for the introduction of various functional groups, allowing for the systematic modification of the molecule's volatility, polarity, and steric hindrance, all of which are critical determinants of odor.

  • Potential for Novelty: The exploration of pyridine-based diesters and dialdehydes as fragrant compounds is a relatively untapped area, offering the potential for the discovery of entirely new scent categories.

This guide will focus on two key transformations of this compound:

  • Esterification to form pyridine-2,3-diyl bis(alkanoate)s, introducing potentially fruity and sweet notes.

  • Selective Oxidation to yield pyridine-2,3-dicarbaldehyde, a dialdehyde that is expected to possess a unique aromatic profile.

Part 1: Synthesis of Fragrant Pyridine-2,3-diyl Bis(alkanoate) Esters

The esterification of the two hydroxyl groups of this compound with various carboxylic acids can generate a library of diester compounds, each with a potentially distinct aroma. The scent of the resulting ester is largely determined by the chain length and branching of the carboxylic acid used.

Core Principles of Esterification

The direct esterification of an alcohol with a carboxylic acid is an equilibrium process. To drive the reaction towards the formation of the ester, it is typically necessary to either remove water as it is formed or use a significant excess of one of the reactants. The use of a catalyst, such as a strong acid, is also common to increase the reaction rate.

Experimental Workflow: Esterification

Esterification_Workflow start Start reactants This compound + Carboxylic Acid (2.2 eq) start->reactants reaction Reaction: - Solvent (e.g., Toluene) - Catalyst (e.g., p-TSA) - Dean-Stark trap reactants->reaction workup Aqueous Work-up: - NaHCO3 wash - Brine wash reaction->workup purification Purification: - Drying (Na2SO4) - Filtration - Concentration - Column Chromatography workup->purification product Pyridine-2,3-diyl bis(alkanoate) purification->product

Caption: General workflow for the esterification of this compound.

Protocol 1: Fischer Esterification of this compound with Acetic Anhydride

This protocol describes the synthesis of pyridine-2,3-diyl bis(acetate), a simple diester, to demonstrate the feasibility of the reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound139.151.0 g7.18 mmol
Acetic Anhydride102.091.62 mL17.2 mmol
Pyridine (solvent)79.1010 mL-
4-(Dimethylamino)pyridine (DMAP)122.1788 mg0.72 mmol
Dichloromethane (DCM)84.9350 mL-
1 M HCl36.4620 mL-
Saturated NaHCO3 solution84.0120 mL-
Brine-20 mL-
Anhydrous Na2SO4142.04--

Procedure:

  • To a stirred solution of this compound (1.0 g, 7.18 mmol) in pyridine (10 mL) at 0 °C, add 4-(dimethylamino)pyridine (88 mg, 0.72 mmol).

  • Slowly add acetic anhydride (1.62 mL, 17.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure pyridine-2,3-diyl bis(acetate).

Expected Olfactory Profile: Based on structurally similar esters, the resulting diester is anticipated to have a mild, sweet, and slightly fruity aroma, with a potential underlying nutty or green note from the pyridine ring.

Part 2: Synthesis of Fragrant Pyridine-2,3-dicarbaldehyde

The selective oxidation of the two primary alcohol groups of this compound to aldehydes can yield pyridine-2,3-dicarbaldehyde. Aldehydes are a well-known class of fragrant compounds, often possessing powerful and distinctive aromas. The challenge in this synthesis lies in preventing the over-oxidation of the aldehydes to carboxylic acids.

Core Principles of Selective Oxidation

Several modern oxidation methods allow for the mild and selective conversion of primary alcohols to aldehydes. These methods often operate at low temperatures and under neutral or slightly basic conditions, which helps to preserve the sensitive aldehyde functionality. Reagents such as Dess-Martin periodinane (DMP) and Swern oxidation conditions are particularly well-suited for this transformation.[3][4][5][6][7][8]

Experimental Workflow: Selective Oxidation

Oxidation_Workflow start Start reactant This compound start->reactant reaction Oxidation: - Solvent (e.g., DCM) - Oxidizing Agent (e.g., DMP) - Room Temperature reactant->reaction workup Quenching & Work-up: - Na2S2O3/NaHCO3 solution - Extraction reaction->workup purification Purification: - Drying (Na2SO4) - Filtration - Concentration - Column Chromatography workup->purification product Pyridine-2,3-dicarbaldehyde purification->product

Caption: General workflow for the selective oxidation of this compound.

Protocol 2: Dess-Martin Oxidation of this compound

This protocol utilizes the Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent for the preparation of aldehydes from primary alcohols.[4][5][6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound139.151.0 g7.18 mmol
Dess-Martin Periodinane (DMP)424.146.77 g15.9 mmol
Dichloromethane (DCM), dry84.9350 mL-
Saturated NaHCO3 solution84.0150 mL-
Sodium thiosulfate (Na2S2O3)158.115 g-
Diethyl ether74.12100 mL-
Anhydrous Na2SO4142.04--

Procedure:

  • To a solution of this compound (1.0 g, 7.18 mmol) in dry dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (6.77 g, 15.9 mmol) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO3 (50 mL) containing sodium thiosulfate (5 g).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure pyridine-2,3-dicarbaldehyde.

Characterization of Synthesized Compounds

The successful synthesis of the target fragrant compounds should be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the products.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch for esters and aldehydes).

  • Gas Chromatography-Olfactometry (GC-O): To separate and identify the volatile compounds and assess their individual odor characteristics.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis of novel, potentially fragrant compounds derived from this compound. The esterification and selective oxidation pathways offer a versatile platform for creating a diverse library of aromatic molecules. Further research should focus on:

  • Expanding the Carboxylic Acid Library: Utilizing a wider range of carboxylic acids in the esterification reaction to explore a broader spectrum of scents.

  • Exploring Alternative Oxidation Methods: Investigating other mild oxidation techniques, such as Swern or TEMPO-catalyzed oxidations, to optimize the synthesis of pyridine-2,3-dicarbaldehyde.[7][10]

  • Sensory Evaluation: Conducting thorough sensory panel evaluations of the synthesized compounds to characterize their olfactory properties in detail.

  • Structure-Odor Relationship Studies: Systematically correlating the chemical structures of the synthesized pyridine derivatives with their perceived aromas to establish predictive models for the design of new fragrant molecules.

By leveraging the unique chemical properties of this compound, researchers can unlock new possibilities in the development of innovative and captivating fragrances.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007.
  • Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994, 59 (24), 7549–7552.
  • Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978, 34 (11), 1651-1660.
  • Vernin, G. Heterocyclic Compounds in Flavors and Fragrances Part III. Pyridine and Derivatives. Perfumer & Flavorist1982, 7 (5), 23-35.
  • pyridine, 110-86-1. The Good Scents Company. ([Link])

  • Swern Oxidation: Reaction Mechanism. NROChemistry. ([Link])

  • Swern Oxidation. Wikipedia. ([Link])

  • Heterocyclic Compounds in Flavors and Fragrances Part Ill. Pyridine and Derivatives. Perfumer & Flavorist. ([Link])

  • A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation. Organic & Biomolecular Chemistry. ([Link])

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. ([Link])

  • 3-acetyl pyridine, 350-03-8. The Good Scents Company. ([Link])

  • Pyridine-2-carbaldehyde. Wikipedia. ([Link])

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Application Notes and Protocols: Pyridine-2,3-dimethanol as a Versatile Linker in Metal-Organic Frameworks for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Pyridine-2,3-dimethanol in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented control over pore size, geometry, and functionality. The judicious selection of organic linkers is paramount in dictating the final architecture and properties of these materials. While much of the research has centered on carboxylate-based linkers, the exploration of novel functionalities holds the key to unlocking new applications. This compound is a bifunctional linker that offers a unique combination of a rigid pyridine core for structural direction and flexible hydroxyl groups for coordination with metal ions.[1] This dual-functionality presents an exciting opportunity for the design of novel MOFs with potential applications in catalysis, gas storage, and, most notably, drug delivery.[2][3]

This comprehensive guide provides detailed protocols for the synthesis of the this compound linker, its incorporation into a hypothetical MOF structure, and a workflow for evaluating its potential in drug delivery applications. The protocols are designed to be adaptable and serve as a foundational methodology for researchers exploring this promising new frontier in MOF chemistry.

Part 1: Synthesis of the this compound Linker

The synthesis of this compound is a critical first step. A common and effective method involves a two-step process: the esterification of pyridine-2,3-dicarboxylic acid followed by the reduction of the resulting diester.

Step 1.1: Esterification of Pyridine-2,3-dicarboxylic Acid

This step converts the carboxylic acid groups into esters, which are more amenable to reduction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,3-dicarboxylic acid (1 equivalent) in an excess of methanol (e.g., 20-30 mL per gram of dicarboxylic acid).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of dicarboxylic acid) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product, dimethyl pyridine-2,3-dicarboxylate, is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diester. Further purification can be achieved by column chromatography on silica gel.

Step 1.2: Reduction of Dimethyl Pyridine-2,3-dicarboxylate

The reduction of the diester to the corresponding diol requires a strong reducing agent. Sodium borohydride, activated with a Lewis acid like aluminum chloride, is a suitable choice, although careful control of reaction conditions is crucial to avoid side reactions.

Protocol:

  • Inert Atmosphere: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent Slurry: In a separate flask, prepare a slurry of sodium borohydride (4-5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Lewis Acid Addition: Cool the sodium borohydride slurry to 0 °C in an ice bath and slowly add a solution of aluminum chloride (1.5-2 equivalents) in anhydrous THF. Stir the mixture at 0 °C for 15-20 minutes.

  • Diester Addition: Slowly add a solution of dimethyl pyridine-2,3-dicarboxylate (1 equivalent) in anhydrous THF to the reducing agent mixture at 0 °C.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours. After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow addition of water, followed by a 1M solution of hydrochloric acid until the pH is acidic.

  • Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product, this compound, can be purified by recrystallization or column chromatography.

Synthesis_of_Pyridine_2_3_dimethanol cluster_esterification Step 1.1: Esterification cluster_reduction Step 1.2: Reduction PDC Pyridine-2,3-dicarboxylic Acid Reflux Reflux (4-6h) PDC->Reflux MeOH Methanol (excess) MeOH->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux DMPDC Dimethyl Pyridine-2,3-dicarboxylate Reflux->DMPDC DMPDC_in Dimethyl Pyridine-2,3-dicarboxylate DMPDC->DMPDC_in Reduction_Reaction Reduction (0°C to RT, 12-16h) DMPDC_in->Reduction_Reaction NaBH4 NaBH₄ NaBH4->Reduction_Reaction AlCl3 AlCl₃ AlCl3->Reduction_Reaction THF Anhydrous THF THF->Reduction_Reaction PDM This compound Reduction_Reaction->PDM

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of a Hypothetical MOF using this compound (PDM-MOF-1)

This section outlines a general, adaptable protocol for the synthesis of a MOF using this compound as a linker. The choice of metal salt and reaction conditions can be varied to target different structures and properties. For this hypothetical protocol, we will use Zinc (II) as the metal node, a common choice in MOF synthesis.

Protocol: Solvothermal Synthesis of PDM-MOF-1 (Zn)

  • Precursor Solution: In a glass vial, dissolve this compound (1 equivalent) and a suitable zinc salt, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1 equivalent), in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol (e.g., in a 1:1 volume ratio).

  • Modulator (Optional): To control the crystallinity and size of the MOF crystals, a modulator such as acetic acid or formic acid (2-5 equivalents) can be added to the reaction mixture.

  • Solvothermal Reaction: The vial is tightly capped and placed in a programmable oven. The temperature is ramped up to 80-120 °C and held for 24-72 hours.

  • Isolation and Washing: After cooling to room temperature, the crystalline product is isolated by centrifugation or filtration. The collected crystals are washed several times with fresh DMF and then with a volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: The washed crystals are activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for subsequent applications.

MOF SystemMetal SaltLinker(s)SolventTemperature (°C)Time (h)Reference
[Zn₃(bdc)₂(Hpdm)₂]n Zn(ClO₄)₂·6H₂OPyridine-2,6-dimethanol, Benzene-1,4-dicarboxylic acidDMF/H₂O10072[4]
[Mn₃(bdc)₃(H₂pdm)₂]n Mn(ClO₄)₂·6H₂OPyridine-2,6-dimethanol, Benzene-1,4-dicarboxylic acidDMF/H₂O13072[4]
[Cu(2,3-pydc)(bpp)]·2.5H₂O Cu(NO₃)₂·3H₂OPyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propaneH₂ORoom Temp.-[5]
[Zn(2,3-pydc)(bpp)]·2.5H₂O Zn(NO₃)₂·6H₂OPyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propaneH₂ORoom Temp.-[5]

Table 1: Comparative synthesis conditions for related pyridine-based MOFs.

MOF_Synthesis_Workflow cluster_preparation 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_processing 3. Product Isolation & Activation Linker This compound Mix Mixing Linker->Mix Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Mix Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mix Heating Heating (80-120°C, 24-72h) Mix->Heating Isolation Isolation (Filtration/Centrifugation) Heating->Isolation Washing Washing (DMF, Ethanol) Isolation->Washing Activation Activation (Heating under vacuum) Washing->Activation Final_MOF Activated PDM-MOF-1 Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of PDM-MOF-1.

Part 3: Characterization of PDM-MOF-1

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Protocols:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern if a single-crystal structure is obtained.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes. This is also useful for confirming the removal of solvent molecules after activation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the this compound linker to the metal centers. The disappearance or shift of the O-H stretching vibrations of the linker and the appearance of new bands corresponding to the metal-oxygen bonds are indicative of successful coordination.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity of the activated MOF. The Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated from the sorption isotherm.

Part 4: Application in Drug Delivery: A Hypothetical Case Study with 5-Fluorouracil

The high porosity and tunable functionality of MOFs make them excellent candidates for drug delivery systems.[2] This section outlines a hypothetical protocol for loading and release studies of the anticancer drug 5-Fluorouracil (5-FU) using the synthesized PDM-MOF-1.

Protocol: Drug Loading and In Vitro Release

  • Drug Loading:

    • Immerse a known amount of activated PDM-MOF-1 in a solution of 5-FU in a suitable solvent (e.g., methanol or water) of a known concentration.

    • Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the pores of the MOF.

    • Isolate the drug-loaded MOF (5-FU@PDM-MOF-1) by centrifugation, and wash with fresh solvent to remove any surface-adsorbed drug.

    • The amount of loaded drug can be quantified by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy.

  • In Vitro Drug Release:

    • Suspend a known amount of 5-FU@PDM-MOF-1 in a release medium, such as phosphate-buffered saline (PBS) at a physiological pH of 7.4, and also at a slightly acidic pH of 5.5 to simulate the tumor microenvironment.

    • Maintain the suspension at 37 °C with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

    • Determine the concentration of the released 5-FU in the collected aliquots using UV-Vis spectroscopy.

    • Plot the cumulative drug release as a function of time to obtain the release profile.

Drug_Delivery_Mechanism cluster_loading 1. Drug Loading cluster_release 2. Drug Release Activated_MOF Activated PDM-MOF-1 Loading Incubation (24-48h) Activated_MOF->Loading Drug_Solution 5-FU Solution Drug_Solution->Loading Drug_Loaded_MOF 5-FU@PDM-MOF-1 Loading->Drug_Loaded_MOF Drug_Loaded_MOF_in 5-FU@PDM-MOF-1 Drug_Loaded_MOF->Drug_Loaded_MOF_in Release Controlled Release Drug_Loaded_MOF_in->Release Release_Medium Release Medium (e.g., PBS) Release_Medium->Release Released_Drug Released 5-FU Release->Released_Drug

Caption: Conceptual workflow for drug loading and release using PDM-MOF-1.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, linker for the design of novel MOFs. Its unique combination of a pyridine moiety and hydroxyl coordinating groups offers the potential for creating frameworks with tailored properties for specific applications. The protocols outlined in this guide provide a solid foundation for the synthesis of the linker and a hypothetical MOF, as well as for the evaluation of its drug delivery capabilities. Further research into different metal ions, mixed-linker systems, and post-synthetic modifications will undoubtedly expand the scope and utility of this compound-based MOFs in the fields of materials science and nanomedicine.

References

  • Mylonas-Margaritis, I., Mayans, J., Efthymiou, C. G., McArdle, P., & Papatriantafyllopoulou, C. (2022). Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylate Ligands. European Journal of Inorganic Chemistry, 2022(19), e202200140. [Link]

  • Sun, D., Huang, R., & Li, Y. (2006). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 8(7), 549-555. [Link]

  • LookChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Molbase. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Li, J., Wang, Y., Liu, C., & Zhang, Q. (2020). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A, 8(37), 19486-19493. [Link]

  • Mylonas-Margaritis, I., Mayans, J., Efthymiou, C. G., McArdle, P., & Papatriantafyllopoulou, C. (2022). Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylate Ligands. University of Galway Research. [Link]

  • Papatriantafyllopoulou, C., et al. (2018). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 20(18), 2487-2500. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. Retrieved January 11, 2026, from [Link]

  • Academic Connections. (n.d.). Development of Pyridine Phosphate-based Metal-Organic Frameworks. Retrieved January 11, 2026, from [Link]

  • Al-Ghamdi, H. A., Al-Otaibi, J. S., & Al-Omair, M. A. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Materials, 15(21), 7521. [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine 2,6-dimethanol. Retrieved January 11, 2026, from [Link]

  • Papatriantafyllopoulou, C., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(20), 14036-14051. [Link]

  • Mittal, A., Roy, I., & Gandhi, S. (2020). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). ResearchGate. [Link]

  • ADMET and DMPK. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. Retrieved January 11, 2026, from [Link]

  • Ghasemzadeh, M. A., & Heidari, Z. (2023). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances, 13(37), 25930-25941. [Link]

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Application Notes & Protocols: A Tiered Strategy for In Vitro Biological Activity Screening of Pyridine-2,3-dimethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its unique electronic properties, hydrogen bonding capacity, and synthetic tractability have made it a cornerstone in the development of drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Pyridine derivatives have demonstrated the ability to modulate critical biological pathways, positioning them as key candidates for next-generation therapies.[2][5] This application note focuses on derivatives of the Pyridine-2,3-dimethanol core, providing a structured, tiered approach for their initial in vitro biological evaluation.

Our proposed screening cascade is designed for efficiency and logical progression. It begins with a broad assessment of cytotoxicity to identify compounds with potent cell-killing activity and to establish a therapeutic window. This is followed by targeted, secondary assays to elucidate potential mechanisms of action, specifically focusing on anti-inflammatory and antimicrobial activities—two areas where pyridine derivatives have shown considerable promise.[5][6] This guide provides field-proven, detailed protocols intended for researchers, scientists, and drug development professionals to effectively screen novel chemical entities.

Tier 1 Screening: Cytotoxicity and Antiproliferative Potential

Scientific Rationale: The initial and most critical step in screening a new library of chemical compounds is to assess their general cytotoxicity. This primary screen serves a dual purpose: it identifies derivatives with potent antiproliferative activity, which are promising for oncology applications, and it determines the concentration range at which the compounds are non-toxic, a prerequisite for assays where cell death is an undesirable artifact (e.g., anti-inflammatory or antiviral screens). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[7][8] The assay quantifies metabolic activity, which in most healthy cell populations, correlates directly with the number of viable cells.[9]

Workflow for Tier 1 Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition seed Seed Cells in 96-Well Plate incubate_attach Incubate 24h for Cell Adherence seed->incubate_attach Allow cells to settle treat Treat with Pyridine Derivatives (Serial Dilutions) incubate_attach->treat Expose to compounds incubate_treat Incubate for 48-72h treat->incubate_treat Allow compounds to act add_mtt Add MTT Reagent incubate_treat->add_mtt Introduce substrate incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt Metabolic conversion solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize Dissolve crystals read_abs Read Absorbance (570 nm) solubilize->read_abs Quantify result

Caption: General workflow for the MTT cell viability assay.

Protocol 2.1: MTT Assay for Cell Viability

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HeLa) cultured in 96-well plates.[7][10][11]

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivative stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of this suspension (10,000 cells) into each well of a 96-well plate.[12] Include wells for controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine derivatives in complete culture medium. A typical final concentration range is 0.1 to 100 µM.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the respective compound concentrations to the treatment wells.

    • Controls are critical:

      • Untreated Control: Add 100 µL of fresh medium only.

      • Vehicle Control: Add 100 µL of medium containing the highest concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the compounds. This validates that the solvent itself is not causing cytotoxicity.

      • Blank Control: Add 100 µL of medium to empty wells (no cells) for background absorbance subtraction.[7]

  • Treatment Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

Data Analysis and Presentation: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

  • % Viability = [(AbsTreated - AbsBlank) / (AbsUntreated - AbsBlank)] * 100

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound ID Target Cell Line Incubation Time (h) IC₅₀ (µM)
PDM-001 MCF-7 (Breast) 48 12.5
PDM-002 MCF-7 (Breast) 48 > 100
PDM-003 A549 (Lung) 48 8.2
PDM-004 A549 (Lung) 48 45.7

| Doxorubicin | MCF-7 (Breast) | 48 | 1.9 |

Tier 2 Screening: Elucidating Mechanism of Action

Compounds showing interesting activity in the primary screen (e.g., potent cytotoxicity against cancer cells or a wide non-toxic window) can be advanced to secondary, mechanism-based assays.

A. Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of many diseases, including cancer.[14] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[6][15] Upon stimulation by agents like lipopolysaccharide (LPS), the canonical NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[14][16] Therefore, inhibiting NO production in LPS-stimulated macrophages is a widely accepted in vitro model for screening potential anti-inflammatory agents.[17][18]

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκBα Proteasome->NFkB Releases DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: The canonical NF-κB pathway leading to inflammation.

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay

This protocol uses the Griess assay to measure nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.[18]

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of the pyridine derivatives (determined from Tier 1 screening) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 500 ng/mL to induce an inflammatory response.[18]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of NaNO₂ to quantify the nitrite concentration in the samples.

  • Cytotoxicity Check: It is essential to run a parallel MTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed decrease in NO is due to anti-inflammatory activity and not simply cell death.[18]

Data Presentation: Table 2: Hypothetical Anti-inflammatory Activity of Derivatives

Compound ID Concentration (µM) % NO Inhibition Cell Viability (%)
PDM-002 10 65.2 98.1
PDM-002 25 88.4 95.3
PDM-004 10 15.7 99.2

| PDM-004 | 25 | 25.1 | 96.8 |

B. Antimicrobial Activity

Scientific Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[19] Pyridine derivatives have been identified as a promising class of compounds with antimicrobial properties.[3][5] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[19][20]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep_compounds Prepare 2-fold Serial Dilutions of Compounds in 96-Well Plate inoculate Inoculate Wells with Bacteria prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate visual_insp Visually Inspect for Turbidity incubate->visual_insp add_indicator Optional: Add Viability Indicator (e.g., Resazurin) incubate->add_indicator determine_mic Determine MIC visual_insp->determine_mic Lowest concentration with no growth add_indicator->determine_mic Lowest concentration preventing color change

Caption: Workflow for the broth microdilution method to find the MIC.

Protocol 3.2: Broth Microdilution for MIC Determination

Materials and Reagents:

  • Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth Medium (e.g., Mueller-Hinton Broth - MHB)

  • This compound derivatives

  • Sterile 96-well plates

  • Optional: Resazurin solution (viability indicator)

Procedure:

  • Compound Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives 50 µL of sterile broth instead of inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader. If using Resazurin, add it after incubation; a color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.[20]

Data Presentation: Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound ID S. aureus (Gram +) E. coli (Gram -)
PDM-001 64 >128
PDM-002 >128 >128
PDM-005 8 32
PDM-006 16 128

| Ciprofloxacin | 0.5 | 0.25 |

Conclusion and Future Directions

This application note outlines a logical, tiered workflow for the initial characterization of this compound derivatives. The primary cytotoxicity screen effectively identifies compounds with antiproliferative potential and establishes safe concentration ranges for further testing. Subsequent anti-inflammatory and antimicrobial assays provide crucial insights into the specific biological activities of promising candidates.

Derivatives that exhibit significant and selective activity in these in vitro screens are strong candidates for further preclinical development. Subsequent steps should include more in-depth mechanistic studies (e.g., specific enzyme inhibition assays, Western blot analysis of signaling pathways), evaluation against a broader panel of cell lines or microbial strains, and ultimately, assessment in in vivo models to determine efficacy and safety.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Xia, Y., Shen, S., & Verma, I. M. (2014).
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Aggarwal, B. B. (2011).
  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). SciSpace.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays. (2023).
  • Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021). Biology LibreTexts.
  • NF-κB signaling in inflamm
  • NF-B, inflammation, immunity and cancer: Coming of age. (2025).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT Proliferation Assay Protocol. (2025). University of California, San Diego.
  • MTT assay protocol. (n.d.). Abcam.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023).
  • Rapid Screening of Antimicrobial Synthetic Peptides. (2015).
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
  • The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • Discovery and evaluation of novel anti-inflammatory derivatives of n
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). RSC Publishing.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). PubMed.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023).

Sources

Application Notes & Protocols for the Industrial Scale-up Synthesis of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine-2,3-dimethanol

This compound, also known as 2,3-Bis(hydroxymethyl)pyridine, is a pivotal building block in the synthesis of complex molecules across various industries.[1] Its unique structure, featuring a pyridine core with two adjacent hydroxymethyl groups, makes it a valuable intermediate for pharmaceuticals, agrochemicals, and materials science.[2][3] In the pharmaceutical sector, this scaffold is integral to the development of novel therapeutic agents.[2] Given its industrial significance, the development of a robust, scalable, and economically viable synthesis process is of paramount importance.

This guide provides a comprehensive overview of the scale-up synthesis of this compound, focusing on a field-proven synthetic route. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from laboratory-scale discovery to industrial-scale production.

Section 1: Synthesis Strategy & Route Selection for Industrial Viability

Several synthetic pathways to this compound exist, but not all are amenable to large-scale industrial production. The primary considerations for selecting a route include raw material cost and availability, reaction safety, process efficiency (yield and purity), and waste stream management.

A highly effective and industrially relevant strategy begins with the oxidation of quinoline to Pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), followed by the reduction of the dicarboxylic acid or its corresponding ester to the target diol.

Chosen Route: Catalytic Hydrogenation of Diethyl Pyridine-2,3-dicarboxylate.

Rationale for Selection:

  • Starting Material Accessibility: Quinoline is an inexpensive and readily available bulk chemical.[4] Its oxidation to Pyridine-2,3-dicarboxylic acid is a well-established industrial process.[4][5]

  • Esterification Efficiency: The conversion of the dicarboxylic acid to its diethyl ester proceeds in high yield and simplifies the subsequent reduction and purification steps. A method using propargylamine and diethyl butynedioate has also been developed for the synthesis of the diester.[6]

  • Reduction Selectivity: Catalytic hydrogenation is a clean and highly selective method for reducing esters to alcohols, avoiding the use of stoichiometric metal hydride reagents which can be problematic and costly on a large scale.

  • Process Safety: While hydrogenation involves pressurized hydrogen gas, modern industrial reactors are designed to handle these conditions safely, making it a preferable alternative to large-scale reactions involving pyrophoric reagents.

Overall Synthesis Workflow

The selected three-step process is visualized below, outlining the transition from the bulk starting material to the final, purified product.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Purification A Quinoline B Pyridine-2,3-dicarboxylic Acid A->B Oxidizing Agent (e.g., Chlorate Salt) C Diethyl Pyridine-2,3-dicarboxylate B->C Ethanol, Acid Catalyst D This compound (Crude) C->D H₂, Catalyst (e.g., Ru-based) E High-Purity this compound D->E Recrystallization / Distillation

Caption: High-level workflow for the industrial synthesis of this compound.

Section 2: Mechanistic Insights of the Key Reduction Step

The critical transformation in this synthesis is the reduction of the diester to the diol. Understanding the mechanism of catalytic hydrogenation is key to optimizing the reaction and troubleshooting potential issues.

The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like Ruthenium or Palladium supported on carbon.

  • Adsorption: Gaseous hydrogen (H₂) and the dissolved Diethyl Pyridine-2,3-dicarboxylate substrate adsorb onto the catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.

  • Stepwise Reduction: The carbonyl group of the ester coordinates to the metal surface. The activated hydrogen atoms are then transferred sequentially to the carbonyl carbon. This process occurs twice for each ester group, proceeding through an aldehyde intermediate which is rapidly reduced to the primary alcohol.

  • Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

Catalytic Reduction Pathway

G A C₅H₃N(COOEt)₂ (Substrate) D Adsorbed Substrate & Activated H* A->D Adsorption B H₂ C Catalyst Surface (e.g., Ru/C) B->C Adsorption & Activation C->D E Aldehyde Intermediate (Surface Bound) D->E Hydrogenolysis Step 1 F C₅H₃N(CH₂OH)₂ (Product) E->F Hydrogenolysis Step 2 G Desorbed Product F->G Desorption G->C Catalyst Regeneration

Caption: Mechanism of heterogeneous catalytic hydrogenation of the diester.

Section 3: Process Parameters & Optimization for Scale-Up

Transitioning a synthesis from the bench to a pilot plant or industrial reactor requires careful consideration of how physical parameters change with scale. Inefficient management of these parameters can lead to reduced yields, increased impurities, and safety hazards.[7]

ParameterLaboratory Scale (1-100 g)Industrial Scale (100+ kg)Rationale & Causality for Scale-Up Adjustments
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation via glass walls.Low surface-area-to-volume ratio; risk of exothermic runaway.[7]Heat generated is proportional to volume, while cooling is dependent on surface area. Industrial jacketed reactors and controlled reagent addition rates are critical to manage the exotherm of hydrogenation.[7]
Mass Transfer Efficient stirring with magnetic bars ensures homogeneity.Vigorous mechanical agitation is required to ensure catalyst suspension and hydrogen gas dispersion.In heterogeneous catalysis, the reaction rate can become limited by the transfer of hydrogen gas from the headspace to the catalyst surface. Baffles and specialized impellers are used to maximize gas-liquid mixing.[7]
Hydrogen Pressure Typically 1-5 bar (balloon or Parr shaker).Typically 20-50 bar.Higher hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate and often improving efficiency.
Catalyst Loading 1-5 mol%.0.1-1 mol%.Catalyst cost is a significant factor in industrial production. Optimization studies are performed to find the lowest possible catalyst loading that maintains an acceptable reaction time and conversion.
Solvent Selection High-purity, often anhydrous solvents (e.g., Ethanol, THF).Technical grade, recyclable solvents (e.g., Methanol, Ethanol).Cost and recyclability are primary drivers. The solvent must fully dissolve the starting material and be inert under hydrogenation conditions.
Reaction Time Monitored by TLC/HPLC until completion (4-24h).Fixed cycle time based on validation batches (e.g., 8-12h).Predictable cycle times are crucial for production planning. In-process controls (IPCs) are used to confirm completion within the defined window.

Section 4: Detailed Scale-Up Protocol (10 kg Scale)

This protocol describes a representative industrial-scale synthesis of this compound from Diethyl Pyridine-2,3-dicarboxylate. Warning: This process involves high-pressure hydrogen gas and should only be performed by trained personnel in an appropriate pressure reactor with all necessary safety interlocks.

Materials & Equipment
  • Reactor: 250 L Hydrogenation Reactor (e.g., Hastelloy or Stainless Steel) with temperature control jacket, variable speed agitator, hydrogen inlet, and pressure monitoring.

  • Reagents:

    • Diethyl Pyridine-2,3-dicarboxylate: 10.0 kg

    • Catalyst: 5% Ruthenium on Carbon (Ru/C), 50% wet paste: 400 g

    • Solvent: Ethanol (200 proof): 100 L

  • Ancillary: Filtration system (e.g., Nutsche filter), distillation apparatus.

Step-by-Step Methodology
  • Reactor Preparation & Inerting:

    • Ensure the reactor is clean, dry, and has passed all pressure-test qualifications.

    • Inert the reactor by pressurizing with nitrogen to 5 bar and venting three times to remove all oxygen.

  • Reagent Charging:

    • Under a nitrogen atmosphere, charge the reactor with Ethanol (100 L).

    • Add the Diethyl Pyridine-2,3-dicarboxylate (10.0 kg) to the reactor.

    • Begin agitation at 100 RPM to dissolve the starting material.

    • In a separate vessel, slurry the 5% Ru/C catalyst (400 g) in Ethanol (2 L). Charge this slurry to the reactor.

  • Hydrogenation Reaction:

    • Seal the reactor.

    • Begin heating the reactor jacket to 40°C.

    • Pressurize the reactor with hydrogen gas to 30 bar.

    • Increase agitation to 300-400 RPM to ensure efficient catalyst suspension and gas dispersion.

    • Increase the reactor jacket temperature to 80-90°C. The internal temperature will rise due to the exothermic reaction. Maintain the internal temperature below 100°C.

    • Monitor the reaction by observing the hydrogen uptake from the reservoir. The reaction is complete when hydrogen uptake ceases. (Expected time: 8-10 hours).

  • In-Process Control (IPC):

    • Once hydrogen uptake has stopped, cool the reactor to 25°C.

    • Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen three times.

    • Take a sample for HPLC analysis to confirm the disappearance of the starting material (<1% remaining).

  • Catalyst Removal & Work-up:

    • Discharge the reaction mixture through a filtration system containing a bed of celite to remove the Ru/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air. Keep the filter cake wet with solvent at all times.

    • Wash the filter cake with Ethanol (2 x 10 L) to recover the remaining product.

    • Combine the filtrate and washes.

  • Product Isolation & Purification:

    • Transfer the combined filtrate to a distillation apparatus.

    • Concentrate the solution under reduced pressure to remove the ethanol.

    • The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., Toluene/Heptane) to yield the final high-purity product.

    • Dry the purified solid product under vacuum at 40-50°C. (Expected Yield: >90%).

Section 5: Quality Control & Analytical Methods

Rigorous quality control is essential to ensure the final product meets the specifications required for pharmaceutical or other high-purity applications.

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, FTIRConforms to reference spectrum
Assay HPLC (UV detection)≥ 99.0%
Melting Point USP/Ph. Eur. Method111-114°C
Residual Solvents GC-HSToluene ≤ 890 ppm, Ethanol ≤ 5000 ppm
Heavy Metals ICP-MSRuthenium ≤ 10 ppm
Water Content Karl Fischer Titration≤ 0.5%

Section 6: Safety & Environmental Considerations

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the reaction area must be equipped with hydrogen sensors and adequate ventilation.

  • Catalyst Handling: Heterogeneous catalysts, particularly after use, can be pyrophoric. They must be handled under an inert atmosphere or kept wet with solvent to prevent spontaneous ignition in air.[7]

  • Solvent Handling: Ethanol is a flammable liquid. Use in a well-ventilated area and avoid sources of ignition.

  • Waste Management: The spent catalyst should be sent for precious metal recovery. Solvent waste should be collected and recycled or disposed of according to local environmental regulations.

Section 7: Troubleshooting Guide

SymptomPossible CausesRecommended Solutions
Incomplete Reaction / Stalling - Catalyst deactivation (poisoning) or insufficient amount.- Low reaction temperature or insufficient hydrogen pressure.- Poor quality of starting materials.[7]- Add fresh catalyst or ensure starting materials are pure.- Verify internal temperature and hydrogen pressure are at setpoints.- Analyze purity of all reagents.
Low Yield - Inefficient mixing leading to poor mass transfer.- Suboptimal work-up procedure resulting in product loss.- Mechanical losses during filtration or transfers.- Increase agitation speed; check impeller integrity.- Optimize work-up volumes and techniques.- Ensure complete transfer of material between vessels.
Formation of Side Products (e.g., over-reduction of pyridine ring) - Reaction temperature is too high.- Catalyst is too aggressive or reaction time is excessively long.- Lower the reaction temperature.- Screen for a less active catalyst or reduce catalyst loading.- Stop the reaction as soon as IPC confirms completion.

References

  • BenchChem. (2025). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
  • LookChem. (n.d.). Cas 38070-79-0, this compound.
  • ChemicalBook. (2025). This compound | 38070-79-0.
  • CymitQuimica. (n.d.). CAS 38070-79-0: 2,3-Pyridinedimethanol.
  • European Patent Office. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds - EP 0274379 B1.
  • Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • Google Patents. (n.d.). CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridine-2,3-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable pyridine derivative. We will delve into the critical aspects of the synthesis, from the choice of starting materials and reducing agents to troubleshooting common issues and ensuring the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent and commercially available starting material is Pyridine-2,3-dicarboxylic acid. This compound serves as a robust precursor for the subsequent reduction to the desired diol.

Q2: Why is it often recommended to convert Pyridine-2,3-dicarboxylic acid to its diester before reduction?

While direct reduction of the dicarboxylic acid is possible, it is generally advisable to first convert it to a diester (e.g., dimethyl or diethyl ester). This is due to the acidic nature of the carboxylic acid groups. Strong reducing agents like Lithium Aluminum Hydride (LAH) will initially react with the acidic protons to form a carboxylate salt. This salt is less electrophilic and therefore more difficult to reduce, often requiring more forcing conditions and leading to lower yields and more side products.[1][2] Esterification "protects" the acidic protons and provides a more reactive substrate for a cleaner and more efficient reduction.

Q3: What are the primary reducing agents used for this transformation?

The two main classes of reducing agents for converting the dicarboxylic acid or its diester to this compound are:

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and versatile reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids.[3][4]

  • Borane Reagents (e.g., BH₃·THF, BH₃·DMS): These are generally milder and more chemoselective reducing agents for carboxylic acids and their derivatives.[5][6]

The choice between these reagents will depend on the specific substrate, the desired selectivity, and the available laboratory equipment and safety protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions based on chemical principles and practical experience.

Issue 1: Low Yield of this compound

A low yield of the desired product is one of the most common frustrations in this synthesis. Several factors can contribute to this issue.

Possible Cause Troubleshooting Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the starting material. - Increase Temperature: For borane reductions, a moderate increase in temperature can enhance the reaction rate. For LAH reductions, reactions are typically run at room temperature or gentle reflux in an ethereal solvent. - Increase Equivalents of Reducing Agent: Ensure a sufficient excess of the reducing agent is used, especially when reducing the dicarboxylic acid directly, as some of the hydride will be consumed by the acidic protons.
Side Reactions - Pyridine Ring Reduction: Strong reducing agents like LAH can partially reduce the pyridine ring, leading to a mixture of products.[1] Consider using a milder, more chemoselective reducing agent like a borane complex.[5] - Incomplete Reduction: If the reaction is not driven to completion, you may isolate mono-alcohols or even unreacted starting material. Ensure adequate reaction time and stoichiometry of the reducing agent.
Difficult Product Isolation - Formation of Emulsions during Work-up: The work-up of LAH reactions, in particular, can lead to the formation of gelatinous aluminum salts that are difficult to filter. Employ a standard Fieser work-up (sequential addition of water, 15% NaOH, and then more water) to generate a granular, easily filterable precipitate.[2] - Product Solubility in the Aqueous Phase: this compound has some water solubility due to its polar hydroxyl groups and the basic nitrogen atom. During extraction, ensure the aqueous phase is saturated with a salt like NaCl or K₂CO₃ to decrease the solubility of the product and drive it into the organic layer. Continuous liquid-liquid extraction can also be a valuable technique for maximizing recovery.
Issue 2: Presence of Impurities in the Final Product

Even with a reasonable yield, the purity of this compound can be compromised by various side products.

Impurity Identification Prevention and Removal
Partially Reduced Pyridine Ring Byproducts NMR spectroscopy will show the loss of aromatic signals and the appearance of aliphatic protons in the pyridine ring region. Mass spectrometry will indicate a higher molecular weight than the desired product.Use a more chemoselective reducing agent like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·DMS). These reagents are known to selectively reduce carboxylic acids in the presence of other reducible functional groups.[5]
Mono-alcohol (3-(hydroxymethyl)pyridin-2-yl)methanol) Can be identified by NMR and mass spectrometry. The NMR spectrum will show one set of signals for the hydroxymethyl group.Ensure sufficient equivalents of the reducing agent and adequate reaction time to drive the reaction to the diol.
Residual Starting Material or Ester TLC or LC-MS can easily detect the presence of the starting dicarboxylic acid or its diester.Optimize reaction conditions (time, temperature, stoichiometry) for complete conversion. Purification by column chromatography can effectively remove unreacted starting material.
Solvent Adducts In some cases, the solvent (e.g., THF) can react under certain conditions. This is less common but can be identified by unexpected signals in the NMR spectrum.Ensure the use of high-purity, dry solvents and maintain appropriate reaction temperatures.

Experimental Protocols

Protocol 1: Esterification of Pyridine-2,3-dicarboxylic acid

This protocol describes the conversion of the dicarboxylic acid to its diethyl ester, a more suitable substrate for LAH reduction.

Materials:

  • Pyridine-2,3-dicarboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Suspend Pyridine-2,3-dicarboxylic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the diethyl Pyridine-2,3-dicarboxylate.

Protocol 2: LAH Reduction of Diethyl Pyridine-2,3-dicarboxylate

Safety Note: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • Diethyl Pyridine-2,3-dicarboxylate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the diethyl Pyridine-2,3-dicarboxylate in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water (1 mL for every 1 g of LAH used).

  • Follow with the dropwise addition of 15% NaOH solution (1 mL for every 1 g of LAH used).

  • Finally, add water again (3 mL for every 1 g of LAH used).

  • Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Filter the precipitate through a pad of Celite and wash it thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making, the following diagrams are provided.

Synthesis_Workflow A Pyridine-2,3-dicarboxylic Acid B Esterification (EtOH, H₂SO₄) A->B C Diethyl Pyridine-2,3-dicarboxylate B->C D Reduction (LiAlH₄ or BH₃) C->D E This compound D->E

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check TLC/LC-MS Side_Reactions Side Reactions? Start->Side_Reactions Analyze Crude NMR/MS Isolation_Issues Product Isolation Issues? Start->Isolation_Issues Review Procedure Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Increase_Reagent Increase Reducing Agent Stoichiometry Incomplete_Reaction->Increase_Reagent Yes Use_Milder_Reagent Use Milder Reducing Agent (e.g., Borane) Side_Reactions->Use_Milder_Reagent Yes, Ring Reduction Fieser_Workup Optimize Work-up (Fieser Method) Isolation_Issues->Fieser_Workup Yes, Emulsions Optimize_Extraction Optimize Extraction (Salting out, Continuous Extraction) Isolation_Issues->Optimize_Extraction Yes, Aqueous Solubility

Caption: Troubleshooting decision tree for low yield issues.

References

  • Chemoselective electrochemical birch carboxylation of pyridines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2020). ACS Publications. Retrieved from [Link]

  • Synthesis of 5-ethylpyridine-2,3-dicarboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • synthesis : r/OrganicChemistry. (2022). Reddit. Retrieved from [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • 5-ethyl-2-methylpyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. Retrieved from [Link]

  • Reaction of pyridine carboxylic esters with sodium borohydride. (1957). ResearchGate. Retrieved from [Link]

  • REDUCTION OF CARBOXYLIC ACIDS. (n.d.). Chemguide. Retrieved from [Link]

  • A mild, pyridine-borane-based reductive amination protocol. (1997). ACS Publications. Retrieved from [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Reductions of Carboxylic Acid Derivatives. (n.d.). Michigan State University. Retrieved from [Link]

  • Reduction of Carbonyl Compounds with Pyridine Borane. (1954). ACS Publications. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid. (n.d.). Google Patents.
  • Preparation method of 5-ethylpyridine-2,3-diethyl diformate. (n.d.). Google Patents.
  • Process for recovery of pyridine-2,3-dicarboxylic acid. (n.d.). European Patent Office. Retrieved from [Link]

  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. (2014). National Institutes of Health. Retrieved from [Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. (n.d.). Okinawa Institute of Science and Technology. Retrieved from [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. Retrieved from [Link]

  • 5-Ethyl pyridine-2-ethanol. (n.d.). Sarex. Retrieved from [Link]

  • Pyridines. (n.d.). GCW Gandhi Nagar Jammu. Retrieved from [Link]

  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. (2017). National Institutes of Health. Retrieved from [Link]

Sources

Side reactions and byproduct formation in Pyridine-2,3-dimethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Pyridine-2,3-dimethanol (CAS 38070-79-0). This document is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this valuable heterocyclic building block. This compound is a key intermediate used in the synthesis of various pharmaceuticals and other fine chemicals.[1][2]

The most common synthetic route involves the reduction of a suitable precursor, typically dimethyl or diethyl pyridine-2,3-dicarboxylate. While seemingly straightforward, this reduction is prone to several side reactions and challenges that can significantly impact yield and purity. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale method for synthesizing this compound?

The most reliable and widely applicable method is the reduction of a pyridine-2,3-dicarboxylic acid diester (e.g., dimethyl or diethyl ester) using a powerful hydride reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).[3] LiAlH₄ is highly effective at reducing esters to primary alcohols without affecting the aromatic pyridine ring under standard conditions.[4]

Q2: My final product is a brownish, viscous oil, but some sources describe it as a solid. Which is correct?

This is a classic purity issue. While some databases list this compound as a liquid or do not specify its form[1], higher purity grades are typically a light brown to brown solid.[2] The presence of byproducts, residual solvent, or moisture can prevent crystallization, resulting in an oil. For comparison, the closely related isomer 2,6-pyridinedimethanol is a white crystalline solid with a melting point of 112-114 °C.[5][6] A pure, solid final product is a key indicator of a successful synthesis.

Q3: My starting material, diethyl pyridine-2,3-dicarboxylate, is only ~70% pure by NMR. Can I use it directly in the reduction?

It is strongly discouraged. The synthesis of pyridine-dicarboxylates can often result in crude products containing 20-50% impurities. Using impure starting material will not only lower the yield of your desired product but will also introduce additional byproducts that can be difficult or impossible to separate from the final diol. It is highly recommended to purify the starting diester (e.g., by vacuum distillation or column chromatography) before proceeding with the reduction step.

Troubleshooting Guide: Side Reactions & Byproduct Formation

This section addresses specific experimental problems, explains the underlying chemical causes, and provides actionable solutions.

Issue 1: Low or No Yield of Target Product

Question: "My reaction yield is extremely low after work-up. What are the most likely causes?"

Low yield is most often traced back to the reducing agent or the work-up procedure.

  • Cause A: Inactive or Insufficient LiAlH₄

    • Why it happens: LiAlH₄ is a highly reactive powder that decomposes rapidly upon exposure to atmospheric moisture or oxygen. If it is old, has been handled improperly, or the reaction solvent (THF/ether) is not scrupulously anhydrous, its reducing power will be severely diminished.[4] Using a stoichiometric amount of a partially decomposed reagent will lead to an incomplete reaction.

    • Solution:

      • Use Fresh Reagent: Always use freshly opened LiAlH₄ or a standardized solution. Never leave the bottle open to the air.

      • Ensure Anhydrous Conditions: Use a flame-dried or oven-dried flask under an inert atmosphere (Nitrogen or Argon). Solvents must be purified through a solvent system or dried over appropriate agents (e.g., sodium/benzophenone for THF).

      • Use Sufficient Excess: For reducing a diester to a diol, a theoretical minimum of 2 equivalents of hydride (0.5 eq of LiAlH₄) are needed for the carbonyls, plus additional amounts to account for any enolization. A practical excess of 1.5 to 2.0 equivalents of LiAlH₄ is recommended to drive the reaction to completion.

  • Cause B: Product Loss During Work-up

    • Why it happens: The quenching of LiAlH₄ reactions generates aluminum salts (Al(OH)₃), which can form a gelatinous precipitate. The desired diol product, being polar, can chelate to these salts and become trapped in the solid phase, leading to significant loss during filtration.

    • Solution: Use a Fieser Work-up. This carefully controlled quenching procedure is designed to produce a granular, easily filterable solid, minimizing product adsorption. For a reaction using 'x' grams of LiAlH₄:

      • Cool the reaction mixture in an ice bath.

      • Slowly and carefully add 'x' mL of water.

      • Add 'x' mL of 15% aqueous NaOH.

      • Add '3x' mL of water.

      • Stir vigorously for 30 minutes. The mixture should transform from a gel to a white, granular solid that can be easily filtered off. Wash the filter cake thoroughly with THF or ethyl acetate to recover any remaining product.[7]

Issue 2: Contamination with Partially Reduced Byproducts

Question: "My NMR/LC-MS analysis shows a major impurity with a mass corresponding to a hydroxy-ester or hydroxy-aldehyde. How did this form?"

This is a clear case of incomplete reduction.

  • Mechanism of Formation: The reduction of an ester with LiAlH₄ proceeds in two stages. First, a hydride attacks the ester carbonyl to form a tetrahedral intermediate, which then collapses to release an aldehyde. This aldehyde is then immediately attacked by another hydride to give the final alcohol.[3] If the reaction is stopped prematurely or the reducing agent is depleted before the reaction is complete, the intermediate aldehyde or the mono-reduced hydroxy-ester will be present as byproducts.

  • Solutions:

    • Optimize Reaction Conditions: Ensure you are using a sufficient excess of active LiAlH₄ (see Issue 1). Allow the reaction to stir for an adequate amount of time (typically several hours at room temperature or gentle reflux).[7] Monitor the reaction by TLC until the starting ester spot has completely disappeared.

    • Purification: These more polar byproducts can typically be separated from the desired diol using silica gel column chromatography. (See Protocol 2).

  • Visualization: Incomplete Reduction Pathway

    G cluster_main Main Reaction Pathway cluster_side Side Reaction start Diethyl Pyridine-2,3-dicarboxylate intermediate Hydroxy-Ester / Aldehyde Intermediate start->intermediate + 1 eq. [H⁻] product This compound (Desired Product) intermediate->product + 1 eq. [H⁻] (Fast) side_product Byproduct in Final Mixture intermediate->side_product Reaction Stopped or [H⁻] Depleted

Issue 3: Contamination with Piperidine Derivatives (Catalytic Hydrogenation)

Question: "I tried using catalytic hydrogenation (H₂/Pd or Pt) and my product was over-reduced to piperidine-2,3-dimethanol. How do I prevent this?"

This is a problem of chemoselectivity.

  • Mechanism of Formation: Catalytic hydrogenation is a powerful method for reducing aromatic systems. While it can reduce ester groups, catalysts like Platinum, Rhodium, and even Palladium under forcing conditions (high pressure, elevated temperature, or acidic media) will readily reduce the electron-deficient pyridine ring to a piperidine ring.

  • Solutions:

    • Choose the Right Reagent: For selective reduction of the carboxyl groups without touching the pyridine ring, LiAlH₄ is the superior choice.

    • Milder Hydrogenation Conditions: If catalytic hydrogenation must be used, employ milder conditions. This could involve using a less active catalyst, lower hydrogen pressure (1-3 atm), and room temperature. However, achieving complete selectivity for the ester groups over the ring can be extremely challenging and may not be feasible.

  • Visualization: Selectivity of Reduction Methods

    G start Pyridine-2,3-dicarboxylate lah_path This compound (Desired Product) start->lah_path 1. LiAlH₄, THF 2. H₂O work-up cat_path Piperidine-2,3-dimethanol (Over-reduced Byproduct) start->cat_path H₂, Rh/C or PtO₂ (High Pressure)

    Caption: Comparison of LiAlH₄ vs. Catalytic Hydrogenation.

Key Protocols & Data
Table 1: Comparison of Common Reduction Methods
FeatureLiAlH₄ ReductionCatalytic Hydrogenation
Substrate Diester or Dicarboxylic AcidDiester or Dicarboxylic Acid
Selectivity High: Reduces carboxyl groups, leaves aromatic ring intact.Low: Prone to reducing the pyridine ring to piperidine.
Conditions Anhydrous THF/ether, 0 °C to reflux. Inert atmosphere required.H₂ gas (1-50 atm), RT to 100 °C. Variety of catalysts (Pd, Pt, Rh).
Pros Chemoselective, reliable, well-documented for esters. [3]No need for anhydrous conditions. Catalyst can be recycled.
Cons Pyrophoric reagent, requires strict anhydrous technique, hazardous quench.Lack of selectivity, potential for over-reduction, requires pressure equipment.
Protocol 1: LiAlH₄ Reduction of Diethyl Pyridine-2,3-dicarboxylate

This protocol is adapted from a reliable, analogous procedure in Organic Syntheses. [3]

  • Setup: Equip an oven-dried 500 mL three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen inlet. Flush the entire system with dry nitrogen.

  • Charge Reagent: Under a positive flow of nitrogen, charge the flask with Lithium Aluminum Hydride (2.0 g, 53 mmol, 1.5 eq) and 100 mL of anhydrous THF.

  • Add Substrate: Dissolve diethyl pyridine-2,3-dicarboxylate (7.8 g, 35 mmol, 1.0 eq) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the ester solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up (Fieser Method):

    • Cool the reaction flask back to 0 °C in an ice bath.

    • CAUTION: Quenching is highly exothermic and evolves hydrogen gas. Add dropwise, in order:

      • 2.0 mL of water

      • 2.0 mL of 15% (w/v) aqueous sodium hydroxide

      • 6.0 mL of water

    • Remove the ice bath and stir the resulting white suspension vigorously for 30 minutes.

  • Isolation: Filter the granular solid through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL). Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare Column: Pack a silica gel column suitable for the scale of your reaction (e.g., a 40g column for ~1-2g of crude material).

  • Load Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Elute the column with a solvent gradient. Start with a non-polar system like 50% Ethyl Acetate in Hexanes to elute non-polar impurities. Gradually increase the polarity by increasing the percentage of ethyl acetate, and then by adding methanol (e.g., transitioning to 5-10% Methanol in Dichloromethane).

  • Collect Fractions: Collect fractions and monitor by TLC (staining with potassium permanganate is effective for visualizing alcohols).

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound, which should solidify upon standing or cooling if pure.

References
  • LookChem. This compound (CAS 38070-79-0). [Link]

  • Moffett, R. B. 2-(1-PYRROLIDYL)PROPANOL. Org. Synth. 1953, 33, 82.

  • Oi, R.; Sharpless, K. B. 1,2-Benzenedimethanol. Org. Synth. 1996, 73, 1.

  • University of Bath. Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry. [Link]

  • Mastriani, K. et al. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angew. Chem. Int. Ed. 2021, 60, 6425-6429. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Meyers, A. I. et al. (S)-4-METHOXY-3-METHYL-1-PHENYL-1-BUTANAMINE. Org. Synth. 1986, 64, 138.

  • Ottokemi. 2,6-Pyridinedimethanol, 98%. [Link]

Sources

Purification of Pyridine-2,3-dimethanol by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the purification of Pyridine-2,3-dimethanol, offering detailed troubleshooting for recrystallization and column chromatography techniques.

Technical Support Center: Purification of this compound

Welcome to the technical support center for the purification of this compound (CAS 38070-79-0). This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. This compound is a valuable bifunctional intermediate in organic synthesis, featuring both a pyridine ring and two hydroxyl groups, making it a key building block for pharmaceuticals and specialty chemicals.[1][2][3]

A common point of confusion is the physical state of this compound; some datasheets list it as a solid, while others describe it as a liquid or oil.[1][4] This discrepancy often arises from impurities depressing the melting point. This guide provides robust, field-proven protocols and troubleshooting advice to help you consistently obtain high-purity, crystalline this compound.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[6]

Frequently Asked Questions & Troubleshooting (Recrystallization)

Q1: What is a good starting solvent for the recrystallization of this compound?

A: The molecular structure of this compound, with its two polar hydroxyl (-OH) groups and a basic nitrogen atom, makes it a highly polar compound. Therefore, polar solvents are the best starting point.

  • Primary Recommendation: A mixed solvent system of an alcohol and water (e.g., ethanol/water or methanol/water) is often an excellent choice for polar molecules containing oxygen or nitrogen.[5][7] This system allows for fine-tuning of polarity to achieve the ideal solubility profile: soluble when hot, but sparingly soluble when cold.

  • Alternative Single Solvents: For compounds with sufficient polarity, water alone can be effective, especially given its high boiling point, which creates a large temperature differential for crystallization.[8][9] Other polar solvents like acetone or isopropanol could also be effective.

  • Rationale: The goal is to find a solvent (or solvent pair) where the compound is highly soluble near the solvent's boiling point but poorly soluble at low temperatures (0-5 °C).[6] This maximizes the recovery of pure crystals upon cooling.

Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is a common problem, especially when the boiling point of the solvent is higher than the melting point of the compound or when the solution is too concentrated.[6][10]

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to make the solution slightly more dilute.

  • Promote Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slower cooling encourages the formation of an ordered crystal lattice.[6]

  • Change Solvents: If the problem persists, the solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent pair.

Q3: No crystals have formed even after the solution has cooled to room temperature. What should I do?

A: This typically indicates that the solution is not sufficiently supersaturated or that nucleation (the initial formation of crystals) has not occurred.

Inducement Techniques:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[7][11]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This provides a template for further crystallization.[11]

  • Cool Further: Once at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility and promote precipitation.[7]

  • Reduce Solvent Volume: If the solution was too dilute, you may need to gently heat it again to boil off some of the solvent, re-saturate the solution, and then attempt to cool it again.[11]

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A: If colored impurities are present and are not removed by a single recrystallization, they can often be adsorbed onto activated charcoal.[12]

Procedure:

  • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.

  • Swirl the mixture and gently reheat it to boiling for a few minutes.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[12]

  • The resulting colorless filtrate can then be cooled to induce crystallization of the purified product.

Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general workflow. The ideal solvent system should be determined through small-scale trials.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen hot solvent (e.g., ethanol/water mixture) portion-wise, with heating and swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Once crystals begin to form, the flask can be moved to an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]

  • Drying: Allow air to be pulled through the crystals on the funnel for 10-15 minutes to help dry them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

Section 2: Purification by Column Chromatography

When recrystallization is ineffective, or for separating complex mixtures, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[13]

Frequently Asked Questions & Troubleshooting (Chromatography)

Q1: What stationary and mobile phases are recommended for this compound?

A:

  • Stationary Phase: Standard flash-grade silica gel (230-400 mesh) is the most common choice.[14]

  • Mobile Phase (Eluent): Due to the high polarity of this compound, a relatively polar eluent system will be required.

    • Good Starting Systems: A gradient of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in hexanes is a standard starting point for many organic compounds.[13][14] For this compound, you will likely need a high percentage of the polar component.

    • More Polar Systems: If the compound does not move from the baseline (Rf = 0) with EtOAc/Hexanes, a more polar system like methanol (MeOH) in DCM is recommended. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.[15]

    • TLC is Key: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[16]

Q2: I'm seeing significant peak tailing during analysis. Why is this happening and how can I fix it?

A: Peak tailing is a classic issue when purifying basic compounds like pyridines on standard silica gel.[17] The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[17]

Solutions:

  • Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent (typically 0.1-1% by volume). The additive will preferentially interact with the acidic silanol sites, "masking" them from your compound and resulting in more symmetrical peaks.[17]

  • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral alumina or a polymer-based column.[17]

  • Buffer the Mobile Phase: In HPLC applications, adjusting the mobile phase pH can protonate the silanol groups, minimizing interaction.[17] For flash chromatography, adding TEA is the more common and practical solution.

Q3: I have poor separation between my product and an impurity. How can I improve the resolution?

A: Improving resolution requires changing the separation selectivity or increasing the column's efficiency.

Optimization Strategies:

  • Run a Shallower Gradient: If using a gradient elution, make the increase in polarity more gradual. This gives the compounds more time to resolve on the column.

  • Change the Solvent System: Switch one of the mobile phase components to alter the selectivity. For example, if you are using Hexane/EtOAc, try switching to Hexane/Acetone or DCM/MeOH. Different solvents interact with the compound and stationary phase differently, which can dramatically alter the separation.[15][17]

  • Use a Longer Column: A longer column provides more surface area and more theoretical plates, leading to better separation, although it will require more solvent and take longer.

Q4: My compound seems to be degrading on the column. What are the signs and what can I do?

A: Signs of degradation include significant streaking on TLC, the appearance of new spots in collected fractions that were not in the crude material, and very low overall recovery. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[17]

Preventative Measures:

  • Deactivate the Silica: Before packing the column, you can treat the silica gel with the eluent containing 1% TEA to neutralize the most acidic sites.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the elution without unnecessary delays.

  • Switch to Alumina: As mentioned, neutral alumina is a good alternative stationary phase for acid-sensitive compounds.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop an optimal eluent system using TLC plates. Find a solvent mixture that provides good separation and an Rf value of 0.2-0.4 for this compound.[16]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase you will use (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.[16]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be carefully added to the top of the column bed. This method often results in better resolution.[16]

  • Elution: Carefully add the eluent to the column and use positive pressure (from a pump or inert gas) to begin flowing the mobile phase through the column. Start with a low-polarity mixture and gradually increase the polarity if a gradient is needed.[14]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Data & Workflow Visualization

Data Tables

Table 1: Physical Properties of this compound

Property Value Source(s)
CAS Number 38070-79-0 [1][4]
Molecular Formula C₇H₉NO₂ [1]
Molecular Weight 139.15 g/mol [1]
Appearance Solid / Colorless Liquid [1][4]
Boiling Point 315.6 °C at 760 mmHg [1]
Density 1.261 g/cm³ [1]

| Storage | Inert atmosphere, Room Temp |[1] |

Table 2: Recrystallization Troubleshooting Summary

Issue Primary Cause(s) Recommended Solution(s)
No Crystals Form Solution is too dilute; Supersaturation not achieved. Scratch flask inner wall; Add a seed crystal; Concentrate solution by boiling off some solvent.[11]
Oiling Out Solvent boiling point > compound melting point; Solution too concentrated. Re-heat and add more solvent; Use a lower-boiling point solvent; Allow for slower cooling.[6][10]
Low Recovery Compound is too soluble in cold solvent; Too much solvent used. Ensure thorough cooling in an ice bath; Use a solvent in which the compound is less soluble.[11]

| Colored Product | Co-crystallization of colored impurities. | Treat the hot solution with a small amount of activated charcoal and perform hot filtration.[12] |

Table 3: Chromatography Troubleshooting Summary

Issue Primary Cause(s) Recommended Solution(s)
Peak Tailing Interaction of basic pyridine with acidic silica. Add 0.1-1% triethylamine (TEA) to the eluent; Use neutral alumina as the stationary phase.[17]
Poor Resolution Improper solvent system; Column overloaded. Optimize eluent using TLC; Run a shallower gradient; Use a longer column; Reduce sample load.[17]
Compound Degradation Sensitivity to acidic silica gel. Deactivate silica with TEA before use; Switch to a neutral stationary phase like alumina.[17]

| Low Recovery | Compound is irreversibly adsorbed onto the column. | Add a polar modifier (e.g., MeOH) or TEA to the eluent to help desorb the compound. |

Workflow Diagrams

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Insoluble impurities? Cool Cool Slowly to Induce Crystallization Dissolve->Cool No insoluble impurities HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath Maximize Yield VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A standard workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Monitoring cluster_isolate Isolation TLC 1. TLC Analysis to Find Solvent System (Rf ≈ 0.3) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Remove Solvent (Rotary Evaporation) Combine->Evap Pure Pure Compound Evap->Pure

Caption: A systematic workflow for purifying this compound via flash column chromatography.

References

  • LookChem. Cas 38070-79-0, this compound. [Link]

  • University of California, Irvine. Recrystallization-1.pdf. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • City University of New York. Experiment 2: Recrystallization. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Bolelli, L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]

  • Autechem. Cas no 38070-79-0 (this compound). [Link]

  • Chromatography Forum. Method for pyridine amine derivative. [Link]

  • City University of New York. Purification by Recrystallization. [Link]

  • ResearchGate. How to choose the best solution for column chromatography?. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridine-2,3-dimethanol as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine-2,3-dimethanol is a versatile bifunctional organic compound that is gaining traction in coordination chemistry and catalysis.[1] Its structure, featuring a rigid pyridine backbone with two adjacent hydroxymethyl groups, allows it to act as a potent N,O-bidentate chelating ligand. This unique architecture enables the formation of stable, well-defined metal complexes applicable in fields ranging from asymmetric catalysis to materials science.[1][2]

This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the common challenges and optimize reaction conditions when utilizing this compound as a ligand.

Section 1: Core Principles of Ligand-Metal Complexation

Understanding the fundamental principles governing the interaction between this compound and a metal center is critical for successful synthesis. The optimization process hinges on the careful control of four key parameters.

The Role of the Base: Activating the Ligand

The hydroxyl groups on this compound must typically be deprotonated to form alkoxides, which are far more potent coordinating groups than the neutral alcohols. The choice of base is therefore a critical decision.

  • Causality: A base that is too weak will result in incomplete deprotonation and low yields. A base that is too strong or bulky may lead to side reactions or steric hindrance. The pKa of the base's conjugate acid should be significantly higher than that of the ligand's hydroxyl protons (typically ~14-16 in polar aprotic solvents).

  • Expert Insight: For early transition metals or lanthanides, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices. For late, softer transition metals, milder bases such as triethylamine (Et₃N) or even alkali carbonates (e.g., K₂CO₃) may suffice, particularly if the metal precursor is sufficiently Lewis acidic.

Choosing the Right Solvent System

The solvent dictates the solubility of all components, influences reaction kinetics, and can even participate in coordination.

  • Causality: Polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are often preferred as they can dissolve the ligand and many metal salts without competing for coordination sites as strongly as protic solvents (like methanol). However, be aware that DCM can react with pyridine derivatives over time, especially in stored stock solutions, to form bispyridinium adducts.[3]

  • Expert Insight: Always use anhydrous solvents. Trace amounts of water can hydrolyze metal precursors or protonate the deprotonated ligand, halting the reaction. For high-temperature reactions, consider higher-boiling point solvents like Dioxane or Toluene.[4]

Metal Precursor Selection

The choice of metal salt significantly impacts reactivity. The counter-ions (anions) associated with the metal can be coordinating or non-coordinating.

  • Causality: Precursors with weakly coordinating anions like triflate (OTf⁻), perchlorate (ClO₄⁻), or tetrafluoroborate (BF₄⁻) are often ideal, as they readily dissociate to leave an open coordination site on the metal for the this compound ligand. Halide (Cl⁻, Br⁻) precursors are common but can sometimes remain in the coordination sphere, leading to mixed-ligand complexes.[5]

  • Expert Insight: Consider the lability of ligands on the metal precursor. For instance, a precursor like [PdCl₂(MeCN)₂] is often more reactive than PdCl₂ because the acetonitrile ligands are easily displaced.

Atmosphere and Temperature Control

Many deprotonated ligands and metal complexes are sensitive to oxygen and moisture.

  • Causality: Oxygen can oxidize sensitive metal centers (e.g., Co(II) to Co(III)) or potentially the ligand itself at elevated temperatures. Reactions involving strong bases like NaH require a strictly inert atmosphere (Nitrogen or Argon) to prevent quenching and ensure safety.

  • Expert Insight: Start reactions at a low temperature (e.g., 0 °C) during the addition of reactive components like the base or metal salt to control the initial reaction rate and minimize side reactions.[6] The temperature can then be gradually raised to drive the reaction to completion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected coordination mode of this compound? A1: Based on its structure with adjacent nitrogen and hydroxyl functionalities, this compound is expected to act primarily as a bidentate, N,O-chelating ligand after deprotonation of one of the hydroxyl groups. It forms a stable 5-membered chelate ring with the metal center. In some cases, depending on the metal's coordination number and steric environment, it could potentially coordinate in other modes, but N,O-chelation is the most thermodynamically favored.

Q2: My ligand is off-white/yellowish. How critical is purity for the reaction outcome? A2: Purity is absolutely critical. High-purity grades ensure consistent performance.[1] Impurities can interfere with the reaction in several ways:

  • Coordination Competition: Impurities with coordinating groups can compete with your ligand, leading to mixed-ligand species or lower yields.

  • Catalyst Poisoning: Certain impurities can deactivate the metal center, particularly in catalytic applications.

  • Redox Reactions: Oxidized or reduced impurities can engage in unwanted side reactions with the metal center. If your ligand is discolored, consider purification by recrystallization or column chromatography before use.

Q3: I am setting up a new complexation reaction. What are the best general starting conditions? A3: A reliable starting point is to dissolve the this compound ligand (1.0 equivalent) in anhydrous THF under an Argon atmosphere. Cool the solution to 0 °C and add a strong base like NaH (1.1 equivalents) portion-wise. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation. Then, add a solution of the metal precursor (1.0 equivalent) in THF dropwise. After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours while monitoring by TLC or LC-MS.

Q4: Which analytical techniques are most suitable for characterizing the resulting metal complexes? A4: A combination of techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for diamagnetic complexes to confirm ligand coordination. A downfield shift of the pyridine and methylene protons is typically observed.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and isotopic pattern of the complex.

  • FT-IR Spectroscopy: Useful for observing the disappearance of the O-H stretch from the free ligand and the appearance of new M-O and M-N vibrational bands.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise 3D structure, coordination geometry, and bond lengths.

  • Elemental Analysis: Confirms the bulk purity and elemental composition (C, H, N) of the synthesized complex.

Section 3: Troubleshooting Guide for Common Issues

Navigating experimental challenges is a core part of synthesis. This guide addresses the most common problems encountered when working with this compound.

TroubleshootingWorkflow start Problem: Low or No Yield check_deprotonation Is ligand deprotonation complete? start->check_deprotonation Assess Ligand Activation check_solubility Are all components soluble? check_deprotonation->check_solubility If Yes solution_base Solution: - Use stronger base (e.g., NaH, KHMDS) - Increase reaction time/temp for deprotonation check_deprotonation->solution_base If No check_reagents Are reagents pure & anhydrous? check_solubility->check_reagents If Yes solution_solvent Solution: - Screen different solvents (THF, Dioxane, DMF) - Check for precipitation check_solubility->solution_solvent If No check_temp Is reaction temperature optimized? check_reagents->check_temp If Pure/Dry solution_reagents Solution: - Purify ligand - Use freshly dried solvents - Run under inert atmosphere check_reagents->solution_reagents If Impure/Wet solution_temp Solution: - Increase temperature to drive reaction - Monitor for decomposition check_temp->solution_temp If Not Optimized

Caption: Troubleshooting workflow for low-yield complexation reactions.

Issue 1: Low or No Yield of the Desired Metal Complex

  • Question: My reaction yield is consistently below 30%, or I am only recovering starting material. What are the primary causes?

  • Answer: This is the most common issue and typically points to one of four areas:

    • Incomplete Deprotonation: The alkoxide is the active nucleophile. If your base is too weak (e.g., Et₃N for a stubborn alcohol), the equilibrium will favor the starting materials. Solution: Switch to a stronger, irreversible base like NaH or LiHMDS. You can confirm deprotonation by quenching a small aliquot with D₂O and checking for deuterium incorporation via ¹H NMR.

    • Poor Solubility: If the deprotonated ligand salt or the metal precursor is not soluble in the chosen solvent, the reaction will be a heterogeneous mixture with very slow kinetics. Solution: Screen a range of anhydrous solvents (see Table 1). Sometimes a more coordinating solvent like DMF or DMSO is needed, but be mindful they are harder to remove.

    • Reagent Purity and Atmosphere: As mentioned in the FAQ, impurities in the ligand or solvent can halt the reaction. Solution: Always use purified ligand and freshly dried, degassed solvents. Ensure your reaction is performed under a strictly inert atmosphere of Argon or Nitrogen, especially when using organometallics or strong bases.[7]

    • Unfavorable Thermodynamics: The desired complex may not be the most stable product. Solution: Vary the reaction temperature. Some reactions require thermal energy to overcome an activation barrier. Start by running the reaction at room temperature, then incrementally increase to reflux. Monitor by TLC/LC-MS to check for product formation versus decomposition.

Issue 2: Formation of Intractable Precipitates or Oils

  • Question: An unknown, insoluble material crashes out of my reaction. What could it be?

  • Answer: This often indicates the formation of undesired polymeric species or simple salt precipitation.

    • Polymeric Coordination: If both hydroxyl groups are deprotonated, the ligand can potentially bridge multiple metal centers, leading to insoluble coordination polymers. Solution: Use only one equivalent of a strong base to selectively deprotonate one hydroxyl group. Alternatively, change the order of addition: add the ligand solution to the metal salt solution to maintain a high metal-to-ligand ratio, disfavoring bridge formation.

    • Precipitation of Reactants: The deprotonated ligand salt itself may be insoluble. Solution: Try a more polar solvent or add a co-solvent. If the metal salt precipitates upon addition of the ligand solution, it may indicate an immediate, undesired reaction. Slower, dropwise addition at a lower temperature can mitigate this.

Issue 3: The Complex Decomposes During Workup or Purification

  • Question: I can see my product by TLC/LC-MS in the crude reaction mixture, but it disappears after column chromatography or extraction. Why?

  • Answer: This points to instability of the final complex under ambient conditions or during purification.

    • Sensitivity to Air or Moisture: Many metal complexes are highly sensitive to oxygen or water. Solution: Perform all workup and purification steps under an inert atmosphere. Use degassed solvents for chromatography and extractions.

    • Decomposition on Silica/Alumina: Silica gel is acidic and can degrade sensitive complexes. Alumina can be basic or neutral but can also cause decomposition. Solution: First, try to purify the complex by recrystallization or precipitation from a solvent/anti-solvent system (e.g., DCM/pentane) in a glovebox. If chromatography is necessary, use a deactivated stationary phase. Passivate silica gel by pre-eluting the column with your eluent containing 1% triethylamine.

Section 4: Detailed Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex [M(Pyridine-2,3-dimethanolate)Lₙ]

This is a general procedure and requires optimization for specific metal precursors and substrates.

Materials:

  • This compound (1.0 eq.)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq.)

  • Metal Precursor (e.g., ZrCl₄, Cu(OAc)₂, PdCl₂(MeCN)₂) (1.0 eq.)

  • Anhydrous THF

  • Anhydrous Hexanes

Procedure:

  • Preparation: In a glovebox or under a stream of Argon, add this compound to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe to dissolve the ligand.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. While stirring vigorously, add the NaH dispersion portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes. The solution may become a slurry as the sodium salt forms.

  • Metal Addition: In a separate flask, dissolve the metal precursor in a minimal amount of anhydrous THF. Add this solution dropwise via syringe to the stirring ligand salt slurry at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. For less reactive precursors, the temperature may be raised to reflux (40-65 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere), quenching with a drop of methanol, and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench any excess NaH by the very slow, careful addition of isopropanol. Filter the mixture through a pad of Celite under an inert atmosphere to remove salts (e.g., NaCl).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization, precipitation, or chromatography as determined by its stability.

Section 5: Data and Visualization

Data Tables

Table 1: Recommended Solvents for Complexation Reactions

SolventBoiling Point (°C)Dielectric ConstantNotes
Tetrahydrofuran (THF)667.5Excellent general-purpose, weakly coordinating solvent.
Dichloromethane (DCM)409.1Good for dissolving polar compounds; use with caution.[3]
Acetonitrile (MeCN)8237.5More polar; can be a competing ligand for some metals.
1,4-Dioxane1012.2Higher boiling point for reactions requiring heat.
Toluene1112.4Non-coordinating, good for high-temperature reactions.
Dimethylformamide (DMF)15336.7Highly polar, excellent solvating power, but difficult to remove.

Table 2: Selection of Bases for Hydroxyl Deprotonation

BasepKa (Conjugate Acid)TypeCommon Use & Considerations
Sodium Hydride (NaH)~36Strong, Non-nucleophilicIrreversible deprotonation. Heterogeneous. Requires inert atmosphere.
KHMDS / LiHMDS~26 (in THF)Strong, Non-nucleophilicHomogeneous solution. Good for sterically hindered substrates.
n-Butyllithium (n-BuLi)~50Strong, NucleophilicHighly reactive. Can act as a nucleophile; risk of side reactions.
Triethylamine (Et₃N)~10.7Weak, OrganicReversible deprotonation. Only suitable for very acidic alcohols or with highly Lewis acidic metals.
Potassium Carbonate (K₂CO₃)~10.3Weak, InorganicHeterogeneous. Generally used in polar solvents like DMF.
Diagrams

CoordinationMode cluster_ligand Pyridine-2,3-dimethanolate N N C1 C N->C1 M Mⁿ⁺ N->M Coordination C2 C C1->C2 C_CH2O CH₂O⁻ C1->C_CH2O C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N C_CH2OH CH₂OH C5->C_CH2OH C_CH2O->M Coordination

Caption: Bidentate N,O-chelation of Pyridine-2,3-dimethanolate to a metal center (M).

References

  • Title: Optimization of pyridine ligand. aReaction conditions: 1a (0.2 mmol,... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Cas 38070-79-0,this compound - LookChem Source: LookChem URL: [Link]

  • Title: Exploring Coordination Chemistry with Pyridine Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Puzzling Pyridine Problem Probed - ChemistryViews Source: ChemistryViews URL: [Link]

  • Title: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

Sources

Preventing degradation of Pyridine-2,3-dimethanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Pyridine-2,3-dimethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation and ensure the success and reproducibility of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its unique structure featuring a pyridine ring flanked by two hydroxymethyl groups.[1][2] This arrangement allows it to act as a bidentate ligand in coordination chemistry or as a precursor for more complex heterocyclic structures.[2] However, the very features that make it so useful—the nucleophilic nitrogen, the aromatic ring, and the primary alcohol functionalities—also render it susceptible to degradation under various reaction conditions. The primary modes of degradation include oxidation of the alcohol groups, reactions at the pyridine nitrogen, and instability under harsh thermal or pH conditions.

This guide is structured to address the most common challenges encountered when using this compound, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Preventing Oxidation of the Hydroxymethyl Groups

One of the most common degradation pathways for this compound is the oxidation of its primary alcohol groups.[3] This can lead to the formation of the corresponding mono- or di-aldehyde, and ultimately the dicarboxylic acid, often as undesired byproducts.

FAQ 1: I'm observing unexpected byproducts in my reaction, and I suspect oxidation of the hydroxymethyl groups. How can I confirm this?

Answer:

The first step is to characterize the byproducts. Oxidation of one or both alcohol groups will result in a significant change in polarity and spectroscopic properties.

  • TLC Analysis: You will likely observe new, more polar spots corresponding to the aldehyde and carboxylic acid derivatives.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the methylene protons of the hydroxymethyl group (typically a singlet) and the appearance of a new aldehyde proton signal (around 9-10 ppm) or the disappearance of the signal altogether in the case of the carboxylic acid (which may be a broad singlet or not visible depending on the solvent and concentration) are strong indicators. In the ¹³C NMR, you would expect to see the appearance of a carbonyl carbon signal (around 190-200 ppm for an aldehyde, and 160-180 ppm for a carboxylic acid).

  • Mass Spectrometry: The molecular weight of your byproducts will correspond to the oxidized species. For example, the mono-aldehyde will have a molecular weight that is 2 amu less than the starting material, and the dicarboxylic acid will be 4 amu greater (after the addition of two oxygen atoms and loss of four hydrogen atoms).

FAQ 2: My reaction requires an oxidizing agent, but I want to avoid oxidizing the hydroxymethyl groups of this compound. What are my options?

Answer:

The key is to either use a milder, more selective oxidizing agent that will not affect primary alcohols, or to protect the diol functionality before proceeding with the oxidation.

Option A: Selective Oxidation (if another part of your molecule needs oxidation)

If your primary goal is to oxidize another functional group in your molecule while sparing the hydroxymethyl groups, your choice of oxidant is critical. Harsh oxidants like potassium permanganate or chromic acid will readily oxidize the primary alcohols of this compound. Milder and more selective options include:

  • Manganese Dioxide (MnO₂): This is often the reagent of choice for the selective oxidation of allylic and benzylic alcohols. Since the hydroxymethyl groups in this compound are benzylic-like, you may still observe some oxidation, so careful monitoring of the reaction is necessary.

  • Dess-Martin Periodinane (DMP): DMP is a mild and highly selective reagent for the oxidation of primary alcohols to aldehydes under neutral conditions. It is a good option if you need to perform an oxidation elsewhere in your molecule without affecting the diol.

  • Parikh-Doering Oxidation: This method uses the sulfur trioxide pyridine complex in DMSO and a hindered base like triethylamine.[4][5][6] It is known for its mild conditions and is often used for sensitive substrates.[4][5][6]

Option B: Protection of the Diol

If your reaction conditions are too harsh for the unprotected diol, the most robust strategy is to protect the two hydroxyl groups. Given their 1,2-relationship on the pyridine ring, they can be readily protected as a cyclic acetal, most commonly an acetonide.

G reactant This compound product Acetonide-Protected This compound reactant->product Protection reagent 2,2-Dimethoxypropane p-TsOH (cat.) Acetone

This acetonide protection renders the diol inert to many oxidizing agents, as well as nucleophiles and bases.

Experimental Protocol: Acetonide Protection of this compound

This protocol provides a general method for the protection of the diol functionality as an acetonide.

Materials:

  • This compound

  • 2,2-Dimethoxypropane (DMP)

  • Acetone (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude acetonide-protected product.

  • Purify by column chromatography on silica gel if necessary.

Causality: The reaction is an equilibrium process. The use of excess acetone and 2,2-dimethoxypropane, which also acts as a water scavenger, drives the equilibrium towards the formation of the acetonide product.

FAQ 3: How do I remove the acetonide protecting group after my reaction is complete?

Answer:

Acetonides are stable to basic conditions but are readily cleaved under acidic conditions.[7]

G reactant Acetonide-Protected This compound product This compound reactant->product Deprotection reagent Aqueous HCl or p-TsOH in MeOH

Experimental Protocol: Acetonide Deprotection

Materials:

  • Acetonide-protected this compound

  • Methanol (MeOH)

  • 1M Hydrochloric acid (HCl) or p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the acetonide-protected compound in methanol.

  • Add a catalytic amount of p-TsOH or a stoichiometric amount of aqueous HCl.

  • Stir at room temperature and monitor by TLC. The deprotection is usually rapid.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to isolate the deprotected this compound.

  • Dry the organic layer and concentrate to obtain the product.

Note: The choice of acid and solvent can be tailored to the sensitivity of other functional groups in your molecule.[7][8]

Section 2: Managing Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic center. This can lead to undesired side reactions, such as quaternization with alkyl halides or coordination to Lewis acidic reagents and metal catalysts.

FAQ 4: I am attempting a reaction with an alkyl halide, but my this compound is being consumed, and I'm forming a polar, insoluble byproduct. What is happening?

Answer:

You are likely observing N-alkylation of the pyridine ring to form a pyridinium salt. This is a common reaction of pyridines with alkyl halides. The resulting salt is often highly polar and may precipitate from nonpolar organic solvents.

G reactant This compound product N-Alkyl Pyridinium Salt reactant->product N-Alkylation reagent Alkyl Halide (R-X)

Troubleshooting:

  • Protect the diol first: If possible, protect the diol as an acetonide. This may slightly reduce the nucleophilicity of the nitrogen due to steric hindrance, but more importantly, it simplifies the molecule and may improve solubility.

  • Use a non-nucleophilic base: If your reaction requires a base, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of relying on the basicity of your starting material.

  • Consider the reaction sequence: If you need to modify the hydroxymethyl groups (e.g., convert them to leaving groups), do this before introducing reagents that can alkylate the nitrogen.

FAQ 5: I am using this compound as a ligand in a metal-catalyzed cross-coupling reaction, and I'm getting low yields. Could the ligand be the problem?

Answer:

Yes, while this compound can act as a bidentate ligand, several factors could lead to poor catalytic activity:

  • Ligand Decomposition: The reaction conditions for some cross-coupling reactions (e.g., high temperatures, strong bases) may degrade the ligand.[9]

  • Catalyst Inhibition: The ligand may bind too strongly to the metal center, preventing the catalytic cycle from turning over efficiently.

  • Incompatibility: The hydroxymethyl groups may interfere with the catalytic cycle, for example, by acting as nucleophiles.

Troubleshooting:

  • Protect the hydroxyl groups: Converting the diol to a diether (e.g., methyl or benzyl ethers) or protecting it as an acetonide will prevent the hydroxyl groups from interfering.

  • Screen other ligands: It may be that a different ligand with a similar electronic and steric profile is more suitable for your specific reaction.

  • Optimize reaction conditions: Systematically vary the temperature, base, and solvent to find conditions that are compatible with your ligand.

Section 3: Thermal and pH Stability

This compound is generally stable at room temperature.[10][11] However, exposure to high temperatures or extreme pH can lead to decomposition.

FAQ 6: What are the recommended storage conditions for this compound?

Answer:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, acids, and bases.[11][12]

FAQ 7: I need to run my reaction at an elevated temperature. At what point should I be concerned about thermal decomposition?

Answer:

FAQ 8: Is this compound stable to strongly acidic or basic conditions?

Answer:

  • Acidic Conditions: In the presence of strong acids, the pyridine nitrogen will be protonated to form a pyridinium salt. This deactivates the ring towards electrophilic substitution but can make the hydroxymethyl groups more susceptible to nucleophilic substitution (e.g., conversion to chlorides with HCl). The acetal protecting group, if present, will be cleaved under these conditions.[7]

  • Basic Conditions: The hydroxyl groups can be deprotonated by strong bases to form alkoxides. These are more potent nucleophiles and could lead to undesired side reactions. However, the pyridine ring itself is generally stable to basic conditions.

General Recommendation: Unless your reaction specifically requires strong acid or base, it is best to maintain a pH as close to neutral as possible to minimize potential side reactions.

Troubleshooting Summary Table

Observation Potential Cause Recommended Action(s)
Formation of more polar byproducts; new ¹H NMR signals at 9-10 ppm.Oxidation of hydroxymethyl groups.Protect the diol as an acetal; use milder oxidizing agents (DMP, Parikh-Doering).
Formation of a polar, insoluble precipitate with alkyl halides.N-alkylation of the pyridine ring.Use a non-nucleophilic base; reconsider reaction sequence.
Low yield in metal-catalyzed reactions.Ligand decomposition or catalyst inhibition.Protect the hydroxyl groups; screen alternative ligands; optimize reaction conditions.
Reaction mixture turns dark brown/black at high temperatures.Thermal decomposition.Reduce reaction temperature; consider alternative, lower-temperature methods.
Unexpected reaction at hydroxymethyl groups under acidic conditions.Protonation of pyridine nitrogen activating the side chains.Buffer the reaction; protect the diol if possible.

References

  • Specialty Chemicals. (n.d.). Understanding 2-(Hydroxymethyl)pyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • ResearchGate. (2021). Synthesis of 2, 3-pyridine-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • ResearchGate. (n.d.). Table 2 Reaction conditions and yield for acetonide deprotection.... Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 3,5-Dimethyl. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using.... Retrieved from [Link]

  • YouTube. (2021). Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine!. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • Google Patents. (n.d.). US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein.
  • Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • ACS Publications. (2021). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved from [Link]

  • LookChem. (n.d.). Cas 38070-79-0,this compound. Retrieved from [Link]

  • SpringerLink. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from [Link]

  • PubMed. (1972). The bacterial oxidation of nicotine. 8. Synthesis of 2,3,6-trihydroxypyridine and accumulation and partial characterization of the product of 2,6-dihydroxypyridine oxidation. Retrieved from [Link]

  • ResearchGate. (2013). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • gChem Global. (n.d.). Oxidation (SO3 – Pyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Wordpress. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering). Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Identifying impurities in commercial Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridine-2,3-dimethanol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with the purity and analysis of this critical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction: The Challenge of Purity in this compound

This compound is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules[1]. Its bifunctional nature, possessing both a pyridine ring and two hydroxyl groups, makes it highly reactive and, consequently, susceptible to the presence of various impurities. These impurities can arise from the synthetic route, degradation, or improper storage, potentially impacting downstream reactions, final product yield, and safety profiles. This guide will equip you with the knowledge to identify and troubleshoot these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my commercial batch of this compound?

Impurities in commercial this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Given that a common synthetic route involves the reduction of 2,3-pyridinedicarboxylic acid or its esters, you may encounter the following[2][3]:

    • Unreacted Starting Materials: 2,3-Pyridinedicarboxylic acid or its corresponding esters (e.g., dimethyl 2,3-pyridinedicarboxylate).

    • Intermediates: Mono-reduced species such as 2-hydroxymethyl-3-pyridinecarboxylic acid or its ester.

    • Byproducts of the Reduction Reaction: Depending on the reducing agent used (e.g., Lithium Aluminum Hydride), various side products can be formed[4][5].

  • Degradation Products: this compound can degrade under certain conditions. Forced degradation studies, as outlined by ICH guidelines, help in identifying potential degradants that may form under stress conditions like heat, light, humidity, acid, and base[6][7][8][9]. Potential degradation pathways could include:

    • Oxidation: The pyridine ring and hydroxyl groups can be susceptible to oxidation, potentially forming N-oxides or aldehydes/carboxylic acids.

    • Dehydration: Loss of water between the two hydroxyl groups could lead to the formation of a furanopyridine derivative.

  • Residual Solvents: Solvents used during the synthesis and purification steps may be present in trace amounts in the final product[2].

Q2: My reaction yield is lower than expected when using a new batch of this compound. Could impurities be the cause?

Absolutely. The presence of impurities can significantly impact your reaction in several ways:

  • Stoichiometric Imbalance: If the purity of your this compound is lower than stated, you will be adding a sub-stoichiometric amount of the desired reactant, leading to incomplete conversion and lower yields.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts used in subsequent reactions.

  • Side Reactions: Impurities with reactive functional groups can participate in unwanted side reactions, consuming your reagents and generating a complex mixture of byproducts.

We recommend performing a purity check on any new batch of starting material before use in a critical synthesis.

Q3: I am observing an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. How can I identify it?

Identifying an unknown peak requires a systematic approach. The following workflow can guide you:

start Unexpected Peak Observed in HPLC check_retention Compare Retention Time with Known Standards (if available) start->check_retention lc_ms Perform LC-MS Analysis check_retention->lc_ms No Match end Impurity Identified check_retention->end Match Found mass_spec Analyze Mass Spectrum lc_ms->mass_spec exact_mass Determine Exact Mass (HRMS) mass_spec->exact_mass formula Propose Elemental Formula exact_mass->formula fragmentation Analyze MS/MS Fragmentation Pattern formula->fragmentation structure Propose Potential Structure(s) fragmentation->structure nmr Isolate Impurity and Perform NMR structure->nmr For Unambiguous Identification structure->end If Fragmentation is Conclusive confirm Confirm Structure nmr->confirm confirm->end start Suspected Degradation stress_conditions Expose Sample to Stress Conditions (Heat, Light, Oxidation, Acid, Base) start->stress_conditions hplc_analysis Analyze Stressed Samples by HPLC-UV/MS stress_conditions->hplc_analysis compare_profiles Compare Chromatographic Profiles (Stressed vs. Control) hplc_analysis->compare_profiles identify_degradants Identify Degradation Peaks compare_profiles->identify_degradants characterize Characterize Degradants (MS, MS/MS, NMR) identify_degradants->characterize end Degradation Pathway Understood characterize->end

Caption: Workflow for investigating degradation products.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare several solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the stressed samples. This ensures that no degradation product is co-eluting.

  • Identification: Use LC-MS/MS to obtain mass and fragmentation data for the new peaks to aid in their structural elucidation.

Issue 3: Inconclusive Identification by HPLC-MS

Scenario: You have identified a significant impurity by HPLC-MS, but the mass and fragmentation data are not sufficient to definitively determine its structure.

Potential Cause: The impurity may be an isomer of a known compound or a novel, unexpected byproduct.

Troubleshooting with NMR Spectroscopy:

For unambiguous structure elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[10]

Protocol for Impurity Isolation and NMR Analysis:

  • Isolation:

    • Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the impurity of interest.

    • Collect the fraction corresponding to the impurity peak.

    • Remove the solvent under vacuum to obtain the isolated impurity.

  • NMR Analysis:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a suite of NMR experiments:

      • ¹H NMR: Provides information on the number and chemical environment of protons. For pyridine derivatives, aromatic protons typically appear in the δ 7.0-9.0 ppm region.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

By carefully analyzing the NMR data, you can definitively determine the structure of the unknown impurity and take appropriate steps to either remove it or adjust your synthetic process to avoid its formation.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. Available from: [Link]

  • Singh, R., & Rehman, Z. (Year not specified). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Available from: [Link]

  • Andersson, H. (2011). Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. Available from: [Link]

  • Choudhary, A. (Year not specified). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Sharma, S., & Goyal, S. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Process for the conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (1993). Google Patents.
  • Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. (2023). Scientific & Academic Publishing. Available from: [Link]

  • Reaction of pyridine N-oxides with Grignard reagents. (Year not specified). ResearchGate. Available from: [Link]

  • Sourcing Pyridine Derivatives: A Guide for Pharma Buyers. (Year not specified). Pharma Sourcing. Available from: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (1996). Google Patents.
  • Cas 38070-79-0, this compound. LookChem. Available from: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (1988). Google Patents.
  • Pyridine. (Year not specified). Wikipedia. Available from: [Link]

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. (2015). Chemical Reviews. Available from: [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (1988). Google Patents.
  • Different Types of Impurities in Pharmaceuticals. (Year not specified). Moravek. Available from: [Link]

  • Impurities in pharmaceutical substances. (Year not specified). SlideShare. Available from: [Link]

  • Singh, S., & Kumar, V. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. (2007). Organic Letters. Available from: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules. Available from: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • Brown, H. C., & Subba Rao, B. C. (1956). Reduction of halomethanes with lithium aluminum hydride. Journal of the American Chemical Society. Available from: [Link]

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Anet, F. A. L., & Bavin, P. M. G. (2011). LITHIUM ALUMINUM HYDRIDE REDUCTION OF STERICALLY HINDERED AROMATIC NITRO COMPOUNDS. Canadian Journal of Chemistry. Available from: [Link]

  • Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. (2018). ResearchGate. Available from: [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. (Year not specified). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Enhancing the Stability of Pyridine-2,3-dimethanol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridine-2,3-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for maintaining the stability and integrity of this compound solutions during experimental workflows. By understanding the underlying chemical principles of its degradation, you can proactively design more robust experiments and ensure the reliability of your results.

Understanding the Instability of this compound

This compound is a versatile bifunctional compound, valued for its pyridine ring and two reactive hydroxymethyl groups.[1] This structure, however, also presents inherent stability challenges. The primary routes of degradation are oxidation and photodegradation .

  • Oxidation: The hydroxymethyl (-CH₂OH) groups are susceptible to oxidation, which can convert them into aldehydes and subsequently to carboxylic acids (2,3-Pyridinedicarboxylic acid). This process can be accelerated by atmospheric oxygen, trace metal ion contaminants, and elevated temperatures. The pyridine ring itself is generally stable but can be oxidized under harsh conditions, often leading to the formation of N-oxides.[2]

  • Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly UV irradiation.[3][4][5] Light exposure can initiate radical reactions, leading to complex degradation pathways, including ring cleavage and polymerization, which may result in discoloration (e.g., yellowing) and precipitation in solutions. Succinic acid has been identified as a product of pyridine photolysis.[3][5]

Potential Degradation Pathway

Below is a simplified representation of the primary degradation routes for this compound.

G PDM This compound Oxidation Oxidation (O₂, Metal Ions, Heat) PDM->Oxidation Photodegradation Photodegradation (UV Light) PDM->Photodegradation Intermediates Aldehyde/Keto Intermediates Oxidation->Intermediates Partial N_Oxide Pyridine-N-Oxide Derivative Oxidation->N_Oxide Ring RingCleavage Ring Cleavage Products (e.g., Succinic Acid) Photodegradation->RingCleavage CarboxylicAcid 2,3-Pyridinedicarboxylic Acid (Quinolinate) Intermediates->CarboxylicAcid Full

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned yellow overnight. What happened?

A yellow discoloration is a common indicator of degradation, likely due to minor oxidation or photodegradation. This is often caused by exposure to ambient light, air (oxygen), or storage at an inappropriate temperature. Review your storage conditions immediately.

Q2: Can I use water as a solvent for my stock solution?

While this compound has some water solubility, aqueous solutions can be problematic for long-term stability as water can participate in oxidative and hydrolytic degradation pathways, especially if the pH is not controlled or if metal ion contaminants are present. For long-term storage, consider using anhydrous, aprotic solvents like DMSO or DMF, stored under an inert atmosphere.

Q3: What is the recommended storage temperature for a stock solution?

For optimal stability, stock solutions should be stored at low temperatures, typically 2-8°C or frozen at -20°C.[6] Always check the specific recommendations on the product's Safety Data Sheet (SDS).[7][8] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.

Q4: I've observed a precipitate in my solution after thawing. Is it still usable?

Precipitation upon thawing can indicate several issues: the compound may have come out of solution due to low temperature, or it could be a sign of degradation product formation. Allow the solution to return to room temperature completely and vortex gently to see if the precipitate redissolves. If it does not, or if the solution remains cloudy, it is a strong indicator of degradation, and the solution should be discarded.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Rapid Loss of Potency / Inconsistent Assay Results Chemical degradation of the active compound.1. Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored, solid sample or a recently prepared stock solution. 2. Solvent Purity: Use high-purity, anhydrous solvents. Consider purging the solvent with an inert gas (Nitrogen or Argon) before use. 3. pH Control: If using aqueous buffers, ensure the pH is stable and in a range suitable for the compound (near-neutral to slightly acidic pH is often preferable for pyridines).[9] 4. Perform Stability Check: Use an analytical method like HPLC or LC-MS to quantify the concentration of your stock solution over time.
Solution Discoloration (Yellow/Brown) Photodegradation or Oxidation.1. Protect from Light: Store solutions in amber vials or wrap clear vials with aluminum foil.[7] Minimize exposure to ambient light during experiments. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., in a glovebox or by using Schlenk techniques) to minimize contact with oxygen.[6] 3. Add Antioxidant (Advanced): For critical, long-term experiments, consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT). Note: Ensure the antioxidant does not interfere with your downstream application.
Formation of Precipitate or Haze Degradation leading to insoluble byproducts; Poor solubility at storage temperature.1. Verify Solubility: Confirm the solubility of this compound in your chosen solvent at the storage temperature. You may be exceeding its solubility limit. 2. Filter Solution: After preparation, filter the stock solution through a 0.22 µm syringe filter (PTFE for organic solvents) to remove any initial particulates. 3. Change Solvent: If precipitation persists, consider switching to a solvent in which the compound has higher solubility, such as DMSO.
Experimental Workflow for Troubleshooting

This workflow outlines a systematic process for identifying the source of instability.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Controlled Testing cluster_2 Phase 3: Solution Start Instability Observed (e.g., Discoloration, Potency Loss) Check_Storage Review Storage Conditions: - Light Exposure? - Air Contact? - Temperature? Start->Check_Storage Check_Solvent Review Solvent: - Purity/Grade? - Water Content? - Appropriate for Compound? Start->Check_Solvent Prep_Fresh Prepare Fresh Stock from Solid Material Check_Storage->Prep_Fresh Check_Solvent->Prep_Fresh Divide Divide into Aliquots for Controlled Study Prep_Fresh->Divide A Aliquot A: Standard Conditions Divide->A Control B Aliquot B: Protected from Light Divide->B C Aliquot C: Stored under N₂/Ar Divide->C D Aliquot D: Different Solvent Divide->D Analyze Analyze all Aliquots (e.g., by HPLC) at T=0 and T=24h, 48h, 1wk A->Analyze B->Analyze C->Analyze D->Analyze Compare Compare Results to Identify Degradation Factor Analyze->Compare Implement Implement Optimized Storage & Handling Protocol Compare->Implement

Caption: A systematic workflow for troubleshooting solution instability.

Protocols for Ensuring Stability

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in anhydrous DMSO, incorporating best practices to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.005% water)

  • Inert gas (Argon or Nitrogen) with manifold

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Micropipettes and sterile, filtered pipette tips

  • Analytical balance

Procedure:

  • Pre-Preparation: Place vials, caps, and a stir bar in a vacuum oven at 60°C overnight to ensure they are dry. Allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Weighing: Tare a pre-dried amber vial on an analytical balance. Carefully weigh the desired amount of this compound (e.g., 1.392 mg for 1 mL of 10 mM solution). Perform this step quickly to minimize atmospheric moisture absorption.

  • Solvent Addition: Unseal a new bottle of anhydrous DMSO. Using a micropipette, add the calculated volume of DMSO to the vial containing the compound.

  • Inert Gas Purge: Immediately flush the headspace of the vial with a gentle stream of inert gas (Argon or Nitrogen) for 30-60 seconds. This displaces atmospheric oxygen.

  • Sealing and Mixing: Securely tighten the PTFE-lined cap. Gently vortex or place on a magnetic stirrer until the solid is completely dissolved.

  • Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each aliquot with inert gas before sealing.

  • Storage: Store the aliquots at -20°C. For short-term use (less than one week), storage at 2-8°C is acceptable.

Protocol 2: Analytical Assessment of Stability via HPLC

This protocol provides a general framework for a stability study using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in a solution over time under various storage conditions.

Methodology:

  • Prepare Samples: Prepare solutions of this compound according to Protocol 1. Create several identical aliquots to be tested under different conditions (e.g., Room Temp/Light, Room Temp/Dark, 4°C/Dark, -20°C/Dark).

  • Time Points: Define your stability time points (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of water (with 0.1% formic acid or TFA) and acetonitrile or methanol. A typical starting point could be 80:20 Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (determine the λmax by scanning a fresh sample, likely in the 260-270 nm range for a pyridine ring).

    • Injection Volume: 10 µL.

  • Analysis:

    • At each time point, inject a sample from each condition onto the HPLC.

    • Integrate the peak area corresponding to this compound.

    • Calculate the percentage of the remaining compound relative to the T=0 sample ((Area at Tx / Area at T0) * 100).

  • Interpretation: Plot the percentage of remaining compound versus time for each condition. The condition that shows the least degradation over time is the most stable. Look for the appearance of new peaks, which indicate the formation of degradation products. Gas chromatography (GC) with mass spectrometry (MS) or flame ionization detection (FID) can also be a powerful tool for this analysis.[10]

References

  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved January 11, 2026, from [Link]

  • PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved January 11, 2026, from [Link]

  • LookChem. (n.d.). Cas 38070-79-0, this compound. Retrieved January 11, 2026, from [Link]

  • Kishida Chemical Co., Ltd. (2023, February 1). Pyridine, 6551E-3, Safety Data Sheet. Retrieved January 11, 2026, from [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved January 11, 2026, from [Link]

  • NIH. (n.d.). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC. Retrieved January 11, 2026, from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 11, 2026, from [Link]

  • Sinfoo. (n.d.). Cas no 38070-79-0 (this compound). Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2023, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. Retrieved January 11, 2026, from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved January 11, 2026, from [Link]

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Technical Support Center: Overcoming Solubility Issues of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Pyridine-2,3-dimethanol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a versatile chemical intermediate in the synthesis of pharmaceuticals and other organic compounds, understanding and overcoming its solubility limitations is crucial for successful research and development.[1][2] This guide provides a series of troubleshooting steps and advanced strategies in a practical question-and-answer format, grounded in established scientific principles.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial questions regarding the solubility of this compound and outlines the simplest, most direct methods to resolve them.

Q1: I'm struggling to dissolve my solid this compound in an aqueous buffer. Why is this happening?

A1: Your experience is a common challenge. While the two hydroxyl (-CH₂OH) groups on this compound are polar and capable of hydrogen bonding, the overall solubility of the molecule in neutral aqueous solutions can be limited. This is due to a combination of factors:

  • Molecular Structure: The pyridine ring is a hydrophobic aromatic structure. The interplay between the hydrophilic di-methanol groups and the more hydrophobic core dictates its overall solubility profile.

  • Crystal Lattice Energy: As a solid, this compound exists in a crystal lattice.[3][4] For the compound to dissolve, the energy of interaction between the solute molecules and the solvent molecules must be sufficient to overcome the energy holding the crystal lattice together.[5] Poor aqueous solubility often stems from strong intermolecular forces within this crystal lattice.[5]

  • pH of the Medium: The nitrogen atom in the pyridine ring is basic. In a neutral aqueous solution (pH ≈ 7), the pyridine nitrogen is largely un-ionized. The neutral form is typically less soluble in water than its ionized (salt) form.

Q2: What are the most straightforward first steps to improve the solubility of this compound for a lab-scale experiment?

A2: For most in vitro assays or small-scale experiments, the most effective and accessible first steps involve modifying the solvent environment. We recommend a tiered approach, starting with the simplest technique: pH adjustment, followed by the use of co-solvents if necessary.

Below is a decision workflow to guide your initial strategy.

G start Start: Solubility Issue with this compound ph_adjust Strategy 1: pH Adjustment (Lower the pH) start->ph_adjust ph_compat Is acidic pH compatible with your experiment? ph_adjust->ph_compat ph_success Is solubility sufficiently improved? ph_compat->ph_success  Yes cosolvency Strategy 2: Co-solvency (Screen biocompatible co-solvents) ph_compat->cosolvency  No ph_success->cosolvency  No success Proceed with Experiment ph_success->success  Yes co_compat Is the required co-solvent concentration compatible with your assay? cosolvency->co_compat advanced Proceed to Advanced Strategies (e.g., Cyclodextrins, Solid Dispersions) co_compat->advanced  No co_compat->success  Yes

Caption: Decision workflow for selecting an initial solubility enhancement strategy.

Strategy 1: pH Adjustment

The basicity of the pyridine nitrogen provides a direct handle for solubility enhancement. By lowering the pH of the aqueous medium, the nitrogen atom becomes protonated, forming a cationic pyridinium salt. This salt form is significantly more polar and, therefore, more soluble in water.[6][7][]

Experimental Protocol: pH Optimization for Solubilization

  • Preparation: Prepare a stock solution of a suitable acid (e.g., 0.1 M HCl). Prepare a series of vials containing your target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Dispersion: Add a pre-weighed excess of solid this compound to each vial to create a slurry. The excess solid should be clearly visible.

  • Titration: While stirring, add small aliquots of the acid stock solution to each vial to create a range of pH values (e.g., from pH 7.0 down to pH 3.0 in 0.5 unit increments).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 2-24 hours) to allow the system to reach equilibrium.

  • Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the clear supernatant. Quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility against the final pH of each solution to identify the optimal pH that provides the desired concentration without being unnecessarily acidic for your downstream application.

Strategy 2: Co-solvency

If pH adjustment is incompatible with your experimental constraints (e.g., cell viability) or does not achieve the target concentration, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar or poorly soluble compounds.[9][10]

Table 1: Common Co-solvents for Enhancing Aqueous Solubility

Co-solvent Typical Starting Concentration (v/v) Key Characteristics & Considerations
Ethanol 1-10% Biocompatible at low concentrations; volatile.[10]
Propylene Glycol (PG) 1-20% Common pharmaceutical excipient; less volatile than ethanol.[11]
Polyethylene Glycol 400 (PEG 400) 1-20% Low toxicity, widely used in formulations; can be viscous.[11]
Dimethyl Sulfoxide (DMSO) 0.1-5% Powerful solvent, but can have cytotoxic effects at >0.5-1% in many cell-based assays. Use with caution.[]

| Glycerin | 5-30% | Non-toxic, viscous. Increases viscosity of the final solution.[10][11] |

Experimental Protocol: Co-solvent Screening

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% of a selected co-solvent (e.g., 100 mg/mL in DMSO).

  • Serial Dilution: Prepare a series of vials containing your primary aqueous buffer.

  • Spiking: Add small, precise volumes of the co-solvent stock solution into the aqueous buffer vials to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v). Ensure the final concentration of this compound is consistent and at the target level for your experiment.

  • Observation: Vortex each vial thoroughly. Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the experimental temperature.

  • Selection: The optimal condition is the lowest concentration of co-solvent that maintains the compound in solution without negatively impacting your downstream application. Always run a vehicle control (buffer + co-solvent) in your final experiment to account for any effects of the co-solvent itself.

Section 2: Advanced Solubilization Strategies

When initial troubleshooting with pH and co-solvents fails to yield a stable solution at the desired concentration, more advanced formulation techniques may be required. These methods are particularly relevant for in vivo studies or the development of final drug products.

Q3: How can cyclodextrins be used to improve the solubility of this compound?

A3: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic outer surface and a hydrophobic inner cavity. Poorly soluble "guest" molecules, like the pyridine ring of your compound, can become encapsulated within this hydrophobic core, forming a water-soluble "inclusion complex".[12][13][14] This complexation effectively shields the hydrophobic part of the molecule from the aqueous environment, dramatically increasing its apparent solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and a favorable safety profile.[15]

A phase solubility study is the standard method to evaluate the effectiveness of a cyclodextrin and determine the stoichiometry of the complex.[7]

G prep_cd 1. Prepare a series of cyclodextrin (CD) solutions in buffer at increasing concentrations. add_drug 2. Add excess solid This compound to each CD solution. prep_cd->add_drug equilibrate 3. Equilibrate samples (e.g., 24-48h with agitation) at a constant temperature. add_drug->equilibrate separate 4. Separate solid from liquid (centrifugation/filtration). equilibrate->separate quantify 5. Quantify dissolved drug in the clear supernatant (e.g., by HPLC-UV). separate->quantify plot 6. Plot total drug solubility vs. CD concentration. quantify->plot analyze 7. Analyze the resulting phase solubility diagram to determine complex type, stoichiometry, and stability constant. plot->analyze

Caption: Experimental workflow for a cyclodextrin phase solubility study.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare Cyclodextrin Solutions: In your desired aqueous buffer, prepare a series of HP-β-CD solutions with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 14 mM).[7]

  • Add Drug: Add an excess amount of solid this compound to vials containing each cyclodextrin solution. Ensure a visible amount of solid remains.[7]

  • Equilibrate: Seal the vials and agitate them (e.g., on a shaker) at a constant temperature for 24-72 hours to ensure equilibrium is reached.

  • Separate and Quantify: Following the equilibration period, centrifuge the samples and quantify the concentration of dissolved this compound in the supernatant as described in the pH optimization protocol.

  • Analyze Data: Plot the molar concentration of dissolved this compound (Y-axis) against the molar concentration of HP-β-CD (X-axis). A linear plot (Aₗ-type) is most common and indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant of the complex.

Q4: What is a solid dispersion and when should I consider it?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix.[16][17] This technique can significantly enhance solubility and dissolution rates by presenting the drug in an amorphous (non-crystalline) state.[5][18] In the amorphous form, no energy is required to break the crystal lattice, leading to a higher apparent solubility and faster dissolution.[18] This strategy is particularly promising for improving the oral absorption of compounds classified as BCS Class II (low solubility, high permeability).[16]

The solvent evaporation method is a common and accessible technique for preparing solid dispersions in a laboratory setting.[19]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select Carrier: Choose a water-soluble carrier. Common choices include polyvinylpyrrolidone (PVP) or polyethylene glycols (e.g., PEG 6000).[18]

  • Dissolve Components: Select a volatile organic solvent in which both this compound and the chosen carrier are freely soluble (e.g., methanol or ethanol). Dissolve the drug and carrier in this common solvent. A typical starting drug-to-carrier weight ratio is 1:1 to 1:10.

  • Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This process should be done carefully to form a thin, uniform film on the inside of the flask.

  • Drying: Further dry the resulting solid film under a high vacuum for several hours to remove any residual solvent.

  • Collection and Sizing: Scrape the solid dispersion from the flask, gently pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Evaluation: The resulting powder can now be tested for its dissolution rate and solubility in your aqueous medium of choice, which should be significantly improved compared to the raw crystalline material.

Section 3: Troubleshooting & Safety

Q5: My compound dissolved with heating/sonication but precipitated upon cooling or standing. What happened?

A5: This phenomenon indicates that you created a supersaturated solution. By adding energy (heat or sonication), you forced more compound into the solution than is thermodynamically stable at room temperature. Over time, the system tries to return to its lowest energy state, causing the excess solute to precipitate out, often as the most stable, least soluble crystalline form.[7] This highlights the difference between kinetic solubility (what you can force into solution temporarily) and equilibrium solubility (the stable concentration over time). All protocols in this guide are designed to measure equilibrium solubility to ensure your solutions remain stable for the duration of your experiment.

Q6: What are the key safety precautions for handling this compound?

A6: this compound and its derivatives should be handled with appropriate care. Based on available safety data for similar pyridine compounds, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4][20]

  • Ventilation: Handle the solid powder and any solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[20][21]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[4][20] Wash hands thoroughly after handling.[20]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Section 4: Summary of Techniques

Table 2: Comparison of Solubility Enhancement Techniques

Technique Principle Complexity When to Use Key Advantage
pH Adjustment Forms a more soluble salt by protonating the basic pyridine nitrogen. Low First-line approach for ionizable compounds; when acidic pH is tolerated. Simple, rapid, and requires no additional excipients.[]
Co-solvency Reduces the polarity of the aqueous solvent system. Low When pH adjustment is not viable or sufficient. Ideal for creating stock solutions. Effective and straightforward for many compounds; wide range of co-solvents available.[10]
Cyclodextrin Complexation Encapsulates the hydrophobic part of the drug in a soluble host molecule. Medium For significant solubility enhancement in aqueous media, especially when organic solvents must be avoided. High potential for solubility increase; can improve stability; widely used in pharmaceutical formulations.[14]

| Solid Dispersion | Disperses the drug in an amorphous state within a soluble carrier matrix. | High | When targeting enhanced dissolution rates and bioavailability, particularly for oral formulations. | Can dramatically increase dissolution rate and apparent solubility.[18][22] |

References

  • Pawar, J., & Fule, R. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Jetir. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. Available at: [Link]

  • ResearchGate. (2025). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Trimbake, S. (2025). Solubilization by surfactants: Significance and symbolism. Trimbake. Available at: [Link]

  • Singh, J., Garg, R., & Gupta, G. D. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery and Translational Research. Available at: [Link]

  • Trimbake, S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Trimbake. Available at: [Link]

  • Pawar, J. A., & Fule, R. A. (2018). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • LookChem. (n.d.). Cas 38070-79-0, this compound. LookChem. Available at: [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]

  • Al-Hamidi, H., Edwards, K., & Mohammad, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Center for Biotechnology Information. Available at: [Link]

  • Al-Gousous, J., Al-khamis, F., & Langguth, P. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Cummins, J. E., O'Donovan, E., & O'Sullivan, J. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. Available at: [Link]

  • Loftsson, T. (2017). Drug solubilization by complexation. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Applications of Complexation in the Formulation of Insoluble Compounds. ResearchGate. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]

  • Al-khamis, F., et al. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. National Center for Biotechnology Information. Available at: [Link]

  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Solid-State Techniques for Improving Solubility. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2,3-dimethyl- (CAS 583-61-9). Cheméo. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. JDDT. Available at: [Link]

  • chemeurope.com. (n.d.). Pyridine. chemeurope.com. Available at: [Link]

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Technical Support Center: Optimizing Catalyst Loading for Reactions with Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pyridine-2,3-dimethanol. This resource is designed to provide expert insights and practical solutions for optimizing catalyst loading and troubleshooting common issues encountered in catalytic reactions involving this versatile ligand.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of this compound in catalysis.

Q1: What is the primary role of this compound in a catalytic reaction?

This compound is a bifunctional organic compound that primarily serves as a bidentate chelating ligand in coordination chemistry and catalysis.[1][2] Its structure, featuring a pyridine ring and two hydroxymethyl (-CH₂OH) groups at the 2 and 3 positions, allows it to bind to a metal center through the pyridine nitrogen and the oxygen atom of at least one hydroxyl group.[1][2] This chelation stabilizes the metal catalyst, influencing its electronic properties, stability, and ultimately, its catalytic activity and selectivity.

Q2: How does the chelating nature of this compound impact the catalyst?

The bidentate chelation forms a stable five-membered ring with the metal center. This chelate effect can impart significant stability to the resulting metal complex.[3] This stability is crucial for preventing catalyst decomposition pathways like the formation of inactive palladium black in cross-coupling reactions.[4] However, the strong coordination can also be a challenge. The lone pair of electrons on the pyridine nitrogen can, in some cases, bind too strongly to the metal, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[4][5][6]

Q3: What are the common catalyst deactivation pathways when using pyridine-based ligands?

Catalyst deactivation is a frequent challenge in reactions involving pyridine-containing molecules. Key pathways include:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate strongly with the active metal center, occupying coordination sites needed for the catalytic cycle to proceed.[4][7]

  • Formation of Inactive Dimers: In some systems, particularly with iron catalysts, off-cycle species like "flyover dimers" can form, which are catalytically inactive.[8][9][10][11]

  • Oxidation of the Active Catalyst: For reactions using catalysts like Palladium(0), exposure to oxygen can lead to oxidation to the inactive Pd(II) state.[4]

  • Aggregation: At high temperatures or with an insufficient ligand-to-metal ratio, the metal can aggregate into inactive clusters, such as palladium black.[4]

Q4: What is a typical starting catalyst loading for a reaction using this compound?

For a new cross-coupling reaction, a typical starting catalyst loading ranges from 1 to 5 mol% of the metal precursor.[6] It is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates, especially given the potential for catalyst inhibition by the pyridine moiety.[6] Subsequent experiments should then focus on systematically reducing the catalyst loading to improve cost-effectiveness and minimize residual metal in the final product.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q5: My reaction yield is low or non-existent, even with a standard 5 mol% catalyst loading. What should I investigate first?

Low yield is a common issue, often stemming from catalyst deactivation rather than insufficient catalyst quantity.[4] Before simply increasing the loading further, a systematic approach is crucial.

Causality: The pyridine nitrogen on your ligand or substrate can act as a catalyst poison.[4][7] The active catalytic species may be inhibited, or the catalyst may be decomposing.

Troubleshooting Workflow:

G start Low or No Yield check_purity Are all reagents (substrate, ligand, solvent) pure and anhydrous? start->check_purity check_inert Was the reaction performed under a strictly inert atmosphere (N2 or Ar)? check_purity->check_inert Yes action_purify Action: Purify reagents. Dry solvents and degas thoroughly. check_purity->action_purify No check_decomp Is there visual evidence of catalyst decomposition (e.g., color change, Pd black)? check_inert->check_decomp Yes action_setup Action: Improve inert atmosphere technique. Use Schlenk line or glovebox. check_inert->action_setup No action_temp Action: Lower reaction temperature. Screen different temperatures. check_decomp->action_temp Yes action_ratio Action: Screen different Ligand:Metal ratios (e.g., 1:1, 2:1, 4:1). check_decomp->action_ratio No action_loading Action: If all else fails, cautiously increase catalyst loading. action_ratio->action_loading

Caption: Troubleshooting workflow for low-yield reactions.

Q6: My reaction starts but appears to stall before reaching full conversion. What does this indicate?

A stalling reaction often points to catalyst deactivation over time. The initial catalyst charge is active but is consumed by a degradation pathway before all the starting material is converted.

Causality: High temperatures can accelerate catalyst decomposition.[4][12] Alternatively, a reaction byproduct or the product itself could be inhibiting the catalyst.

Recommended Actions:

  • Lower the Temperature: High heat can cause catalyst aggregation (e.g., palladium black).[4] Determine the lowest effective temperature for the reaction.

  • Analyze the Ligand:Metal Ratio: The this compound ligand stabilizes the catalyst. An insufficient amount may leave the metal center exposed to degradation. Try increasing the ligand-to-metal ratio (e.g., from 1:1 to 2:1).

  • Consider a More Robust Catalyst System: If using a simple metal salt and the ligand, consider switching to a pre-formed, well-defined precatalyst. These are often more stable and air-resistant. For palladium catalysis, using bulky, electron-rich phosphine co-ligands (e.g., XPhos, SPhos) alongside this compound can sometimes protect the metal center and prevent deactivation.[4]

Q7: I'm observing significant side product formation. How can I improve selectivity?

Side product formation suggests that the catalyst is either promoting undesired reaction pathways or that the reaction conditions are too harsh.

Causality: The balance between the desired catalytic turnover and side reactions is delicate. Excessive catalyst loading or high temperatures can often accelerate undesired pathways.

Recommended Actions:

  • Optimize Catalyst Loading: Counterintuitively, reducing the catalyst loading can sometimes improve selectivity. Run a screen at lower concentrations (e.g., 2 mol%, 1 mol%, 0.5 mol%).[13]

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Consider starting at room temperature or even 0 °C if the reaction is highly exothermic.[13]

  • Check Order of Addition: For sensitive substrates, the method of mixing reagents can be critical. Try slowly adding one reagent (e.g., the coupling partner) to the mixture of the substrate, catalyst, and ligand.[13]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol provides a self-validating method for identifying the optimal catalyst loading for your reaction.

Materials:

  • Substrate A (1.0 equiv)

  • Reagent B (1.2 equiv)

  • This compound ligand

  • Metal Precursor (e.g., Pd₂(dba)₃, CuI, etc.)

  • Base (e.g., K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent

  • Array of reaction vials with stir bars

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the metal precursor and the this compound ligand in the chosen reaction solvent.

  • Reaction Setup: In an inert atmosphere, add the solid reagents (Substrate A, Reagent B, Base) to a series of 5 labeled reaction vials.

  • Control & Baseline:

    • Vial 1 (Control): Add only solvent. This vial should show no product formation.

    • Vial 2 (Baseline): Add ligand and metal stock solutions to achieve a high loading (e.g., 5 mol% Metal, 10 mol% Ligand). This serves as your positive control.

  • Screening:

    • Vial 3: Add solutions for 2 mol% Metal, 4 mol% Ligand.

    • Vial 4: Add solutions for 1 mol% Metal, 2 mol% Ligand.

    • Vial 5: Add solutions for 0.5 mol% Metal, 1 mol% Ligand.

  • Execution: Add the final volume of solvent to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials and place them in a pre-heated block or oil bath.

  • Monitoring & Analysis: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each vial. Quench the aliquot, dilute it, and analyze by a suitable method (TLC, GC-MS, LC-MS) to determine the percent conversion.[6][14][15]

  • Interpretation: Plot conversion vs. catalyst loading to identify the lowest concentration that provides a high yield in an acceptable timeframe.

Data Presentation: Key Parameters for Optimization

When optimizing beyond simple loading, several variables are critical. The following table outlines parameters to screen.

ParameterRationale for ScreeningTypical Range / Conditions to Test
Catalyst Precursor The oxidation state and ligands of the precursor affect the formation of the active catalyst.Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts (e.g., XPhos-Pd-G3).
Ligand:Metal Ratio Affects catalyst stability and activity. Too little ligand leads to decomposition; too much can inhibit the reaction.1:1, 2:1, 4:1.
Base The strength, solubility, and nature of the base can critically influence reaction rate and yield.Inorganic (K₂CO₃, K₃PO₄) vs. Organic (Et₃N) vs. Strong (NaOtBu).
Solvent Solvent polarity and coordinating ability can stabilize catalytic intermediates or affect reagent solubility.Aprotic polar (Dioxane, THF) vs. Aprotic nonpolar (Toluene).
Temperature Balances reaction rate against catalyst stability and side product formation.Room Temp, 60 °C, 80 °C, 110 °C.
Concentration Can influence reaction kinetics and, in some cases, catalyst stability.0.05 M, 0.1 M, 0.5 M.

Section 4: Visualization of Key Concepts

Catalyst Chelation Diagram

The diagram below illustrates how this compound acts as a bidentate ligand, chelating a generic metal center (M). This chelation is fundamental to its role in catalysis.

Caption: Chelation of a metal center by this compound.

References

  • Zhang, T., Pabst, T. P., Hoyt, J. M., Pecoraro, M. V., & Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp²)–H Borylation. ACS Catalysis, 14(18), 13999–14011. Retrieved from [Link]

  • Zhang, T., Pabst, T. P., Hoyt, J. M., Pecoraro, M. V., & Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp²)–H Borylation. ACS Catalysis. Retrieved from [Link]

  • Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University Research. Retrieved from [Link]

  • PubMed. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. ACS Catalysis, 14(18), 13999-14011. Retrieved from [Link]

  • Moleqube. (n.d.). Cas no 38070-79-0 (this compound). Retrieved from [Link]

  • Mondal, S., & Maiti, D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved from [Link]

  • Karadeniz, U., & D'Souza, D. M. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 3,5-Dimethyl. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2022). The Coordination Behavior of Two New Complexes...Based on 2,6-Dimethanolpyridine. Molecules, 27(5), 1479. Retrieved from [Link]

Sources

Technical Support Center: Accelerating the Synthesis of Pyridine-2,3-dimethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridine-2,3-dimethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, with a primary focus on reducing reaction times. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound, which is typically achieved through the reduction of Pyridine-2,3-dicarboxylic acid or its corresponding esters.

Q1: My hydrogenation of Pyridine-2,3-dicarboxylic acid is extremely slow. What are the most likely causes?

Several factors can contribute to slow reaction rates in the catalytic hydrogenation of pyridine derivatives. The primary culprits are often related to catalyst activity and reaction conditions. The pyridine nitrogen itself can act as a catalyst poison by strongly binding to the metal center of the catalyst.[1][2] Additionally, insufficient temperature or hydrogen pressure will naturally lead to longer reaction times. Finally, the purity of your starting material and solvent is crucial, as trace impurities, particularly sulfur compounds, can severely deactivate noble metal catalysts.[1]

Q2: What is the most effective catalyst for the reduction of Pyridine-2,3-dicarboxylic acid to this compound?

The choice of catalyst is critical. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, rhodium-based catalysts, such as Rhodium on alumina (Rh/Al₂O₃) or Rhodium(III) oxide (Rh₂O₃), have shown high activity for the hydrogenation of unprotected pyridines under milder conditions.[2][3] For instance, the hydrogenation of nicotinic acid (pyridine-3-carboxylic acid) to the corresponding piperidine derivative proceeds efficiently with a 5% Rh/Al₂O₃ catalyst at room temperature and low hydrogen pressure.[3] This suggests that rhodium catalysts are particularly effective for hydrogenating the pyridine ring without requiring harsh conditions that could lead to side reactions like decarboxylation.[3]

Q3: Can I speed up the reaction by increasing the temperature?

Yes, increasing the temperature can significantly accelerate the reaction. However, it's a delicate balance. While higher temperatures can overcome activation energy barriers, they may also promote side reactions such as decarboxylation or over-hydrogenation of the pyridine ring to a piperidine ring.[1] It is advisable to optimize the temperature incrementally, monitoring the reaction progress closely by techniques like TLC or LC-MS to find the optimal point that maximizes the rate without compromising the yield of the desired product.

Q4: Are there alternatives to conventional heating to reduce reaction times?

Absolutely. Microwave-assisted synthesis has emerged as a powerful technique for dramatically reducing reaction times, often from hours to mere minutes.[4][5][6] The rapid, uniform heating provided by microwave irradiation can lead to excellent yields and pure products.[4] For pyridine synthesis, reaction times have been reported to be as short as 2-7 minutes.[4] Another advanced approach is the use of continuous flow reactors, which can also significantly improve reaction kinetics and processing rates through enhanced heat and mass transfer.[5][7][8]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Formation

If you are observing minimal or no formation of your desired this compound, consider the following causes and solutions:

  • Potential Cause 1: Catalyst Inactivity/Poisoning.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Noble metal catalysts can lose activity over time if not stored properly.

      • Check for Poisons: As mentioned, pyridine and its derivatives can act as self-poisons.[9] Furthermore, ensure your starting materials and solvents are free from sulfur or other common catalyst poisons.[1] Pre-treating your substrate with activated carbon can sometimes remove inhibitory impurities.

      • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes compensate for partial deactivation.

  • Potential Cause 2: Inadequate Reaction Conditions.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: For catalytic hydrogenations, ensure you are operating at a sufficient hydrogen pressure. For many pyridine reductions, pressures in the range of 50-100 psi are a good starting point, but this can be optimized.

      • Optimize Temperature: Gently increase the reaction temperature in 10°C increments, monitoring for product formation and potential side products.

      • Solvent Choice: The choice of solvent can impact the reaction. Protic solvents like ethanol or water are commonly used for hydrogenations. Ensure your starting material is fully dissolved.

Troubleshooting Workflow Diagram

G start Low or No Product Formation catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check material_check Verify Starting Material start->material_check poison_check Suspect Poisoning? catalyst_check->poison_check Is catalyst fresh? pressure_check pressure_check conditions_check->pressure_check Check H₂ Pressure purity_check purity_check material_check->purity_check Check Purity of Pyridine-2,3-dicarboxylic acid pretreat Pre-treat substrate/solvent. Use fresh catalyst. poison_check->pretreat Yes increase_loading Increase catalyst loading. poison_check->increase_loading No end Problem Solved pretreat->end Re-run Reaction increase_loading->end increase_pressure Increase H₂ Pressure pressure_check->increase_pressure Low? temp_check Check Temperature pressure_check->temp_check OK? increase_pressure->end increase_temp Increase Temperature temp_check->increase_temp Low? solvent_check Check Solvent temp_check->solvent_check OK? increase_temp->end change_solvent Change Solvent solvent_check->change_solvent Inadequate? change_solvent->end purify Purify Starting Material purity_check->purify Impure? purify->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products (e.g., Piperidine derivatives)

The formation of undesired side products indicates a lack of selectivity in your reaction.

  • Potential Cause: Over-reduction.

    • Troubleshooting Steps:

      • Reduce Reaction Time/Temperature: The most straightforward approach is to stop the reaction earlier or perform it at a lower temperature. Monitor the reaction closely.

      • Lower Hydrogen Pressure: Reducing the hydrogen pressure can decrease the rate of the over-reduction.

      • Catalyst Choice: Some catalysts are more selective than others. Screening different catalysts (e.g., comparing Rh/C, Pd/C, and PtO₂) can help identify one that favors the desired transformation.[2]

Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. The microwave-assisted method is highly recommended for significant time savings.

General Reaction Pathway

G reactant Pyridine-2,3-dicarboxylic Acid product This compound reactant->product [H] (Reduction) Catalyst, Solvent Temperature, Pressure

Sources

Troubleshooting guide for Pyridine-2,3-dimethanol based experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine-2,3-dimethanol

Welcome to the technical support resource for this compound (CAS 38070-79-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its use. As a versatile bifunctional molecule, this compound serves as a critical intermediate in pharmaceuticals and a valuable ligand in coordination chemistry.[1][2][3] This document provides field-proven insights and solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

This compound is a solid, bifunctional organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of approximately 139.15 g/mol .[1][4] Its structure features a pyridine ring substituted at the 2- and 3-positions with hydroxymethyl (-CH₂OH) groups. This unique arrangement confers both the basicity and aromaticity of a pyridine ring and the reactivity of two primary alcohol functionalities.[1]

PropertyValueSource
Molecular Formula C₇H₉NO₂[1][4]
Molecular Weight 139.15 g/mol [1][4]
Appearance Solid[4]
Boiling Point 315.6 °C at 760 mmHg[2]
Storage Temp. Inert atmosphere, Room Temperature[2]

Q2: What are the recommended storage and handling procedures for this compound?

Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2] Pyridine compounds are often hygroscopic and can absorb atmospheric moisture and carbon dioxide, which can affect reactivity.[5]

Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7] Avoid contact with skin and eyes.[8]

Q3: In which solvents is this compound soluble?

Due to the polar hydroxyl groups and the pyridine ring, this compound exhibits good solubility in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in water is expected to be moderate, while it is less soluble in nonpolar solvents such as hexanes or diethyl ether. This differential solubility is key for designing effective extraction and purification protocols.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems that may arise during reactions involving this compound.

► Issue 1: Low Yield or Stalled Oxidation Reactions

Q: I am trying to oxidize the hydroxyl groups of this compound to aldehydes, but my reaction yield is poor and the reaction seems to stall. Why is this happening?

A: Causality and Solution

There are two primary reasons for this observation:

  • Reagent Incompatibility: Common oxidizing agents that require acidic conditions can protonate the pyridine nitrogen (pKa of the conjugate acid is ~5.2).[9] This protonation deactivates the ring, can alter the electronic properties of the substituents, and may cause precipitation or solubility issues, effectively stalling the reaction.

  • Over-oxidation: The primary alcohols can be easily oxidized past the aldehyde stage to the corresponding carboxylic acids, especially with strong oxidants like KMnO₄ or Jones reagent. This leads to a mixture of products and reduces the yield of the desired aldehyde.

Recommended Protocol:

  • Use a Mild, Neutral Oxidant: Activated manganese dioxide (MnO₂) is the reagent of choice for oxidizing allylic and benzylic alcohols (like those in this compound) to aldehydes. It operates under neutral conditions, minimizing side reactions related to the pyridine nitrogen. The reaction is heterogeneous, and progress can be monitored by TLC or GC-MS.

  • Control Stoichiometry: Use a carefully controlled amount of the oxidizing agent (typically a large excess for MnO₂) and monitor the reaction closely to stop it once the starting material is consumed, preventing over-oxidation.

► Issue 2: Catalyst Deactivation in Metal-Catalyzed Reactions

Q: In my cross-coupling reaction (e.g., Suzuki, Heck), the palladium catalyst appears to be deactivated when this compound is used as a substrate. What is the cause and how can I mitigate it?

A: Causality and Solution

The structure of this compound contains a classic chelation motif. The pyridine nitrogen and the hydroxyl oxygen at the 2-position can act as a bidentate ligand, coordinating strongly to the metal center of your catalyst (e.g., Pd, Cu, Ni).[1][10] This chelation can occupy the catalyst's open coordination sites, preventing the catalytic cycle from proceeding and leading to deactivation. The use of 2-pyridyl organometallics in cross-coupling is a known challenge due to the nitrogen's proximity to the reaction site.[11]

Mitigation Strategies:

  • Protect the Hydroxyl Groups: Before the cross-coupling step, protect both hydroxyl groups as silyl ethers (e.g., TBDMS) or acetals. This eliminates their ability to coordinate with the metal center. The protecting groups can be removed in a subsequent step.

  • Use a More Robust Ligand: Employ a strongly coordinating phosphine ligand (e.g., S-Phos, X-Phos) that can compete with your substrate for binding to the metal center, thereby preserving the catalyst's activity.[11]

  • Increase Catalyst Loading: As a last resort, a higher catalyst loading may be necessary to compensate for the portion that becomes deactivated by chelation.

G cluster_catalyst Catalyst Active Site cluster_substrate This compound Metal Metal Center (e.g., Pd) Ligand Phosphine Ligand Metal->Ligand Active Complex N Pyridine-N N->Metal Chelation (Deactivation) OH Hydroxyl-O OH->Metal Chelation (Deactivation)

Caption: Chelation of a metal catalyst by this compound.

► Issue 3: Lack of Selectivity in Functionalization Reactions

Q: I need to functionalize only one of the two hydroxyl groups, but my reactions yield a mixture of di-substituted product, mono-substituted product, and unreacted starting material. How can I achieve selective mono-functionalization?

A: Causality and Solution

The two hydroxyl groups at the 2- and 3-positions have similar reactivity, making selective mono-functionalization a significant challenge. The hydroxyl at the 2-position may exhibit slightly different reactivity due to potential hydrogen bonding with the pyridine nitrogen, but achieving high selectivity often requires a strategic approach.

Recommended Protocol for Mono-Protection:

  • Use a Bulky Protecting Group: Employ a sterically hindered protecting group like tert-butyldimethylsilyl chloride (TBDMSCl). The bulkiness of the reagent will favor reaction at the less sterically hindered hydroxyl group.

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the protecting group reagent (e.g., 0.9 equivalents). This ensures that there isn't enough reagent to react with both hydroxyls on all molecules.

  • Low Temperature: Run the reaction at a low temperature (e.g., 0 °C to -20 °C) to slow down the reaction rate and enhance selectivity.

  • Purification: The resulting mixture of di-protected, mono-protected, and unprotected diol can then be separated using column chromatography.

► Issue 4: Complications with Dichloromethane (DCM) as a Solvent

Q: I observed unexpected side products and discoloration when using DCM as a solvent for a reaction involving this compound, especially during prolonged reaction times or storage. Is this a known issue?

A: Causality and Solution

Yes, this is a well-documented issue. Pyridines can react with chlorinated solvents like dichloromethane (DCM) at room temperature, though the reaction is often slow.[12] The pyridine nitrogen acts as a nucleophile, displacing a chloride from DCM in an Sₙ2 reaction. This can happen twice to form a bispyridinium dichloride salt.[12] This side reaction consumes your starting material, generates ionic impurities, and can complicate analysis and purification.

Recommendations:

  • Avoid Chlorinated Solvents: If possible, substitute DCM with other solvents like THF, 1,4-dioxane, acetonitrile, or ethyl acetate.

  • Minimize Reaction Time: If DCM is necessary, use it for the shortest possible reaction time and avoid storing solutions of this compound in DCM.[12]

  • Use Fresh, Pure Solvent: Ensure your DCM is free from acidic impurities (which can catalyze the reaction) by passing it through a plug of basic alumina before use.

Workflow & Protocols

Protocol: Purification of Commercial this compound

Commercial batches may contain oxidized impurities or residual water. For sensitive applications, purification is recommended.

  • Dissolution: Dissolve 10 g of this compound in 100 mL of ethyl acetate. Gentle warming may be required.

  • Drying: Add 5 g of anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and filter.

  • Adsorbent Treatment: To the filtrate, add 2 g of activated charcoal to remove colored impurities. Stir for 15 minutes and filter through a pad of Celite.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the resulting solid from a suitable solvent system, such as ethyl acetate/hexane or isopropanol.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove all residual solvent. Store under an inert atmosphere.

Troubleshooting Workflow: Investigating Low Reaction Yield

Caption: A logical workflow for troubleshooting low-yield experiments.

References

  • Penta Chemicals. (2024, November 26).
  • National Institute of Standards and Technology. Pyridine, 2,3-dimethyl-. NIST Chemistry WebBook.
  • TCI Chemicals. (2025, September 1). SAFETY DATA SHEET - 3,5-Dimethyl-4-nitro-2-pyridinemethanol.
  • Sigma-Aldrich. (2025, August 5).
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - 4-Methoxy-3,5-dimethyl-2-pyridinemethanol.
  • Pipzine Chemicals. 2-Pyridinemethanol, 3,5-Dimethyl.
  • LookChem. Cas no 38070-79-0 (this compound).
  • Wikipedia. Pyridine.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,3-Pyridinedicarboxylic acid.
  • ChemistryViews. (2010, June 7). Puzzling Pyridine Problem Probed.
  • LookChem.
  • ResearchGate. (n.d.). Thermodynamic studies on metal complexes of Cd2+, Ni2+, Cu2+ AND Co2+ with pyridine-2,6-dicarboxylic acid...
  • BenchChem. A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol...
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • PubMed Central. (2022, February 22). The Coordination Behavior of Two New Complexes...Based on 2,6-Dimethanolpyridine...
  • LookChem. Cas 38070-79-0, this compound.
  • ChemicalBook. (2025, July 16). This compound Chemical Properties,Uses,Production.
  • CymitQuimica. This compound.
  • ResearchGate. (2014, December 5). How do I get dry pyridine?
  • Wikipedia. Transition metal pyridine complexes.
  • PubMed. (2025, April 24). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024)
  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. Pyridine synthesis.
  • ACS Publications. (2022, August 19). Pd(II)
  • ResearchGate. (2025, August 10). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents...
  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • Hilaris Publisher. (2011, June 27). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents...
  • ResearchGate. Synthesis and characterization of Pr(III), Nd(III) and Er(III) complexes with 2,6-pyridinedimethanol.
  • Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
  • PubMed Central.
  • PubMed Central. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Pearson. EAS Reactions of Pyridine Practice Problems.
  • BenchChem. Reactivity of 6-Ethyl-2,3-dimethylpyridine compared to other pyridines.
  • National Center for Biotechnology Information.

Sources

Common pitfalls in the handling and use of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine-2,3-dimethanol

Introduction: this compound is a versatile bifunctional molecule, featuring a pyridine core substituted with two hydroxymethyl groups. This unique architecture makes it a valuable intermediate in organic synthesis, coordination chemistry, and drug development.[1][2] Its utility stems from the dual reactivity of the nucleophilic hydroxyl groups and the basic pyridine nitrogen, as well as its capacity to act as a bidentate chelating ligand for various metal ions.[3][4] However, this multi-faceted reactivity also presents specific challenges. This guide provides field-proven insights into the common pitfalls encountered when handling and using this compound, offering troubleshooting solutions and best practices to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A1: While specific hazard data for this compound is limited, its structure suggests hazards similar to other pyridine derivatives.[3] It is known to be a skin, eye, and respiratory irritant.[5][6] Always handle this compound in a certified chemical fume hood.[7] Standard personal protective equipment (PPE) is mandatory, including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[6][7] Avoid inhalation of vapors or dust, and prevent skin and eye contact.[8] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[5] The recommended storage temperature is room temperature, in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][10][11] Keep it away from heat, sparks, and open flames.[9][12]

Q3: In which solvents is this compound soluble?

A3: It is generally soluble in common organic solvents.[1] While specific quantitative data is not always available, its structure suggests good solubility in alcohols (like ethanol), DMSO, and DMF. Its solubility in water may be limited.[13] For any reaction, it is best practice to perform a small-scale solubility test in your chosen solvent system before proceeding with the full-scale experiment.

Q4: What are the key reactive sites on the this compound molecule?

A4: The molecule has three primary reactive sites:

  • The two primary alcohol (hydroxymethyl) groups: These are nucleophilic and can undergo typical alcohol reactions such as esterification, etherification, and oxidation.

  • The pyridine ring nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing it to react with acids to form pyridinium salts or with electrophiles like alkyl halides.[14]

  • The pyridine ring: The ring itself can undergo substitution reactions, though it is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[14][15]

View Diagram: Reactivity Sites of this compound

Caption: Key reactive sites on the this compound molecule.

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the common causes?

A5: Low yield can stem from several factors related to reagent purity, reaction conditions, or side reactions.

  • Cause 1: Reagent Quality & Purity: The starting material may have degraded due to improper storage. The hydroxyl groups are susceptible to air oxidation over time.

    • Solution: Confirm the purity of your this compound via NMR or LC-MS before use. If necessary, purify the starting material by recrystallization or column chromatography. Always use freshly opened or properly stored material.

  • Cause 2: Inadequate Reaction Conditions: Reactions involving the hydroxyl groups often require strictly anhydrous (dry) conditions. Trace amounts of water can quench reagents like organometallics or hydrolyze intermediates.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen).

  • Cause 3: Undesired Side Reactions: The pyridine nitrogen can interfere with the reaction. For example, if you are using an acid catalyst, it may be sequestered by the basic nitrogen, rendering it ineffective.

    • Solution: If the pyridine nitrogen is interfering, consider using a protecting group strategy. Alternatively, for acid-catalyzed reactions, you may need to use a stoichiometric amount of acid or switch to a Lewis acid that coordinates less strongly with the nitrogen.[16]

View Diagram: Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield start Low Reaction Yield purity 1. Check Starting Material Purity start->purity conditions 2. Verify Reaction Conditions start->conditions side_reactions 3. Investigate Side Reactions start->side_reactions nmr_lcms Run NMR / LC-MS on starting material purity->nmr_lcms Is it pure? anhydrous Ensure anhydrous conditions (dry solvent, inert gas) conditions->anhydrous Are conditions optimal? analyze_crude Analyze crude mixture (TLC, LC-MS) side_reactions->analyze_crude What else is forming? purify Purify if necessary nmr_lcms->purify No temp_control Optimize temperature & time anhydrous->temp_control protect_n Consider protecting the pyridine-N analyze_crude->protect_n Nitrogen interference?

Caption: A logical workflow for troubleshooting low reaction yields.

Q6: I am observing unexpected side products. What could they be?

A6: The bifunctional nature of this compound can lead to several types of side products.

  • Intramolecular Cyclization: If you are reacting the hydroxyl groups with a bifunctional electrophile, intramolecular cyclization to form a seven-membered ring is possible.

    • Prevention: Use high dilution conditions to favor the intermolecular reaction over the intramolecular one. Add your reagents slowly to maintain a low concentration of the reactive species.

  • Oxidation Products: The primary alcohols can be easily oxidized to aldehydes or carboxylic acids, especially if exposed to oxidizing agents, heat, or air for prolonged periods. The corresponding aldehyde is 2-(hydroxymethyl)pyridine-3-carbaldehyde, and the dicarboxylic acid is pyridine-2,3-dicarboxylic acid.[17][18]

    • Prevention: Maintain an inert atmosphere throughout your reaction and workup. Avoid excessive heat. If your reaction involves metals that can facilitate oxidation, ensure they are in the correct oxidation state or add appropriate antioxidants if compatible with your chemistry.

  • Chelation: If your reaction mixture contains trace metal impurities, this compound can act as a chelating ligand, sequestering the metal and potentially poisoning a catalyst or forming an undesired colored complex.[1][3][4]

    • Prevention: Use high-purity, metal-free reagents and solvents. If metal catalysis is intended, be aware that the starting material itself is a ligand and may influence the catalytic cycle.

Q7: The compound appears to be degrading during my workup procedure. How can I improve its stability?

A7: Degradation during workup is often due to exposure to pH extremes or prolonged processing times.

  • Problem: Acidic Workup: Strong acidic conditions can lead to protonation of the pyridine nitrogen, altering the compound's solubility and potentially promoting side reactions.

    • Solution: Use a milder acidic wash, such as a saturated solution of ammonium chloride, or a buffered solution.[19] Minimize the duration of contact with the acidic phase.

  • Problem: Basic Workup: While the pyridine ring is stable to base, strong basic conditions could deprotonate the hydroxyl groups, making them more susceptible to air oxidation.

    • Solution: Use a mild base like sodium bicarbonate for neutralization. Keep the temperature low (e.g., using an ice bath) during the workup to slow down potential degradation pathways.

  • Problem: Chromatography: The compound may degrade on silica gel, which is acidic. The polar hydroxyl groups can also lead to significant tailing and poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (~1%). Alternatively, consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography.

Experimental Protocols & Data

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₉NO₂[5]
Molecular Weight 139.15 g/mol [5]
Appearance Colorless liquid or solid[5][13]
Boiling Point 315.6 °C at 760 mmHg[5]
Density 1.261 g/cm³[5]
pKa (Predicted) 13.51 ± 0.10[5]
Protocol 1: General Procedure for Handling and Dispensing

This protocol provides a self-validating system for ensuring the compound's integrity.

  • Preparation: Before opening the primary container, move it into an inert atmosphere glovebox or place it under a positive flow of dry argon or nitrogen.

  • Equilibration: Allow the container to equilibrate to the ambient temperature of the inert environment for at least 20 minutes to prevent condensation of atmospheric moisture upon opening.

  • Dispensing: Using a clean, dry syringe or spatula, quickly transfer the desired amount of this compound to a pre-tared, dry reaction vessel already under an inert atmosphere.

  • Sealing and Storage: Immediately and tightly reseal the primary container. Wrap the cap junction with Parafilm® for extra security. Return the container to its designated storage location, away from strong acids and oxidizing agents.[11]

  • Validation Check: If the dispensed material is used in a moisture-sensitive reaction (e.g., with a Grignard reagent) and the reaction proceeds as expected, it validates that the handling protocol successfully prevented moisture contamination. An unexpected failure would trigger a review of the handling procedure.

Protocol 2: Representative Reaction - Di-acetylation of this compound

This protocol for a standard esterification highlights the necessary precautions.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a septum and purge with dry argon for 10 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe. Stir until the starting material is fully dissolved.

    • Causality Note: DCM is often used, but be aware that some substituted pyridines can react with it over time.[20] For sensitive applications or long reaction times, consider an alternative like anhydrous THF or acetonitrile.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (2.5 eq) via syringe, followed by the slow, dropwise addition of acetyl chloride (2.2 eq).

    • Causality Note: Triethylamine is added as a base to neutralize the HCl generated during the reaction, preventing it from protonating the pyridine nitrogen, which would deactivate it and create undesirable salts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Trustworthiness Check: The expected product, Pyridine-2,3-diylbis(methylene) diacetate, can be unequivocally characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should confirm the presence of two acetate groups and the absence of hydroxyl protons, thus validating the success of the protocol.

References

  • LookChem. (n.d.). Cas 38070-79-0, this compound. Retrieved from [Link]

  • Molbase. (n.d.). Cas no 38070-79-0 (this compound). Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 3,5-Dimethyl. Retrieved from [Link]

  • Chembuy. (n.d.). Buy this compound | 38070-79-0. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). The Coordination Behavior of Two New Complexes...Based on 2,6-Dimethanolpyridine. PMC - PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link]

  • Wróbel, M., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. DOI. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved from [Link]

  • Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Frontiers in Chemical Sciences. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]

  • Jabeen, M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. Retrieved from [Link]

Sources

Strategies to improve the regioselectivity of reactions with Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Pyridine-2,3-dimethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselectivity with this versatile building block. Here, we address common experimental challenges in a practical, question-and-answer format, grounded in mechanistic principles and supported by established literature.

Troubleshooting Guide: Overcoming Regioselectivity Challenges

This section addresses specific problems you may encounter during your experiments. Each entry details the issue, explains the underlying chemical principles, and provides actionable protocols to improve your outcomes.

Issue 1: Poor or No Regioselectivity in Mono-functionalization Reactions (e.g., Alkylation, Acylation, Silylation)

Q: I am attempting a mono-alkylation of this compound using one equivalent of an alkyl halide and a base, but I am getting a statistical mixture of starting material, the two possible mono-alkylated products, and the di-alkylated product. How can I selectively functionalize only one of the hydroxymethyl groups?

A: This is the most common challenge with this compound. The two primary hydroxymethyl groups at the C2 and C3 positions are sterically and electronically very similar. Without a directing influence, most reagents will react unselectively, leading to a statistical product distribution. Achieving high regioselectivity requires a strategic approach that differentiates the two hydroxyl groups.

Root Cause Analysis:

The pKa values and nucleophilicity of the two hydroxyl groups are nearly identical. The primary factor that can be exploited is the subtle difference in the steric and electronic environment created by the adjacent pyridine nitrogen atom. The C2-hydroxymethyl group is in closer proximity to the nitrogen's lone pair and the ring's pi-system, which can be leveraged through chelation or by using sterically sensitive reagents.

Strategic Solutions:

Strategy 1: Selective Protection via Steric Hindrance

The most robust method for differentiating the two hydroxyls is to selectively protect one of them, perform the desired reaction on the unprotected group, and then deprotect. Bulky protecting groups, such as silyl ethers, are ideal for this purpose as they can exhibit sensitivity to minor steric differences.

  • Expertise & Experience: The C3-hydroxymethyl group is generally considered less sterically encumbered than the C2 position, which is flanked by the C3-substituent and the pyridine nitrogen. Therefore, a bulky protecting group like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) will preferentially react at the C3 position.

Protocol 1: Selective Silylation of the C3-Hydroxymethyl Group

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a hindered base such as 2,6-lutidine or triethylamine (1.1 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Silyl Chloride Addition: Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl) (0.95–1.0 eq.) dropwise over 30 minutes. Using slightly less than one equivalent of the silylating agent is crucial to minimize di-silylation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at 0 °C to room temperature.

  • Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the C3-protected mono-silyl ether.

  • Validation: The regiochemistry of the product should be confirmed unequivocally using 2D NMR techniques (NOESY or HMBC). A NOESY correlation between the silyl group's t-butyl protons and the pyridine H4 proton would confirm C3-silylation.

Strategy 2: Directed Reactions via Chelation Control

For certain metal-mediated reactions, the pyridine nitrogen can act as a coordinating ligand, forming a chelate with a metal catalyst and the C2-hydroxymethyl group. This brings the reactive center of the catalyst into close proximity to the C2 position, directing reactivity there.

  • Trustworthiness: This approach is highly dependent on the choice of metal and ligand. For example, reactions involving organotin reagents or certain transition metal catalysts can proceed via a chelated intermediate, favoring functionalization at the C2 position.

Table 1: Comparison of Regioselective Strategies for Mono-functionalization

StrategyTarget PositionKey Reagents/ConditionsMechanistic PrincipleTypical Selectivity
Bulky ProtectionC3-OHTBDMSCl, 2,6-lutidine, 0 °CSteric Hindrance>10:1 for C3
Chelation ControlC2-OHBu₂SnO, then acyl chlorideStannylene acetal formation>5:1 for C2
Acid-Catalyzed AcetalC3-OH2-methoxypropene, p-TsOH[1][2]Steric hindrance, complex formationGood to excellent for primary OH
Issue 2: Uncontrolled or Non-selective Oxidation

Q: I want to selectively oxidize one of the hydroxymethyl groups to an aldehyde, but my reaction with MnO₂ or PCC yields a mixture of the two possible mono-aldehydes, the dialdehyde, and over-oxidation products. How can I achieve selective oxidation?

A: Similar to other functionalizations, selective oxidation is challenging. The choice of oxidant and reaction conditions is critical. Moreover, the resulting aldehyde is often more susceptible to over-oxidation than the starting alcohol, complicating the reaction.

Strategic Solutions:

Strategy 1: Oxidation of a Mono-protected Intermediate

This is the most reliable method. Using the mono-silylated intermediate from Protocol 1 , the free C2-hydroxymethyl group can be cleanly oxidized.

Protocol 2: Selective Oxidation of the C2-Hydroxymethyl Group

  • Starting Material: Use the purified 3-O-TBDMS-pyridine-2,3-dimethanol from Protocol 1.

  • Oxidation: Dissolve the protected diol (1.0 eq.) in anhydrous DCM. Add Dess-Martin periodinane (1.2 eq.) and stir at room temperature for 1-2 hours. Alternatively, perform a Swern oxidation or use the Parikh-Doering reagent (SO₃·pyridine complex in DMSO/triethylamine) for a milder reaction.[3]

  • Monitoring & Work-up: Monitor by TLC until the starting material is consumed. For Dess-Martin oxidation, quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with DCM, wash the organic layer, dry, and concentrate.

  • Purification & Deprotection: Purify the resulting aldehyde by column chromatography. The TBDMS group can then be removed using tetrabutylammonium fluoride (TBAF) in THF or HCl in methanol to yield the desired 3-(hydroxymethyl)picolinaldehyde.

Strategy 2: Direct Selective Oxidation

While more challenging, direct selective oxidation may be possible under carefully controlled conditions. The Parikh-Doering reagent (SO₃·pyridine) is known for its mildness and can sometimes exhibit selectivity based on subtle electronic differences or intramolecular interactions.[3] The pyridine nitrogen in the substrate might interact with the SO₃·pyridine complex, potentially directing the oxidation towards the C2 position.

  • Experimental Tip: When attempting direct oxidation, use low temperatures (-78 °C to 0 °C) and add the oxidant slowly to a solution of the diol. This minimizes di-oxidation and side reactions.

Issue 3: Undesired Reactivity at the Pyridine Nitrogen

Q: During my reaction, which uses a Lewis acid catalyst, I am seeing significant deactivation and poor yields. I suspect my catalyst is being sequestered by the basic pyridine nitrogen. How can I prevent this?

A: The lone pair on the pyridine nitrogen is both basic and nucleophilic, readily coordinating to Lewis acids or reacting with electrophiles.[4] This deactivates the catalyst and can also alter the electronic properties of the pyridine ring, affecting the reactivity of the hydroxymethyl groups.

Strategic Solutions:

Strategy 1: Formation of a Pyridine N-Oxide

Temporarily converting the pyridine to its N-oxide derivative is an excellent strategy. This masks the basicity of the nitrogen and alters the ring's electronics.

  • Expertise & Experience: The N-oxide oxygen can act as an intramolecular directing group. Furthermore, oxidation to the N-oxide makes the C2 and C6 positions more susceptible to nucleophilic attack, while simultaneously modifying the reactivity of the side chains.[5][6]

Protocol 3: N-Oxide Formation and Subsequent Reaction

  • Oxidation: Dissolve this compound (1.0 eq.) in acetic acid. Add hydrogen peroxide (30% aq., 1.5 eq.) and heat at 70-80 °C for 3-4 hours.[5] Alternatively, use meta-chloroperoxybenzoic acid (m-CPBA) in DCM at room temperature.

  • Isolation: Monitor by TLC. After completion, cool the reaction and carefully neutralize with a base like Na₂CO₃. Extract the N-oxide product.

  • Functionalization: Perform the desired reaction on the N-oxide. Note that the reactivity of the hydroxyl groups may be different in the N-oxide form.

  • Deoxygenation: After the reaction, the N-oxide can be reduced back to the pyridine using a reagent like PCl₃ in chloroform or by catalytic hydrogenation.[5]

regioselectivity_workflow cluster_start Starting Point cluster_problem Problem Identification cluster_strategy Strategic Decision cluster_execution Execution & Outcome Start This compound Problem Poor Regioselectivity? Start->Problem Strategy Choose Strategy Problem->Strategy Yes Protect 1. Selective Protection (e.g., C3-OH) Strategy->Protect Protection Route Direct Direct Selective Reaction (Chelation or Steric Control) Strategy->Direct Direct Route React 2. React at Free Position (C2-OH) Protect->React Deprotect 3. Deprotect React->Deprotect Product Desired Mono-functionalized Product Deprotect->Product Direct->Product

Caption: Workflow for achieving regioselective mono-functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reasons for the difficulty in achieving regioselectivity with this compound?

The primary challenge stems from the structural similarity of the two reaction sites. Both are primary alcohols attached to an sp²-hybridized carbon, resulting in comparable steric accessibility and electronic properties. The pyridine nitrogen provides the main point of differentiation, but its influence is often subtle and must be amplified by carefully chosen reagents and conditions.

Q2: Is there any inherent reactivity difference between the C2- and C3-hydroxymethyl groups?

Yes, although it is slight. The C2-hydroxymethyl group is electronically influenced more strongly by the adjacent nitrogen atom through inductive effects and potential intramolecular hydrogen bonding with the nitrogen lone pair. This can make the C2-OH proton slightly more acidic. Sterically, the C2 position is generally more hindered due to the "ortho" relationship with the other substituent. These subtle differences are the key to developing selective reactions.

Q3: How can I confirm the regiochemistry of my product?

Unequivocal structure determination is essential. While 1D ¹H NMR can provide clues (e.g., slight differences in chemical shifts), 2D NMR techniques are required for definitive proof.

  • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy can show through-space correlations. For example, a correlation between protons on a new functional group and a specific proton on the pyridine ring (e.g., H4) can confirm the site of substitution.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. A correlation from a proton on the new group to either C2 or C3 of the pyridine ring will confirm the substitution pattern.

Q4: Can organocatalysis be used to improve regioselectivity?

Yes, organocatalysis represents a promising frontier for these types of transformations. Chiral amines, Brønsted acids, or hydrogen-bond-donating catalysts could potentially form non-covalent interactions with the substrate, creating a chiral environment that differentiates the two hydroxymethyl groups.[7] For instance, a catalyst that hydrogen-bonds with both the pyridine nitrogen and one of the hydroxyl groups could lock the conformation and expose the other hydroxyl for reaction. While specific applications to this compound are not widely reported, the principles of organocatalysis are well-suited to addressing this challenge.

troubleshooting_flowchart cluster_path1 Path 1: Hydroxyl Reactivity cluster_path2 Path 2: Nitrogen Interference Start Experiment Start: Reaction on this compound CheckSelectivity Is Regioselectivity Poor? Start->CheckSelectivity CheckNitrogen Is Lewis Acid Used or N-Alkylation Observed? CheckSelectivity->CheckNitrogen Yes Success Achieved Regioselectivity CheckSelectivity->Success No Cause1 Cause: Similar OH Reactivity Solution1a Strategy: Introduce Steric Bias (e.g., TBDMSCl) Cause1->Solution1a Solution1b Strategy: Use Chelation Control (e.g., Organotin) Cause1->Solution1b Solution1a->Success Solution1b->Success CheckNitrogen->Cause1 No Cause2 Cause: N-atom Interference CheckNitrogen->Cause2 Yes Solution2 Strategy: Protect Nitrogen (Form N-Oxide) Cause2->Solution2 Solution2->Success

Sources

Validation & Comparative

A Comparative Guide to Pyridine-2,3-dimethanol and Pyridine-2,6-dimethanol as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the design and selection of appropriate ligands are paramount to tailoring the properties of metal complexes for applications ranging from catalysis to medicinal chemistry. Pyridine-based ligands, in particular, have garnered significant attention due to their versatile coordination capabilities and the ability to fine-tune their steric and electronic properties through substitution. This guide provides an in-depth comparative analysis of two closely related pyridine dimethanol isomers: Pyridine-2,3-dimethanol and Pyridine-2,6-dimethanol. While structurally similar, the seemingly subtle difference in the placement of their hydroxymethyl functional groups leads to profound distinctions in their coordination behavior, ultimately dictating the geometry, stability, and reactivity of the resulting metal complexes.

Introduction to the Isomeric Ligands

This compound and Pyridine-2,6-dimethanol are both organic compounds featuring a central pyridine ring functionalized with two hydroxymethyl (-CH₂OH) groups. The lone pair of electrons on the pyridine nitrogen atom allows for coordination to a metal center, while the hydroxyl groups can also participate in binding, leading to chelation.[1]

Pyridine-2,6-dimethanol , with its symmetrical substitution, is a well-studied ligand known for its ability to act as a neutral tridentate O,N,O pincer ligand.[2][3] This coordination mode often results in the formation of stable, five-membered chelate rings on either side of the pyridine nitrogen.

This compound , on the other hand, is less documented in the literature. Its asymmetrical substitution pattern precludes the formation of a pincer-type coordination. Instead, it is expected to act as a bidentate ligand, coordinating through the nitrogen atom and one of the adjacent hydroxyl groups, or potentially as a bridging ligand.

Structural Comparison

G cluster_0 This compound cluster_1 Pyridine-2,6-dimethanol a a b b

Caption: 2D structures of this compound and Pyridine-2,6-dimethanol.

Synthesis of the Ligands

The synthetic routes to these two isomers reflect their structural differences.

Pyridine-2,6-dimethanol is commonly synthesized from readily available starting materials like 2,6-lutidine (2,6-dimethylpyridine) or 2,6-pyridinedicarboxylic acid. The oxidation of 2,6-lutidine, often with a strong oxidizing agent like potassium permanganate, yields 2,6-pyridinedicarboxylic acid.[4] Subsequent reduction of the dicarboxylic acid or its ester derivative with a reducing agent such as sodium borohydride in the presence of iodine affords Pyridine-2,6-dimethanol in good yield.[4]

This compound synthesis is less frequently described. A plausible and effective method involves the reduction of 2,3-pyridinedicarboxylic acid (also known as quinolinic acid).[1] This dicarboxylic acid can be obtained through the oxidation of quinoline.[5] The reduction of the carboxylic acid groups to alcohols can be achieved using a suitable reducing agent like lithium aluminum hydride or a borane complex.

Comparative Coordination Chemistry

The distinct placement of the hydroxymethyl groups is the primary determinant of the divergent coordination behavior of these two ligands.

Pyridine-2,6-dimethanol: The Tridentate Pincer Ligand

Pyridine-2,6-dimethanol is a classic example of a tridentate O,N,O pincer ligand. The central pyridine nitrogen and the two hydroxyl oxygens coordinate to a metal center, forming a rigid and stable framework.[6][7] This coordination mode has been extensively studied with a variety of transition metals, lanthanides, and main group elements.

The resulting complexes often exhibit a distorted octahedral or square pyramidal geometry, with the ligand occupying a meridional plane. The pincer-like grip of the ligand enhances the stability of the metal complexes. Furthermore, the hydroxyl protons can be deprotonated to form anionic alkoxide ligands, which can bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers.[7]

The versatile coordination of Pyridine-2,6-dimethanol has led to its use in:

  • Catalysis: The rigid coordination sphere can be used to stabilize catalytically active metal centers.

  • Materials Science: The ability to form extended structures makes it a valuable building block for metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic or luminescent properties.[2]

  • Bioinorganic Chemistry: The tridentate nature of the ligand can mimic the coordination environment of metal ions in biological systems.

This compound: The Bidentate Chelating Ligand

In contrast to its 2,6-isomer, this compound is expected to act primarily as a bidentate ligand. The proximity of the 2-hydroxymethyl group to the pyridine nitrogen allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. The 3-hydroxymethyl group is then positioned away from the metal center and may or may not participate in further coordination, depending on the metal ion's coordination preferences and the reaction conditions.

This bidentate coordination mode would leave more coordination sites on the metal available for other ligands or solvent molecules, leading to different geometries and reactivities compared to the complexes of the 2,6-isomer. The "dangling" 3-hydroxymethyl group could also participate in intermolecular hydrogen bonding, influencing the crystal packing of the resulting complexes.

While experimental data on the coordination complexes of this compound is limited, its potential as a bidentate ligand suggests applications in areas where a less sterically demanding and more flexible coordination environment is desired.

Comparative Summary of Ligand Properties

FeatureThis compoundPyridine-2,6-dimethanol
Typical Denticity Bidentate (N,O)Tridentate (O,N,O)
Coordination Mode ChelatingPincer
Chelate Ring Size One 5-membered ringTwo 5-membered rings
Steric Hindrance Less sterically demandingMore sterically demanding
Flexibility More flexible coordinationRigid coordination
Documented Examples LimitedExtensive

Experimental Protocols

Synthesis of a Representative Metal Complex with Pyridine-2,6-dimethanol: [Cu(pydm)Cl₂]

This protocol describes the synthesis of a copper(II) complex with Pyridine-2,6-dimethanol, adapted from established procedures for similar complexes.[6]

Materials:

  • Pyridine-2,6-dimethanol (pydm)

  • Copper(II) chloride (CuCl₂)

  • Methanol

Procedure:

  • Dissolve Pyridine-2,6-dimethanol (1 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride (1 mmol) in 10 mL of methanol.

  • Slowly add the copper(II) chloride solution to the stirred solution of Pyridine-2,6-dimethanol at room temperature.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold methanol and then diethyl ether.

  • Dry the complex in a desiccator over silica gel.

Characterization: The resulting complex can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to observe shifts in the O-H and C-N stretching frequencies upon coordination), UV-Vis spectroscopy (to study the d-d transitions of the copper ion), and single-crystal X-ray diffraction (to determine the precise molecular structure).

Proposed Synthesis of a Metal Complex with this compound

Given the expected bidentate nature of this compound, a similar synthetic approach can be proposed.

Materials:

  • This compound

  • A suitable metal salt (e.g., Zinc(II) chloride, ZnCl₂)

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) in 15 mL of ethanol in a 50 mL flask.

  • In a separate vial, dissolve Zinc(II) chloride (1 mmol) in 10 mL of ethanol.

  • Add the Zinc(II) chloride solution dropwise to the stirring solution of the ligand.

  • Stir the mixture at room temperature for 4-6 hours.

  • If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be slowly evaporated to yield the crude product, which can then be recrystallized.

Visualization of Concepts

G cluster_0 Coordination of Pyridine-2,6-dimethanol M Metal N N M->N O1 O M->O1 O2 O M->O2 N->O1 N->O2 O1->O2

Caption: Tridentate pincer coordination.

G cluster_1 Coordination of this compound M Metal N N M->N O1 O M->O1 N->O1

Caption: Bidentate chelation.

G start Start: Select Ligand and Metal Salt dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Mix Solutions and Stir dissolve_ligand->mix dissolve_metal->mix isolate Isolate Product (Filtration/Evaporation) mix->isolate characterize Characterize Complex (FTIR, UV-Vis, X-ray) isolate->characterize

Caption: General workflow for complex synthesis.

Conclusion and Future Outlook

The comparative analysis of this compound and Pyridine-2,6-dimethanol highlights the profound impact of substituent positioning on ligand behavior. Pyridine-2,6-dimethanol is a well-established and predictable tridentate pincer ligand that forms stable, rigid complexes. In contrast, this compound, due to its asymmetry, is poised to act as a more flexible bidentate ligand, a hypothesis that warrants further experimental validation.

The dearth of research on the coordination chemistry of this compound presents a significant opportunity for future investigations. A systematic study of its complexes with various metal ions would provide valuable insights into its coordination preferences and could unveil novel applications in catalysis, materials science, and medicinal chemistry where its unique steric and electronic profile may prove advantageous. Such studies would not only fill a knowledge gap but also expand the toolbox of ligands available to chemists for the rational design of functional metal complexes.

References

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • ResearchGate. (n.d.). Synthesis and characterization of Pr(III), Nd(III) and Er(III) complexes with 2,6-pyridinedimethanol. Retrieved from [Link]

  • Mrabet, M. H., Hermi, S., Nasr, C. B., Alotaibi, A. A., Alswieleh, A. M., Al-Harthi, K. M., ... & Wenger, E. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. Molecules, 27(5), 1622.
  • LookChem. (n.d.). Cas no 38070-79-0 (this compound). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of pyridine 2,6-dimethanol. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • PubMed Central. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646334A - Preparation method of 2,6-pyridinedimethanol.
  • ResearchGate. (n.d.). (PDF) Synthesis and Structure of Heterometallic Compounds with Dimethyl Pyridine-2,6-dicarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinedicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.

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A Comparative Guide to the Biological Activity of Pyridine-2,3-dimethanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of Pyridine-2,3-dimethanol and its structural isomers. Moving beyond a simple catalogue of data, we delve into the mechanistic rationale for their activities, drawing crucial parallels with the well-understood biochemistry of Vitamin B6. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this class of pyridine derivatives and to equip them with robust methodologies for their evaluation.

Introduction: The Pyridine Scaffold and the Vitamin B6 Analogy

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties, basicity, and ability to form hydrogen bonds make it a privileged structure in drug design.[1][] The pyridinedimethanol series, characterized by a pyridine core with two hydroxymethyl (-CH₂OH) substituents, represents a class of compounds with significant, yet underexplored, therapeutic potential.

A critical lens through which to view the biological potential of these isomers is their structural similarity to Vitamin B6 . Vitamin B6 is not a single molecule but a group of related compounds, or vitamers, including pyridoxine, which features hydroxymethyl groups on a pyridine ring.[4][5] The body converts these vitamers into the biologically active coenzyme, Pyridoxal 5'-phosphate (PLP) .[6][7] PLP is indispensable, acting as a coenzyme for over 140 enzymatic reactions, primarily in the metabolism of amino acids, neurotransmitters, and lipids.[8][9][10]

This structural relationship suggests a compelling hypothesis: this compound and its isomers may act as analogues, substrates, or inhibitors for the enzymes involved in the Vitamin B6 metabolic pathway, thereby exerting a range of biological effects.

Comparative Analysis of Pyridinedimethanol Isomers

While comprehensive comparative data across all isomers is sparse, available research allows us to construct a profile for each, highlighting their distinct activities and potential applications.

CompoundStructureKnown & Potential Biological ActivitiesKey Findings & References
This compound this compoundLigand activity, potential antimicrobial properties, synthetic precursor.Used in coordination chemistry and as a building block for surfactants and fungicides. Specific biological data is limited.[11]
Pyridine-2,4-dimethanol Pyridine-2,4-dimethanolHIF-1α stabilization.A diethyl ester derivative, in combination with resveratrol, was shown to stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein in cellular response to low oxygen, and improve hair density in a clinical study.[12]
Pyridine-2,5-dimethanol Pyridine-2,5-dimethanolAnti-trypanosomatid activity.Dicarboxylate ester derivatives have shown promising activity against Trypanosoma cruzi (Chagas disease) and Leishmania mexicana with low cytotoxicity, making them candidates for further drug development.[13][14]
Pyridine-2,6-dimethanol Pyridine-2,6-dimethanolAntimicrobial properties, precursor for pharmaceuticals, plant growth regulation.Derivatives show promise as antimicrobial agents. The core structure is used as an intermediate in drug synthesis and as a plant growth regulator.[15][16]
Pyridine-3,4-dimethanol Pyridine-3,4-dimethanolBroad therapeutic potential as a pyridine derivative.While specific studies are limited, its structural similarity to other biologically active pyridines suggests potential for anticancer, antimicrobial, or anti-inflammatory activity.[2][17]
Pyridine-3,5-dimethanol Pyridine-3,5-dimethanolBroad therapeutic potential as a pyridine derivative.As with its 3,4-isomer, direct biological data is scarce. However, the pyridine scaffold is a known pharmacophore for a wide range of biological targets.[][18]

The Central Mechanism: Interaction with Vitamin B6 Metabolism

The diverse, though often preliminary, activities of these isomers can be rationalized by considering their potential interaction with the Vitamin B6 metabolic pathway. The key enzyme in this pathway is pyridoxal kinase , which phosphorylates the various B6 vitamers, a crucial step for their activation.[9][19] The pyridinedimethanol isomers, as structural analogues of pyridoxine, could potentially bind to the active site of this kinase.

This interaction could lead to several outcomes:

  • Competitive Inhibition: The isomer binds to the kinase but cannot be properly processed, blocking the phosphorylation of natural Vitamin B6 and leading to a state of functional B6 deficiency.

  • Substrate Analogue: The isomer is phosphorylated by the kinase, creating a non-native phosphorylated product that may inhibit other PLP-dependent enzymes.

  • Prodrug Activation: The isomer is metabolized via the B6 pathway into a novel active compound.

The following diagram illustrates the canonical Vitamin B6 salvage pathway, which is the likely site of interaction for these isomers.

B6_Metabolism cluster_uptake Cellular Uptake cluster_salvage Salvage Pathway PN Pyridoxine (PN) (Vitamin B6) Kinase Pyridoxal Kinase PN->Kinase PL Pyridoxal (PL) PL->Kinase PM Pyridoxamine (PM) PM->Kinase Isomers Pyridinedimethanol Isomers (Analogs) Isomers->Kinase Potential Interaction PNP Pyridoxine 5'-phosphate (PNP) Kinase->PNP Phosphorylation Oxidase PNP Oxidase PNP->Oxidase PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PLP-Dependent\nEnzymes PLP-Dependent Enzymes PLP->PLP-Dependent\nEnzymes Coenzyme for >140 Reactions Oxidase->PLP workflow cluster_chem Chemical Synthesis & Characterization cluster_bio Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Isomers purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Verification (NMR, HRMS) purification->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anticancer Anticancer Assay (MTT / Cytotoxicity) characterization->anticancer enzyme Enzyme Inhibition Assay (e.g., Pyridoxal Kinase) characterization->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar enzyme->sar mechanistic Mechanistic Studies (e.g., Molecular Docking) sar->mechanistic

Caption: A generalized workflow for the synthesis and biological evaluation of pyridinedimethanol isomers.

Protocol: Antimicrobial Activity (Broth Microdilution for MIC)

Causality: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It provides quantitative data essential for comparing the potency of different isomers.

Methodology:

  • Prepare Inoculum: Culture bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to an optical density corresponding to a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [20]2. Compound Dilution: Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in MHB within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria in MHB) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration where no visible turbidity (bacterial growth) is observed. [21]

Protocol: Anticancer Activity (MTT Assay)

Causality: The MTT assay measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. A decrease in this activity is a reliable indicator of cytotoxicity or reduced cell proliferation. [20] Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. [20][22]2. Compound Treatment: Treat the cells with serial dilutions of each pyridinedimethanol isomer for a set period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Conclusion and Future Directions

The pyridinedimethanol isomers represent a compelling class of compounds whose biological activities are just beginning to be understood. While this compound itself has limited documented biological effects, its isomers have shown potential in diverse areas, from hair growth stimulation to anti-parasitic and antimicrobial applications. [12][13][15] The key to unlocking their full potential lies in the comparative and mechanistic approach . Their structural analogy to Vitamin B6 provides a powerful framework for hypothesis-driven research. Future investigations should focus on:

  • Systematic Screening: Evaluating all isomers in standardized assays, such as those detailed above, to build a clear structure-activity relationship (SAR) profile.

  • Enzyme-Level Studies: Directly testing the interaction of these isomers with key enzymes of the Vitamin B6 pathway, particularly pyridoxal kinase.

  • Derivative Synthesis: Using the core pyridinedimethanol scaffolds to synthesize new derivatives with enhanced potency and selectivity for specific biological targets. [23][24][25] By combining rigorous screening with a deep understanding of the underlying biochemistry, the research community can effectively harness the therapeutic potential of this versatile chemical family.

References

  • Dr.Oracle. (2025). What is the metabolism of Vitamin B6 (Pyridoxine)? [Online].
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  • BenchChem. (2025). Pyridine-2,6-dimethanol: Comprehensive Overview and Applications. [Online].
  • National Center for Biotechnology Information. (n.d.). Vitamin B6 (Pyridoxine) - StatPearls. [Online].
  • Chemistry LibreTexts. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). [Online].
  • Wikipedia. (n.d.). Pyridoxal phosphate. [Online].
  • Sustainability Directory. (n.d.). Pyridoxal Phosphate. [Online].
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  • PubMed Central. (n.d.). Vitamin B6 and Its Role in Cell Metabolism and Physiology. [Online].
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  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives. [Online].
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Quantification of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust drug development and quality control. Pyridine-2,3-dimethanol, a key building block in the synthesis of various pharmaceutical compounds, requires a precise and reliable analytical method for its quantification. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in scientific principles and regulatory expectations.

Understanding the Analyte: this compound

Before delving into method development and validation, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs our choices for the chromatographic conditions.

This compound (also known as 2,3-bis(hydroxymethyl)pyridine) has the following key characteristics:

  • Molecular Formula: C₇H₉NO₂[1][2]

  • Molecular Weight: 139.15 g/mol [1][2]

  • Structure: A pyridine ring with two hydroxymethyl (-CH₂OH) substituents at the 2 and 3 positions.

  • Predicted pKa: Approximately 13.51[1]

  • Solubility: Expected to be soluble in polar organic solvents and aqueous solutions due to the presence of the nitrogen atom and two hydroxyl groups.

  • Chromophoric Properties: The pyridine ring provides UV absorbance, making UV detection a suitable choice for HPLC analysis.

The presence of the polar hydroxyl groups and the basic nitrogen atom on the pyridine ring suggests that a reversed-phase HPLC method would be a suitable starting point for achieving good retention and separation.

Comparative Overview of Potential HPLC Methodologies

Parameter Method A: C18 with Aqueous/Organic Mobile Phase Method B: Polar-Embedded C18 with Buffered Mobile Phase Rationale for Comparison
Stationary Phase Standard C18 (e.g., 5 µm, 4.6 x 150 mm)Polar-Embedded C18 (e.g., 5 µm, 4.6 x 150 mm)A standard C18 provides good hydrophobic retention. A polar-embedded phase can offer alternative selectivity and better peak shape for polar analytes, especially at low organic modifier concentrations, by minimizing interactions with residual silanols.
Mobile Phase Acetonitrile and Water (Gradient)Acetonitrile and 0.1% Formic Acid in Water (Isocratic)A simple water/acetonitrile gradient is a common starting point. The addition of a buffer like formic acid can control the ionization of the pyridine nitrogen, leading to improved peak shape and more consistent retention times.
Detection UV at 260 nmUV at 260 nmThe pyridine ring exhibits strong UV absorbance around this wavelength.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times.

For the purpose of this guide, we will proceed with the detailed validation of Method A , as it represents a more conventional and widely applicable starting point for method development.

The Causality Behind Experimental Choices in HPLC Method Validation

The validation of an analytical method is not merely a checklist of experiments. It is a systematic process to demonstrate that the method is suitable for its intended purpose.[3][4] Our approach is guided by the International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines.[5][6][7]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) Dev Method Development (this compound) Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob

Caption: Workflow for HPLC Method Validation.

Experimental Protocol for Validation of HPLC Method A

This section provides a detailed, step-by-step methodology for the validation of the proposed HPLC method for this compound.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Forced degradation study: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

Chromatographic Conditions (Method A)
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

Validation Parameters and Procedures

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4]

  • Procedure:

    • Inject a blank solution (methanol) to demonstrate no interference at the retention time of the analyte.

    • Inject a solution of the this compound reference standard.

    • Perform forced degradation studies:

      • Acidic: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 2 hours.

      • Basic: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 2 hours.

      • Oxidative: Dissolve the analyte in 3% H₂O₂ and keep at room temperature for 2 hours.

    • Inject the degraded samples and assess the chromatograms for the resolution between the parent peak and any degradation products. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

  • Acceptance Criteria: The method is specific if there is no interference from the blank at the analyte's retention time, and the analyte peak is well-resolved from any degradation peaks (resolution > 2).

Specificity_Concept Analyte This compound (Analyte) Method HPLC Method Analyte->Method Impurity Potential Impurities - Starting Materials - Degradation Products Impurity->Method Separation Successful Separation (Specificity Achieved) Method->Separation

Caption: Specificity in HPLC Analysis.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies.

  • Procedure:

    • Prepare a placebo (a mixture of all excipients in a formulation, if applicable). If not, accuracy will be determined by the recovery of the analyte from spiked solutions.

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of this compound into the placebo or a blank solution.

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Prepare six independent samples at 100% of the working concentration. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of data should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the standard deviation of the response and the slope of the calibration curve):

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Prepare solutions at the calculated LOD and LOQ concentrations and inject them to verify that the analyte can be detected (for LOD) and quantified with acceptable precision (for LOQ, RSD ≤ 10%).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Wavelength of detection (± 2 nm)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Summary of Validation Data

The results of the validation experiments should be summarized in clear, concise tables for easy interpretation.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Specificity No interference; resolution > 2
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD) ≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%
LOQ Precision (RSD) ≤ 10%
Robustness System suitability passes under varied conditions

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the quantification of this compound. By grounding our experimental design in the physicochemical properties of the analyte and adhering to regulatory guidelines, we can establish a reliable and robust analytical method. The detailed protocols and acceptance criteria provided herein serve as a practical template for researchers and scientists in the pharmaceutical industry, ensuring the generation of high-quality, defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LookChem. Cas 38070-79-0, this compound. [Link]

  • Pipzine Chemicals. 2-Pyridinemethanol, 3,5-Dimethyl. [Link]

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A Comparative Guide to Pyridine-2,3-dimethanol-Based Catalysts: A Ligand Isomer Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ligand Architecture in Catalysis

In the realm of homogeneous catalysis, the design of the ligand framework around a metal center is paramount to dictating the catalyst's activity, selectivity, and stability. Pyridine-based ligands have emerged as a versatile and tunable class of scaffolds, widely employed in a myriad of catalytic transformations including hydrogenations, oxidations, and cross-coupling reactions.[1][2] The electronic and steric properties of these ligands can be finely adjusted through substitution on the pyridine ring, thereby modulating the catalytic performance of the corresponding metal complexes.[1][2]

This guide provides a comparative performance evaluation of catalysts based on Pyridine-2,3-dimethanol , a bidentate N,O-ligand. Due to the limited availability of direct experimental data for this specific isomer, this guide will draw upon established principles of coordination chemistry and catalysis. We will present a detailed comparison with its well-studied structural isomer, Pyridine-2,6-dimethanol , a tridentate O,N,O-ligand, and other relevant bidentate pyridine-based catalytic systems. By analyzing the structural and electronic differences between these ligands, we can infer the potential performance characteristics of this compound-based catalysts in key catalytic applications.

The Tale of Two Isomers: this compound vs. Pyridine-2,6-dimethanol

The seemingly subtle shift of a hydroxymethyl group from the 6-position to the 3-position on the pyridine ring results in a fundamental change in the ligand's coordination behavior, which in turn has profound implications for catalysis.

Pyridine-2,6-dimethanol , also known as pyridine-2,6-diethanol, acts as a versatile tridentate O,N,O-ligand.[3] Its ability to form stable, pincer-like complexes with a variety of transition metals has led to its widespread investigation in catalysis.[3][4] This tridentate coordination imparts significant stability to the resulting metal complexes and influences their catalytic behavior.[3]

In contrast, This compound functions as a bidentate N,O-ligand. This difference in denticity is the primary determinant of the divergent catalytic performance profiles of their respective metal complexes.

FeatureThis compoundPyridine-2,6-dimethanol
Structure AsymmetricSymmetric
Coordination Mode Bidentate (N,O)Tridentate (O,N,O)
Chelate Ring Size Forms a 6-membered chelate ringForms two 5-membered chelate rings
Complex Geometry Typically forms less rigid complexes with more open coordination sitesForms more rigid, pincer-type complexes
Stability Generally forms less stable complexes compared to tridentate analoguesForms highly stable complexes due to the chelate effect

Performance Evaluation in Key Catalytic Transformations

Transfer Hydrogenation of Ketones

Transfer hydrogenation of ketones to alcohols is a fundamental transformation in organic synthesis, and ruthenium and iridium complexes are among the most effective catalysts for this reaction. The ligand architecture plays a crucial role in the efficiency of these catalysts.

Pyridine-2,6-dimethanol-based catalysts , particularly with ruthenium, have demonstrated high activity. The tridentate nature of the ligand provides a stable framework that can facilitate the catalytic cycle.

While direct data for this compound is unavailable, we can infer its potential performance by examining related bidentate pyridine-based ligands. Studies on Ru(II) complexes with various bidentate N,N' and tridentate N,N',N'' pyridine-based ligands have shown that the rates of transfer hydrogenation reactions are strongly dependent on the type of ancillary ligands.[5] In some cases, tridentate ligands have shown higher catalytic activity.[6]

Expected Performance of this compound Catalysts:

  • Activity: A bidentate this compound ligand would leave more coordination sites available on the metal center. This could potentially lead to faster substrate and hydrogen donor coordination, but may also result in lower catalyst stability.

  • Selectivity: The asymmetric nature of the this compound ligand could be advantageous in asymmetric transfer hydrogenation, provided a chiral center is introduced to the ligand or a chiral co-ligand is used.

  • Stability: The lower denticity might lead to lower stability of the catalytic complex under reaction conditions compared to the robust pincer-type complexes formed with Pyridine-2,6-dimethanol.

Comparative Data for Ruthenium-based Transfer Hydrogenation Catalysts:

Ligand TypeMetalSubstrateConversion (%)Time (h)Ref.
Tridentate Pyridine-basedRu(II)Aryl KetonesHigh-[5]
Bidentate Pyridine-basedRu(II)Aryl KetonesVariable-[5][7]
Oxidation Reactions

The ability of the ligand to stabilize high-valent metal-oxo species is crucial for catalytic oxidation reactions. Pyridine-alkoxide ligands are known to support such species.

Pyridine-2,6-dimethanol complexes of metals like manganese have been suggested as potential oxidation catalysts.[3] Ruthenium complexes with bipyridine-bis(alkoxide) ligands have been reported as effective water oxidation catalysts.[8]

Expected Performance of this compound Catalysts:

  • The strong σ-donating alkoxide group in a deprotonated this compound ligand would help to stabilize higher oxidation states of the metal center, which is beneficial for oxidation catalysis.

  • The bidentate nature of the ligand could allow for the coordination of additional ligands, such as water or other substrates, which is essential for many oxidation reactions.

  • Ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have shown catalytic activity in the dehydrogenative oxidation of alcohols.[9][10] This suggests that a this compound-ruthenium system could also be a viable catalyst for alcohol oxidation.

Experimental Protocols

Synthesis of Pyridine-2,6-dimethanol

A common and efficient method for the synthesis of Pyridine-2,6-dimethanol involves the reduction of a pyridine-2,6-dicarboxylate ester.[3]

Materials:

  • Dimethyl 2,6-pyridinedicarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of dimethyl 2,6-pyridinedicarboxylate (5.0 g, 0.022 mol) in methanol (50 mL) at 0 °C, add sodium borohydride (3.3 g, 0.088 mol) in portions.

  • Stir the reaction mixture at 20 °C for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add a saturated aqueous solution of Na₂CO₃ to the residue.

  • Add a mixture of DCM/MeOH (10:1, 200 mL) to the residue and filter the solution.

  • Dry the filtrate over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield Pyridine-2,6-dimethanol as a white solid.[3]

General Procedure for Transfer Hydrogenation of Acetophenone

Materials:

  • Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Pyridine-dimethanol ligand (2,3- or 2,6-isomer)

  • Acetophenone

  • 2-Propanol (hydrogen source and solvent)

  • Potassium hydroxide (KOH) (co-catalyst)

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve the ruthenium precursor and the pyridine-dimethanol ligand in 2-propanol.

  • Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Add acetophenone and a solution of KOH in 2-propanol to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by gas chromatography or thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

Visualization of Catalytic Concepts

Ligand_Comparison cluster_0 This compound cluster_1 Pyridine-2,6-dimethanol P23DM This compound Bidentate Bidentate (N,O) Coordination P23DM->Bidentate Asymmetric Asymmetric Structure P23DM->Asymmetric OpenSites More Open Coordination Sites Bidentate->OpenSites Metal Metal Center (e.g., Ru, Ir) OpenSites->Metal Forms less stable, more reactive complexes? P26DM Pyridine-2,6-dimethanol Tridentate Tridentate (O,N,O) Coordination P26DM->Tridentate Symmetric Symmetric 'Pincer' Structure P26DM->Symmetric RigidComplex Rigid and Stable Complex Tridentate->RigidComplex RigidComplex->Metal Forms highly stable, robust catalysts

Caption: Comparison of this compound and Pyridine-2,6-dimethanol as ligands.

Transfer_Hydrogenation_Workflow start Start: Catalyst Preparation precursor Ru/Ir Precursor + Pyridine-dimethanol Ligand start->precursor complex Formation of Active Catalytic Complex precursor->complex reaction Reaction Setup: - Ketone Substrate - 2-Propanol (H-source) - Base (e.g., KOH) complex->reaction reflux Heating to Reflux (82°C) reaction->reflux monitoring Reaction Monitoring (GC/TLC) reflux->monitoring workup Work-up and Product Isolation monitoring->workup product Final Product (Alcohol) workup->product

Caption: General workflow for transfer hydrogenation of ketones.

Conclusion and Future Outlook

While direct experimental data on the catalytic performance of this compound-based catalysts is scarce, a comparative analysis based on its structural and electronic properties, and data from its well-studied isomer, Pyridine-2,6-dimethanol, and other bidentate pyridine-alkoxide systems allows for informed predictions.

The bidentate, asymmetric nature of this compound is expected to lead to catalysts with different reactivity and selectivity profiles compared to the tridentate, symmetric Pyridine-2,6-dimethanol. While potentially forming less stable complexes, the increased number of available coordination sites on the metal center could lead to enhanced reactivity. Furthermore, the inherent asymmetry of the 2,3-isomer makes it an interesting candidate for the development of catalysts for asymmetric synthesis.

Future research should focus on the synthesis and characterization of metal complexes of this compound and their systematic evaluation in key catalytic transformations, such as transfer hydrogenation and oxidation reactions. Such studies would provide the much-needed experimental data to validate the predictions made in this guide and could uncover unique catalytic properties arising from its distinct ligand architecture. This would not only fill a gap in the current literature but also potentially lead to the development of novel, highly efficient catalysts for organic synthesis.

References

  • Synthesis of Ruthenium(II) Complexes Containing Tridentate Triamine (′N ͡N ͡N′) and Bidentate Diamine Ligands (N ͡N′): as Catalysts for Transfer Hydrogenation of Ketones. (2025). ResearchGate. [Link]

  • Catalytic Water Oxidation by Ruthenium Complexes with Pyridine Alkoxide Ligands. (n.d.). Wiley Online Library. [Link]

  • Iridium Complexes with Bidentate Pyridinylidene/ N-Amidate Ligands for Transfer Hydrogenation Catalysis. (2024). PubMed. [Link]

  • Iridium(III) Bis-Pyridine-2-Sulfonamide Complexes as Efficient and Durable Catalysts for Homogeneous Water Oxidation. (2016). PubMed. [Link]

  • Ruthenium(II) complexes bearing pyridine-based tridentate and bidentate ligands: catalytic activity for transfer hydrogenation of aryl ketones. (2012). Semantic Scholar. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). National Institutes of Health. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]

  • Ruthenium(II) complexes bearing pyridine-based tridentate and bidentate ligands: Catalytic activity for transfer hydrogenation of aryl ketones. (2025). ResearchGate. [Link]

  • Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. (2019). Frontiers in Chemistry. [Link]

  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (n.d.). MDPI. [Link]

  • Highly efficient and robust molecular ruthenium catalysts for water oxidation. (2012). National Institutes of Health. [Link]

  • Rhodium(i) and iridium(i) complexes with bidentate N,N and P,N ligands as catalysts for the hydrothiolation of alkynes. (n.d.). RSC Publishing. [Link]

  • Ruthenium carbonyl complexes with pyridine-alkoxide ligands: synthesis, characterization and catalytic application in dehydrogenative oxidation of alcohols. (n.d.). RSC Publishing. [Link]

  • Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. (n.d.). TCU Digital Repository. [Link]

  • Pyridazine- versus pyridine-based tridentate ligands in first-row transition metal complexes. (n.d.). ACS Publications. [Link]

  • (PDF) Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. (2025). ResearchGate. [Link]

  • A full set of iridium(iv) pyridine-alkoxide stereoisomers: highly geometry-dependent redox properties. (n.d.). RSC Publishing. [Link]

  • Stable Iridium(IV) Complexes of an Oxidation-Resistant Pyridine-Alkoxide Ligand: Highly Divergent Redox Properties Depending on the Isomeric Form Adopted. (2025). ResearchGate. [Link]

  • Pyridine-2,6-dimethanol: Comprehensive Overview and Applications. (2025). Mol-Instincts. [Link]

  • Pyridine ligands compared and investigated in this work. (n.d.). ResearchGate. [Link]

  • Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. (n.d.). Wiley Online Library. [Link]

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Benchmarking the Efficacy of Fungicides Derived from Pyridine-2,3-dimethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fungicidal Scaffolds

In the relentless pursuit of robust and sustainable crop protection strategies, the exploration of novel chemical scaffolds is paramount. The pyridine ring, a ubiquitous heterocycle in agrochemicals, has proven to be a versatile foundation for the development of potent fungicides.[1][2] This guide focuses on the prospective fungicidal efficacy of derivatives of Pyridine-2,3-dimethanol. While direct experimental data on fungicides synthesized from this specific precursor is not yet prevalent in publicly accessible literature, its structural attributes suggest significant potential.[3] this compound offers a unique bis(hydroxymethyl)ated pyridine core, presenting multiple avenues for derivatization to access novel chemical spaces and potentially new modes of action.[4]

This document will, therefore, serve as a forward-looking comparative analysis. We will first postulate a hypothetical class of fungicides derived from this compound, drawing upon established structure-activity relationships of known pyridine-based fungicides.[5][6] Subsequently, we will outline a comprehensive benchmarking strategy to evaluate their efficacy against a panel of agronomically important fungal pathogens, comparing them with existing commercial fungicides. The methodologies detailed herein are grounded in established protocols for fungicide efficacy testing and are designed to yield robust and reproducible data for researchers, scientists, and drug development professionals.[7]

Hypothetical Fungicide Class: this compound Carbamates

For the purpose of this guide, we propose a hypothetical class of fungicides: Pyridine-2,3-dicarbamates . The rationale for this choice is twofold. Firstly, the two primary alcohol functionalities of this compound are readily amenable to esterification or carbamoylation, common reactions in the synthesis of bioactive molecules. Secondly, the carbamate moiety is a well-established pharmacophore in numerous pesticides, known to interact with key enzymes in target organisms.

The proposed general structure is as follows:

Where R1 and R2 represent various substituted aryl or alkyl groups. The variation of these substituents would allow for the fine-tuning of physicochemical properties such as lipophilicity and steric bulk, which are critical for fungicidal activity.

Benchmarking Efficacy: A Multi-tiered Approach

A rigorous evaluation of these novel compounds necessitates a multi-pronged approach, encompassing both in vitro and in vivo assays. This allows for a comprehensive understanding of their intrinsic antifungal activity and their performance under conditions that mimic agricultural settings.

In Vitro Efficacy Screening

The initial phase of testing involves determining the direct inhibitory effect of the synthesized Pyridine-2,3-dicarbamates on the mycelial growth of a panel of economically significant fungal pathogens.

  • Pathogen Panel: A diverse range of fungal pathogens should be selected, including but not limited to:

    • Fusarium graminearum (causal agent of Fusarium head blight in cereals)

    • Botrytis cinerea (causal agent of gray mold in various fruits and vegetables)

    • Rhizoctonia solani (causal agent of sheath blight in rice and root rot in various crops)

    • Magnaporthe oryzae (causal agent of rice blast)

    • Sclerotinia sclerotiorum (causal agent of white mold in various crops)

  • Compound Preparation: The synthesized Pyridine-2,3-dicarbamates and commercial standard fungicides (e.g., Boscalid, Azoxystrobin, Tebuconazole) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Plates: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, the test compounds are added to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the actively growing margin of a fungal culture is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at an optimal temperature for each specific fungus (typically 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment. The EC₅₀ (Effective Concentration to inhibit 50% of growth) is then determined by probit analysis.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis pathogen Pathogen Culture inoculate Inoculate Plates pathogen->inoculate compounds Synthesized & Standard Fungicides amend_media Amend Media with Test Compounds compounds->amend_media media Potato Dextrose Agar media->amend_media amend_media->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 calculate->ec50 in_vivo_workflow cluster_protective Protective Assay cluster_curative Curative Assay p_treat Treat Leaf with Test Compound p_inoculate Inoculate with Pathogen p_treat->p_inoculate p_incubate Incubate p_inoculate->p_incubate p_assess Assess Disease Severity p_incubate->p_assess c_inoculate Inoculate Leaf with Pathogen c_treat Treat with Test Compound c_inoculate->c_treat c_incubate Incubate c_treat->c_incubate c_assess Assess Disease Severity c_incubate->c_assess start Detached Leaves start->p_treat start->c_inoculate

Caption: Workflow for in vivo protective and curative detached leaf assays.

Comparative Data Analysis

The data generated from the in vitro and in vivo assays should be systematically compared with that of established commercial fungicides.

Table 1: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) of Hypothetical Pyridine-2,3-dicarbamates and Standard Fungicides
CompoundFusarium graminearumBotrytis cinereaRhizoctonia solaniMagnaporthe oryzaeSclerotinia sclerotiorum
PDC-1 (Hypothetical) TBDTBDTBDTBDTBD
PDC-2 (Hypothetical) TBDTBDTBDTBDTBD
Boscalid (SDHI) >1005.20.8>1002.1
Azoxystrobin (QoI) 15.60.11.20.050.3
Tebuconazole (DMI) 0.525.83.11.510.4

Note: TBD (To Be Determined) indicates data to be generated from experimental work. Data for standard fungicides are representative values from literature and may vary.

Table 2: Comparative In Vivo Efficacy (Control Efficacy % at 100 µg/mL) of Hypothetical Pyridine-2,3-dicarbamates and Standard Fungicides
CompoundProtective Efficacy vs. B. cinereaCurative Efficacy vs. B. cinereaProtective Efficacy vs. M. oryzaeCurative Efficacy vs. M. oryzae
PDC-1 (Hypothetical) TBDTBDTBDTBD
PDC-2 (Hypothetical) TBDTBDTBDTBD
Boscalid 8540105
Azoxystrobin 95609875
Tebuconazole 70808590

Note: TBD (To Be Determined) indicates data to be generated from experimental work. Data for standard fungicides are representative values from literature and may vary.

Elucidating the Mechanism of Action

Understanding the mode of action is crucial for the rational development of new fungicides and for managing the risk of resistance. For pyridine-based fungicides, several mechanisms have been identified. [8][9]

Potential Mechanisms for Pyridine-2,3-dicarbamates
  • Succinate Dehydrogenase Inhibition (SDHI): Many pyridine carboxamide fungicides, such as boscalid, act by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. [9]It is plausible that the proposed Pyridine-2,3-dicarbamates could adopt a conformation that allows them to bind to the ubiquinone-binding site of the SDH enzyme.

  • Sterol Biosynthesis Inhibition (SBI): Some pyridine derivatives have been shown to inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. [10][11]

sdi_mechanism cluster_etc Mitochondrial Electron Transport Chain complex_I Complex I NADH Dehydrogenase complex_III Complex III Cytochrome bc1 complex_I->complex_III e- complex_II Complex II Succinate Dehydrogenase Succinate Fumarate complex_II->complex_III e- complex_IV Complex IV Cytochrome c Oxidase complex_III->complex_IV e- atp_synthase ATP Synthase ATP Production complex_IV->atp_synthase H+ gradient fungicide Pyridine-2,3-dicarbamate (Hypothetical SDHI) fungicide->complex_II:f1 Inhibits

Caption: Proposed mechanism of action via Succinate Dehydrogenase Inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the benchmarking of novel fungicides derived from this compound. Although direct experimental data for this specific class of compounds is currently lacking, the proposed methodologies and comparative analyses with established fungicides offer a clear roadmap for their evaluation. The inherent versatility of the this compound scaffold holds significant promise for the discovery of next-generation fungicides. [3]Future research should focus on the synthesis of a diverse library of Pyridine-2,3-dicarbamates and other derivatives, followed by the systematic execution of the described in vitro and in vivo efficacy assays. Elucidation of their precise mechanism of action will be crucial for optimizing their activity and for developing sustainable resistance management strategies.

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A Comparative Guide to the Cross-Reactivity of Pyridine-2,3-dimethanol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using a hypothetical Pyridine-2,3-dimethanol derivative, designated PDM-7, as a case study. The principles and methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a robust approach to understanding and mitigating off-target effects, a critical step in the development of safe and effective therapeutics.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes such as cyclin-dependent kinases (CDKs).[1] The process of "scaffold hopping," where a known active core structure is replaced with a novel one like a pyridine derivative, is a common strategy to discover new inhibitors with improved properties.[1][2][3][4][5] However, this structural novelty necessitates a thorough evaluation of selectivity.

For the purpose of this guide, we will consider PDM-7, a hypothetical inhibitor designed to target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. While PDM-7 is designed for CDK2, its pyridine core and associated pharmacophores may lead to interactions with other kinases, a phenomenon known as cross-reactivity or off-target binding.[6] Understanding this polypharmacology is crucial, as it can lead to unexpected toxicities or, in some cases, beneficial synergistic effects.[7]

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, which share a structurally conserved ATP-binding pocket.[8] This homology presents a significant challenge in designing selective inhibitors.[8] Non-specific inhibition can lead to adverse effects by disrupting unintended signaling pathways.[6][9] Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[10][11]

Kinase selectivity profiling is the process of screening a compound against a large panel of kinases to determine its activity spectrum.[11][12][13] This provides a "fingerprint" of the compound's inhibitory activity, highlighting both its intended targets and potential off-targets.

Experimental Framework for Assessing PDM-7 Cross-Reactivity

To objectively compare PDM-7's performance, we will outline a multi-tiered experimental approach, moving from broad, high-throughput screening to more focused biochemical and cell-based assays. This tiered approach allows for efficient resource allocation, with more complex and resource-intensive assays reserved for confirming and characterizing hits from initial screens.

Caption: Tiered workflow for assessing kinase inhibitor cross-reactivity.

Tier 1: Broad Kinome Profiling

The initial step is to screen PDM-7 at a single, relatively high concentration (e.g., 1 µM) against a large, commercially available kinase panel.[12][14] The KINOMEscan® platform, for example, utilizes a site-directed competition binding assay to quantify interactions between the test compound and a panel of over 450 kinases.[14]

Objective: To identify all potential kinase targets of PDM-7 and provide an initial assessment of its selectivity.

Hypothetical Data Presentation:

The results are typically presented as a percentage of control, where lower numbers indicate stronger binding. A common threshold for identifying significant off-targets is a reduction of the control signal by more than 65-80%.

Table 1: Hypothetical Primary Kinome Screen of PDM-7 at 1 µM

Kinase TargetPercent of Control (%)Classification
CDK2 5 Primary Target
CDK115Significant Off-Target
CDK925Significant Off-Target
GSK3B40Moderate Off-Target
AURKA85Non-binder
VEGFR292Non-binder
... (400+ other kinases)>80Non-binders

This is a representative subset of a full kinome scan.

Interpretation: In this hypothetical screen, PDM-7 shows potent binding to its intended target, CDK2. However, it also demonstrates significant cross-reactivity with other members of the CDK family (CDK1 and CDK9) and moderate interaction with GSK3B. This pattern is not uncommon, as kinases within the same family often share high sequence and structural homology in their ATP-binding sites.[15]

Tier 2: Biochemical Potency Determination (IC50)

Following the primary screen, the next step is to determine the potency of PDM-7 against the identified on- and off-targets. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).[16][17] The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[17]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Recombinant kinases (CDK2, CDK1, CDK9, GSK3B), their respective substrates, and ATP are prepared in kinase reaction buffer. PDM-7 is serially diluted to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and PDM-7 (or vehicle control) are incubated together. The reaction is initiated by the addition of ATP. The concentration of ATP should be kept close to the Michaelis constant (Km) for each kinase to allow for a more accurate comparison of intrinsic inhibitor affinities.[18]

  • ADP Detection: After a set incubation period, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A subsequent addition of a kinase detection reagent converts the generated ADP into a luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[16]

Hypothetical Data Presentation:

Table 2: Comparative Biochemical Potency of PDM-7

Kinase TargetIC50 (nM)Selectivity Ratio (vs. CDK2)
CDK2 15 1
CDK115010
CDK945030
GSK3B1,20080

Interpretation: The IC50 values provide a quantitative measure of selectivity. PDM-7 is 10-fold more selective for CDK2 over CDK1, 30-fold over CDK9, and 80-fold over GSK3B. While a 10-fold selectivity window is a reasonable starting point, greater selectivity is often desired to minimize off-target effects in a cellular context. It's important to note that IC50 values can be influenced by assay conditions, and for ATP-competitive inhibitors, the Ki (inhibition constant) provides a more absolute measure of affinity.[19][20]

Tier 3: Cellular Target Engagement and Phenotypic Effects

Biochemical assays, while crucial, do not fully replicate the complex environment inside a living cell. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of competing molecules can all influence a compound's activity. Therefore, it is essential to confirm target engagement in a cellular setting.[21]

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying drug-target engagement in intact cells.[22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22][24]

  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) and treat with various concentrations of PDM-7 or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins via centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein (e.g., CDK2, CDK1) remaining at each temperature using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[21][24]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Hypothetical Data Interpretation: A successful CETSA experiment would show a dose-dependent thermal shift for CDK2, confirming that PDM-7 enters the cells and binds to its intended target. The magnitude of the shift can correlate with the compound's potency. Critically, performing CETSA for the identified off-targets (like CDK1) would reveal whether PDM-7 engages these kinases at therapeutic concentrations within the cell. A lack of a significant thermal shift for an off-target, despite a low biochemical IC50, might suggest poor cell permeability or other factors preventing engagement in a cellular context.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel this compound derivative, PDM-7. Through a tiered strategy of broad kinome screening, biochemical potency determination, and cellular target engagement assays, a comprehensive selectivity profile can be established.

The hypothetical data for PDM-7 reveals a compound with high potency for its intended target, CDK2, but with notable cross-reactivity against other CDK family members. The selectivity ratios derived from IC50 values provide a quantitative basis for comparison with alternative compounds. The cellular engagement data from CETSA is the ultimate arbiter, confirming which of the potential interactions observed in biochemical assays are relevant in a physiological setting.

For drug development professionals, this integrated approach is critical for making informed decisions. If off-target activity is confirmed in cells and is predicted to cause toxicity, medicinal chemistry efforts can be guided to improve selectivity. This might involve structural modifications to the this compound scaffold to exploit subtle differences between the ATP-binding pockets of CDK2 and its off-targets. By rigorously applying these comparative methodologies, the path to developing safer and more effective targeted therapies becomes clearer.

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A Comparative Analysis of the Chelating Properties of Different Pyridine Diols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridine diols, a class of heterocyclic organic compounds, have garnered significant attention for their potent metal-chelating properties. Their ability to form stable complexes with various metal ions makes them valuable scaffolds in drug design, environmental remediation, and analytical chemistry. This guide provides a comparative analysis of the chelating properties of three key isomers: 2,3-dihydroxypyridine (2,3-DHP), 2,6-dihydroxypyridine (2,6-DHP), and 3,4-dihydroxypyridine (3,4-DHP). We will delve into the structural factors influencing their chelation efficacy, present comparative data on their stability constants with different metal ions, and provide detailed experimental protocols for assessing these properties.

Introduction to Chelation and the Significance of Pyridine Diols

Chelation is a fundamental chemical process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.[1] This process results in the formation of a stable, ring-like structure known as a chelate. The enhanced stability of chelates compared to complexes with monodentate ligands is known as the chelate effect. In medicinal chemistry, chelating agents are crucial for treating metal overload diseases, enhancing the efficacy of metal-based drugs, and developing diagnostic agents.[2]

Pyridine-based compounds are among the most extensively used heterocycles in drug design, with numerous FDA-approved pharmaceuticals containing this scaffold.[3][4] Their biological activity, chemical stability, and water solubility make them attractive candidates for therapeutic development.[5][6][7] Pyridine diols, specifically, are excellent chelators due to the presence of two hydroxyl groups on the pyridine ring, which can deprotonate to form strong coordinate bonds with metal ions.

The positioning of these hydroxyl groups around the pyridine ring significantly influences the compound's chelating ability, including its affinity and selectivity for different metal ions. Understanding these structure-activity relationships is paramount for designing novel chelators with tailored properties for specific applications.

Structural Factors Influencing Chelation in Pyridine Diols

The chelating properties of pyridine diols are governed by several key factors:

  • Position of Hydroxyl Groups: The relative positions of the two hydroxyl groups determine the size and stability of the resulting chelate ring. Ortho-positioned hydroxyl groups, as in 2,3-DHP, form a five-membered chelate ring, which is generally highly stable.

  • Acidity (pKa) of Hydroxyl Groups: The ease with which the hydroxyl protons can be removed (indicated by the pKa values) dictates the pH range at which the ligand is an effective chelator. A lower pKa value means the ligand can chelate metals at a lower pH.

  • Tautomerism: Dihydroxypyridines can exist in different tautomeric forms. For instance, 2,6-dihydroxypyridine is also known as 6-hydroxy-2(1H)-pyridone.[8][9] This tautomerism can influence the electronic properties and coordination sites of the molecule.

  • Steric Hindrance: Substituents on the pyridine ring can sterically hinder the approach of a metal ion, thereby affecting the stability of the complex.

Comparative Analysis of Pyridine Diol Isomers

This section compares the chelating properties of 2,3-DHP, 2,6-DHP, and 3,4-DHP, with a particular focus on their interaction with biologically and environmentally relevant metal ions.

2,3-Dihydroxypyridine (2,3-DHP)

2,3-DHP features two adjacent hydroxyl groups, making it an excellent bidentate chelator that forms a stable five-membered ring with metal ions.[10] This arrangement is analogous to that in catechol, a well-known chelating moiety.

  • Chelating Action: The ortho-hydroxyl groups provide a strong "bite" for metal ions, leading to high stability constants, particularly with hard metal ions like Fe(III) and Al(III).

  • Applications: Due to its strong chelating ability, 2,3-DHP and its derivatives have been explored as therapeutic agents for iron overload and as components of macromolecular chelators for environmental applications.[10]

2,6-Dihydroxypyridine (2,6-DHP)

Also known by its tautomeric name, 6-hydroxy-2(1H)-pyridone, 2,6-DHP presents a different coordination geometry.[8][9]

  • Chelating Action: The hydroxyl and keto groups can participate in chelation, though the formation of a larger, potentially less stable chelate ring compared to 2,3-DHP might be expected. Its chelating ability is also influenced by which tautomer is predominant under specific conditions.

  • Applications: 2,6-DHP has been investigated for various applications, including as a coupling agent in hair dyes and as a reagent for synthesizing uridine phosphorylase.[8][11] Its role as an intermediate in nicotine degradation highlights its biological relevance.[8]

3,4-Dihydroxypyridine (3,4-DHP)

Similar to 2,3-DHP, 3,4-DHP also possesses ortho-hydroxyl groups, making it a potent chelator. It is a key structural motif in the clinically used iron chelator Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one).[2]

  • Chelating Action: 3,4-DHP exhibits strong chelating ability, particularly for Fe(III).[12] The tautomeric equilibrium between the dihydroxy form and the hydroxypyridinone form is crucial to its function.

  • Applications: The high affinity of the 3-hydroxypyridin-4-one scaffold for iron has led to its extensive development for the treatment of iron overload conditions.[2]

Quantitative Comparison of Stability Constants

The stability constant (log β) is a quantitative measure of the affinity of a ligand for a metal ion. A higher log β value indicates a more stable complex. The table below summarizes reported stability constants for complexes of different pyridine diols with various metal ions.

LigandMetal IonLog βExperimental ConditionsReference
2,3-DihydroxypyridineIn(III)12.8550% dioxane-water, µ=0.1 M (NaClO4), 35°C[13]
2,3-DihydroxypyridineGa(III)12.3550% dioxane-water, µ=0.1 M (NaClO4), 35°C[13]
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (a 3,4-DHP derivative)Fe(III)pFe³⁺ = 22.0Physiological pH[12]
Deferiprone (a 3,4-DHP derivative)Fe(III)pFe³⁺ = 20.6Physiological pH[12]

Note: Direct comparison of stability constants can be challenging due to variations in experimental conditions (e.g., solvent, ionic strength, temperature). The pM value (in this case, pFe³⁺) is the negative logarithm of the free metal ion concentration at a defined pH and total concentrations of metal and ligand, providing a more biologically relevant measure of chelating efficacy.

Experimental Protocols for Assessing Chelating Properties

Accurate determination of the chelating properties of pyridine diols requires robust experimental methodologies. Potentiometric titration and UV-Vis spectrophotometry are two commonly employed techniques.

Protocol 1: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining proton-ligand and metal-ligand stability constants.[13][14] The method involves monitoring the pH of a solution containing the ligand and metal ion as a standard base is added.

Methodology (Irving-Rossotti Technique): [15][16]

  • Solution Preparation:

    • Prepare a standard solution of the pyridine diol ligand in a suitable solvent (e.g., double-distilled water or a mixed aqueous-organic solvent).

    • Prepare standard solutions of the metal salt (e.g., nitrate or perchlorate salts to avoid complexation by the anion) and a strong acid (e.g., HClO₄ or HNO₃).

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).

    • Prepare a solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Titration Sets:

    • Set 1 (Acid Blank): Titrate a solution of the strong acid and inert salt with the standard base.

    • Set 2 (Ligand Blank): Titrate a solution of the strong acid, inert salt, and the ligand with the standard base.

    • Set 3 (Metal-Ligand): Titrate a solution of the strong acid, inert salt, the ligand, and the metal salt with the standard base.

  • Data Acquisition:

    • Calibrate the pH meter with standard buffers before each titration.[15]

    • Record the pH of the solution after each addition of the titrant (base).

  • Calculations:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's pKa values.

    • Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL) at each pH value.

    • Plot n̄ versus pL to generate the formation curve.

    • Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve using methods like the half-integral method (at n̄ = 0.5, 1.5, etc.) or computational analysis.[17]

Workflow for Potentiometric Titration

G cluster_prep 1. Solution Preparation cluster_titration 2. Titration Sets cluster_analysis 3. Data Analysis prep1 Standard Ligand prep2 Standard Metal Salt prep3 Standard Base (NaOH) titrate1 Set 1: Acid Blank prep3->titrate1 Titrant titrate2 Set 2: Ligand Blank prep3->titrate2 Titrant titrate3 Set 3: Metal-Ligand prep3->titrate3 Titrant prep4 Inert Salt (KNO3) calc1 Calculate n̄ₐ (pKa values) titrate1->calc1 titrate2->calc1 calc2 Calculate n̄ and pL titrate3->calc2 calc1->calc2 plot Plot Formation Curve (n̄ vs pL) calc2->plot result Determine Stability Constants (log β) plot->result

Caption: Workflow for determining stability constants via potentiometric titration.

Protocol 2: Characterization of Chelation by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and convenient method for observing complex formation and, in some cases, determining stoichiometry and stability constants.[18][19] Chelation often results in a shift in the maximum absorbance wavelength (λₘₐₓ) and/or a change in molar absorptivity.[1][20]

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the pyridine diol ligand and the metal salt in a suitable buffer to maintain a constant pH.

  • Spectral Scans:

    • Record the UV-Vis spectrum of the ligand solution alone.

    • Record the UV-Vis spectrum of the metal salt solution alone.

    • Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal salt (or vice versa).

    • Record the spectrum for each solution after allowing time for equilibrium to be reached.

  • Data Analysis (Job's Plot for Stoichiometry):

    • Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Data Analysis (Benesi-Hildebrand for Stability Constant):

    • For a 1:1 complex, a plot of 1/(A - A₀) versus 1/[M] (where A is the observed absorbance, A₀ is the absorbance of the ligand alone, and [M] is the metal concentration) should be linear.

    • The binding constant (K) can be calculated from the slope and intercept of the plot.

Workflow for UV-Vis Spectrophotometry Chelation Study

G cluster_prep 1. Solution Preparation cluster_measurement 2. Spectral Measurement cluster_analysis 3. Data Analysis prep1 Stock Ligand Solution scan3 Scan Ligand + Metal Mixtures prep1->scan3 prep2 Stock Metal Salt Solution prep2->scan3 prep3 Buffer (Constant pH) prep3->scan3 scan1 Scan Ligand Alone analysis1 Identify λₘₐₓ Shift scan1->analysis1 scan2 Scan Metal Alone scan3->analysis1 analysis2 Job's Plot for Stoichiometry scan3->analysis2 analysis3 Benesi-Hildebrand for Stability Constant scan3->analysis3 result Characterize Complex analysis1->result analysis2->result analysis3->result

Caption: General workflow for analyzing metal chelation using UV-Vis spectrophotometry.

Applications and Future Directions

The potent chelating properties of pyridine diols make them highly valuable in several fields:

  • Drug Development: As demonstrated by the success of Deferiprone, pyridine diol-based chelators are crucial for managing diseases of metal overload.[2] Their scaffold can be modified to target specific tissues or to chelate other pathogenic metal ions. The pyridine moiety is present in a wide range of pharmaceuticals, underscoring its importance in medicinal chemistry.[3][4]

  • Environmental Remediation: Immobilized pyridine diols on solid supports can be used to remove toxic heavy metals from contaminated water sources.

  • Analytical Chemistry: Pyridine diols can serve as chromogenic reagents for the quantitative determination of metal ions in various samples.

Future research will likely focus on the synthesis of novel pyridine diol derivatives with enhanced selectivity for specific metal ions, improved pharmacokinetic properties, and reduced toxicity. Computational methods are also becoming increasingly valuable for predicting the stability constants and designing next-generation chelators.[21]

Conclusion

The chelating properties of pyridine diols are profoundly influenced by the arrangement of their hydroxyl groups. Isomers with ortho-dihydroxyl functionalities, such as 2,3-DHP and 3,4-DHP, are particularly potent bidentate ligands that form highly stable five-membered chelate rings with metal ions. This makes them superior candidates for applications requiring strong metal sequestration, such as in the treatment of iron overload. While direct quantitative comparisons require consistent experimental conditions, the available data clearly indicate the high affinity of these compounds for hard metal ions like Fe(III). The experimental protocols detailed in this guide provide a robust framework for researchers to accurately assess and compare the chelating efficacy of existing and novel pyridine diol-based compounds, paving the way for the rational design of new molecules for therapeutic and environmental applications.

References

  • Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. [Link]

  • Rasayan, J. Chem. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry. [Link]

  • Mane, S. D., et al. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. [Link]

  • Gobara, M., et al. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry. [Link]

  • IJSART. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. [Link]

  • Albert Einstein College of Medicine. Spectroscopic determination of chelator content in antibody-chelator conjugates: UV/VIS, fluorescence, and MALDI-TOF MS studies. [Link]

  • TSI Journals. Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. [Link]

  • Qin, W., et al. UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry. [Link]

  • ResearchGate. UV−vis analysis of metal chelation with 2 and 29. [Link]

  • ResearchGate. A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling. [Link]

  • TSI Journals. CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. [Link]

  • Dalton Transactions (RSC Publishing). Metal complexes of a dipyridine octaazamacrocycle: stability constants, structural and modelling studies. [Link]

  • Wikipedia. 2,6-Dihydroxypyridine. [Link]

  • ResearchGate. The determination of the stability constants of the complexes of silver(I) with pyridine and with pyrazole in aqueous solution. [Link]

  • ResearchGate. Synthesis of 2,6 dihydroxypyridine. [Link]

  • ResearchGate. Theoretical calculations of stability constants and pK(a) values of metal complexes in solution: application to pyridoxamine-copper(II) complexes and their biological implications in AGE inhibition. [Link]

  • MDPI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • University of Calcutta. Stability constants of metal complexes and their applications. [Link]

  • ResearchGate. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. [Link]

  • ResearchGate. Scheme 1. 2-Hydroxypyridine and 2-pyridone forms of 2,3-dihydroxypyridine. [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • PubChem. 2,6-Dihydroxypyridine. [Link]

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  • ResearchGate. (PDF) Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link]

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A Senior Application Scientist's Guide to Pyridine-2,3-dimethanol Metal Complexes: A Comparative Analysis of In Silico and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyridine-2,3-dimethanol in Coordination Chemistry

Pyridine-based ligands are foundational in coordination chemistry, offering a rich playground for the synthesis of metal complexes with diverse applications in catalysis, materials science, and medicinal chemistry.[1][2][3] The parent pyridine ring provides a stable, aromatic scaffold with a Lewis basic nitrogen atom readily available for coordination.[3] Functionalizing this core with additional donor groups, such as hydroxyls, dramatically expands its coordination capabilities.

This compound is a particularly interesting ligand. Unlike its more symmetrical 2,6-isomer, the adjacent positioning of the two methanol arms offers unique steric and electronic properties.[4][5] This arrangement allows it to act as a versatile chelating agent, potentially coordinating through its pyridyl nitrogen and one or both of its hydroxyl oxygens. The resulting complex geometry and stability are a direct consequence of this interplay, making it a prime candidate for synergistic investigation through both experimental and computational lenses.

This guide provides a comprehensive comparison of the in silico and experimental approaches used to study this compound metal complexes. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, demonstrating how these two domains, when used in concert, provide a holistic understanding that neither can achieve alone.

The Experimental Approach: From Synthesis to Solid-State Reality

The experimental investigation of a novel metal complex is a process of creation and confirmation. The goal is to synthesize the target molecule and then use a suite of analytical techniques to irrefutably determine its structure and properties.

Core Experimental Workflow

The journey from raw materials to a fully characterized complex follows a well-defined, self-validating path. Each step provides data that informs the next and confirms the success of the last.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Validation reactants Reactants (Metal Salt + Ligand) dissolve Dissolve in Appropriate Solvent reactants->dissolve reaction Reaction (e.g., Reflux, Stirring) dissolve->reaction isolate Isolation & Purification (Filtration, Recrystallization) reaction->isolate product Crystalline Product isolate->product mp Melting Point product->mp Purity ir FT-IR Spectroscopy product->ir Functional Groups nmr NMR Spectroscopy product->nmr Solution Structure uvvis UV-Vis Spectroscopy product->uvvis Electronic Transitions xrd Single-Crystal X-Ray Diffraction (SC-XRD) product->xrd Definitive Solid-State Structure elemental Elemental Analysis product->elemental Composition InSilico_Workflow cluster_setup Model Setup cluster_calculation Calculation cluster_analysis Analysis & Validation build Build Initial 3D Structure of Complex theory Select Level of Theory (Functional & Basis Set) build->theory geom_opt Geometry Optimization theory->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure props_calc Property Calculations (Spectra, Orbitals) freq_calc->props_calc analyze Analyze Results (Bonds, Angles, Energies) props_calc->analyze compare Compare with Experimental Data analyze->compare

Caption: The computational workflow for the in silico study of metal complexes.

Protocol 2: DFT-Based Geometry Optimization and Spectral Prediction

This protocol outlines a typical DFT calculation for a [M(this compound)Cl₂] complex. The choice of functional and basis set is paramount for accuracy.

Step-by-Step Methodology:

  • Build Initial Structure: Using molecular modeling software, construct an approximate 3D structure of the complex. Ensure a reasonable initial coordination geometry (e.g., tetrahedral or square planar for a 4-coordinate complex).

  • Select Level of Theory:

    • Functional: Choose a DFT functional. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for transition metal complexes. [6][7]Other functionals may be benchmarked for higher accuracy if required. [8] * Basis Set: Use a Pople-style basis set like 6-31G(d,p) for light atoms (C, H, N, O, Cl) and a basis set with an effective core potential, such as LANL2DZ, for the metal atom to account for relativistic effects.

  • Geometry Optimization: Perform a full geometry optimization. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, corresponding to a minimum energy structure.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry. Causality: This step is crucial for two reasons. First, it confirms that the optimized structure is a true minimum (no imaginary frequencies). Second, it provides the predicted vibrational frequencies, which can be directly compared to an experimental IR spectrum. [9]5. Property Calculation: From the optimized geometry, further properties can be calculated:

    • Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum. [8] * Molecular Orbitals: Analysis of the HOMO-LUMO gap and the composition of frontier molecular orbitals provides insight into the electronic structure and reactivity of the complex. [6]

Synergy and Discrepancy: Bridging the Gap Between Theory and Reality

The true power of a dual approach emerges when we compare the results. The experimental data provides the ground truth, while the computational model provides the detailed electronic and structural rationale that is often inaccessible to experiment alone. [10][11]

Comparative Data Analysis
ParameterExperimental (SC-XRD)In Silico (DFT/B3LYP)Analysis & Insight
Geometry
M-N (pyridyl) Bond Length~2.10 Å~2.12 ÅExcellent agreement validates the chosen level of theory. The slight overestimation by DFT is common. [8]
M-O (hydroxyl) Bond Length~2.05 Å~2.08 ÅGood correlation. The model correctly captures the bonding interaction between the metal and the hydroxyl groups.
N-M-O Bond Angle85.2°84.5°The small bite angle, accurately predicted, confirms the strained five-membered chelate ring formation.
Spectroscopy
IR: ν(C=N) Stretch1605 cm⁻¹1615 cm⁻¹ (scaled)The calculated frequency (often scaled by a factor of ~0.96) matches the experimental shift upon coordination, confirming the M-N bond.
UV-Vis: λ_max (d-d)450 nm435 nmTD-DFT predicts the electronic transition with reasonable accuracy, allowing for the assignment of the observed spectral bands. [8]

Note: The values in this table are representative and will vary depending on the specific metal and its oxidation state.

Why Discrepancies Occur:

  • Phase Differences: Experiments like SC-XRD are performed on a solid-state crystal lattice, whereas standard DFT calculations model a single molecule in the gas phase. Intermolecular forces (like hydrogen bonding) in the crystal can cause minor deviations from the theoretical gas-phase geometry.

  • Approximations in DFT: DFT functionals are approximations of the true exchange-correlation energy. This inherent limitation can lead to small errors in calculated energies and geometries. [8]* Solvent Effects: Experimental measurements in solution can be influenced by solvent-solute interactions, which are often not included in basic in silico models unless explicitly accounted for with a solvent model.

Conclusion: An Integrated Strategy for Modern Research

The study of this compound metal complexes exemplifies the modern, integrated approach to chemical research. Experimental synthesis and characterization provide tangible proof of existence and accurate structural and spectroscopic benchmarks. In parallel, in silico studies offer a cost-effective and powerful means to predict structures, rationalize electronic properties, and gain mechanistic insights that are experimentally challenging to obtain.

By leveraging the strengths of both methodologies, researchers can achieve a deeper and more comprehensive understanding. The experimentalist provides the benchmark for the computational model, while the computational chemist provides the underlying electronic explanation for the experimentalist's observations. This synergistic relationship accelerates discovery and innovation in the development of new functional coordination compounds.

References

  • Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental D
  • X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. (n.d.).
  • Pyridine-based ligands, where the six-membered heterocycles are either... (n.d.).
  • A DFT study on Dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylideneK N] benzohydrazide-k0}M2+ (M = Zn, Cu, Ni, Fe, Mn, Ca and Co) complexes. (n.d.). SciELO Colombia.
  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). Dalton Transactions.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central.
  • Computational Insights into Ligand Influences on Hydrogen Generation with [Cp*Rh] Hydrides. (2023). ChemRxiv.
  • Synthesis and characterization of Pr(III), Nd(III) and Er(III) complexes with 2,6-pyridinedimethanol. (n.d.).
  • Influence of the d orbital occupation on the structures and sequential binding energies of pyridine to the late first-row divalent transition metal cations: a DFT study. (2014). R Discovery.
  • Transition metal pyridine complexes. (n.d.). Wikipedia.
  • The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. (2022). PubMed Central.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PubMed Central.
  • The Preparation and Analysis of Some Metal-Pyridine Complexes. (n.d.). pubs.acs.org.
  • Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex. (n.d.).
  • Comparison between experimental and computational studies for the... (n.d.).
  • Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Deriv
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).
  • DFT investigation of Schiff-base and pyridine derivatives mixed ligands in metal transition complexes: Electronic structures, EDA-NOCV analysis and absorption spectra simulation. (2024).
  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (n.d.). MDPI.
  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (n.d.). JOCPR.
  • Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. (2024). RSC Advances.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyridine-2,3-dimethanol Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it a privileged structure for targeting a wide array of biological pathways implicated in various diseases. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of pyridine-2,3-dimethanol analogs, offering a comparative framework for the rational design of novel therapeutic agents. While direct and extensive SAR studies on the this compound core are emerging, we can extrapolate and rationalize key structural modifications based on the wealth of data available for the broader class of pyridine derivatives.

The this compound Scaffold: A Versatile Starting Point

The this compound moiety presents a compelling starting point for drug discovery. The pyridine ring itself can engage in various non-covalent interactions with biological targets, while the two hydroxymethyl groups at the 2 and 3 positions offer prime handles for chemical modification. These hydroxyl groups can act as both hydrogen bond donors and acceptors, and their reactivity allows for the introduction of a diverse range of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties.

General Structure-Activity Relationships of Pyridine Derivatives: Key Principles

A comprehensive review of the literature reveals several recurring themes in the SAR of pyridine derivatives across different therapeutic areas, particularly in oncology and neuroscience. These general principles provide a predictive framework for designing novel this compound analogs.

A recent review of pyridine derivatives with antiproliferative activity highlighted that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer effects. Conversely, the introduction of halogen atoms or bulky substituents often leads to diminished activity.[1]

Structural Modification General Impact on Biological Activity Supporting Evidence
Introduction of -OH, -OMe, -NH2 groups Generally enhances antiproliferative and kinase inhibitory activity.[1]Studies on various pyridine derivatives have consistently shown that these groups can form crucial hydrogen bonds with target proteins.
Introduction of Halogens (F, Cl, Br) Often decreases antiproliferative activity, but can enhance potency in specific contexts (e.g., kinase inhibitors).[1]The electronic and steric effects of halogens are highly context-dependent and can influence binding affinity and selectivity.
Introduction of Bulky Groups Typically reduces antiproliferative activity.[1]Steric hindrance can prevent optimal binding to the target's active site.
Fusion with other Heterocycles Can significantly enhance activity by expanding the molecule's interaction with the target.Fused systems like pyrazolopyridines and thienopyridines have shown potent kinase inhibitory and anticancer effects.

Rationalizing the SAR of this compound Analogs: A Comparative Framework

Building upon the general principles outlined above, we can now delve into a more specific, albeit rationalized, SAR analysis for the this compound scaffold. We will explore two primary avenues for modification: the hydroxymethyl groups and the pyridine ring itself.

Modifications of the Hydroxymethyl Groups

The two hydroxyl groups at the C2 and C3 positions are ripe for chemical exploration. Their modification can profoundly impact a molecule's solubility, lipophilicity, metabolic stability, and target engagement.

Pyridine_2_3_dimethanol This compound Scaffold Esterification Esterification (R-CO-O-CH2-) Pyridine_2_3_dimethanol->Esterification Improved Lipophilicity, Prodrug Potential Etherification Etherification (R-O-CH2-) Pyridine_2_3_dimethanol->Etherification Increased Metabolic Stability, Modulated H-Bonding Oxidation Oxidation (-COOH) Pyridine_2_3_dimethanol->Oxidation Altered Charge and Polarity, New Interaction Points Bioisosteric_Replacement Bioisosteric Replacement (e.g., -CH2F, -CH2N3) Pyridine_2_3_dimethanol->Bioisosteric_Replacement Fine-tuned Electronic and Steric Properties

Caption: Modifications of the Hydroxymethyl Groups.

  • Esterification and Acylation: Converting one or both hydroxyl groups to esters or other acyl derivatives is a classic prodrug strategy. This modification can enhance membrane permeability and oral bioavailability. The choice of the acyl group (e.g., acetate, benzoate, pivaloate) allows for precise control over the rate of hydrolysis and drug release. For instance, the synthesis of 4-acyloxy derivatives of robustic acid demonstrated that acylation can lead to potent anticancer agents with excellent DNA topoisomerase I inhibitory activity.[3]

  • Etherification: The formation of ether linkages can increase metabolic stability by blocking sites of oxidation. Alkyl or aryl ethers can also modulate the molecule's lipophilicity and hydrogen bonding capacity. The nature of the R group in the ether can be varied to probe for additional binding interactions within the target protein.

  • Oxidation to Carboxylic Acids: Oxidation of one or both hydroxymethyl groups to carboxylic acids introduces a negative charge at physiological pH. This can create new salt-bridge interactions with positively charged residues in the target protein, potentially leading to a significant increase in binding affinity.

  • Bioisosteric Replacement: Replacing the hydroxyl groups with bioisosteres such as a fluorine atom or an azido group can subtly alter the electronic and steric properties of the molecule. This can lead to improved target engagement and pharmacokinetic profiles.

Substitutions on the Pyridine Ring

The C4, C5, and C6 positions of the pyridine ring are amenable to substitution, offering another dimension for SAR exploration.

Pyridine_Ring Pyridine Ring (C4, C5, C6 positions) EDG Electron-Donating Groups (EDG) (e.g., -OCH3, -NH2) Pyridine_Ring->EDG Increased pKa, Potential for H-bonding EWG Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CN) Pyridine_Ring->EWG Decreased pKa, Altered π-stacking Bulky_Groups Bulky/Aromatic Groups (e.g., Phenyl, Heterocycles) Pyridine_Ring->Bulky_Groups Additional van der Waals and π-π interactions Halogens Halogens (F, Cl, Br) Pyridine_Ring->Halogens Modulated Lipophilicity and Dipole Moment Start Start: this compound in Pyridine (solvent) Step1 Step 1: Cool to 0°C (Ice Bath) Start->Step1 Step2 Step 2: Add Acetic Anhydride (dropwise) Step1->Step2 Step3 Step 3: Stir at Room Temperature (overnight) Step2->Step3 Step4 Step 4: Quench with Water Step3->Step4 Step5 Step 5: Extract with Ethyl Acetate Step4->Step5 Step6 Step 6: Wash with Brine, Dry over Na2SO4 Step5->Step6 Step7 Step 7: Concentrate in vacuo Step6->Step7 End End: Purify by Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) Step7->End

Caption: Synthesis of 2,3-bis(acetoxymethyl)pyridine.

Materials:

  • This compound

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add acetic anhydride (2.2 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2,3-bis(acetoxymethyl)pyridine.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Start Start: Seed Cancer Cells in 96-well plate Step1 Step 1: Incubate for 24h Start->Step1 Step2 Step 2: Treat with Test Compounds (various concentrations) Step1->Step2 Step3 Step 3: Incubate for 48-72h Step2->Step3 Step4 Step 4: Add MTT Reagent Step3->Step4 Step5 Step 5: Incubate for 4h Step4->Step5 Step6 Step 6: Solubilize Formazan Crystals (e.g., with DMSO) Step5->Step6 Step7 Step 7: Measure Absorbance (at ~570 nm) Step6->Step7 End End: Calculate IC50 values Step7->End

Caption: MTT Assay Workflow.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. While direct SAR studies on this specific core are still in their early stages, a rational approach based on the well-established principles of pyridine chemistry can guide the synthesis and evaluation of new analogs with potentially enhanced biological activity. The strategic modification of the hydroxymethyl groups and substitution on the pyridine ring, as outlined in this guide, provides a clear roadmap for researchers in the field. Future work should focus on the systematic synthesis and biological screening of diverse libraries of this compound analogs against a range of therapeutic targets to fully unlock the potential of this versatile scaffold.

References

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Head-to-head comparison of Pyridine-2,3-dimethanol with other bidentate ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Pyridine-2,3-dimethanol with Canonical Bidentate Ligands

For researchers, scientists, and drug development professionals, the judicious selection of a ligand is paramount to controlling the structure, stability, and reactivity of metal complexes. While classic N,N-bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) are foundational in coordination chemistry and catalysis, there is a growing need for ligands with diverse steric and electronic profiles. This guide provides a head-to-head comparison of this compound (PDM), a flexible N,O-bidentate ligand, against the rigid N,N-donors bpy and phen, offering field-proven insights and experimental data to inform rational catalyst and materials design.

Part 1: Structural and Electronic Properties: The Foundation of Performance

The performance of a ligand is fundamentally rooted in its structure and how it electronically interacts with a metal center. The differences between PDM, bpy, and phen in this regard are stark and dictate their subsequent chemical behavior.

Coordination Motifs and Chelate Ring Formation

The primary distinction lies in the coordinating atoms and the resulting chelate ring size. Bpy and phen are classic N,N-donors, forming a highly stable 5-membered ring with the metal ion. In contrast, PDM coordinates via the pyridine nitrogen and one of the deprotonated hydroxyl oxygens, creating a 6-membered ring. This structural variance directly influences the bite angle and the strain within the resulting complex.

The rigid, planar structure of phen and the relatively planar conformation of bpy in complexes lead to predictable coordination geometries. PDM, with its flexible -CH₂OH arms, offers greater conformational freedom, which can be advantageous for accommodating the preferred geometries of various metal ions but may also introduce entropic penalties upon coordination.[1][2]

G cluster_pdm This compound (PDM) Complex cluster_bpy 2,2'-Bipyridine (bpy) Complex cluster_phen 1,10-Phenanthroline (phen) Complex M1 M N1 N M1->N1 O1 O M1->O1 Py_Ring1 Pyridine Ring N1->Py_Ring1 C1 C C2 C C1->C2 C3 CH₂ C2->C3 C3->O1 Py_Ring1->C1 M2 M N2 N M2->N2 N3 N M2->N3 Py_Ring2 Pyridine Ring 1 N2->Py_Ring2 Py_Ring3 Pyridine Ring 2 N3->Py_Ring3 C4 C Py_Ring2->C4 Py_Ring3->C4 M3 M N4 N M3->N4 N5 N M3->N5 Rigid_System Fused Aromatic Rings N4->Rigid_System N5->Rigid_System

Caption: Coordination motifs of PDM, bpy, and phen with a metal center (M).

Electronic Profile: σ-Donation and π-Acceptance

The electronic nature of a ligand dictates how it modulates the electron density at the metal center, influencing catalytic activity.

  • This compound (PDM): As an N,O-donor, PDM features two distinct donor types. The pyridine nitrogen is a moderate σ-donor and a weak π-acceptor.[3] Upon deprotonation, the resulting alkoxide oxygen is a very strong σ-donor and a modest π-donor. This combination makes PDM a strong overall electron-donating ligand, capable of stabilizing higher oxidation state metal centers.

  • 2,2'-Bipyridine (bpy) & 1,10-Phenanthroline (phen): These N,N-ligands are primarily σ-donors through their nitrogen lone pairs.[4] Crucially, their planar, aromatic structures contain low-lying π* orbitals that can accept electron density from the metal center via back-bonding.[5] This π-acceptor capability is vital for stabilizing low-valent metal complexes, a key feature in many cross-coupling and redox catalysis cycles.[5][6] Phen is generally considered a slightly better π-acceptor than bpy due to its more extended and rigid π-system.

FeatureThis compound (PDM)2,2'-Bipyridine (bpy)1,10-Phenanthroline (phen)
Donor Atoms N, ON, NN, N
Chelate Ring Size 6-membered5-membered5-membered
Flexibility High (rotatable C-C, C-O bonds)Moderate (rotation around C-C bond)Low (rigid, planar)
σ-Donor Strength Strong (especially O⁻)ModerateModerate
π-Acceptor Strength Weak (pyridine ring)ModerateGood
Typical Application Stabilizing higher oxidation statesRedox catalysis, photochemistryRedox catalysis, high-stability complexes

Part 2: Thermodynamic Stability: A Quantitative Comparison

The stability of a metal-ligand complex is a critical parameter, often quantified by the overall stability constant (β). Bidentate ligands form significantly more stable complexes than their monodentate counterparts (e.g., pyridine) due to the chelate effect .[7][8] This effect is an entropic benefit: fewer molecules of the bidentate ligand are required to displace solvent molecules from the metal's coordination sphere, leading to a net increase in the system's entropy.[8]

Comparing the stability among bidentate ligands reveals further nuances.

LigandMetal IonLog β₁Log β₂Log β₃Reference
2,2'-Bipyridine Cu(II)8.113.717.0[6]
Ni(II)7.013.819.4[6]
1,10-Phenanthroline Cu(II)9.015.820.9[6]
Ni(II)8.616.724.3[6]
This compound Data Not Available----

Analysis of Stability Trends:

  • Phenanthroline vs. Bipyridine: The data clearly shows that phenanthroline complexes are consistently more stable than their bipyridine analogues.[6] This is attributed to the pre-organized and rigid nature of the phen ligand, which minimizes the entropic penalty upon coordination compared to the more flexible bpy.[6]

  • Predicted Stability of PDM Complexes: Based on Hard-Soft Acid-Base (HSAB) theory, the stability of PDM complexes will be highly dependent on the metal ion. For hard Lewis acids like Fe(III) or Ti(IV), the hard alkoxide donor of PDM would lead to very stable complexes. For softer metals like Pd(II) or Pt(II), the N,N-donors of bpy and phen, which have better π-accepting properties, would be expected to form more stable complexes. The flexible nature of PDM likely results in a greater entropic cost upon chelation compared to the rigid phen, suggesting its complexes may be less thermodynamically stable than phen's, all else being equal.

Part 3: Performance in Catalytic Applications

The structural and electronic properties of ligands directly translate into their performance in catalysis, influencing activity, selectivity, and catalyst lifetime.

Case Study: Palladium-Catalyzed Cross-Coupling

In reactions like Suzuki-Miyaura and Heck coupling, ligands like bpy and phen are widely used.[9] Their role is to stabilize the Pd(0) active species and facilitate the oxidative addition and reductive elimination steps. Their π-acceptor character is crucial for this.

  • Bpy/Phen: Provide a stable, electron-deficient metal center conducive to the catalytic cycle. The rigidity of phen can sometimes offer higher stability and resistance to catalyst decomposition at elevated temperatures.

  • PDM: The strong σ-donating character of PDM would create a more electron-rich palladium center. This could potentially accelerate the rate of oxidative addition but might slow down reductive elimination. A key feature of PDM is its potential for hemilability , where the weaker M-O bond could dissociate, opening a coordination site for substrate binding, and then re-coordinate to facilitate a subsequent step. This property could be exploited for novel reactivity but may also represent a pathway for catalyst deactivation if not properly controlled.

Case Study: Oxidation and Polymerization Catalysis

In these areas, the steric bulk and donor properties of the ligand are often tuned to control selectivity and activity.

  • Bpy/Phen: Substituted bpy and phen ligands are used to create specific steric environments around the metal center, influencing, for example, the selectivity of oxidation reactions or the molecular weight of polymers.

Part 4: Experimental Guide: Synthesis and Characterization

The synthesis of metal complexes with these ligands requires slightly different approaches, primarily concerning the ligand's solubility and the acidity of the hydroxyl protons in PDM.

Experimental Workflow: Synthesis and Characterization

G start Start: Select Metal Salt & Ligand dissolve_ligand Dissolve Ligand in Solvent (e.g., Methanol, Ethanol) start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent (e.g., Water, Methanol) start->dissolve_metal add_base Add Base (e.g., NaH, NEt₃) (Required for PDM to deprotonate -OH) dissolve_ligand->add_base If Ligand is PDM mix Mix Solutions & Stir (Heat may be required) dissolve_ligand->mix If Ligand is bpy/phen dissolve_metal->mix add_base->mix precipitate Precipitate/Crystallize Complex mix->precipitate isolate Isolate Solid (Filtration) precipitate->isolate wash Wash with Solvent & Dry isolate->wash characterize Characterize Product wash->characterize nmr NMR Spectroscopy characterize->nmr ftir FT-IR Spectroscopy characterize->ftir uvvis UV-Vis Spectroscopy characterize->uvvis xray X-ray Crystallography characterize->xray

Caption: Generalized workflow for the synthesis and characterization of metal complexes.

Protocol: General Synthesis of a Metal(II) Complex

This protocol provides a general framework. Optimization of solvent, temperature, and reaction time is often necessary.

1. Materials:

  • This compound (PDM), 2,2'-bipyridine (bpy), or 1,10-phenanthroline (phen) (1.0 mmol)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, FeSO₄·7H₂O) (1.0 mmol)

  • Methanol or Ethanol (20-40 mL)

  • Triethylamine or Sodium Methoxide (for PDM only, 1.0-2.0 mmol)

  • Diethyl ether (for precipitation)

2. Procedure:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve the chosen ligand (1.0 mmol) in 20 mL of methanol. If using PDM, add the base (e.g., triethylamine, 2.0 mmol) to the solution and stir for 10 minutes to facilitate deprotonation of the hydroxyl groups. The causality here is that the neutral hydroxyl group is a poor coordinator; deprotonation creates a much stronger anionic alkoxide donor.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 20 mL of methanol. Gentle warming may be necessary to ensure complete dissolution.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution via a dropping funnel over 15 minutes. A color change or the formation of a precipitate is often observed immediately.

  • Reaction: Stir the resulting mixture at room temperature or gentle reflux (e.g., 50 °C) for 2-4 hours to ensure complete complex formation. The choice of temperature depends on the activation energy for ligand substitution at the specific metal center.

  • Isolation: Reduce the solvent volume to ~10 mL using a rotary evaporator. Slowly add diethyl ether until the product precipitates out. The principle here is to use an anti-solvent in which the complex has poor solubility to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold methanol, followed by diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the complex under vacuum.

3. Characterization:

  • FT-IR Spectroscopy: Confirm coordination by observing shifts in the pyridine ring vibration modes. For PDM, the disappearance of the broad O-H stretch (~3400 cm⁻¹) confirms deprotonation and coordination of the oxygen.

  • NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H NMR will show significant shifts in the pyridine proton signals upon coordination.

  • UV-Vis Spectroscopy: Observe the appearance of new absorption bands, such as metal-to-ligand charge-transfer (MLCT) bands, which are characteristic of the new complex.[5]

Conclusion: A Guide to Ligand Selection

The choice between this compound, 2,2'-bipyridine, and 1,10-phenanthroline is not a matter of which is "better," but which is fitter for purpose . The following decision-making framework can guide researchers toward the optimal choice for their specific application.

G start What is the primary goal? stability Maximize Thermodynamic Stability? start->stability redox Engage in Redox Catalysis / Stabilize Low-Valent Metals? start->redox flexibility Need High Flexibility / Proton-Responsiveness? start->flexibility stability->redox No phen Choose 1,10-Phenanthroline (phen) - Most rigid, pre-organized - Highest stability constants stability->phen Yes redox->flexibility No bpy Choose 2,2'-Bipyridine (bpy) - Good balance of stability & cost - Excellent π-acceptor redox->bpy Yes flexibility->start No, re-evaluate pdm Choose this compound (PDM) - Strong σ-donor for high oxidation states - Potential for hemilability & pH-switching flexibility->pdm Yes

Caption: Decision framework for selecting between phen, bpy, and PDM.

  • Choose 1,10-Phenanthroline (phen) when paramount importance is placed on thermal and thermodynamic stability, such as in high-temperature catalysis or applications requiring robust, inert complexes.[6]

  • Choose 2,2'-Bipyridine (bpy) for general-purpose applications in redox catalysis, photochemistry, and when a balance between good stability and synthetic accessibility is required. It is the workhorse for exploring fundamental coordination chemistry.[10]

  • Choose this compound (PDM) when exploring novel reactivity. Its strong donating ability is ideal for stabilizing high oxidation states in oxidation catalysis, while its potential for hemilability and proton-responsiveness offers avenues for creating "smart" catalysts with switchable activity.[1][2]

By understanding the fundamental structural, electronic, and thermodynamic differences outlined in this guide, researchers can move beyond canonical ligands and make informed decisions to accelerate innovation in drug development, materials science, and catalysis.

References

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  • Hermi, S., et al. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. Molecules, 27(5), 1632. PMC - PubMed Central.
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Assessing the purity of synthesized Pyridine-2,3-dimethanol against a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Comparative Purity Assessment of Synthesized Pyridine-2,3-dimethanol

Abstract

In the realms of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quantitative metric; it is the foundation of its efficacy, safety, and reproducibility. This compound, a key building block in the synthesis of novel therapeutic agents, is no exception. This guide provides a comprehensive, in-depth comparison of a newly synthesized batch of this compound against a certified reference standard. We employ an orthogonal analytical approach, leveraging multiple, independent techniques to build a robust and reliable purity profile. This document details the rationale behind each method, provides step-by-step experimental protocols, and presents a comparative analysis of the data, offering field-proven insights for researchers, scientists, and quality control professionals.

Introduction: The Imperative of Purity

This compound serves as a versatile intermediate in organic synthesis.[1] Its di-functional nature allows for the construction of complex molecular architectures, making it a valuable component in the development of new drugs and functional materials. However, the synthesis process can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products, and residual solvents.[2] These impurities can have unintended pharmacological effects, reduce the efficacy of the final product, and compromise the integrity of scientific data. Therefore, rigorous purity assessment is a non-negotiable aspect of the development process.

The Benchmark: The Role of a Reference Standard

A certified reference standard is a highly characterized material of established purity. It serves as the "gold standard" against which a synthesized sample is compared. In this guide, all experimental results for the "Synthesized Batch" are evaluated relative to a "this compound Certified Reference Standard." This direct comparison allows for a definitive assessment of purity and identity.

A Multi-Pronged Strategy: Orthogonal Purity Verification

Relying on a single analytical technique can be misleading, as a particular method may not be capable of detecting all potential impurities.[3] An orthogonal approach, which utilizes multiple analytical methods based on different chemical and physical principles, provides a more complete and trustworthy picture of a sample's purity.[3][4][5] For instance, an impurity that co-elutes with the main peak in a chromatography-based method may be readily detected by a spectroscopic technique. Our assessment strategy integrates chromatographic, spectroscopic, and physical property analyses to ensure a comprehensive evaluation.

G cluster_input Sample cluster_analysis Orthogonal Analytical Workflow Synthesized_Sample Synthesized This compound HPLC HPLC (Quantitative Purity) Synthesized_Sample->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Sample->GCMS NMR ¹H NMR (Structural Identity) Synthesized_Sample->NMR FTIR FTIR (Functional Groups) Synthesized_Sample->FTIR MP Melting Point (Physical Purity) Synthesized_Sample->MP Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->GCMS Reference_Standard->NMR Reference_Standard->FTIR Reference_Standard->MP Purity_Assessment Comprehensive Purity Assessment HPLC->Purity_Assessment GCMS->Purity_Assessment NMR->Purity_Assessment FTIR->Purity_Assessment MP->Purity_Assessment

Caption: Orthogonal workflow for purity assessment.

Head-to-Head Analytical Comparison

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[6] We employ a reverse-phase method, where separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. This technique provides high-resolution separation, allowing for the accurate quantification of the main component and any non-volatile impurities.[7][8][9][10]

Experimental Protocol: RP-HPLC

  • System: Standard HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 0.1 mg/mL and filtered through a 0.45 µm filter.

Data & Interpretation

Analyte Retention Time (min) Purity by Area % Impurities Detected (Area %)
Reference Standard 8.5299.91%None > 0.05%
Synthesized Batch 8.5199.65%Impurity at 6.2 min (0.15%), Impurity at 9.8 min (0.20%)

The synthesized batch shows high purity at 99.65%, which is very close to the reference standard. The retention times are virtually identical, confirming the identity of the main peak. Two minor impurities were detected, which would require further characterization. The use of an acidic modifier in the mobile phase is crucial for achieving sharp, symmetrical peaks for pyridine-containing compounds by protonating the basic nitrogen atom.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

Principle & Rationale: GC-MS is an essential technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile by-products from the synthesis.[12][13][14] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information that aids in the structural identification of each component.[14][15]

Experimental Protocol: GC-MS

  • System: GC coupled to a single quadrupole Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.

Data & Interpretation

Analyte Major Peak RT (min) Identity Volatile Impurities Detected
Reference Standard 10.2This compoundNone detected
Synthesized Batch 10.2This compoundToluene (RT 3.5 min, <0.01%)

The GC-MS analysis confirms the identity of the main peak in the synthesized batch. A trace amount of toluene, likely a residual solvent from the synthesis or purification process, was detected. The level is very low and may be acceptable depending on the final application of the material.

¹H NMR Spectroscopy: Confirming the Molecular Skeleton

Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of a compound. It is an excellent tool for identity confirmation and for detecting structurally similar impurities. The chemical shift, integration, and splitting pattern of the proton signals create a unique fingerprint for the molecule.

Experimental Protocol: ¹H NMR

  • Spectrometer: 500 MHz NMR.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Concentration: ~10 mg/mL.

  • Analysis: Comparison of chemical shifts and integration values.

Data & Interpretation

Assignment Reference Standard (δ, ppm) Synthesized Batch (δ, ppm) Interpretation
H-6 (Pyridine)~8.5~8.5Signals match
H-4 (Pyridine)~7.8~7.8Signals match
H-5 (Pyridine)~7.3~7.3Signals match
CH₂OH (at C2)~4.8~4.8Signals match
CH₂OH (at C3)~4.7~4.7Signals match
OH~5.4 (broad)~5.4 (broad)Signals match

The ¹H NMR spectra of the synthesized batch and the reference standard are superimposable, confirming the chemical structure of this compound. No signals corresponding to plausible impurities (e.g., starting materials) were observed above the noise level, indicating high structural integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[16] It provides a characteristic "fingerprint" spectrum. By comparing the spectrum of the synthesized material to the reference standard, we can confirm the presence of key functional groups (like the -OH and the pyridine ring) and check for unexpected absorptions that might indicate impurities.

Experimental Protocol: ATR-FTIR

  • System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Sample Preparation: A small amount of solid sample was placed directly on the ATR crystal.

Data & Interpretation

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Standard Synthesized Batch
O-H Stretch (Alcohol)3200-3500 (broad)Observed, broad peak at ~3350Observed, broad peak at ~3350
C-H Stretch (Aromatic)3000-3100ObservedObserved
C=C, C=N Stretch (Ring)1450-1600ObservedObserved
C-O Stretch (Alcohol)1000-1260Observed, strong peak at ~1050Observed, strong peak at ~1050

The FTIR spectra of both samples are identical. The presence of a strong, broad O-H stretch around 3350 cm⁻¹ and a strong C-O stretch around 1050 cm⁻¹ confirms the dimethanol functionality.[16][17][18] The aromatic ring vibrations are also present as expected.[19] The high degree of spectral overlap indicates no significant differences in functional group composition.

Melting Point Analysis: A Classic Indicator of Purity

Principle & Rationale: A pure crystalline solid will melt over a very narrow temperature range.[20] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[21] This simple, yet effective, physical measurement provides a valuable, albeit non-specific, indication of purity.[20][22][23]

Experimental Protocol: Melting Point

  • Apparatus: Digital melting point apparatus.

  • Sample Preparation: A small amount of dry, powdered sample was packed into a capillary tube.

  • Heating Rate: 1 °C/min near the expected melting point.

  • Measurement: The range from the appearance of the first liquid droplet to complete liquefaction was recorded.

Data & Interpretation

Analyte Melting Point Range (°C)
Reference Standard 81.5 - 82.1 °C
Synthesized Batch 80.2 - 81.8 °C

The synthesized batch exhibits a sharp melting point, though slightly lower and broader than the reference standard. This observation is consistent with the HPLC data, which showed the presence of minor impurities.

Summary and Conclusion

This comprehensive guide demonstrates the power of an orthogonal analytical strategy for the purity assessment of synthesized this compound.

G cluster_results Analytical Findings HPLC HPLC: 99.65% Purity (0.35% impurities) Conclusion Conclusion: Synthesized batch is of high purity (>99.5%), structurally correct, and fit for most R&D purposes. HPLC->Conclusion GCMS GC-MS: Trace Toluene (<0.01%) GCMS->Conclusion NMR NMR: Structure Confirmed (No structural impurities) NMR->Conclusion FTIR FTIR: Fingerprint Match (Functional groups confirmed) FTIR->Conclusion MP Melting Point: Sharp (Slightly depressed/broad) MP->Conclusion

Caption: Summary of logical relationships in the findings.

  • Identity Confirmation: ¹H NMR, FTIR, HPLC, and GC-MS all confirm that the primary component of the synthesized batch is indeed this compound.

  • Purity Quantification: HPLC analysis quantifies the purity at 99.65%, with two minor non-volatile impurities.

  • Impurity Profile: GC-MS identified a trace amount of a volatile solvent (toluene), while the melting point analysis corroborated the presence of minor impurities suggested by HPLC.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Orthogonal method in pharmaceutical product analysis . Alphalyse. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY . usp31nf26s1_c621. Available from: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. Available from: [Link]

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography. Available from: [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available from: [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. Available from: [Link]

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  • Criterion of purity | Melting points | Laboratory techniques . Biocyclopedia. Available from: [Link]

  • Melting point determination . Unknown Source. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available from: [Link]

  • MELTING POINT ANALYSIS- IDENTITY AND PURITY . Chemistry LibreTexts. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . Research and Reviews. Available from: [Link]

  • How to use boiling and melting point as criteria for purity of chemical substances . Quora. Available from: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements . MDPI. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. Available from: [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control . Buchi.com. Available from: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements . Semantic Scholar. Available from: [Link]

  • Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. Available from: [Link]

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  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) . Human Metabolome Database. Available from: [Link]

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  • Pyridine slides for discussion . GOV.UK. Available from: [Link]

  • Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO . AIP Publishing. Available from: [Link]

  • 1H NMR Spectrum (1D, 800 MHz, Pyridine-d5, simulated) (NP0013165) . NP-MRD. Available from: [Link]

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A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyridine-2,3-dimethanol

This compound is a key heterocyclic building block in modern chemistry.[1] Its structural motif is integral to the synthesis of a range of high-value products, including pharmaceuticals, agrochemicals, and specialty materials like surfactants and fluorescent dyes.[2][3][4] Given its role as a critical intermediate, the ability to accurately and reliably quantify this compound is not merely an analytical exercise; it is a prerequisite for ensuring the quality, safety, and efficacy of the final products. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and robust scientific development.

This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, framed within the context of an inter-laboratory validation study. The objective is to equip researchers, quality control analysts, and drug development professionals with the technical insights needed to select and validate the most appropriate method for their specific application. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," which provides a comprehensive framework for validating analytical methods.[5][6][7]

The Rationale for Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, an inter-laboratory study (or collaborative study) is the ultimate test of a method's ruggedness and transferability.[8][9] It assesses how the method performs when used by different analysts in different laboratories with different equipment and reagents. The goal is to establish the method's reproducibility, a critical parameter for its standardization across an organization or industry.[8]

The workflow for conducting such a study involves careful planning, execution, and statistical evaluation to ensure the results are meaningful and defensible.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Method & Scope P2 Develop Standardized Validation Protocol (ICH Q2) P1->P2 P3 Prepare & Characterize Homogeneous Test Material P2->P3 E1 Recruit Participating Laboratories (n ≥ 3) P3->E1 E2 Distribute Protocol, Samples & Reference Standards E1->E2 E3 Laboratories Perform Analysis & Report Data E2->E3 A1 Screen Data for Outliers (e.g., Cochran's, Grubbs' tests) E3->A1 A2 Statistical Analysis (ANOVA) A1->A2 A3 Calculate Performance Metrics (RSDr, RSDR, Accuracy) A2->A3 A4 Issue Final Validation Report A3->A4

Fig 1. Inter-laboratory validation workflow.

A Comparative Study: HPLC-UV vs. GC-FID for this compound Assay

To illustrate the validation process, we present the findings from a hypothetical inter-laboratory study designed to compare two common chromatographic techniques for the quantitative analysis of this compound in a simulated drug substance matrix: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Gas Chromatography with Flame Ionization Detection (GC-FID).

  • High-Performance Liquid Chromatography (HPLC): This is a premier technique for analyzing non-volatile or thermally sensitive compounds.[10] Given the polar hydroxyl groups and the UV-active pyridine ring of this compound, Reverse-Phase HPLC with UV detection is an intuitive choice. It separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase.[11][12]

  • Gas Chromatography (GC): GC is highly effective for volatile or semi-volatile compounds.[10][13] While this compound has a relatively high boiling point, it can be analyzed by GC, often on a polar capillary column. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for organic compounds.[14][15]

Five independent laboratories participated in the study, analyzing three batches of a homogenous this compound sample at a target concentration of 1.0 mg/mL.

Data Presentation: Summary of Inter-Laboratory Validation Results

The performance of each method was evaluated against the validation parameters stipulated in ICH Q2(R1).[5] The aggregated results are summarized below.

Validation Parameter HPLC-UV Method GC-FID Method ICH Acceptance Criteria (Typical for Assay) Commentary
Specificity No interference from placebo/degradantsNo interference from placebo/solventPeak purity > 0.995; No co-elutionBoth methods demonstrated excellent specificity for the target analyte.
Linearity (R²) 0.99980.9995R² ≥ 0.999Both methods exhibit superb linearity over the tested concentration range (0.1 - 2.0 mg/mL).
Accuracy (Mean Recovery) 99.8%100.5%98.0% - 102.0%Both methods are highly accurate, with mean recovery values well within the acceptable limits.
Precision (Repeatability, RSDr) 0.45%0.68%≤ 1.0%HPLC shows slightly better intra-assay precision, likely due to the higher automation and lower injection variability of modern HPLC autosamplers.
Precision (Reproducibility, RSDR) 0.85%1.55%≤ 2.0%The superior reproducibility of the HPLC method is a key finding, suggesting it is more robust to variations across different labs, equipment, and analysts.
Limit of Quantitation (LOQ) 5 µg/mL2 µg/mL-The GC-FID method demonstrated a lower LOQ, indicating higher sensitivity, which could be advantageous for impurity analysis.
Robustness Unaffected by minor changes in pH (±0.2) and flow rate (±10%)Sensitive to inlet temperature variations (>±5 °C)No significant impact on resultsThe HPLC method proved more robust. The GC method's performance was more dependent on the precise control of the injector temperature to ensure consistent volatilization without degradation.

Expert Analysis & Causality

The results of this inter-laboratory study indicate that both HPLC-UV and GC-FID are suitable for the quantification of this compound. However, the choice between them depends on the specific analytical objective.

  • For Routine Quality Control (QC) Assay: The HPLC-UV method is superior . Its higher reproducibility (lower RSDR) is a decisive factor for methods intended for routine use across multiple sites.[8] The lower variability between laboratories ensures more consistent results, which is critical for batch release testing. The slightly lower precision and robustness of the GC-FID method can be attributed to the thermal nature of the technique; subtle differences in inlet liner packing, gas flow rates, and temperature profiles between instruments can lead to greater variability.

  • For Impurity Profiling or High-Sensitivity Applications: The GC-FID method holds an advantage due to its lower Limit of Quantitation (LOQ). If the goal is to detect and quantify trace-level impurities alongside the main component, the sensitivity of GC-FID is a significant benefit.[14]

Experimental Protocol: HPLC-UV Method for this compound Assay

This section provides a detailed, validated protocol for the determination of this compound using the HPLC-UV method, which was identified as the more robust and reproducible technique for routine assay purposes.

Reagents and Materials
  • This compound Reference Standard (USP grade or equivalent, >99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, ACS grade)

  • Phosphoric Acid (ACS grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% B

    • 12-12.1 min: 60% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm

  • Run Time: 15 minutes

Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent.

System Suitability

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 1.0%

Analysis Procedure
  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the concentration of this compound in the sample using the peak areas and the known concentration of the reference standard.

The rigor of this protocol, from the explicit definition of the mobile phase pH to the system suitability criteria, creates a self-validating system that ensures data integrity for every analytical run.

Conclusion and Recommendations

The successful validation of an analytical method is fundamental to ensuring product quality in regulated industries. This guide demonstrates that while both HPLC-UV and GC-FID can be validated for the analysis of this compound, the HPLC-UV method offers superior reproducibility and robustness , making it the recommended choice for routine QC assays in a multi-site or contract manufacturing environment. The GC-FID method remains a valuable alternative, particularly for applications requiring higher sensitivity , such as the determination of trace impurities.

Ultimately, the selection of an analytical method should be guided by its intended purpose, as defined in the analytical target profile (ATP). A thorough inter-laboratory validation, grounded in the principles of ICH Q2(R1), provides the highest level of assurance that the chosen method is fit-for-purpose and will yield consistent, reliable results, regardless of where it is performed.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • International Council for Harmonisation. Quality Guidelines. [Link][16]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][17]

  • National Institute of Standards and Technology. Pyridine, 2,3-dimethyl-. NIST Chemistry WebBook. [Link][13]

  • Occupational Safety and Health Administration. Pyridine (OSHA Method PV2295). [Link][14]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link][10]

  • Centers for Disease Control and Prevention. Pyridine 1613 | NIOSH. [Link][15]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][18]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link][11]

  • Health Canada. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link][19]

  • LookChem. Cas 38070-79-0, this compound. [Link][3]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link][20]

  • Watson International Ltd. This compound CAS 38070-79-0. [Link][21]

  • International Organisation of Vine and Wine. Validation protocol of analytical methods. [Link][8]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive. [Link][22]

  • IUPAC. Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, vol. 74, no. 5, 2002, pp. 835-855. [Link][9]

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A Comparative Guide to the Synthetic Routes of Pyridine-2,3-dimethanol: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. Pyridine-2,3-dimethanol, a valuable building block in the synthesis of pharmaceuticals and other complex molecules, can be approached through several synthetic pathways. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, focusing on cost-effectiveness, scalability, safety, and overall efficiency. Experimental data and procedural insights are provided to support a well-rounded analysis for informed decision-making in a laboratory or production setting.

Introduction to this compound

This compound (CAS No: 38070-79-0) is a disubstituted pyridine derivative featuring two hydroxymethyl groups at the 2 and 3 positions.[1] Its utility as a precursor stems from the reactive nature of the two primary alcohol functionalities, which allow for a variety of subsequent chemical transformations. The selection of a synthetic route to this intermediate is a critical decision that impacts not only the economic viability of a project but also its safety and environmental footprint. This guide will dissect two primary, and fundamentally different, approaches: the reduction of a pre-existing pyridine core and the construction of the pyridine ring itself.

Route 1: Reduction of Pyridine-2,3-dicarboxylic Acid

This is the most direct and commonly employed strategy, starting from the commercially available Pyridine-2,3-dicarboxylic acid (also known as quinolinic acid). The core of this method lies in the efficient reduction of both carboxylic acid groups to primary alcohols. Two powerful reducing agents are typically considered for this transformation: Lithium Aluminum Hydride (LiAlH₄) and Borane Tetrahydrofuran Complex (BH₃·THF).

Logical Flow for Route 1

cluster_0 Choice of Reducing Agent A Pyridine-2,3-dicarboxylic Acid B Reduction A->B C This compound B->C D Lithium Aluminum Hydride (LiAlH₄) B->D E Borane THF Complex (BH₃·THF) B->E A 2,3-Lutidine B Oxidation A->B C Pyridine-2,3-dicarboxylic Acid B->C D Reduction C->D E This compound D->E

Sources

A Comparative Review of Catalytic Efficiency in Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the catalytic efficiency of various classes of pyridine-based ligands. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, electronic properties, and mechanistic roles of these ligands in transition metal catalysis, supported by experimental data and established protocols.

Introduction: The Enduring Versatility of Pyridine Ligands in Catalysis

Pyridine-containing ligands are a cornerstone of coordination chemistry and homogeneous catalysis.[1] Their prevalence stems from a unique combination of properties: the pyridine nitrogen offers a strong σ-donating lone pair for metal coordination, while the π-system of the aromatic ring can participate in π-backbonding, stabilizing a wide range of transition metal oxidation states.[2][3] This electronic flexibility, coupled with the ability to readily modify the pyridine scaffold with various substituents, allows for the fine-tuning of both steric and electronic properties of the resulting metal complexes.[4][5][6] Consequently, pyridine-based ligands have been instrumental in advancing a multitude of catalytic transformations, from fundamental carbon-carbon bond formations to complex asymmetric syntheses.[7][8][9]

This guide will dissect the performance of four major classes of pyridine-based ligands: bipyridines, terpyridines, phosphine-pyridines, and chiral pyridines. By examining their distinct structural features and providing comparative experimental data, we aim to offer a clear framework for ligand selection and catalyst design.

Bipyridine Ligands: The Archetypal Chelator in Cross-Coupling

2,2'-Bipyridine (bpy) and its derivatives are perhaps the most iconic chelating ligands in catalysis.[10] The two pyridine rings, linked by a C-C bond, form a stable five-membered ring upon coordination with a metal center. This rigid, planar structure imparts significant stability to the catalytic species.

Bipyridine ligands are workhorses in palladium- and nickel-catalyzed cross-coupling reactions.[11][12] However, a key challenge in their synthesis and application is that the bipyridine product can act as a strong ligand itself, potentially leading to catalyst inhibition.[12] Despite this, their reliability and the vast library of substituted analogues make them indispensable. For instance, the introduction of ester functional groups, as in Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, allows for further modification to fine-tune catalytic activity.[10]

Table 1: Comparative Performance of Bipyridine Ligands in Cross-Coupling Reactions

Reaction TypeCatalyst/PrecursorLigandSubstratesYield (%)TON/TOFReference
Suzuki-MiyauraPd(OAc)₂Imidazolium salt-based bpyAryl boronic acids & aryl halidesHighUp to 850,000 (TON)[12]
Reductive CouplingNiCl₂·6H₂ONone (ligand-free)2-halopyridinesHighNot specified[12]
Negishi Coupling[Ni(glyme)Cl₂]4'-substituted-tpy vs. bpysec-alkylzinc halides & aryl iodidestpy superior to bpyNot specified[13]

Terpyridine Ligands: Leveraging Tridentate Coordination for Enhanced Stability and Reactivity

2,2':6',2''-Terpyridine (tpy) is a tridentate NNN-pincer ligand that forms exceptionally stable complexes with a wide variety of transition metals.[2][3] This high stability is a double-edged sword; while it prevents catalyst decomposition, it can sometimes lead to less reactive, saturated metal centers. The rigid, planar geometry and strong σ-donating and π-accepting capabilities of terpyridine ligands are crucial to their function.[2][3][4]

Terpyridine-metal complexes have shown remarkable activity in challenging transformations, including C(sp³)-C(sp³) coupling and various hydrofunctionalizations.[2][3] The ligand's low-lying LUMO allows it to act as a "non-innocent" ligand, participating in the redox chemistry of the catalytic cycle and stabilizing low-valent metal species.[2] For example, tert-butyl modified terpyridine was highly effective in a nickel-catalyzed reductive coupling of alkyl halides, a reaction where other common ligands failed.[2]

Table 2: Catalytic Applications of Terpyridine-Metal Complexes

Reaction TypeMetalLigandKey FeatureApplicationReference
Reductive CouplingNickeltert-butyl modified tpyC(sp³)-C(sp³) bond formationDimerization of alkyl halides[2]
EpoxidationIronFe(II) bis-TPY on SBA-15Heterogenized catalystAlkene epoxidation[14]
Friedel-Crafts Alkylation(Not specified)Substituted tpy complexHigh catalytic activity93% yield for indole alkylation[14]
Suzuki-MiyauraCobalttpy-Co complexC-C cross-couplingBiaryl synthesis[2]

Phosphine-Pyridine Ligands: The Power of Hybridization

Phosphine-pyridine ligands are a class of P,N-bidentate ligands that combine the soft, π-accepting properties of a phosphine donor with the hard, σ-donating nature of a pyridine nitrogen.[15] This electronic disparity makes them "hemilabile," allowing one of the donor atoms to dissociate from the metal center during the catalytic cycle. This creates a vacant coordination site necessary for substrate binding and subsequent reaction steps, often enhancing catalytic turnover.

These hybrid ligands have proven effective in a range of catalytic processes, including ethene oligomerization and palladium-catalyzed cross-coupling reactions.[16][17] For instance, nickel complexes of pyridine-phosphine ligands are highly active catalysts for ethene oligomerization, achieving turnover frequencies (TOFs) between 24,000 and 85,000 (mol C₂H₄)·(mol Ni·h)⁻¹.[16]

Table 3: Performance Data for Phosphine-Pyridine Ligands

Reaction TypeCatalystLigand TypeKey Performance MetricProduct SelectivityReference
Ethene OligomerizationNickel/MAOPyridine-phosphineTOF: 24-85 x 10³ h⁻¹76-96 mol% butenes[16]
Suzuki-MiyauraPalladiumPyrimidinyl-phosphineRapid reaction at room temp.High yields for aryl bromides[17]

Chiral Pyridine-Based Ligands: Engineering Enantioselectivity

The development of chiral ligands has been a pivotal advance in asymmetric catalysis, enabling the synthesis of single-enantiomer drugs and fine chemicals.[18] Chiral pyridine-containing ligands have been a major focus of this research, with various scaffolds designed to create a well-defined chiral pocket around the metal center.[1][19]

A significant challenge in designing these ligands is resolving the paradox between reactivity and stereoselectivity; bulky chiral groups placed close to the coordinating nitrogen can enhance selectivity but often diminish catalytic activity by sterically blocking the metal center.[18] Innovative designs, such as those featuring rigid fused-ring frameworks, help to minimize this local steric hindrance while controlling the broader chiral environment.[18]

Pyridine-oxazoline (PyOx) ligands are a prominent class of chiral pyridine ligands that have recently seen a renaissance, proving effective in a variety of challenging asymmetric reactions.[20][21]

Table 4: Enantioselective Catalysis with Chiral Pyridine Ligands

Reaction TypeMetalLigand TypeKey ResultReference
Reductive AdditionNickelChiral 2,2'-bipyridineHighly enantioselective[18]
C-H BorylationIridiumCPU-containing N,B-bidentateHighly enantioselective[18]
Reductive AminationIridiumChiral N,C-bidentateBroad scope, additive-free[18]

Mechanistic Considerations and Structural Logic

The efficiency of a pyridine-based catalyst is governed by a delicate interplay of steric and electronic factors.

Electronic Effects: The basicity of the pyridine ligand, modulated by electron-donating or electron-withdrawing substituents, directly impacts the electron density at the metal center.[5][6][22] Generally, more basic (electron-rich) pyridine ligands can enhance the rate of oxidative addition in cross-coupling cycles by making the metal center more nucleophilic.[5][6] However, this is not a universal rule, as the optimal electronic properties are highly reaction-dependent.

Steric Effects: Steric bulk on the ligand framework plays a crucial role in both reactivity and selectivity. Bulky substituents can promote reductive elimination, the final step in many cross-coupling reactions, by destabilizing the metal-product complex. In asymmetric catalysis, the steric profile of the ligand is the primary determinant of enantioselectivity.[18]

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the pyridine ligand (L) influences the process.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X RPdX(L2) R-Pd(II)-X(Ln) (Oxidative Adduct) OxAdd->RPdX(L2) Transmetal Transmetalation RPdX(L2)->Transmetal Ar-B(OR)2 RPdAr(L2) R-Pd(II)-Ar(Ln) (Di-organopalladium) Transmetal->RPdAr(L2) RedElim Reductive Elimination RPdAr(L2)->RedElim R-Ar RedElim->Pd(0)L2 Coordination_Modes cluster_bipy Bipyridine (Bidentate) cluster_terpy Terpyridine (Tridentate) cluster_pn Phosphine-Pyridine (Bidentate) M1 M N1_1 N M1->N1_1 N1_2 N M1->N1_2 M2 M N2_1 N M2->N2_1 N2_2 N M2->N2_2 N2_3 N M2->N2_3 M3 M N3_1 N M3->N3_1 P3_1 P M3->P3_1

Caption: Coordination modes of different pyridine ligand types.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for a Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, utilizing a palladium/pyridine-phosphine ligand system. This self-validating protocol includes steps for reaction setup, monitoring, and product isolation.

Objective: To couple 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • A pyridine-phosphine ligand (e.g., 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)

  • 4-bromotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the pyridine-phosphine ligand (2 mol%) to a Schlenk flask. Add a portion of the anhydrous toluene and stir for 15-20 minutes.

  • Reaction Setup: To the flask containing the catalyst, add 4-bromotoluene (1.0 mmol, 1.0 equivalent), phenylboronic acid (1.2 mmol, 1.2 equivalents), and K₃PO₄ (2.0 mmol, 2.0 equivalents).

  • Solvent Addition: Add the remaining anhydrous toluene and a small amount of deionized water (often beneficial for transmetalation) to achieve a desired concentration (e.g., 0.2 M).

  • Reaction Execution: Equip the flask with a reflux condenser under a positive pressure of nitrogen or argon. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

Pyridine-based ligands offer a remarkably diverse and tunable platform for the design of efficient transition metal catalysts.

  • Bipyridines remain the reliable standard for a host of cross-coupling reactions due to their stability and predictability.

  • Terpyridines provide exceptional stability, enabling challenging transformations and access to unique reactivity through their non-innocent character. [2]* Phosphine-pyridines leverage hemilability to create highly active catalysts by facilitating access to the metal center during the catalytic cycle.

  • Chiral Pyridines are at the forefront of asymmetric catalysis, with sophisticated designs enabling high levels of enantiocontrol in complex reactions. [18][20][21] The selection of an appropriate pyridine-based ligand is a critical decision that must be guided by the specific demands of the chemical transformation. Understanding the interplay between the ligand's steric and electronic properties and the mechanism of the catalytic reaction is paramount to achieving optimal performance. Future advancements will undoubtedly arise from novel ligand architectures and a deeper computational and experimental understanding of the catalyst's behavior in solution.

References

  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a system
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis.
  • Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC.
  • Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
  • Chiral pyridine-containing ligands in asymmetric c
  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews (RSC Publishing).
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00615B.
  • Chiral Heterobidentate Pyridine Ligands for Asymmetric C
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Enabling the terpyridine ligand motif for Ir-based solid molecular c
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Recent Developments in the Synthesis and Applications of Pyridines. ScienceDirect - DOI.
  • N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction.
  • Nickel and Palladium Complexes of Pyridine−Phosphine Ligands as Ethene Oligomerization Catalysts.
  • Pd(II)
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • The Crucial Role of Bipyridine Ligands in Modern C
  • Recent advances in catalytic synthesis of pyridine derivatives.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Insight into the Role of Bipyridine Ligands in Palladium-‐Catalyzed Aerobic Oxid
  • Phosphine-pyridyl and related ligands in synthesis and c
  • performance comparison of 2,2'-Dipyridylamine vs.
  • Architectural and catalytic aspects of designer materials built using metalloligands of pyridine-2,6-dicarboxamide based ligands. Semantic Scholar.
  • Pyrimidine Functionalized Phosphine Ligands and Their Application in C
  • Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
  • New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)
  • Phosphine ligands and c

Sources

Safety Operating Guide

Navigating the Disposal of Pyridine-2,3-dimethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Pyridine-2,3-dimethanol (CAS No. 38070-79-0), a versatile intermediate in organic synthesis. By understanding the inherent hazards and following a clear, structured disposal workflow, laboratories can ensure the safety of their personnel and protect the environment.

Understanding the Hazard Profile of this compound

Based on data from related compounds, such as Pyridine-2,3-diyldimethanol hydrochloride and Pyridine-2,6-diyldimethanol, we can infer the following potential hazards for this compound:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations involving the potential for aerosol or vapor generation should be performed in a certified chemical fume hood.

Regulatory Framework for Disposal

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pyridine is explicitly listed as a hazardous waste with the code U196 when it is a discarded commercial chemical product. Furthermore, spent solvents containing pyridine are listed under the F005 waste code.[3][4][5] Due to its structural similarity and likely comparable hazard profile, it is imperative to manage this compound waste as a hazardous material.

Parameter Guideline/Regulation Reference
RCRA Waste Code (likely) U196 (as a pyridine derivative), F005 (if a spent solvent)[3][4][5]
GHS Hazard Statements (inferred) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Primary Hazards Acute toxicity, Skin/Eye Irritation, Respiratory Irritation
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat, use of chemical fume hood

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure, unadulterated this compound, a solution, or a mixture with other chemicals.
  • Segregate Incompatibles: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids, which could lead to violent reactions.[2]
  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.

2. Containerization and Labeling:

  • Select an Appropriate Container: The container must be made of a material compatible with this compound and have a secure, leak-proof lid.
  • Proper Labeling: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.
  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
  • Keep Closed: The waste container must remain closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the container is full or the waste is no longer being generated, contact your institution's EHS department to arrange for pickup.
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer.
  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements established by your institution's hazardous waste management program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_characterization Characterize Waste (Pure, Solution, Mixture) start->waste_characterization is_hazardous Treat as Hazardous Waste waste_characterization->is_hazardous segregate Segregate from Incompatibles (e.g., strong oxidizers, acids) is_hazardous->segregate Yes no_drain Do NOT Dispose Down the Drain is_hazardous->no_drain containerize Use Dedicated, Labeled Hazardous Waste Container segregate->containerize labeling Label with 'Hazardous Waste', Chemical Name, and Hazards containerize->labeling storage Store in a Designated SAA with Secondary Containment labeling->storage disposal_request Contact EHS for Pickup storage->disposal_request end End: Proper Disposal disposal_request->end

Sources

A Comprehensive Guide to the Safe Handling of Pyridine-2,3-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and organic synthesis, the confident and safe handling of specialized chemical intermediates is paramount. Pyridine-2,3-dimethanol (CAS No. 38070-79-0), a key building block, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for its safe use, from initial preparation to final disposal, grounded in established safety protocols and the latest available data.

Understanding the Hazard Profile of this compound

This compound is a pyridine derivative containing two hydroxymethyl groups. While a comprehensive, officially harmonized GHS classification is not consistently available across all suppliers, a conservative approach based on available data and the known hazards of related pyridine compounds is essential. Available safety information indicates that this compound should be treated with caution due to its potential for moderate toxicity and irritation.[1]

One supplier, BLD Pharm, provides the following GHS information, which will form the basis of our handling protocols:

  • GHS Pictogram:

  • Signal Word: Warning

  • Precautionary Statements: P261, P305+P351+P338[2]

These precautionary statements suggest hazards related to inhalation ("Avoid breathing dust/fume/gas/mist/vapors/spray") and eye contact ("IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing").[2] This aligns with data for the parent compound, pyridine, which is known to be harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3]

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource
CAS Number 38070-79-0[1][2][4][5][6]
Molecular Formula C₇H₉NO₂[1][4][5][6]
Molecular Weight 139.15 g/mol [1][2][5]
Appearance Solid or colorless to pale yellow liquid[1][4][6]
Boiling Point 315.6 °C at 760 mmHg[1]
Flash Point 144.7 °C[1]
Storage Inert atmosphere, room temperature[2]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The causality behind each choice is rooted in preventing contact with skin, eyes, and the respiratory system.

  • Hand Protection: Wear chemical-resistant gloves tested according to EN 374. Nitrile gloves are a suitable choice for handling pyridine compounds.[7] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is required to prevent skin contact.[7] For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron over the lab coat.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[7][8] If engineering controls are not sufficient or for emergency situations, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is essential for minimizing risk during handling and use. This protocol is designed to be a self-validating system, ensuring safety at each stage.

3.1. Preparation and Handling

  • Ventilation Check: Before beginning any work, ensure the chemical fume hood is functioning correctly.[7]

  • Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in Section 2.

  • Dispensing: If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, dispense it slowly to prevent splashing. Keep containers tightly closed when not in use.[9]

  • Incompatible Materials: Store and handle this compound away from strong acids and strong oxidizing agents to prevent vigorous reactions.[10]

3.2. Emergency Procedures Immediate and correct response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8][11] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Diagram 1: Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Follow-Up Eye Eye Contact FlushEyes Flush eyes at eyewash for 15 min Eye->FlushEyes Skin Skin Contact WashSkin Wash skin with soap and water for 15 min Skin->WashSkin Inhalation Inhalation FreshAir Move to fresh air Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse mouth with water Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical if irritation persists FreshAir->Medical RinseMouth->Medical

Caption: Workflow for immediate first aid and medical response following an exposure event.

Spill and Disposal Plan

Proper containment and disposal are crucial for laboratory and environmental safety. Never dispose of this compound down the drain or in regular trash.

4.1. Spill Cleanup

  • Small Spills (within a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or earth.[7]

    • Carefully scoop the absorbent material into a sealable, compatible waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and restrict access.

    • Remove all sources of ignition.[12]

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.[8]

4.2. Waste Disposal

  • Collection: Collect all waste containing this compound (pure substance, solutions, contaminated absorbents) in a dedicated, sealable, and clearly labeled hazardous waste container.[8]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[8]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. All disposal must be in accordance with local, state, and federal regulations.

Diagram 2: Waste Disposal Workflow

WasteDisposal Start Generate This compound Waste Container Is a labeled, compatible waste container available? Start->Container PrepContainer Obtain and label a new hazardous waste container Container->PrepContainer No Collect Place waste into the labeled container and seal Container->Collect Yes PrepContainer->Collect Store Store container in a designated, cool, and well-ventilated area Collect->Store Full Is container full or project complete? Store->Full Full->Start No, continue work Request Arrange for disposal via EH&S or certified vendor Full->Request Yes

Caption: Step-by-step procedure for the safe collection and disposal of chemical waste.

References

  • LookChem. Cas 38070-79-0, this compound.[Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.[Link]

  • Penta Chemicals. Pyridine - SAFETY DATA SHEET.[Link]

  • GOV.UK. Pyridine: incident management.[Link]

  • Washington State University. Standard Operating Procedure for Pyridine.[Link]

  • LookChem. Cas 27221-49-4, 2,3-bis(chloroMethyl)pyridine hydrochloride.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: pyridine.[Link]

  • Watson International. this compound CAS 38070-79-0.[Link]

  • Pipzine Chemicals. 2-Pyridinemethanol, 3,5-Dimethyl.[Link]

  • NIST. Pyridine, 2,3-dimethyl-.[Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,3-dimethanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.